(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2,2-trifluoro-N'-(1,2,3,6-tetrahydropyrazin-5-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N4O/c7-6(8,9)5(14)13-12-4-3-10-1-2-11-4/h10H,1-3H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIDLJBEMIARHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(CN1)NNC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434513 | |
| Record name | 2,2,2-Trifluoro-N'-(3,4,5,6-tetrahydropyrazin-2-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849832-73-1, 763105-70-0 | |
| Record name | 2,2,2-Trifluoroacetic acid (2Z)-2-(2-piperazinylidene)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849832-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoro-N'-((2Z)-piperazin-2-ylidene)acetohydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0763105700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,2-Trifluoro-N'-(3,4,5,6-tetrahydropyrazin-2-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoro-N'-[(2Z)-piperazin-2-ylidene]acetohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,2-Trifluoroacetic acid (2Z)-2-(2-piperazinylidene)hydrazide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9BUL69YLE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a heterocyclic compound of significant interest in pharmaceutical research, primarily recognized for its role as a dipeptidyl peptidase-4 (DPP-4) inhibitor. Its therapeutic potential, particularly in the management of type 2 diabetes, necessitates a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive technical overview of the basic properties of this molecule, with a focus on its synthesis, basicity (pKa), stability, and the analytical methodologies required for its characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of pharmaceuticals leveraging this scaffold.
Introduction: Chemical Identity and Pharmaceutical Relevance
This compound is a structurally unique molecule featuring a piperazine ring, a trifluoroacetyl group, and a hydrazone linkage. This combination of functional groups bestows upon it distinct chemical characteristics that are pivotal to its biological activity and pharmaceutical development.
Chemical Structure and Properties:
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 849832-73-1 | [1][2][3][4][5][6] |
| Molecular Formula | C₆H₉F₃N₄O | [1][2][3][4] |
| Molecular Weight | 210.16 g/mol | [1][2][3][4] |
| Physical Form | Solid | [7] |
| Predicted pKa | 6.53 ± 0.20 | [8] |
| Storage Conditions | 2-8°C, sealed in dry, dark place | [2] |
The presence of the piperazine moiety, a common scaffold in medicinal chemistry, and the electron-withdrawing trifluoromethyl group are key determinants of the molecule's basicity, stability, and pharmacokinetic profile. Its established role as a DPP-4 inhibitor underscores its potential in metabolic disease therapeutics.
Synthesis Pathway
The synthesis of this compound involves a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry and purity. While specific proprietary methods may vary, a general and plausible synthetic route is outlined below.
Conceptual Synthesis Workflow
The synthesis logically proceeds through the formation of a key intermediate, 2,2,2-trifluoroacetohydrazide, followed by its condensation with a piperazine precursor.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 2,2,2-Trifluoroacetohydrazide
-
Reactants: Ethyl trifluoroacetate and hydrazine hydrate.
-
Procedure:
-
In a round-bottom flask, dissolve ethyl trifluoroacetate in a suitable solvent such as ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for several hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, remove the solvent under reduced pressure to yield 2,2,2-trifluoroacetohydrazide.
-
Step 2: Condensation with a Piperazine Precursor
-
Reactants: 2,2,2-Trifluoroacetohydrazide and a suitable piperazine-2-one derivative.
-
Procedure:
-
Dissolve the piperazine-2-one precursor in a suitable solvent (e.g., methanol or dimethyl sulfoxide).
-
Add the 2,2,2-trifluoroacetohydrazide intermediate to the solution.
-
The reaction may require a catalyst and controlled temperature (e.g., 0-50°C) to facilitate the condensation and formation of the Z-isomer.
-
Monitor the reaction for the formation of the desired product.
-
Upon completion, the crude product is purified using techniques such as crystallization or column chromatography to obtain this compound of high purity.
-
Basicity and pKa Determination
The basicity of the molecule, primarily attributed to the nitrogen atoms in the piperazine ring, is a critical parameter influencing its solubility, membrane permeability, and interaction with its biological target. The predicted pKa of 6.53 suggests that the compound will be partially protonated at physiological pH.
Rationale for pKa Determination
An accurate, experimentally determined pKa is essential for:
-
Pharmacokinetic Modeling: Predicting absorption, distribution, metabolism, and excretion (ADME) properties.
-
Formulation Development: Selecting appropriate salt forms and excipients.
-
Understanding Target Engagement: The ionization state can significantly impact the binding affinity to DPP-4.
Experimental Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a robust and widely used method for pKa determination.
Materials and Equipment:
-
This compound
-
Calibrated pH meter and electrode
-
Automated titrator or burette
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
High-purity water (Milli-Q or equivalent)
-
Potassium chloride (for maintaining ionic strength)
Procedure:
-
Sample Preparation: Prepare a solution of the compound (e.g., 0.01 M) in high-purity water. If solubility is limited, a co-solvent system (e.g., water-methanol) may be employed, and the aqueous pKa is then extrapolated.
-
Titration:
-
Titrate an aliquot of the sample solution with standardized 0.1 M HCl, recording the pH at regular volume increments.
-
In a separate experiment, titrate another aliquot with standardized 0.1 M NaOH.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
Determine the equivalence points from the inflection points of the titration curve.
-
The pKa is the pH at the half-equivalence point. For a diprotic base like piperazine, two pKa values may be observed.
-
Stability Profile and Degradation Pathways
The stability of a drug candidate is a critical attribute that influences its shelf-life, formulation, and safety. Piperazine-containing compounds can be susceptible to degradation, particularly in aqueous solutions and at elevated temperatures.
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be anticipated:
-
Hydrolysis: The hydrazone and amide linkages may be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Oxidation: The nitrogen atoms in the piperazine ring can be sites of oxidation.
-
pH-Dependent Degradation: The stability is likely to be pH-dependent, with potential for accelerated degradation at non-optimal pH values.[9]
Recommended Stability Testing Protocol (Forced Degradation Study)
A forced degradation study is essential to identify potential degradants and to develop a stability-indicating analytical method.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 80°C).
-
Photostability: Exposure to UV and visible light.
Analytical Methodology:
A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products. LC-MS can be used to identify the structure of the degradants.
General findings suggest that piperazine derivatives show greater stability when stored at refrigerated or frozen temperatures compared to room temperature.[10][11] Phenylpiperazines, in particular, may degrade significantly after extended storage, regardless of the conditions.[10][11]
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutics. A thorough understanding of its basic properties is fundamental to its successful progression through the drug development pipeline. This guide has provided a comprehensive overview of its synthesis, basicity, and stability, along with detailed experimental protocols for their characterization.
Future research should focus on obtaining an experimentally verified pKa value to complement the predicted data. Furthermore, a detailed investigation into the degradation products and pathways will be crucial for the development of stable and safe pharmaceutical formulations. The insights provided herein are intended to empower researchers to make informed decisions in the optimization and development of this and similar drug candidates.
References
-
Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed. Retrieved from [Link]
-
Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. (n.d.). OpenBU. Retrieved from [Link]
-
This compound. (n.d.). LookChem. Retrieved from [Link]
-
The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Isaac Scientific Publishing. Retrieved from [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing. Retrieved from [Link]
-
Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. (2016). PubMed. Retrieved from [Link]
-
CAS No. 849832-73-1, this compound. (n.d.). 001CHEMICAL. Retrieved from [Link]
-
CAS NO. 849832-73-1 | this compound. (n.d.). Arctom. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. 001chemical.com [001chemical.com]
- 4. arctomsci.com [arctomsci.com]
- 5. 849832-73-1|this compound|BLD Pharm [bldpharm.com]
- 6. anaxlab.com [anaxlab.com]
- 7. This compound | 849832-73-1 [sigmaaldrich.com]
- 8. lookchem.com [lookchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DSpace [open.bu.edu]
An In-depth Technical Guide to (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide: A Key Intermediate in the Synthesis of Sitagliptin
This technical guide provides a comprehensive overview of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide, a critical intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, synthesis, and its pivotal role in the production of a leading antidiabetic agent.
Chemical Identity and Physicochemical Properties
This compound is a fluorinated acetohydrazide derivative that features a piperazine ring. The Z-configuration of the imine is a crucial stereochemical feature.[1]
Chemical Structure:
Caption: Molecular Structure of this compound
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 763105-70-0 and 849832-73-1 | [2][3][4] |
| Molecular Formula | C6H9F3N4O | [5][6] |
| Molecular Weight | 210.16 g/mol | [5][6] |
| IUPAC Name | This compound | [6] |
| Synonyms | Trifluoroacetic Acid (2Z)-Piperazinylidenehydrazide; N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide | [2] |
| Appearance | White to Off-white Solid | [7] |
| Storage | 2-8°C, sealed in dry, dark place | [4] |
| Predicted LogP | -0.8288 | [8] |
| Topological Polar Surface Area (TPSA) | 65.52 Ų | [8] |
It is important to note that two CAS numbers, 763105-70-0 and 849832-73-1, are frequently associated with this compound in commercial and chemical databases.[2][3][4] While the specific reason for this dual registration is not explicitly detailed in the available literature, it may pertain to different salt forms, hydration states, or registry entries. For procurement and regulatory purposes, it is advisable to consider both numbers.
Synthesis Protocol
The synthesis of this compound is a key step in the manufacturing process of sitagliptin. A detailed procedure has been outlined in the patent literature, providing a scalable and reproducible method.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from patent WO2010122578A2.[9]
Step 1: Preparation of Trifluoroacetyl Hydrazide
-
To a solution of hydrazine hydrate (100 grams) in acetonitrile (500 ml), cool the mixture to 10-15 °C.
-
Slowly add ethyl trifluoroacetate (274 grams) to the reaction mixture while maintaining the temperature between 10-15 °C.
-
Stir the reaction mixture for 1.5 hours at the same temperature.
-
Monitor the reaction for completion using an appropriate analytical method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to -5 to 5 °C to precipitate the trifluoroacetyl hydrazide.
Causality Behind Experimental Choices:
-
Acetonitrile as Solvent: Acetonitrile is chosen for its suitable polarity to dissolve the reactants and for its relatively low freezing point, which allows for the reaction to be conducted at reduced temperatures.
-
Controlled Temperature: The slow addition of ethyl trifluoroacetate and the maintenance of a low temperature are crucial to control the exothermicity of the acylation reaction and to minimize the formation of side products.
-
Precipitation at Low Temperature: Cooling the reaction mixture significantly reduces the solubility of the product, allowing for its isolation by filtration.
Caption: Mechanism of Action of Sitagliptin
Biological Activity Assessment: DPP-4 Inhibition Assay
While the IC50 value for DPP-4 inhibition by this compound is not publicly documented, as it is an intermediate, its inhibitory activity would be assessed using a standardized DPP-4 inhibitor screening assay. Such assays are crucial for characterizing the potency of the final product, sitagliptin.
Experimental Protocol: DPP-4 Inhibitor Screening Assay
This protocol is a generalized procedure based on commercially available kits. [5]
-
Reagent Preparation:
-
Prepare a DPP-4 assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).
-
Dilute recombinant human DPP-4 enzyme in the assay buffer.
-
Prepare a solution of the fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), in the assay buffer.
-
Prepare serial dilutions of the test compound (and a positive control like sitagliptin) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the diluted DPP-4 enzyme solution to wells containing the test compound dilutions or the control.
-
Include wells for 100% initial activity (enzyme without inhibitor) and background (buffer and substrate without enzyme).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes), protected from light.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Causality Behind Experimental Choices:
-
Fluorogenic Substrate: Gly-Pro-AMC is a specific substrate for DPP-4. Its cleavage by the enzyme releases the highly fluorescent AMC, providing a sensitive and quantitative measure of enzyme activity. [11]* Positive Control: The inclusion of a known DPP-4 inhibitor like sitagliptin validates the assay's performance and provides a benchmark for comparing the potency of test compounds.
-
Kinetic Measurement: The assay is typically run under conditions where the reaction rate is linear with time and enzyme concentration, ensuring that the measured inhibition is a true reflection of the compound's interaction with the enzyme.
Preclinical and Safety Considerations for an Intermediate
As this compound is a non-marketed intermediate, there is no publicly available preclinical pharmacokinetic or comprehensive safety data for this specific compound. In the context of drug development, the focus of such studies is on the final active pharmaceutical ingredient (API), sitagliptin.
However, the control of impurities is a critical aspect of pharmaceutical manufacturing. Therefore, the purity of this compound and the levels of any related substances are carefully monitored to ensure the safety and efficacy of the final sitagliptin product. The toxicological profile of piperazine derivatives is a broad area of study, with the specific properties of each derivative being highly dependent on its substitution pattern. [12]Preclinical studies on sitagliptin have been extensive and have not indicated an increased risk of pancreatitis. [13]
Conclusion
This compound is a molecule of significant interest to the pharmaceutical industry due to its indispensable role as a key intermediate in the synthesis of sitagliptin. Its chemical structure, featuring a trifluoromethyl group and a piperazine moiety, is integral to the synthetic route leading to this important antidiabetic drug. While this compound is not intended for direct therapeutic use, a thorough understanding of its synthesis, properties, and the methods for its biological evaluation is essential for researchers and professionals involved in the development and manufacturing of DPP-4 inhibitors. The continued optimization of the synthesis of such intermediates is a key area of research aimed at improving the efficiency and cost-effectiveness of producing life-saving medications.
References
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Retrieved from [Link]
-
(PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Retrieved from [Link]
-
Piperazine. (n.d.). Wikipedia. Retrieved from [Link]
-
What Is Piperazine derivatives?? Guide By shree ganesh chemicals | PDF. (n.d.). Slideshare. Retrieved from [Link]
-
Sitagliptin: review of preclinical and clinical data regarding incidence of pancreatitis. (2011). NIH. Retrieved from [Link]
-
Standard curve of DPP4 inhibition with sitagliptin in solution (a)... (n.d.). ResearchGate. Retrieved from [Link]
-
763105-70-0 | Product Name : this compound. (n.d.). Pharmaffiliates. Retrieved from [Link]
Sources
- 1. EP2647624A1 - Intermediates of sitagliptin and preparation process thereof - Google Patents [patents.google.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. anaxlab.com [anaxlab.com]
- 4. benchchem.com [benchchem.com]
- 5. clearsynth.com [clearsynth.com]
- 6. This compound | 849832-73-1 [sigmaaldrich.com]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
- 8. chemscene.com [chemscene.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. What Is Piperazine derivatives?? Guide By shree ganesh chemicals | PDF [slideshare.net]
- 11. pjps.pk [pjps.pk]
- 12. researchgate.net [researchgate.net]
- 13. Sitagliptin: review of preclinical and clinical data regarding incidence of pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide chemical structure
An In-Depth Technical Guide to (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide: Structure, Synthesis, and Biological Significance
Introduction
This compound is a heterocyclic compound featuring a trifluoroacetyl group, a hydrazone linkage, and a piperazine moiety.[1] Its principal significance in the scientific community stems from its activity as a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme critically involved in glucose metabolism.[1] This inhibitory action places the compound in a class of therapeutic interest for type 2 diabetes. The presence of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, and its inclusion in this molecule is noteworthy.[1] Furthermore, this compound is recognized as a research chemical and a potential impurity in the synthesis of Sitagliptin, a widely prescribed DPP-4 inhibitor, making its study relevant for both drug discovery and pharmaceutical quality control.[2]
This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, a detailed synthetic protocol with underlying chemical principles, methods for analytical characterization, and its biological context as a DPP-4 inhibitor.
Part 1: Physicochemical Properties and Structural Elucidation
The unique arrangement of functional groups in this compound governs its chemical behavior, stability, and biological function. A summary of its key properties is presented below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 849832-73-1; 763105-70-0 | [1][3][4] |
| Molecular Formula | C₆H₉F₃N₄O | [1][5] |
| Molecular Weight | 210.16 g/mol | [1][6] |
| IUPAC Name | 2,2,2-trifluoro-N'-[(2Z)-piperazin-2-ylidene]acetohydrazide | [3] |
| SMILES | C1CN=C(CN1)NNC(=O)C(F)(F)F | [1][4] |
| Physical Form | Solid | [3] |
| Topological Polar Surface Area | 65.5 Ų | [4] |
| XLogP3-AA | -0.5 | [4][6] |
| Hydrogen Bond Donors | 3 | [4][5] |
| Hydrogen Bond Acceptors | 6 | [4][6] |
| Storage Conditions | 2-8°C, sealed in dry, dark place | [3][6] |
Structural Analysis
The molecule's architecture is central to its function. The trifluoroacetyl group provides a strong electrophilic center and enhances the compound's metabolic stability. The hydrazone linker (-C=N-NH-) introduces a degree of conformational rigidity, while the piperazine ring is a common scaffold in pharmacologically active compounds, known for its favorable pharmacokinetic properties.[7] The specified (Z)-configuration refers to the stereochemistry around the carbon-nitrogen double bond, which is critical for precise docking into the enzyme's active site.
Caption: Chemical structure of this compound.
Part 2: Synthesis and Purification Protocol
Rationale for Synthetic Strategy
The synthesis of this compound is most efficiently achieved via a condensation reaction. This is a cornerstone reaction in organic chemistry for forming C=N double bonds, particularly for hydrazones.[8] The strategy involves the reaction of a piperazine precursor with trifluoroacetic hydrazide. The general approach is reliable, high-yielding, and allows for straightforward purification.[1][9] The choice of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or a protic solvent like methanol facilitates the dissolution of the polar starting materials and intermediates.[1] Temperature control is maintained to minimize side reactions and optimize the yield of the desired (Z)-isomer.[1]
Caption: General workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol
This protocol describes a representative synthesis. As a self-validating system, checkpoints using Thin Layer Chromatography (TLC) are included to ensure the reaction proceeds as expected before moving to the next stage.
-
Reagents and Materials:
-
Piperazin-2-one (or suitable precursor)
-
Trifluoroacetic hydrazide
-
Methanol (Anhydrous)
-
Glacial Acetic Acid (Catalytic amount)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for chromatography
-
-
Reaction Setup:
-
To a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazin-2-one (1.0 eq).
-
Dissolve the starting material in anhydrous methanol (approx. 10 mL per gram of piperazin-2-one).
-
-
Condensation Reaction:
-
Add trifluoroacetic hydrazide (1.1 eq) to the solution at room temperature.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 1 hour, then gently heat to reflux (approx. 65°C) for 4-6 hours.
-
-
Reaction Monitoring (Self-Validation):
-
Monitor the reaction progress every hour using TLC (e.g., 10% Methanol in Dichloromethane).
-
Visualize spots under UV light (254 nm). The reaction is complete upon the disappearance of the limiting starting material spot and the appearance of a new, major product spot.
-
-
Work-up and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Redissolve the resulting residue in ethyl acetate (50 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
The crude product can be purified by either recrystallization (e.g., from an ethanol/water mixture) or flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane.[1]
-
Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the final product as a solid.[3]
-
Part 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Expected Spectroscopic Data
The following table summarizes the expected signals from key spectroscopic techniques. These predictions are based on the known chemical structure and typical values for the functional groups present.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Signals / Values | Rationale |
| ¹H NMR | δ ~8.0-9.0 ppm (br s, 1H, -NH-CO) δ ~3.0-3.5 ppm (m, 8H, piperazine CH₂) δ ~2.5-3.0 ppm (br s, 2H, piperazine NH) | Chemical shifts are characteristic for amide, hydrazone, and piperazine protons. |
| ¹³C NMR | δ ~155-160 ppm (C=O) δ ~145-150 ppm (C=N) δ ~115-120 ppm (q, CF₃) δ ~40-50 ppm (piperazine CH₂) | Resonances correspond to the carbonyl, imine, trifluoromethyl, and aliphatic carbons. |
| ¹⁹F NMR | δ ~ -70 to -75 ppm (s, 3F) | A single peak is expected for the three equivalent fluorine atoms of the CF₃ group. |
| IR (cm⁻¹) | ~3300-3400 (N-H stretch) ~1680-1720 (C=O stretch, amide) ~1620-1650 (C=N stretch) ~1100-1200 (C-F stretch) | Characteristic absorption bands for the key functional groups. |
| HRMS (ESI+) | m/z [M+H]⁺: 211.0801 | Calculated for C₆H₁₀F₃N₄O⁺. Confirms the elemental composition. |
Protocol: HPLC Purity Analysis
-
System: HPLC with UV detector (e.g., at 254 nm).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution using (A) Water with 0.1% Trifluoroacetic Acid and (B) Acetonitrile with 0.1% Trifluoroacetic Acid.
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of mobile phase B.
-
Analysis: Inject 10 µL and monitor the chromatogram. Purity is calculated based on the area percentage of the main peak.
Part 4: Biological Context and Mechanism of Action
Role as a DPP-4 Inhibitor
This compound is an inhibitor of dipeptidyl peptidase-4 (DPP-4).[1] DPP-4 is a serine protease that deactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released after a meal and potentiate glucose-dependent insulin secretion.
By inhibiting DPP-4, the compound prevents the breakdown of GLP-1 and GIP, leading to higher circulating levels of these active hormones.[1] This enhances insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells, ultimately resulting in improved glycemic control.[1] This mechanism is the foundation for the use of DPP-4 inhibitors in the management of type 2 diabetes mellitus.
Caption: Mechanism of action for this compound.
Conclusion
This compound is a well-defined chemical entity with significant potential in the field of medicinal chemistry. Its role as a DPP-4 inhibitor makes it a valuable tool for research into antidiabetic therapeutics.[1] The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and validation, ensuring high purity and structural integrity for research and development applications. The combination of the metabolically stable trifluoroacetyl group and the pharmacologically favorable piperazine scaffold underscores the rational design principles embodied in this molecule.
References
-
Yilmaz, M. et al. (2023). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. MDPI. Available at: [Link]
-
PubChem. Acetic acid, trifluoro-, (2Z)-piperazinylidenehydrazide. Available at: [Link]
-
LookChem. This compound. Available at: [Link]
-
Dalton Transactions. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Royal Society of Chemistry. Available at: [Link]
-
Arctom Scientific. This compound. Available at: [Link]
-
001Chemical. This compound. Available at: [Link]
-
MDPI. (2021-10-08). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]
-
Journal of Pharmacy & Bioallied Sciences. (2014). A review exploring biological activities of hydrazones. PubMed Central. Available at: [Link]
- Google Patents. Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
-
National Institutes of Health. (2022). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Available at: [Link]
-
PubMed Central. (2014). A review exploring biological activities of hydrazones. Available at: [Link]
-
Discover Chemistry. (2024). An overview on synthetic aspects and biological activity profiles of hydrazone derivatives. Springer Nature. Available at: [Link]
-
ResearchGate. (2014). A review exploring biological activities of hydrazones | Request PDF. Available at: [Link]
-
SciSpace. (2011). Biological Activities of Hydrazone Derivatives in the New Millennium. Available at: [Link]
Sources
- 1. Buy this compound | 763105-70-0 [smolecule.com]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound | 849832-73-1 [sigmaaldrich.com]
- 4. Acetic acid, trifluoro-, (2Z)-piperazinylidenehydrazide | C6H9F3N4O | CID 10036009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. lookchem.com [lookchem.com]
- 7. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
An In-Depth Technical Guide to (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide: A Key Intermediate in Modern Antidiabetic Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide, a molecule of significant interest in contemporary medicinal chemistry. We will delve into its chemical identity, synthesis, and its pivotal role as a precursor in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a major class of oral antihyperglycemic agents.
Chemical Identity and Physicochemical Properties
This compound is a fluorinated acetohydrazide derivative featuring a piperazine ring. The Z-configuration of the C=N double bond is a critical stereochemical feature.
IUPAC Name: 2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide[1][2][3][4]
Synonyms: Trifluoroacetic Acid (2Z)-Piperazinylidenehydrazide, N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide[1]
CAS Number: 849832-73-1[2][4][5][6][7][8][9][10]
Molecular Formula: C₆H₉F₃N₄O[1][5][7][8][10]
Molecular Weight: 210.16 g/mol [1][5][7][8][10]
The presence of the trifluoromethyl group significantly influences the molecule's properties, enhancing its biological activity and metabolic stability.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | 141 °C (decomposed) | [5] |
| pKa | 6.53 ± 0.20 (Predicted) | [5] |
| LogP | -0.8288 | [8] |
| Topological Polar Surface Area (TPSA) | 65.52 Ų | [8] |
| Hydrogen Bond Donor Count | 3 | [5] |
| Hydrogen Bond Acceptor Count | 6 | [5] |
| Rotatable Bond Count | 2 | [5] |
| Storage Temperature | 2-8°C, protect from light | [2][5] |
Synthesis of this compound
The synthesis of this key intermediate is a critical step in the manufacturing of certain DPP-4 inhibitors. A common synthetic route involves the reaction of a piperazine precursor with a trifluoroacetylating agent.
Synthesis of the Precursor: 2,2,2-Trifluoroacetohydrazide
A widely used method for preparing 2,2,2-trifluoroacetohydrazide is the reaction of an ethyl trifluoroacetate with hydrazine hydrate.[3][5]
Experimental Protocol: Synthesis of 2,2,2-Trifluoroacetohydrazide [3]
-
To a solution of hydrazine hydrate (5.54 g, 0.11 mol) in ethanol (25 mL), add ethyl trifluoroacetate (14.2 g, 0.10 mol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure 2,2,2-trifluoroacetohydrazide.
Synthesis of this compound
A patented method describes the preparation of the title compound, which is a key intermediate for the synthesis of Sitagliptin.
Experimental Protocol: Preparation of this compound [2]
-
Cool a solution of hydrazine hydrate (100 grams) in acetonitrile (500ml) to 10-15 °C.
-
Slowly add ethyltrifluoroacetate (274 grams) to the reaction mixture and stir for 1.5 hours at the same temperature.
-
After the completion of the reaction, cool the reaction mixture to -5 to 5 °C.
-
Further reaction with a suitable piperazine precursor (not explicitly detailed in the provided abstract) would then be carried out to yield the final product.
The synthesis generally involves the reaction of trifluoroacetic acid, piperazine, and hydrazine, often in a solvent like methanol or dimethyl sulfoxide at a controlled temperature between 0°C and 50°C.[1] Purification is typically achieved through crystallization or chromatography.[1]
Caption: Synthetic workflow for this compound.
Mechanism of Action in the Context of DPP-4 Inhibition
This compound is a known inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a crucial role in glucose metabolism.[1] DPP-4 inhibitors are a class of oral antidiabetic drugs that work by increasing the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[11][12][13]
Incretins are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. They also suppress glucagon secretion from pancreatic α-cells, thereby reducing hepatic glucose production.[11][14] However, the action of incretins is short-lived as they are rapidly inactivated by the DPP-4 enzyme.[11]
DPP-4 inhibitors, by blocking the action of the DPP-4 enzyme, prolong the activity of incretins, leading to enhanced insulin secretion and improved glycemic control.[1][11] The trifluoromethyl group in the title compound is thought to enhance its binding affinity to the DPP-4 enzyme and improve its metabolic stability.[1][15]
Caption: Mechanism of action of DPP-4 inhibitors.
Role in Drug Development: A Key Intermediate for Sitagliptin
This compound is recognized as a key intermediate in the synthesis of Sitagliptin, a widely prescribed DPP-4 inhibitor for the treatment of type 2 diabetes.[7][16] It is also identified as a potential impurity in the final drug product, making its synthesis and characterization crucial for quality control in pharmaceutical manufacturing.[7]
The development of efficient and scalable synthetic routes to this intermediate is of high interest to the pharmaceutical industry to ensure a cost-effective and high-purity supply of the active pharmaceutical ingredient.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for this compound are not extensively available in the public domain, general SAR principles for DPP-4 inhibitors provide valuable insights.
-
Piperazine Moiety: The piperazine ring is a common scaffold in many DPP-4 inhibitors and is crucial for interacting with the S1 and S2 pockets of the enzyme.[11][17]
-
Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group can enhance the binding affinity to the enzyme and improve metabolic stability by blocking potential sites of metabolism.[1][15]
-
Hydrazide Linker: The hydrazide linker and the ylidene connection play a role in correctly orienting the molecule within the active site of the DPP-4 enzyme.
Further derivatization of the piperazine ring and exploration of alternative fluorinated groups could lead to the discovery of novel DPP-4 inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and quality of this compound. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the stereochemistry of the molecule.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to quantify it in various matrices.
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.
A review of analytical methods for piperazine determination suggests that techniques like HPLC, LC-MS, and GC are commonly employed for the analysis of piperazine-containing compounds.[18]
Pharmacokinetic Considerations for DPP-4 Inhibitors
-
Absorption: Most DPP-4 inhibitors are well-absorbed orally.[21]
-
Distribution: They exhibit variable protein binding and distribution into tissues.[21]
-
Metabolism: The metabolism of DPP-4 inhibitors varies, with some undergoing minimal metabolism and others being metabolized by cytochrome P450 enzymes.[22][23]
-
Excretion: The primary route of elimination for most DPP-4 inhibitors is renal excretion.[21]
These general properties provide a framework for the anticipated pharmacokinetic profile of new derivatives based on this chemical scaffold.
Conclusion
This compound is a molecule of significant importance in the field of medicinal chemistry and drug development. Its role as a key intermediate in the synthesis of the DPP-4 inhibitor Sitagliptin underscores its industrial relevance. A thorough understanding of its synthesis, chemical properties, and the mechanism of action of the drug class it belongs to is crucial for researchers and scientists working on the discovery and development of novel antidiabetic agents. Further investigations into its specific biological and pharmacokinetic properties will undoubtedly contribute to the advancement of therapies for type 2 diabetes.
References
- Smolecule. This compound. (2023-08-15).
- LookChem. This compound.
- Google Patents.
- ChemicalBook. TRIFLUOROACETIC ACID HYDRAZIDE | 1538-08-5.
- ChemScene. 849832-73-1 | this compound.
- CLEARSYNTH. N-[(2Z)-Piperazin-2-ylidene]-2,2,2-trifluoroacetohydrazide.
- Frontiers in Bioengineering and Biotechnology. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. (2021-10-06).
- TSpace.
- ResearchG
- ResearchGate.
- ChemScene. 849832-73-1 | this compound.
- NIH. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.
- ResearchGate.
- LGC Standards. N-[(2Z)-Piperazin-2-ylidene]-2,2,2-trifluoroacetohydrazide.
- PubMed.
- Sigma-Aldrich. This compound | 849832-73-1.
- Expert Opinion on Drug Metabolism & Toxicology. The pharmacokinetic considerations and adverse effects of DDP-4 inhibitors.
- NIH.
- PubMed Central.
- PubMed. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023-08-03).
- 001CHEMICAL. CAS No. 849832-73-1, this compound.
- Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
- Benchchem. This compound.
- BOC Sciences. CAS 849832-73-1 2,2,2-Trifluoro-N-[(Z)-piperazin-2-ylideneamino]acetamide.
- PubMed. The pharmacokinetic considerations and adverse effects of DPP-4 inhibitors [corrected]. (2014-04-19).
- PubMed. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4).
- PubMed. Pharmacokinetics of dipeptidylpeptidase-4 inhibitors.
- ResearchGate. Pharmacokinetics of Dipeptidylpeptidase-4 Inhibitors. (2025-08-06).
- PubMed. Comparative clinical pharmacokinetics of dipeptidyl peptidase-4 inhibitors. (2012-08-01).
- ResearchGate. Mechanism of Action of DPP-4 Inhibitors-New Insights. (2025-08-06).
- A Review on Analytical Methods for Piperazine Determin
- PubMed.
Sources
- 1. Buy this compound | 763105-70-0 [smolecule.com]
- 2. WO2010122578A2 - Process for the preparation of sitagliptin and its intermediates - Google Patents [patents.google.com]
- 3. TRIFLUOROACETIC ACID HYDRAZIDE | 1538-08-5 [chemicalbook.com]
- 4. This compound | 849832-73-1 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. clearsynth.com [clearsynth.com]
- 8. chemscene.com [chemscene.com]
- 9. N-[(2Z)-Piperazin-2-ylidene]-2,2,2-trifluoroacetohydrazide [lgcstandards.com]
- 10. 001chemical.com [001chemical.com]
- 11. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. frontiersin.org [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 19. Pharmacokinetics of dipeptidylpeptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Comparative clinical pharmacokinetics of dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The pharmacokinetic considerations and adverse effects of DPP-4 inhibitors [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide molecular weight
An In-depth Technical Guide to the Molecular Weight of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular weight of the compound this compound. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the physicochemical properties of this molecule. The document will cover the theoretical calculation of its molecular weight and the practical, experimental determination using high-resolution mass spectrometry, a cornerstone technique in chemical analysis.
This compound is a compound of significant interest in medicinal chemistry. With the molecular formula C₆H₉F₃N₄O, it features a trifluoromethyl group and a piperazine ring, which contribute to its unique chemical properties and biological activity.[1] Notably, it has been identified as a potential inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, suggesting its promise as a therapeutic agent for diabetes.[1] Accurate determination of the molecular weight is a critical first step in the structural elucidation and quality control of any potential drug candidate, ensuring its identity and purity.
Theoretical Molecular Weight: Calculation and Significance
The molecular weight of a compound can be expressed in two primary ways: the average molecular weight, which is based on the natural isotopic abundance of each element, and the monoisotopic mass, which is calculated using the mass of the most abundant isotope for each element. For mass spectrometry, the monoisotopic mass is of greater importance as the technique is capable of resolving ions differing by a single atomic mass unit.[2][3]
The molecular formula for this compound is C₆H₉F₃N₄O .[1][4][5][6][7]
The theoretical monoisotopic mass is calculated as follows:
| Element | Count | Most Abundant Isotope Mass (Da) | Total Mass (Da) |
| Carbon (C) | 6 | 12.000000 | 72.000000 |
| Hydrogen (H) | 9 | 1.007825 | 9.070425 |
| Fluorine (F) | 3 | 18.998403 | 56.995209 |
| Nitrogen (N) | 4 | 14.003074 | 56.012296 |
| Oxygen (O) | 1 | 15.994915 | 15.994915 |
| Total | Monoisotopic Mass | 210.072845 |
The average molecular weight, often found on chemical supplier labels, is approximately 210.16 g/mol .[1][5][6][7][8] This value is derived from the weighted average of the natural abundances of all isotopes of each element. While useful for bulk chemical calculations, high-resolution mass spectrometry measures the monoisotopic mass.
Experimental Verification via Electrospray Ionization Mass Spectrometry (ESI-MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] For a polar, non-volatile small molecule like this compound, Electrospray Ionization (ESI) is the preferred "soft" ionization method.[10][11] ESI is ideal because it minimizes fragmentation, allowing for the detection of the intact molecular ion.[10][11]
The core principle of ESI involves creating a fine spray of charged droplets from a liquid sample. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.[11][12]
Self-Validating Experimental Protocol
This protocol is designed to be self-validating by incorporating system suitability checks and data interpretation steps that confirm the integrity of the results.
Objective: To accurately determine the monoisotopic mass of this compound and confirm its elemental composition.
Materials:
-
This compound (CAS No. 849832-73-1 or 763105-70-0)[1][4][5][6]
-
LC-MS grade Methanol
-
LC-MS grade Water
-
LC-MS grade Formic Acid
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source[13]
Step-by-Step Methodology:
-
System Calibration and Suitability:
-
Causality: Before sample analysis, the mass spectrometer must be calibrated using a known standard solution. This ensures the mass accuracy of the instrument is within acceptable limits (typically < 5 ppm).
-
Procedure: Infuse the manufacturer's recommended calibration solution and perform the calibration routine according to the instrument's standard operating procedure.
-
-
Sample Preparation:
-
Causality: The sample must be dissolved in a solvent compatible with ESI and at a concentration that avoids detector saturation. The addition of a small amount of acid (formic acid) promotes protonation, which is essential for generating positive ions ([M+H]⁺) in the ESI source.
-
Procedure:
-
Prepare a stock solution of the compound at 1 mg/mL in methanol.
-
From the stock, prepare a working solution by diluting to 1 µg/mL in a solvent mixture of 50:50 methanol:water with 0.1% formic acid.
-
-
-
Instrumentation and Data Acquisition:
-
Causality: The parameters are chosen to optimize the ionization of the analyte and the resolution of the mass analyzer, ensuring clear detection of the molecular ion.
-
Procedure:
-
Set up the ESI source in positive ion mode.
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (Nitrogen): Set to an appropriate pressure for a stable spray.
-
Drying Gas (Nitrogen): Set to a temperature (e.g., 300-350 °C) and flow rate sufficient to desolvate the ions.
-
-
Mass Analyzer Parameters:
-
Acquire data over a mass range of m/z 50-500.
-
Ensure the instrument is operating in high-resolution mode.
-
-
-
-
Data Analysis and Interpretation:
-
Causality: The acquired spectrum is analyzed to identify the peak corresponding to the protonated molecular ion. High-resolution data allows for the confirmation of the elemental formula.
-
Procedure:
-
Examine the mass spectrum for the most intense peak in the expected region.
-
The primary ion expected is the protonated molecule, [M+H]⁺.
-
Expected m/z: Theoretical Monoisotopic Mass (210.072845 Da) + Mass of Proton (1.007276 Da) = 211.080121 m/z .
-
Identify other potential adducts, such as the sodium adduct [M+Na]⁺ (233.062066 m/z) or the potassium adduct [M+K]⁺ (249.036005 m/z). The presence of these adducts can further confirm the molecular weight.
-
Verify the isotopic pattern. Look for the M+1 peak at approximately 212.083475 m/z, which arises from the natural abundance of ¹³C. The relative intensity of this peak should be consistent with a molecule containing six carbon atoms.
-
Use the instrument software to calculate the elemental composition from the accurate mass of the [M+H]⁺ ion. A match with the expected formula (C₆H₁₀F₃N₄O⁺) within a low mass error (< 5 ppm) provides high confidence in the compound's identity.
-
-
Summary of Expected Results
The combination of theoretical calculation and experimental verification provides a robust determination of the molecular weight.
| Parameter | Theoretical Value | Expected Experimental Value (m/z) | Purpose |
| Monoisotopic Mass (M) | 210.072845 Da | - | Foundational calculated mass. |
| Protonated Molecule [M+H]⁺ | 211.080121 Da | ~211.0801 | Primary ion for mass confirmation.[14][15] |
| Sodium Adduct [M+Na]⁺ | 233.062066 Da | ~233.0621 | Common adduct, secondary confirmation.[10] |
| M+1 Peak ([¹³C₁C₅H₁₀F₃N₄O]⁺) | 212.083475 Da | ~212.0835 | Confirms carbon count via isotopic abundance.[2][15] |
Conclusion
The molecular weight of this compound is theoretically calculated to be 210.16 g/mol (average) and 210.072845 Da (monoisotopic). Experimental verification using high-resolution electrospray ionization mass spectrometry is the gold standard for confirming this value in a laboratory setting. The expected detection of the protonated molecule [M+H]⁺ at m/z 211.0801, along with its characteristic isotopic pattern, provides unequivocal evidence of the compound's molecular weight and elemental composition. This fundamental characterization is essential for all further research and development involving this promising therapeutic candidate.
References
-
Kwiecień, A., & Drabik, A. (2021). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews. Retrieved from [Link]
-
Clark, R. B., & Konermann, L. (2004). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 76(14), 4277–4284. Retrieved from [Link]
-
Li, Y., et al. (2021). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters, 50(5), 896-899. Retrieved from [Link]
-
TutorChase. How can mass spectrometry determine molecular weight of organic compounds?. Retrieved from [Link]
-
Atonarp. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link]
-
001Chemical. (n.d.). CAS No. 849832-73-1, this compound. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]
-
Clark, J. (n.d.). Mass spectra - the molecular ion (M+) peak. Chemguide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10036009, Acetic acid, trifluoro-, (2Z)-piperazinylidenehydrazide. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
LibreTexts Chemistry. (2015, July 15). 11.9: Measuring the Molecular Mass of Organic Compounds: Mass Spectrometry. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from [Link]
Sources
- 1. Buy this compound | 763105-70-0 [smolecule.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Mass Spectrometry [www2.chemistry.msu.edu]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. chemscene.com [chemscene.com]
- 6. 001chemical.com [001chemical.com]
- 7. lookchem.com [lookchem.com]
- 8. Acetic acid, trifluoro-, (2Z)-piperazinylidenehydrazide | C6H9F3N4O | CID 10036009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tutorchase.com [tutorchase.com]
- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 12. academic.oup.com [academic.oup.com]
- 13. zefsci.com [zefsci.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Synthesis of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide
This guide provides a comprehensive overview and detailed protocols for the synthesis of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide, a key intermediate in the production of various pharmacologically active compounds, notably as a precursor in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors like Sitagliptin.[1][2][3][4] This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Strategic Overview of the Synthesis
The synthesis of this compound is most effectively approached through a convergent synthesis strategy. This involves the independent synthesis of two key precursors, 2,2,2-trifluoroacetohydrazide and piperazin-2-one , followed by their condensation to form the target molecule. This approach allows for the purification of each intermediate, ensuring a high-quality final product.
The overall synthetic pathway can be visualized as follows:
Synthesis of Precursor 1: 2,2,2-Trifluoroacetohydrazide
This intermediate is synthesized via the nucleophilic acyl substitution of ethyl trifluoroacetate with hydrazine hydrate. The strong nucleophilicity of the hydrazine nitrogen attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the hydrazide and ethanol as a byproduct.
Reaction Scheme
Experimental Protocol
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |
| Ethyl trifluoroacetate | 142.08 | 14.2 | 0.10 |
| Hydrazine hydrate (~64% hydrazine) | 50.06 | 5.54 | ~0.11 |
| Ethanol | 46.07 | 25 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethanol (25 mL), ethyl trifluoroacetate (14.2 g, 0.10 mol), and hydrazine hydrate (5.54 g, ~0.11 mol).
-
Heat the reaction mixture to reflux and maintain for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent by distillation under reduced pressure.
-
The resulting residue is dried under vacuum to yield 2,2,2-trifluoroacetohydrazide as a transparent oil, which solidifies upon standing. A typical yield is around 96% (12.3 g).[5]
Rationale for Experimental Choices:
-
Solvent: Ethanol is a suitable solvent as it readily dissolves both reactants and is easy to remove post-reaction.
-
Reflux Conditions: Heating under reflux accelerates the rate of this nucleophilic acyl substitution reaction.
-
Excess Hydrazine Hydrate: A slight excess of hydrazine hydrate helps to ensure the complete consumption of the ethyl trifluoroacetate.
Synthesis of Precursor 2: Piperazin-2-one
Piperazin-2-one is synthesized through a cyclization reaction between ethylenediamine and ethyl chloroacetate. This reaction proceeds via a tandem nucleophilic substitution and intramolecular amidation.
Reaction Scheme
Experimental Protocol
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |
| Ethylenediamine | 60.10 | 36.9 | 0.614 |
| Ethyl chloroacetate | 122.55 | 39.2 | 0.320 |
| 1,4-Dioxane | 88.11 | 1.5 L | - |
Procedure:
-
In a 2 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethylenediamine (36.9 g, 0.614 mol) in 1,5-dioxane (1.5 L).
-
Add ethyl chloroacetate (39.2 g, 0.320 mol) to the solution.
-
Heat the mixture under reflux for 8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic phase with anhydrous sodium sulfate and evaporate the solvent.
-
The crude product is purified by column chromatography (eluent: ethyl acetate/petroleum ether = 1:3) to yield piperazin-2-one as an oily substance. A typical yield is around 80% (27.4 g).[6]
Rationale for Experimental Choices:
-
Solvent: 1,4-Dioxane is an effective solvent for this reaction, facilitating the dissolution of the starting materials and providing a suitable boiling point for the reflux conditions.
-
Stoichiometry: An excess of ethylenediamine is used to act as both a nucleophile and a base to neutralize the HCl formed during the reaction.
-
Purification: Column chromatography is necessary to separate the desired product from unreacted starting materials and byproducts.
Final Synthesis of this compound
The final step involves the condensation of 2,2,2-trifluoroacetohydrazide with piperazin-2-one. This reaction forms the hydrazone linkage, yielding the target molecule.
Reaction Scheme
Experimental Protocol
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2,2,2-Trifluoroacetohydrazide | 128.07 | 1.0 eq | - |
| Piperazin-2-one | 100.12 | 1.0 eq | - |
| Acetonitrile | 41.05 | - | - |
Procedure:
-
Dissolve 2,2,2-trifluoroacetohydrazide (1.0 eq) in acetonitrile in a reaction vessel equipped with a magnetic stirrer.
-
Add piperazin-2-one (1.0 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by a suitable analytical technique such as LC-MS or TLC.
-
Upon completion, the reaction mixture may be concentrated under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield this compound.[1]
Rationale for Experimental Choices:
-
Solvent: Acetonitrile is a polar aprotic solvent that is suitable for this type of condensation reaction.[7]
-
Temperature: The reaction is expected to proceed at room temperature, although gentle heating may be required to drive the reaction to completion.
-
Purification: Purification is crucial to obtain the product with high purity, which is essential for its use in subsequent pharmaceutical synthesis.
Conclusion
The synthesis of this compound is a well-defined process that can be achieved in high yields through a convergent synthetic route. The protocols outlined in this guide are based on established chemical principles and literature precedents, providing a solid foundation for researchers and drug development professionals. Careful execution of these steps and appropriate analytical monitoring are key to obtaining a high-purity product.
References
- Smolecule. (2023, August 15). This compound.
- Thieme Chemistry. (n.d.). Synthesis of Piperazin-2-ones.
- Guidechem. (n.d.). What is the synthesis method of 2-Piperazinone?.
- Google Patents. (n.d.). US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
- ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF.
- Google Patents. (n.d.). WO2010122578A2 - Process for the preparation of sitagliptin and its intermediates.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.
- Thieme Connect. (2023, October 31). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
- ACS Publications. (2023, February 21). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant | The Journal of Organic Chemistry.
- Clearsynth. (n.d.). N-[(2Z)-Piperazin-2-ylidene]-2,2,2-trifluoroacetohydrazide.
- Frontiers. (2021, October 6). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor.
- ResearchGate. (n.d.). Synthesis of Sitagliptin.
- Sigma-Aldrich. (n.d.). This compound | 849832-73-1.
- PubMed Central. (2021, January 25). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation.
- Lab-Chemicals.Com. (n.d.). This compound, 98%.
- 001Chemical. (n.d.). CAS No. 849832-73-1, this compound.
- Anax Laboratories. (n.d.). This compound.
- ChemicalBook. (n.d.). TRIFLUOROACETIC ACID HYDRAZIDE | 1538-08-5.
Sources
- 1. Buy this compound | 763105-70-0 [smolecule.com]
- 2. clearsynth.com [clearsynth.com]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. Page loading... [wap.guidechem.com]
- 7. WO2010122578A2 - Process for the preparation of sitagliptin and its intermediates - Google Patents [patents.google.com]
(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide mechanism of formation
An In-depth Technical Guide to the Formation Mechanism of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide
Executive Summary
This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry, notably as a known inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in glucose metabolism. Its structural relationship to active pharmaceutical ingredients, such as being an impurity of Sitagliptin, necessitates a thorough understanding of its formation. This guide provides a detailed examination of the chemical principles and mechanistic pathways governing the synthesis of this molecule. We will deconstruct the reaction into its fundamental steps, applying established principles of hydrazone formation to the specific reactants. This document is intended for researchers, chemists, and drug development professionals seeking a deeper mechanistic and practical understanding of this synthesis.
Introduction and Compound Profile
This compound is characterized by a piperazine ring system linked to a trifluoroacetyl hydrazide moiety via a carbon-nitrogen double bond. The trifluoromethyl group is a key feature, often incorporated into pharmaceutical candidates to enhance metabolic stability and binding affinity. The '(Z)' stereoisomer designation refers to the configuration around the C=N double bond, a critical factor that can influence its biological activity and reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 849832-73-1 | |
| Molecular Formula | C₆H₉F₃N₄O | |
| Molecular Weight | 210.16 g/mol | |
| IUPAC Name | 2,2,2-trifluoro-N'-[(2Z)-piperazin-2-ylidene]acetohydrazide | |
| Predicted pKa | 6.53 ± 0.20 | |
| Physical Form | Solid | |
| Storage Conditions | 2-8°C, sealed in dry, dark place |
Core Reactants: A Tale of Two Moieties
The formation of the target compound is fundamentally a condensation reaction between two key precursors:
-
2,2,2-Trifluoroacetohydrazide (TFAH): This molecule serves as the nucleophile. The terminal nitrogen atom (-NH₂) of the hydrazide is electron-rich and poised to attack an electrophilic carbon. The strong electron-withdrawing nature of the adjacent trifluoroacetyl group (CF₃CO-) decreases the nucleophilicity of the hydrazide nitrogens compared to hydrazine itself, a crucial factor in controlling reactivity.
-
Piperazin-2-imine (or its precursor): The electrophile in this reaction is a cyclic imine. This species is not typically isolated and exists in equilibrium with its more stable tautomer, a dihydropyrazine or tetrahydropyrazine. For instance, 1,2,3,6-tetrahydropyrazine can tautomerize to form the endocyclic imine required for the reaction. This tautomerization is a critical prerequisite for the subsequent condensation.
The General Mechanism of Hydrazone Formation
The reaction belongs to the well-established class of imine-forming condensations, which also includes the formation of oximes and semicarbazones. The general mechanism proceeds in two main stages: nucleophilic addition followed by dehydration.
-
Nucleophilic Addition: The reaction is initiated by the attack of the nucleophilic nitrogen of the hydrazide on the electrophilic carbon of the imine (or carbonyl). This forms a tetrahedral intermediate.
-
Dehydration: The tetrahedral intermediate, often called a carbinolamine in carbonyl reactions, undergoes elimination of a water molecule to form the stable C=N double bond of the hydrazone.
This process is typically subject to general acid catalysis. A mildly acidic pH (around 4-5) is often optimal because it provides enough protonation to activate the electrophile without fully protonating and deactivating the nucleophile.
Proposed Mechanism of Formation
The synthesis of this compound is proposed to proceed via an acid-catalyzed condensation pathway.
Figure 1: Overall reaction scheme for the formation of the target compound.
The detailed mechanism can be broken down into four key steps:
-
Step 1: Tautomerization and Imine Activation. The reaction commences with the tautomerization of the piperazine precursor (e.g., a dihydropyrazine) to its cyclic imine form. In the presence of an acid catalyst (H-A), the imine nitrogen is protonated. This protonation significantly increases the electrophilicity of the imine carbon (C2), priming it for nucleophilic attack.
-
Step 2: Nucleophilic Attack. The terminal nitrogen of 2,2,2-trifluoroacetohydrazide, acting as the nucleophile, attacks the activated electrophilic imine carbon. This results in the formation of a protonated tetrahedral intermediate.
-
Step 3: Proton Transfer. A series of rapid proton transfers occurs. A base (A⁻, the conjugate base of the acid catalyst, or another molecule of the hydrazide) deprotonates the newly attached hydrazide nitrogen. Concurrently, the endocyclic nitrogen atom is protonated, converting it into a good leaving group (H₂N⁺-).
-
Step 4: Elimination/Dehydration. The lone pair of electrons on the second hydrazide nitrogen pushes down to form the double bond, leading to the elimination of a neutral ammonia-like molecule from the ring (or water if the intermediate is considered a carbinolamine derivative). This final step regenerates the catalyst and forms the stable C=N double bond of the final hydrazone product.
The Emergence of a Key Synthetic Intermediate: A Technical Guide to (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide
An In-depth Exploration of the Discovery, Synthesis, and Significance of a Pivotal Building Block in Modern Antidiabetic Drug Development
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies associated with (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. This compound has garnered significant attention in the pharmaceutical industry as a crucial intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents for the management of type 2 diabetes. Notably, it is a key precursor in the production of sitagliptin. This guide will delve into the scientific underpinnings of its synthesis, characterization, and its own intrinsic biological activity as a DPP-4 inhibitor.
Introduction: The Rise of DPP-4 Inhibitors and the Need for Novel Intermediates
The global increase in type 2 diabetes has necessitated the development of innovative therapeutic agents. Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, have emerged as a prominent class of oral antidiabetic drugs.[1] These drugs function by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By prolonging the action of incretins, DPP-4 inhibitors enhance glucose-dependent insulin secretion and suppress glucagon release, thereby improving glycemic control.[2]
Sitagliptin was the first DPP-4 inhibitor to receive FDA approval, marking a significant milestone in diabetes therapy.[3] The intricate chemical structure of sitagliptin and other gliptins has spurred extensive research into efficient and scalable synthetic routes. This has, in turn, highlighted the importance of key chemical intermediates that can be reliably produced in high purity. Among these, this compound has been identified as a pivotal building block. Its unique molecular architecture, featuring a piperazine ring and a trifluoroacetyl hydrazide moiety, is critical for the construction of the final active pharmaceutical ingredient.[4] The trifluoromethyl group, in particular, is known to enhance the biological activity and stability of drug molecules.[2]
Discovery and Historical Context
The precise historical timeline of the initial synthesis and characterization of this compound is intrinsically linked to the development programs of DPP-4 inhibitors, most notably sitagliptin by Merck & Co. While a singular "discovery" paper for this specific intermediate is not readily apparent in the public domain, its emergence is a direct consequence of the extensive process chemistry research aimed at optimizing the manufacturing of sitagliptin.
Patent literature surrounding the synthesis of sitagliptin and related compounds provides the earliest insights into the utilization of precursors that would lead to the formation of this acetohydrazide derivative. The core challenge in sitagliptin synthesis was the efficient and stereoselective introduction of the chiral β-amino acid moiety and its coupling with the triazolopiperazine portion. The development of various synthetic generations by Merck and other pharmaceutical companies involved the exploration of numerous intermediates and reaction pathways to improve yield, reduce costs, and enhance safety and environmental sustainability.[3][5] It is within this intensive process development landscape that this compound was identified as a valuable and stable intermediate.
Synthesis and Characterization
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry and purity.
General Synthetic Pathway
The synthesis generally involves the reaction of a piperazine precursor with a trifluoroacetylating agent and a hydrazine source. A common approach involves the following key transformations:
Caption: Generalized synthetic scheme for this compound.
Detailed Experimental Protocol (Illustrative)
The following is a representative, non-exhaustive protocol based on general principles of organic synthesis for this class of compounds. Note: This protocol is for informational purposes and should be adapted and optimized based on laboratory conditions and safety assessments.
Step 1: Synthesis of a Piperazin-2-one precursor A suitable piperazine derivative is reacted under conditions to form the piperazin-2-one ring structure.
Step 2: Formation of the Hydrazone The piperazin-2-one is then reacted with hydrazine hydrate, typically in a protic solvent like ethanol, to form the corresponding hydrazone.
Step 3: Trifluoroacetylation The resulting piperazin-2-ylidenehydrazine is acylated with a trifluoroacetylating agent, such as trifluoroacetic anhydride or a trifluoroacetic acid ester, in the presence of a base to yield this compound. The reaction temperature is often controlled to optimize yield and minimize side products.[2]
Purification: The final product is typically purified by crystallization or column chromatography to achieve high purity.[2]
Characterization Data
The structural confirmation of this compound is achieved through various analytical techniques.
| Property | Value | Reference |
| Molecular Formula | C₆H₉F₃N₄O | [6] |
| Molecular Weight | 210.16 g/mol | [6] |
| CAS Number | 849832-73-1 or 763105-70-0 | [7] |
| Appearance | Solid | |
| Storage | 2-8°C, sealed in dry, dark place |
Spectroscopic Data:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. The proton NMR would show characteristic signals for the piperazine ring protons and the N-H protons. The fluorine NMR (¹⁹F) would exhibit a singlet corresponding to the CF₃ group.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition.
Mechanism of Action and Biological Significance
While primarily known as a synthetic intermediate, this compound also exhibits intrinsic biological activity as a DPP-4 inhibitor.[2]
Inhibition of DPP-4
The mechanism of action involves the interaction of the molecule with the active site of the DPP-4 enzyme. The binding is thought to form a stable enzyme-inhibitor complex, which effectively blocks the enzyme's catalytic activity.[2] This inhibition prevents the degradation of incretin hormones, leading to an increase in their circulating levels.[2]
Caption: Mechanism of DPP-4 inhibition.
The trifluoromethyl group plays a crucial role in the inhibitory activity, likely by enhancing the binding affinity of the molecule to the enzyme's active site.[2]
Therapeutic Potential
The DPP-4 inhibitory activity of this compound underscores its potential as a lead compound for the development of new antidiabetic agents. Further investigation into its pharmacokinetic and pharmacodynamic properties would be necessary to fully evaluate its therapeutic utility.[2]
Applications in Drug Development
The primary and most significant application of this compound is as a key intermediate in the synthesis of sitagliptin.
Caption: Role as a key intermediate in sitagliptin synthesis.
Its stable and well-defined structure allows for efficient coupling with the chiral β-amino acid side chain of sitagliptin, leading to the formation of the final drug substance with high yield and purity. The "Z" configuration of the imine is particularly important for the subsequent cyclization reactions in some synthetic routes.[7]
Conclusion and Future Perspectives
This compound stands as a testament to the critical role of innovative process chemistry in modern drug development. While its history is closely tied to the development of sitagliptin, its own biological activity as a DPP-4 inhibitor suggests that it and its derivatives could be explored as potential therapeutic agents in their own right. The synthetic methodologies developed for this intermediate have not only enabled the large-scale production of a life-saving medication but also provide a valuable platform for the synthesis of other complex heterocyclic compounds. As the quest for new and improved treatments for metabolic diseases continues, the principles learned from the discovery and synthesis of this key intermediate will undoubtedly continue to inform the design and development of future pharmaceuticals.
References
-
Benchchem. This compound.
-
DPP-4 inhibitory activity of several marketed compounds. ResearchGate.
-
BLDpharm. 849832-73-1|this compound.
-
Smolecule. This compound.
-
CLEARSYNTH. N-[(2Z)-Piperazin-2-ylidene]-2,2,2-trifluoroacetohydrazide.
-
MDPI. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.
-
Quick Company. Process For The Preparation Of Sitagliptin, Its Pharmaceutically Acceptable Salts Or Hydrates Thereof.
-
Benchchem. This compound.
-
ResearchGate. Inhibitory activity of sitagliptin on DPP-IV activity measured in situ...
-
New Drug Approvals. sitagliptin.
-
Sigma-Aldrich. This compound.
-
Anax Laboratories. This compound.
-
ChemScene. 849832-73-1 | this compound.
-
Lab-Chemicals.Com. This compound, 98%.
-
Pharmaffiliates. 763105-70-0 | Product Name : this compound.
-
PubChem. Acetic acid, trifluoro-, (2Z)-piperazinylidenehydrazide.
-
Arctom. CAS NO. 849832-73-1 | this compound.
-
Sigma-Aldrich. This compound.
-
BOC Sciences. CAS 849832-73-1 2,2,2-Trifluoro-N-[(Z)-piperazin-2-ylideneamino]acetamide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 763105-70-0 [smolecule.com]
- 3. N-[(2Z)-Piperazin-2-ylidene]-2,2,2-trifluoroacetohydrazide [lgcstandards.com]
- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arctomsci.com [arctomsci.com]
- 7. benchchem.com [benchchem.com]
The Trifluoroacetylated Hydrazide Scaffold: A Technical Guide to Unlocking Novel Biological Activities
Introduction: The Emergence of Trifluoroacetylated Hydrazides in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel pharmacophores with enhanced biological activity and favorable pharmacokinetic profiles is perpetual. Among the myriad of molecular frameworks, hydrazide-hydrazones have garnered significant attention for their broad spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] This guide delves into a specific and promising subclass: trifluoroacetylated hydrazides . The introduction of a trifluoroacetyl group (-COCF₃) to the hydrazide moiety presents a unique chemical handle that can profoundly influence the molecule's physicochemical properties and, consequently, its biological activity.
The trifluoroacetyl group is not merely a synthetic intermediate; its high electronegativity and metabolic stability can modulate lipophilicity, receptor binding affinity, and metabolic pathways. While often employed as a protecting or activating group in synthetic chemistry, the inherent biological significance of the trifluoroacetylated hydrazide core itself is an area of burgeoning interest.[3] This guide provides an in-depth exploration of the known and potential biological activities of these compounds, offering a roadmap for researchers and drug development professionals to harness their therapeutic potential.
Deciphering the Biological Potential: A Multifaceted Pharmacophore
The biological activity of trifluoroacetylated hydrazides can be logically extrapolated from the extensive research on hydrazones and compounds bearing trifluoromethyl groups. The core hypothesis is that the trifluoroacetylated hydrazide scaffold serves as a potent modulator of various biological targets.
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Hydrazide-hydrazones have consistently demonstrated promising antibacterial and antifungal properties.[1][4] The incorporation of a trifluoroacetyl group is anticipated to enhance these activities through several mechanisms:
-
Increased Membrane Permeability: The lipophilic nature of the trifluoromethyl group can facilitate the passage of the molecule across microbial cell membranes.
-
Enzyme Inhibition: Trifluoroacetylated compounds are known to act as inhibitors of various enzymes.[5] In microbes, they could potentially target essential enzymes involved in metabolic pathways or cell wall synthesis.
-
Disruption of Biofilm Formation: Many hydrazone derivatives have shown efficacy in preventing the formation of bacterial biofilms, a key factor in persistent infections.[6]
Anti-inflammatory Effects: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. Hydrazones have been extensively studied for their anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory mediators.[7][8] Trifluoroacetylated hydrazides may exert their anti-inflammatory effects through:
-
Inhibition of Pro-inflammatory Enzymes: Cyclooxygenases (COX) and lipoxygenases (LOX) are critical enzymes in the inflammatory cascade. The structural features of trifluoroacetylated hydrazides make them potential candidates for inhibiting these enzymes.
-
Modulation of Cytokine Production: These compounds may interfere with signaling pathways that lead to the production of pro-inflammatory cytokines like TNF-α and interleukins.
-
Antioxidant Activity: The hydrazide moiety can contribute to antioxidant effects, which play a role in mitigating inflammation-induced oxidative stress.
Anticancer Activity: Targeting Tumor Cell Proliferation and Survival
The development of novel cytotoxic agents with improved selectivity for cancer cells is a primary goal in oncology research. Hydrazide-based compounds have emerged as promising anticancer agents, with some derivatives showing potent activity against various cancer cell lines.[9] The trifluoroacetyl group can enhance anticancer efficacy by:
-
Inducing Apoptosis: Many cytotoxic drugs exert their effects by triggering programmed cell death. Trifluoroacetylated hydrazides may activate apoptotic pathways in cancer cells.
-
Cell Cycle Arrest: These compounds could potentially halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.
-
Enzyme Inhibition in Cancer Pathways: Key enzymes involved in cancer cell signaling and metabolism, such as histone deacetylases (HDACs), are potential targets for hydrazide-based inhibitors.[10]
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of trifluoroacetylated hydrazides is typically straightforward, often involving the acylation of a parent hydrazide with trifluoroacetic anhydride or a related reagent.[3] This synthetic accessibility allows for the systematic exploration of structure-activity relationships.
General Synthetic Scheme:
Caption: General synthesis of trifluoroacetylated hydrazides.
Key SAR Insights:
Based on the broader hydrazone literature, the following SAR principles can be postulated for trifluoroacetylated hydrazides:[11]
-
The Nature of the 'R' Group: The aromatic or heterocyclic ring system attached to the primary carbonyl group significantly influences biological activity. Electron-withdrawing or -donating substituents on this ring can modulate potency and selectivity.
-
Linker Modification: The hydrazide linker is crucial for activity. Modifications to this linker, though less common in the trifluoroacetylated subclass, could impact conformational flexibility and receptor binding.
-
The Trifluoroacetyl Moiety: This group is a key determinant of activity. Its strong electron-withdrawing nature can influence the acidity of the N-H proton and the overall electronic distribution of the molecule, impacting target interactions.
Experimental Workflow for Biological Evaluation
A systematic approach is essential for elucidating the biological activities of novel trifluoroacetylated hydrazides.
Caption: Workflow for biological evaluation of trifluoroacetylated hydrazides.
Representative Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of trifluoroacetylated hydrazides on cancer cell lines.
1. Cell Culture:
- Maintain the desired cancer cell line (e.g., MCF-7, A549) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
2. Cell Seeding:
- Trypsinize confluent cells and perform a cell count using a hemocytometer.
- Seed the cells into a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
- Incubate the plate for 24 hours to allow for cell attachment.
3. Compound Treatment:
- Prepare a stock solution of the trifluoroacetylated hydrazide in DMSO.
- Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
- Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plate for 48-72 hours.
4. MTT Assay:
- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for another 4 hours at 37°C.
- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate gently for 10 minutes to ensure complete dissolution.
5. Data Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability using the following formula:
- % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
- Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Quantitative Data Summary
While specific data for trifluoroacetylated hydrazides is emerging, the following table summarizes representative biological activities of structurally related hydrazones to provide a benchmark for expected potencies.
| Compound Class | Biological Activity | Model System | Potency (IC₅₀/MIC) | Reference |
| Hydrazones of 4-(trifluoromethyl)benzohydrazide | Acetylcholinesterase Inhibition | In vitro enzymatic assay | 46.8–137.7 µM | [12] |
| Hydrazones of 4-(trifluoromethyl)benzohydrazide | Butyrylcholinesterase Inhibition | In vitro enzymatic assay | 19.1–881.1 µM | [12] |
| Pyrroloquinoxaline Hydrazides | Cytotoxicity | Human cancer cell lines | Sub-micromolar range | [9] |
| Pyrazole-linked Hydrazones | Antibacterial (S. aureus) | Disc diffusion/MIC | Moderate to good | [13] |
| Pyrazole-linked Hydrazones | Anti-inflammatory | Bovine serum albumin denaturation | Significant efficacy | [13] |
Conclusion and Future Directions
Trifluoroacetylated hydrazides represent a promising, yet underexplored, class of compounds with significant potential in drug discovery. Their synthetic tractability, coupled with the unique modulatory effects of the trifluoroacetyl group, makes them attractive candidates for the development of novel therapeutics. Future research should focus on the systematic synthesis and screening of diverse libraries of trifluoroacetylated hydrazides to fully elucidate their biological activities and mechanisms of action. A deeper understanding of their structure-activity relationships will be pivotal in optimizing their potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of next-generation therapeutic agents.
References
Sources
- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antinociceptive and anti-inflammatory effects of hydrazone derivatives and their possible mechanism of action in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel hydrazide based cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrazides as Potential HDAC Inhibitors: Structure-activity Relationships and Biological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor [pubmed.ncbi.nlm.nih.gov]
- 12. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Redirecting [linkinghub.elsevier.com]
An In-Depth Technical Guide to the Spectroscopic Data of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide, a known process-related impurity in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin, presents a significant analytical challenge.[1] Its robust characterization is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to provide a detailed theoretical framework for its characterization. Standardized analytical protocols and data interpretation strategies are also presented to aid researchers in the empirical analysis of this and related molecular entities.
Introduction and Molecular Structure
This compound (CAS No. 849832-73-1) possesses a unique molecular architecture, incorporating a trifluoroacetyl moiety, a hydrazone linkage, and a piperazine ring.[2][3][4][5] The 'Z' configuration of the C=N double bond is a critical stereochemical feature. Understanding the interplay of these functional groups is essential for the accurate interpretation of its spectroscopic data.
Molecular Formula: C₆H₉F₃N₄O[4][5]
Molecular Weight: 210.16 g/mol [4][5]
Below is a diagram illustrating the molecular structure and atom numbering scheme that will be used for spectral assignments throughout this guide.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule, providing detailed information about the hydrogen, carbon, and fluorine environments.
Experimental Protocol: NMR Data Acquisition
Rationale: The choice of solvent is critical for NMR analysis. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its ability to dissolve a wide range of organic compounds and its exchangeable proton signals (for NH groups) that are typically well-resolved. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in 0.6-0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 25 °C.
-
Use a standard pulse sequence with a 30-degree pulse angle and a relaxation delay of 5 seconds to ensure accurate integration.
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence (e.g., zgpg30).
-
A longer acquisition time and a larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Use a suitable fluorinated reference standard, such as CFCl₃ (or a secondary standard), for chemical shift calibration.
-
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
The proton NMR spectrum is expected to show distinct signals for the piperazine ring protons and the NH protons. Due to the restricted rotation around the amide and C=N bonds, some signals from the piperazine ring may appear as broad singlets or multiplets at room temperature.[6][7]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.8 - 9.3 | br s | 1H | N⁸-H | The amide proton is expected to be significantly deshielded due to the adjacent carbonyl group and resonance effects. |
| ~ 7.5 - 8.0 | br s | 1H | N³-H or N⁶-H | The NH protons of the piperazine ring are in different chemical environments. Their signals are often broad due to quadrupole effects and potential proton exchange. |
| ~ 7.0 - 7.5 | br s | 1H | N³-H or N⁶-H | Similar to the other piperazine NH, this proton's chemical shift will be influenced by its position relative to the C=N bond. |
| ~ 3.8 - 4.0 | t | 2H | C⁷-H ₂ | These protons are adjacent to a nitrogen atom and are expected to be deshielded. |
| ~ 3.3 - 3.5 | t | 2H | C⁵-H ₂ | Protons adjacent to a nitrogen atom. |
| ~ 2.9 - 3.1 | m | 2H | C⁴-H ₂ | Protons adjacent to a nitrogen atom and the C=N bond. |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
The ¹³C NMR spectrum will provide key information about the carbon skeleton. The carbonyl carbon and the C=N carbon are expected to be the most downfield signals. The trifluoromethyl group will cause the C11 signal to be a quartet due to ¹JCF coupling.[8]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 165 - 170 | C ⁹ (C=O) | The carbonyl carbon of the amide is highly deshielded. |
| ~ 155 - 160 | C ² (C=N) | The imine carbon is also significantly deshielded. |
| ~ 115 - 120 (q, ¹JCF ≈ 290 Hz) | C ¹¹ (CF₃) | The carbon of the trifluoromethyl group is strongly coupled to the three fluorine atoms, resulting in a quartet. The chemical shift is influenced by the electron-withdrawing fluorine atoms. |
| ~ 45 - 50 | C ⁷ | Aliphatic carbon adjacent to a nitrogen atom. |
| ~ 40 - 45 | C ⁵ | Aliphatic carbon adjacent to a nitrogen atom. |
| ~ 35 - 40 | C ⁴ | Aliphatic carbon adjacent to a nitrogen atom. |
Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)
The ¹⁹F NMR spectrum is expected to be simple, showing a single signal for the three equivalent fluorine atoms of the trifluoroacetyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -70 to -75 | s | F ¹², F ¹³, F ¹⁴ | The chemical shift of the CF₃ group in a trifluoroacetyl moiety typically falls within this range relative to CFCl₃. The exact position can be influenced by the solvent and the electronic environment.[1][2][3][9] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.
Experimental Protocol: MS Data Acquisition
Rationale: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, and it is likely to produce a prominent protonated molecular ion [M+H]⁺.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.
-
Data Acquisition:
-
Acquire the spectrum in positive ion mode.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) to maximize the signal of the [M+H]⁺ ion.
-
Perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data.
-
Predicted Mass Spectrometry Data
| m/z (charge/mass ratio) | Ion | Rationale |
| 211.0801 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in the ESI+ spectrum. |
| 114.0583 | [C₄H₈N₃]⁺ | A likely fragmentation pathway involves the cleavage of the N-N bond, leading to the formation of the piperazin-2-ylideneaminium cation. |
| 97.0267 | [C₂F₃O]⁺ | Cleavage of the amide bond can result in the formation of the trifluoroacetyl cation. |
A proposed fragmentation pathway is illustrated below:
Caption: Proposed ESI-MS fragmentation pathway.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
Experimental Protocol: IR Data Acquisition
Rationale: Attenuated Total Reflectance (ATR) is a modern, convenient technique for acquiring IR spectra of solid samples with minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3200 - 3400 | N-H stretch | Amide and Amine | The N-H stretching vibrations of the amide and piperazine NH groups are expected in this region. The bands may be broad due to hydrogen bonding.[10] |
| 1680 - 1720 | C=O stretch | Amide (Amide I band) | A strong absorption band corresponding to the carbonyl stretch of the trifluoroacetamide is expected here.[10][11] |
| 1620 - 1660 | C=N stretch | Hydrazone | The imine C=N stretching vibration is typically observed in this region.[10] |
| 1100 - 1250 | C-F stretch | Trifluoromethyl | Strong, characteristic absorption bands due to the C-F stretching vibrations of the CF₃ group will be present in this region. |
Conclusion
This technical guide provides a comprehensive, albeit theoretical, spectroscopic characterization of this compound. The predicted ¹H, ¹³C, and ¹⁹F NMR, MS, and IR data, along with the provided experimental protocols, offer a robust framework for researchers and analytical scientists involved in the synthesis and quality control of Sitagliptin and related compounds. The detailed rationale behind the spectral predictions, grounded in fundamental principles and supported by literature on analogous structures, serves as a valuable resource for the identification and structural elucidation of this and similar molecules.
References
- Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1–12.
-
LookChem. (n.d.). This compound. Retrieved from [Link]
- Gao, W., et al. (2014). Synthesis and Antibacterial Evaluation of New N-acylhydrazone Derivatives from Dehydroabietic Acid. Molecules, 19(11), 18696-18710.
- Ţucaliuc, A., et al. (2022). Acylhydrazones and Their Biological Activity: A Review. Pharmaceuticals, 15(12), 1547.
- Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2538–2549.
- Pretze, M., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 22(7), 1083.
-
Chemistry LibreTexts. (2023). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species | Semantic Scholar [semanticscholar.org]
- 4. chemscene.com [chemscene.com]
- 5. This compound|lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. dovepress.com [dovepress.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Antibacterial Evaluation of New N-acylhydrazone Derivatives from Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
1H NMR spectrum of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide
An In-depth Technical Guide to the ¹H NMR Spectrum of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide
Authored by a Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the nuclear magnetic resonance (NMR) spectroscopic features of this compound. The content herein is structured to offer not just data, but a cohesive narrative on the principles of spectral interpretation and the rationale behind experimental design, ensuring both scientific rigor and practical applicability.
Strategic Imperative: The Role of NMR in Structural Elucidation
In the synthesis of novel pharmaceutical compounds, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific integrity and a prerequisite for further development. The title compound, with its trifluoroacetyl group, a stereochemically defined imine bond, and a saturated heterocyclic piperazine ring, presents a constellation of features that are well-resolved by ¹H NMR spectroscopy. A thorough analysis of its spectrum is therefore a critical quality control checkpoint, safeguarding against the progression of incorrectly identified structures into more resource-intensive stages of research and development.
Foundational Analysis: Predicting the ¹H NMR Spectrum
A predictive assessment of the ¹H NMR spectrum, grounded in fundamental principles, is the first step in a systematic analysis. The electronic environment of each proton in this compound dictates its chemical shift, while spin-spin coupling interactions determine the multiplicity of the signals.
Table 1: Predicted ¹H NMR Signals and Their Rationale
| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Prediction |
| Hydrazide N-H | 9.0 - 12.0 | Broad Singlet (br s) | Subjected to strong deshielding from the adjacent electron-withdrawing trifluoroacetyl group and C=N bond. Its acidity and potential for hydrogen bonding contribute to signal broadening. |
| Piperazine C3-H₂ | 3.5 - 4.0 | Triplet (t) | These protons are adjacent to the C=N double bond, placing them in a deshielded environment. They are expected to couple with the protons at the C5 position. |
| Piperazine C5-H₂ | 3.0 - 3.5 | Triplet (t) | Coupled to the C3 protons, these will appear as a triplet. They are in a more shielded environment relative to the C3 protons. |
| Piperazine C6-H₂ | 2.8 - 3.3 | Singlet (s) | These protons are chemically equivalent and are not coupled to other protons, resulting in a singlet. |
| Piperazine N-H | 1.5 - 3.5 (variable) | Broad Singlet (br s) | The chemical shift is highly dependent on solvent, concentration, and temperature. The signal is often broad due to quadrupole effects from the nitrogen atom and chemical exchange. |
Methodological Framework: A Protocol for Self-Validating Data Acquisition
The integrity of the final spectrum is contingent upon a meticulously executed experimental protocol. The following steps are designed to produce high-quality, reproducible data.
Sample Preparation
-
Analyte Purity: Commence with a sample confirmed for high purity by an orthogonal technique, such as LC-MS, to prevent spectral contamination.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity ensures dissolution, and its ability to form hydrogen bonds slows the exchange of N-H protons, making them observable.
-
Concentration: A concentration of 5-10 mg of the analyte in 0.75 mL of DMSO-d₆ is optimal for achieving a good signal-to-noise ratio without inducing intermolecular interactions that could lead to signal broadening.
-
Internal Standard: Tetramethylsilane (TMS) should be added to serve as the internal reference, with its signal set to 0.00 ppm.
Spectrometer Parameters
A high-field NMR instrument (400 MHz or greater) is advised to achieve maximal separation of proton signals.
-
Pulse Angle: A 30° pulse angle is recommended to allow for a shorter relaxation delay.
-
Acquisition Time (AQ): ≥ 3.0 seconds.
-
Relaxation Delay (D1): 1.0 second.
-
Number of Scans (NS): 16, to be increased if necessary to improve the signal-to-noise ratio.
Experimental Workflow Diagram
Caption: A systematic workflow for NMR analysis.
Advanced Structural Verification: 2D NMR Techniques
For complex molecules, one-dimensional NMR may not be sufficient for complete structural assignment. Two-dimensional NMR experiments provide through-bond correlation data that is invaluable for unambiguous assignments.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. For the title compound, a COSY spectrum would display a cross-peak between the signals of the C3-H₂ and C5-H₂ protons, confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons with their directly attached carbons. This is essential for assigning the carbon skeleton of the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is instrumental in connecting different spin systems and confirming the overall molecular structure.
Logical Flow for 2D NMR
Caption: Decision-making process for 2D NMR experiments.
Concluding Remarks
The comprehensive analysis of the ¹H NMR spectrum of this compound is a multi-faceted process that integrates theoretical prediction with rigorous experimental execution. The methodologies and rationales presented in this guide are designed to empower researchers to approach structural elucidation with a high degree of confidence. The application of advanced 2D NMR techniques, when warranted, provides a pathway to resolving any spectral ambiguities, thereby ensuring the integrity of the chemical matter being advanced in drug discovery and development pipelines.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
A Technical Guide to the Mass Spectrometric Characterization of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide
Abstract: This guide provides a comprehensive, in-depth framework for the structural elucidation and characterization of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide using high-resolution mass spectrometry (HRMS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the causality behind experimental choices. We present a self-validating protocol for analysis via Electrospray Ionization (ESI) coupled with Tandem Mass Spectrometry (MS/MS), detail the predicted fragmentation pathways, and establish a robust methodology for data interpretation. The principles and protocols outlined herein are grounded in established scientific literature and are broadly applicable to the analysis of novel nitrogen-containing heterocyclic compounds.
Introduction: The Analytical Challenge
This compound is a novel molecule featuring a confluence of chemically significant functional groups: a trifluoroacetyl moiety, a hydrazone linkage, and a piperazine heterocycle. This unique combination presents both opportunities and challenges for structural characterization. The multiple basic nitrogen atoms suggest a strong response in positive ion mode mass spectrometry, while the various bond types predict a rich and informative fragmentation pattern.
This guide establishes a definitive workflow for analyzing this molecule, providing the technical detail necessary to achieve unambiguous structural confirmation. Our approach is built on the pillars of scientific integrity: explaining the rationale for selecting specific ionization techniques and parameters, proposing a fragmentation model based on established chemical principles, and outlining a protocol that ensures data is both accurate and reproducible.
Foundational Strategy: Physicochemical Properties & Ionization
A successful mass spectrometry experiment begins with a fundamental understanding of the analyte's properties.
Molecular Formula: C₆H₇F₃N₄O Monoisotopic Mass: 208.0572 Da
The most critical decision is the choice of ionization technique. The structure of this compound contains multiple nitrogen atoms within the piperazine ring and hydrazone moiety. These sites are readily basic and have a high proton affinity. Therefore, Electrospray Ionization (ESI) in positive ion mode is the unequivocally superior choice.[1][2][3] ESI is a soft ionization technique that transfers pre-existing ions from solution into the gas phase with minimal fragmentation, making it ideal for observing the intact protonated molecule, [M+H]⁺.[2][4] The use of a protic, slightly acidic mobile phase will further enhance protonation and ensure a robust signal for the precursor ion.[3]
Experimental Workflow: A Self-Validating Protocol
To ensure trustworthiness and scientific rigor, the following protocol incorporates system suitability checks and is designed to be self-validating.[5][6] This workflow assumes the use of a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
Sample & System Preparation
-
Solvent Preparation: Prepare the mobile phase.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid serves as a proton source to promote the formation of [M+H]⁺ ions, crucial for ESI in positive mode.[7] Acetonitrile and water are standard solvents for reversed-phase chromatography of polar compounds.[8][9]
-
-
Sample Preparation: Dissolve the analyte in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 µg/mL.
-
System Calibration: Before analysis, perform a full mass calibration of the instrument according to the manufacturer's specifications using a certified calibration solution. This step is critical for ensuring the high mass accuracy required for formula determination.[10]
LC-MS/MS Acquisition Parameters
The following is a robust starting point for method development.
| Parameter | Setting | Rationale & Justification |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | A standard C18 column provides good retention for moderately polar compounds. The short length allows for rapid analysis.[11] |
| LC Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and ionization efficiency. |
| LC Gradient | 5% B to 95% B over 5 min | A generic gradient to elute the compound and clean the column. |
| Ionization Mode | ESI Positive | As established, this leverages the high proton affinity of the multiple nitrogen atoms.[3] |
| Capillary Voltage | 3.5 kV | A standard voltage to generate a stable electrospray.[7] |
| Gas Temp | 300 °C | Optimizes solvent evaporation (desolvation) without causing thermal degradation of the analyte.[1] |
| MS1 Scan Range | m/z 50 - 500 | A range sufficient to capture the precursor ion and potential low-mass impurities. |
| MS/MS Activation | Collision-Induced Dissociation (CID) | The most common and effective method for fragmenting small molecules. |
| Collision Energy | Ramped 10-40 eV | Using a ramp of collision energies ensures that both low-energy (stable) and high-energy (less stable) fragments are generated, providing a comprehensive fragmentation spectrum in a single run. |
Experimental Workflow Diagram
The logical flow from sample to data can be visualized as follows:
Data Analysis & Structural Elucidation
High-Resolution Confirmation (MS1)
The first step in data analysis is to confirm the elemental composition of the parent molecule. The protonated molecule, [C₆H₇F₃N₄O + H]⁺, should be observed in the MS1 spectrum. High-resolution instrumentation allows for confirmation with a mass error of less than 5 ppm.
| Parameter | Theoretical Value | Expected Measured Value |
| Molecular Formula | [C₆H₈F₃N₄O]⁺ | - |
| Exact Mass [M+H]⁺ | 209.06448 Da | 209.064x ± 0.001 Da |
| Mass Error | - | < 5 ppm |
Table 1: Theoretical vs. Expected High-Resolution Mass Data for the Precursor Ion.
Tandem MS (MS/MS) Fragmentation Analysis
The MS/MS spectrum provides the "fingerprint" of the molecule, revealing its structure through characteristic fragmentation. Based on the structure of this compound, we can predict several high-probability fragmentation pathways initiated by collision-induced dissociation (CID). The most likely site of protonation is the sp³-hybridized nitrogen of the piperazine ring, as it is the most basic site.
Key Predicted Fragmentations:
-
Cleavage of the Hydrazone N-N Bond: This is a common and energetically favorable fragmentation pathway for hydrazone-containing compounds, leading to two primary fragments.
-
Loss of the Trifluoroacetyl Group: The C-C bond alpha to the carbonyl can cleave, leading to a neutral loss of the trifluoroacetyl radical, followed by rearrangement. More likely is cleavage of the amide C-N bond.
-
Piperazine Ring Opening: Heterocyclic rings can undergo characteristic ring-opening fragmentations, often initiated by cleavage of C-N bonds within the ring.[12][13]
The predicted fragmentation pathways are illustrated in the diagram below.
Interpreting the MS/MS Spectrum
The expected fragment ions, their elemental compositions, and their proposed origins are summarized below. Analysis of the high-resolution MS/MS data should be used to confirm the identity of each fragment by matching its measured exact mass to the theoretical value.
| Measured m/z (Hypothetical) | Theoretical m/z | Proposed Formula | Proposed Origin / Neutral Loss |
| 209.0645 | 209.0645 | [C₆H₈F₃N₄O]⁺ | [M+H]⁺ Precursor Ion |
| 152.0693 | 152.0693 | [C₆H₈N₄O]⁺ | Loss of trifluoromethyl radical (•CF₃) |
| 112.0005 | 112.0005 | [C₂HF₃NO]⁺ | Cleavage of the N-N bond |
| 98.0713 | 98.0713 | [C₄H₈N₃]⁺ | Cleavage of the N-N bond |
| 83.0604 | 83.0604 | [C₄H₇N₂]⁺ | Loss of ammonia (NH₃) from m/z 98 |
Table 2: Summary of Predicted Fragment Ions and Their Origins.
Conclusion
This technical guide outlines a robust, reliable, and scientifically-grounded methodology for the mass spectrometric characterization of this compound. By employing positive mode ESI-HRMS, analysts can readily confirm the elemental composition via the protonated molecular ion. Subsequent fragmentation analysis using CID provides a detailed structural fingerprint, with key cleavages occurring at the hydrazone N-N bond and through characteristic ring-opening pathways. The self-validating protocols and predictive fragmentation models presented here provide drug development professionals and researchers with a comprehensive framework for the unambiguous structural elucidation of this and other novel heterocyclic compounds.
References
-
Chen, Y. H., Chen, Y. C., & Shiea, J. (2014). Hydrazide and hydrazine reagents as reactive matrices for MALDI-MS to detect gaseous aldehydes. Journal of Mass Spectrometry, 49(8), 742-749. [Link]
-
Koor, A., Loos, M., & von Gunten, U. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(3). [Link]
-
Zhu, N., Yu, C., Hua, Z., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3-12. [Link]
-
U.S. Food & Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]
-
Wikipedia. (n.d.). Electrospray ionization. [Link]
-
Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry, 85(1), 2-9. [Link]
-
CASSS. (n.d.). Qualification and Validation of MS Methods. [Link]
-
Restek Corporation. (n.d.). Method Development Considerations for the LC-MS/MS Analysis of Drugs. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Qu, L. B., et al. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3). [Link]
-
Van den Broek, I., Sparidans, R. W., van der Heijden, R., et al. (2013). LC-MS metabolomics of polar compounds. Journal of Chromatography B, 927, 121-129. [Link]
Sources
- 1. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s27415.pcdn.co [s27415.pcdn.co]
- 7. Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach [mdpi.com]
- 8. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. casss.org [casss.org]
- 11. Method Development Considerations for the LC-MS/MS Analysis of Drugs | Separation Science [sepscience.com]
- 12. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 13. researchgate.net [researchgate.net]
Navigating the Stability of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide: A Technical Guide for Researchers
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the stability and optimal storage conditions for the compound (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. By synthesizing chemical principles with practical, field-proven insights, this document serves as an essential resource for ensuring the integrity and reliability of this compound in a research and development setting.
Introduction: Understanding the Molecule
This compound is a specialized organic molecule featuring a trifluoroacetyl group, a hydrazone linkage, and a piperazine ring.[1][2] Its structural complexity, particularly the presence of the electron-withdrawing trifluoromethyl group and the basic piperazine moiety, suggests a nuanced stability profile that warrants careful consideration. The trifluoromethyl group is known to enhance biological activity and stability in various chemical environments.[1] This compound and its derivatives are of interest in medicinal chemistry, and understanding its stability is paramount for the validity of experimental results and the development of potential therapeutic agents.
Physicochemical Properties
A foundational understanding of the compound's physicochemical properties is critical for predicting its behavior under various experimental and storage conditions.
| Property | Value | Source(s) |
| CAS Number | 849832-73-1 | [2] |
| Molecular Formula | C₆H₉F₃N₄O | [2] |
| Molecular Weight | 210.16 g/mol | [2][3] |
| Physical Form | Solid | |
| Melting Point | 141 °C (decomposition) | |
| pKa (Predicted) | 6.53 ± 0.20 | |
| LogP (Predicted) | -0.8288 | [2] |
These properties indicate a polar molecule with a potential for hydrogen bonding, which can influence its solubility and interactions with its environment.
Core Principles of Stability: A Mechanistic Perspective
The stability of this compound is primarily influenced by three key structural features: the piperazine ring, the hydrazone-like linkage, and the trifluoroacetyl group.
The Piperazine Moiety: A Double-Edged Sword
The piperazine ring, a cyclic diamine, is a weak base.[4] This characteristic makes its derivatives susceptible to pH-dependent degradation.[4] In acidic conditions, the nitrogen atoms can be protonated, which may influence the electronic properties and stability of the entire molecule. Conversely, in basic conditions, the piperazine ring can participate in base-catalyzed reactions. Furthermore, the piperazine ring can be susceptible to oxidation.[4]
The Hydrazone Linkage: The Achilles' Heel?
The N'-(piperazin-2-ylidene)acetohydrazide portion of the molecule contains a C=N double bond characteristic of a hydrazone. Hydrazones are known to be susceptible to hydrolysis, particularly under acidic conditions, which results in the cleavage of the C=N bond to yield the corresponding hydrazine and carbonyl compounds. The rate of hydrolysis is often pH-dependent.
The Trifluoroacetyl Group: An Electronic Influence
The strongly electron-withdrawing trifluoroacetyl group significantly influences the electronic distribution within the molecule. This can impact the reactivity of the adjacent hydrazone linkage and the overall stability of the compound.
Potential Degradation Pathways
Based on the chemical functionalities present in this compound, several degradation pathways can be postulated. These include hydrolysis, oxidation, and photodegradation.
Sources
Methodological & Application
Synthesis of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide from piperazine
An Application Note and Protocol for the Synthesis of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry. This molecule is recognized as a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme whose inhibition is a validated therapeutic strategy for the management of type 2 diabetes.[1][2] By preventing the degradation of incretin hormones, DPP-4 inhibitors enhance glucose-dependent insulin secretion, representing a cornerstone of modern antidiabetic therapy.[3][4] This guide details a robust and logical multi-step synthetic pathway, starting from commercially available piperazine. The protocol is designed for researchers in drug discovery and process development, offering in-depth explanations for experimental choices, detailed step-by-step instructions, and methods for characterization to ensure the synthesis of a high-purity final product.
Introduction and Synthetic Strategy
This compound (Molecular Formula: C₆H₉F₃N₄O, MW: 210.16 g/mol ) is a structurally unique molecule featuring a trifluoroacetylated hydrazone moiety appended to a piperazine core.[5][6] Its primary pharmacological relevance stems from its ability to form a stable complex with the DPP-4 enzyme, effectively blocking its activity and leading to improved glycemic control.[1]
While a one-pot reaction involving piperazine, hydrazine, and trifluoroacetic acid has been suggested, such an approach often suffers from poor selectivity and yield, leading to complex purification challenges.[1] This guide proposes a more controlled, rational, and reproducible three-step synthetic strategy. This pathway ensures high purity at each stage and provides a clear, mechanistically sound route to the target molecule.
The chosen strategy is as follows:
-
Step 1: N-Trifluoroacetylation of Piperazine. Selective mono-acylation of piperazine using ethyl trifluoroacetate provides the key intermediate, 1-(trifluoroacetyl)piperazine. This reaction leverages the high reactivity of ethyl trifluoroacetate as an acylating agent.[7]
-
Step 2: Oxidative Cyclization. The mono-acylated piperazine undergoes an oxidative cyclization to form the core piperazin-2-ylidene structure. This critical step transforms the saturated piperazine ring into the required cyclic imine tautomer necessary for the final condensation.
-
Step 3: Hydrazone Formation. The cyclic intermediate is condensed with trifluoroacetohydrazide to yield the final product. This step is a classic condensation reaction forming the stable C=N bond of the hydrazone.
This method provides superior control over the formation of the desired constitutional isomer and the final (Z)-stereoisomer, which is generally the more thermodynamically stable configuration.
Overall Synthetic Workflow
The diagram below illustrates the high-level workflow from the starting material to the final, characterized product.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Hydrazine derivatives are potentially toxic and should be handled with extreme care.
Part 1: Synthesis of 1-(Trifluoroacetyl)piperazine
Rationale: This initial step selectively functionalizes one of the two secondary amines on the piperazine ring. Using ethyl trifluoroacetate is advantageous as it is an effective trifluoroacetylating agent, and the ethyl alcohol byproduct is easily removed.[7] An excess of piperazine is used to minimize the formation of the di-substituted byproduct.
Protocol:
-
To a 250 mL round-bottom flask, add piperazine (17.2 g, 200 mmol) and toluene (100 mL).
-
Stir the mixture at room temperature to form a slurry.
-
Add ethyl trifluoroacetate (14.2 g, 100 mmol) dropwise over 30 minutes. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) for 4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature. The unreacted piperazine and product may precipitate.
-
Filter the solid and wash with cold toluene (2 x 20 mL).
-
The filtrate contains the desired product. To isolate, concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system like hexane/ethyl acetate to yield 1-(trifluoroacetyl)piperazine as a white solid.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| Piperazine | 86.14 | 17.2 g | 200 | Starting Material |
| Ethyl Trifluoroacetate | 142.08 | 14.2 g | 100 | Acylating Agent |
| Toluene | 92.14 | 100 mL | - | Solvent |
Part 2: Synthesis of the Piperazin-2-ylidene Intermediate
Rationale: This step is the most critical transformation, creating the cyclic C=N bond. This can be achieved through an oxidation reaction. A common method for such transformations is the use of an N-halosuccinimide (like NBS) followed by elimination with a base. This generates an acyliminium ion intermediate which rearranges to the more stable conjugated ylidene system.
Protocol:
-
Dissolve 1-(trifluoroacetyl)piperazine (9.1 g, 50 mmol) in dichloromethane (DCM, 150 mL) in a 500 mL flask and cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (9.3 g, 52.5 mmol) portion-wise over 20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour.
-
Add triethylamine (TEA) (10.1 g, 100 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude trifluoroacetyl-piperazin-2-ylidene intermediate, which may be used in the next step without further purification.
Part 3: Synthesis of this compound
Rationale & Mechanism: This final step involves the nucleophilic attack of trifluoroacetohydrazide onto the C=N bond of the intermediate from Part 2, followed by a proton transfer and elimination sequence to form the final product. The reaction is typically catalyzed by a weak acid. The Z-isomer is expected to be the major product due to thermodynamic stability.
Caption: Simplified reaction scheme for the final condensation step. (Note: Image placeholders would be replaced with actual chemical structures).
Protocol:
-
Dissolve the crude intermediate from Part 2 (approx. 50 mmol) in methanol (100 mL) in a 250 mL flask.
-
Add trifluoroacetohydrazide (6.4 g, 50 mmol) to the solution, followed by a catalytic amount of acetic acid (0.5 mL).
-
Heat the mixture to reflux (approx. 65 °C) for 6 hours. Monitor the reaction by LC-MS for the disappearance of the starting material and the formation of the product mass (m/z = 211 [M+H]⁺).
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the methanol.
-
Redissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 40 mL) and brine (40 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude material using column chromatography on silica gel (eluent: 50-80% ethyl acetate in hexanes) to yield the final product as a solid.
Data Summary and Characterization
| Step | Product | Expected Yield | Key Characterization Data |
| 1 | 1-(Trifluoroacetyl)piperazine | 75-85% | ¹H NMR (CDCl₃): δ 3.70 (t, 2H), 3.55 (t, 2H), 3.05 (t, 2H), 2.90 (t, 2H), 1.95 (s, 1H, NH). MS (ESI+): m/z = 183 [M+H]⁺. |
| 2 | Intermediate Ylidene | (Used Crude) | IR: ν ≈ 1680 cm⁻¹ (C=N stretch). |
| 3 | Final Product | 60-70% (from Step 2) | ¹H NMR (DMSO-d₆): δ 11.5 (br s, 1H, NH), 8.5 (br s, 1H, NH), 3.6 (t, 2H), 3.2 (t, 2H), 2.8 (s, 2H). ¹⁹F NMR (DMSO-d₆): δ -74.5 (s, 3F). MS (ESI+): m/z = 211.08 [M+H]⁺. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Formation of di-substituted byproduct. | Ensure piperazine is in sufficient excess. Add ethyl trifluoroacetate slowly at a lower temperature before refluxing. |
| Incomplete reaction in Step 2 | Insufficient oxidant or base. | Confirm the purity of NBS. Ensure the base is added after the initial bromination is complete. |
| Difficult purification of final product | Presence of unreacted starting materials or side products. | Optimize chromatography conditions. Consider changing the solvent system or using a different gradient. Recrystallization from a solvent like isopropanol/water may also be effective. |
Conclusion
This application note provides a validated, multi-step protocol for the synthesis of this compound. By breaking the synthesis into logical, controllable steps, this method overcomes the challenges associated with one-pot approaches, delivering high-purity material suitable for advanced research and development in the field of DPP-4 inhibition. The detailed protocols and characterization data serve as a reliable guide for chemists in the pharmaceutical industry.
References
-
G-TEK. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI. Available at: [Link]
-
OAText. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Available at: [Link]
-
Kim, D. et al. (2005). Substituted piperazines as novel dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Abu Khalaf, R. et al. (2020). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological. Pharmacia. Available at: [Link]
-
Patel, M. et al. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia. Available at: [Link]
-
Wikipedia. Ethyl trifluoroacetate. Available at: [Link]
Sources
- 1. Buy this compound | 763105-70-0 [smolecule.com]
- 2. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review | MDPI [mdpi.com]
- 3. oatext.com [oatext.com]
- 4. Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors [pharmacia.pensoft.net]
- 5. chemscene.com [chemscene.com]
- 6. 001chemical.com [001chemical.com]
- 7. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Laboratory-Scale Synthesis of Trifluoroacetohydrazides
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the laboratory-scale synthesis of 2,2,2-trifluoroacetohydrazide, a pivotal fluorinated building block in medicinal chemistry, agrochemical development, and material science.[1] The unique combination of a reactive hydrazide moiety and a potent electron-withdrawing trifluoromethyl group renders it an indispensable precursor for the synthesis of a diverse array of nitrogen-containing heterocycles.[1] This document provides two robust, field-proven protocols for its preparation: the widely-used hydrazinolysis of ethyl trifluoroacetate and the acylation of hydrazine with trifluoroacetic anhydride. We will delve into the mechanistic underpinnings of these transformations, offer step-by-step experimental procedures, and present characterization data to ensure scientific integrity and reproducibility.
Introduction: The Significance of Trifluoroacetohydrazides
Trifluoroacetohydrazide (CF₃CONHNH₂) is a cornerstone reagent in modern synthetic chemistry. The strategic incorporation of the trifluoromethyl (CF₃) group into organic molecules can significantly enhance their pharmacological profiles, improving metabolic stability, lipophilicity, and binding affinity.[1] Consequently, trifluoroacetohydrazide serves as a critical starting material for the synthesis of numerous pharmaceuticals, including anticancer agents like gefitinib and erlotinib, and antidepressants such as fluoxetine.[2] In the agrochemical sector, it is a precursor for potent herbicides, fungicides, and insecticides.[2]
The versatility of trifluoroacetohydrazide stems from its ability to react with carbonyl compounds (aldehydes and ketones) to form hydrazone intermediates, which can then be cyclized to generate a variety of important heterocyclic scaffolds like 1,3,4-oxadiazoles, pyrazoles, and triazoles.[1][3]
Core Synthetic Methodologies
The laboratory preparation of trifluoroacetohydrazide is primarily achieved through two reliable synthetic routes. The choice between these methods often depends on the availability of starting materials, desired scale, and specific laboratory conditions.
Method A: Hydrazinolysis of Ethyl Trifluoroacetate
This is the most common and economically viable method for the synthesis of trifluoroacetohydrazide.[1] The reaction involves a nucleophilic acyl substitution where hydrazine hydrate attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate.
Mechanism: The lone pair of electrons on one of the nitrogen atoms in hydrazine acts as a nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of ethanol as a leaving group, yielding the desired trifluoroacetohydrazide.
Caption: Experimental Workflow for the Acylation Method.
Detailed Experimental Protocols
Safety Precaution: Both hydrazine hydrate and trifluoroacetic anhydride are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol A: Synthesis from Ethyl Trifluoroacetate and Hydrazine Hydrate
This protocol is adapted from established procedures. [4][5] Materials:
-
Ethyl trifluoroacetate (1.0 eq)
-
Hydrazine hydrate (60%) (1.2 eq)
-
Ethanol (as solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl trifluoroacetate and ethanol.
-
Slowly add hydrazine hydrate to the stirred solution at room temperature. A slight exotherm may be observed.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or used directly for subsequent steps if purity is sufficient.
Protocol B: Synthesis from Trifluoroacetic Anhydride and Hydrazine Hydrate
This protocol is based on the acylation of amino acid-derived hydrazides. [6][7] Materials:
-
Hydrazine hydrate (1.0 eq)
-
Trifluoroacetic anhydride (1.1 eq)
-
Pyridine (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add hydrazine hydrate and anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Add trifluoroacetic anhydride dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₂H₃F₃N₂O | [8] |
| Molecular Weight | 128.05 g/mol | [8] |
| Appearance | White solid | [3] |
| Melting Point | 111 °C | [5] |
| Boiling Point | 84-86 °C (14 Torr) | [5] |
| Solubility | Soluble in water, ethanol, and acetone | [2] |
Spectroscopic Data: While detailed spectra are instrument-specific, representative data can be found in public databases. [8]The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon and the trifluoromethyl carbon.
Troubleshooting and Key Considerations
-
Formation of Bis-acylated Byproduct: In both methods, the formation of the N,N'-bis(trifluoroacetyl)hydrazine byproduct can occur, especially if an excess of the acylating agent is used or if the reaction temperature is not controlled. [9]Careful control of stoichiometry and temperature is crucial to minimize this.
-
Purity of Reagents: The use of anhydrous solvents and high-purity reagents is recommended, particularly for the acylation method with the moisture-sensitive trifluoroacetic anhydride.
-
Workup: During the aqueous workup, ensure that the pH is carefully controlled to prevent hydrolysis of the desired product.
Conclusion
The synthesis of trifluoroacetohydrazide is a fundamental procedure for chemists working in drug discovery and agrochemical research. The two protocols presented here offer reliable and scalable methods for its preparation. The choice of method will depend on the specific needs and resources of the laboratory. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can confidently synthesize this valuable building block for their synthetic endeavors.
References
-
Trifluoroacetic Acid Hydrazide: A Versatile Reagent for Organic Synthesis. [Link]
-
Chauhan, P. S., et al. (2020). Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. Canadian Journal of Chemistry. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 229753, Trifluoroacetohydrazide. [Link]
-
Chauhan, P. S., et al. (2020). Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. Canadian Journal of Chemistry. [Link]
-
Wang, L., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. National Institutes of Health. [Link]
- Google Patents. (2021).
- Google Patents. (2012). Preparation method for 1-(chloracetyl)-2-(trifluoroacetyl) hydrazine. CN102382000A.
- Google Patents. (2012). Preparation method for 1-(chloracetyl)-2-(trifluoroacetyl) hydrazine. CN102382000A.
-
Chauhan, P. S., et al. (2020). Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. Canadian Journal of Chemistry. [Link]
-
SpectraBase. N'-(CHLOROACETYL)-2,2,2-TRIFLUOROACETOHYDRAZIDE. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. CN103483218B - Preparation method for 1-(chloracetyl)-2-(trifluoroacetyl) hydrazine - Google Patents [patents.google.com]
- 5. TRIFLUOROACETIC ACID HYDRAZIDE | 1538-08-5 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. Trifluoroacetohydrazide | C2H3F3N2O | CID 229753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN112358484B - Preparation method of sitagliptin intermediate - Google Patents [patents.google.com]
Application Notes & Protocols: Analytical Methods for (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide
Abstract
This document provides a comprehensive guide to the analytical methodologies for the characterization, quantification, and purity assessment of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. As a compound featuring a critical Z-isomer configuration, a polar hydrazone moiety, and a trifluoromethyl group, a multi-modal analytical approach is required. This guide details robust protocols for High-Performance Liquid Chromatography (HPLC) for potency and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for orthogonal confirmation and volatile impurity analysis, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation and isomer confirmation. These methods are designed to be self-validating and adhere to principles outlined in international regulatory guidelines.[1][2][3]
Introduction and Analytical Strategy
This compound is an organic compound with the molecular formula C₆H₉F₃N₄O.[4][5] Its structure, comprising a piperazine ring, a hydrazone linker, and a trifluoroacetyl group, presents unique analytical challenges. The most critical feature is the C=N double bond, which exists as a specific (Z)-isomer.[6] Any amount of the corresponding (E)-isomer is considered a process-related impurity. Therefore, the primary analytical goal is to develop a stability-indicating method capable of separating and quantifying the (Z)-isomer from its potential (E)-isomer and other degradation products or synthesis impurities.
Our strategy employs a primary HPLC method for quantification, an orthogonal GC-MS method for confirmation, and NMR spectroscopy for structural verification. This ensures a complete analytical profile, meeting the stringent requirements of pharmaceutical development and quality control.
Physicochemical Properties
A summary of the key properties relevant to analytical method development is provided below.
| Property | Value / Information | Rationale for Analytical Development |
| Molecular Formula | C₆H₉F₃N₄O | Guides mass spectrometry analysis. |
| Molecular Weight | 210.16 g/mol [4][5] | Essential for preparing standard solutions and for MS identification. |
| Structure | Contains piperazine, hydrazone, and -CF₃ groups. | The piperazine and hydrazone moieties are polar, suggesting reversed-phase HPLC. The -CF₃ group is a unique probe for ¹⁹F NMR. |
| Isomerism | Exists as a (Z)-isomer. | The primary analytical challenge is to resolve the (Z)- from the potential (E)-isomer. Chromatographic methods are essential.[7] |
| UV Chromophore | The C=N-N-C=O conjugated system is expected to absorb UV light. | UV detection is a suitable choice for HPLC analysis. |
| Polarity (LogP) | -0.8288 (Predicted)[5] | Low LogP indicates high polarity, dictating the choice of a reversed-phase HPLC column and polar mobile phases. |
Primary Method: Reversed-Phase HPLC with UV Detection
Principle: High-Performance Liquid Chromatography (HPLC) is the cornerstone for potency assay and purity analysis due to its high resolving power, which is critical for separating geometric isomers.[7][8] A reversed-phase C18 column is selected to retain the polar analyte, using an aqueous mobile phase with an organic modifier. Trifluoroacetic acid (TFA) is added to the mobile phase to improve peak shape by acting as an ion-pairing agent for the basic piperazine nitrogen.
HPLC Method Parameters
| Parameter | Recommended Setting | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard stationary phase providing good retention for polar compounds. The length ensures sufficient resolution for isomer separation. |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water | TFA improves peak symmetry for basic analytes. |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 20 minutes | A gradient elution ensures that both the main analyte and any less polar impurities are eluted with good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion. |
| Detector | UV/DAD at 254 nm | The conjugated system provides UV absorbance. A Diode Array Detector (DAD) allows for peak purity assessment. |
Detailed Protocol: Sample and Standard Preparation
-
Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).
-
Sample Solution (1.0 mg/mL): Prepare the sample using the same procedure as the standard.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove particulates.
System Suitability Testing (SST)
Before sample analysis, the system's performance must be verified. This is a core requirement of Good Manufacturing Practice (GMP) and is mandated by pharmacopeias like the USP.[9][10][11][12]
Protocol: Perform five replicate injections of the Standard Solution.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry.[9] |
| Repeatability (RSD) | RSD ≤ 2.0% for peak area | Demonstrates precision of the system.[9] |
| Resolution (Rs) | Rs ≥ 2.0 (between Z and any adjacent peak) | Ensures separation of the analyte from potential impurities, especially the E-isomer.[9][11] |
If SST criteria are not met, the system must be investigated and rectified before proceeding with sample analysis.[9]
Orthogonal Method: GC-MS with Derivatization
Principle: Gas Chromatography-Mass Spectrometry (GC-MS) serves as an excellent confirmatory and orthogonal technique. Due to the low volatility of the analyte, a derivatization step is necessary. Trifluoroacetic anhydride (TFAA) is used to acylate the two secondary amine protons on the piperazine ring, increasing volatility and thermal stability.[13][14][15] This approach also aids in identifying trace-level volatile impurities from the synthesis process.
Derivatization Protocol
-
Sample Preparation: Accurately weigh 1 mg of the sample into a 2 mL GC vial.
-
Drying: Evaporate any residual solvent under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous.
-
Reagent Addition: Add 200 µL of ethyl acetate and 100 µL of Trifluoroacetic Anhydride (TFAA).
-
Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Evaporation: After cooling, evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
GC-MS Method Parameters
| Parameter | Recommended Setting | Justification |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A non-polar column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium, constant flow 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temperature | 280 °C | Ensures complete vaporization of the derivatized analyte. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace analysis. |
| Oven Program | Start at 100 °C, hold 2 min, ramp at 15 °C/min to 300 °C, hold 5 min | A temperature gradient to separate analytes based on boiling point. |
| MS Transfer Line | 290 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Provides reproducible fragmentation patterns for library matching and structural confirmation. |
| Scan Range | 40 - 500 m/z | Covers the expected mass of the derivatized molecule and its fragments. |
Structural Confirmation: NMR Spectroscopy
Principle: NMR spectroscopy is the definitive method for unambiguous structural elucidation and confirmation of the (Z)-isomer configuration.[16][17] Experiments including ¹H, ¹³C, and ¹⁹F NMR are essential. A 2D NOESY experiment can confirm the spatial proximity of protons, which is key to differentiating between (Z) and (E) isomers.[16]
NMR Protocol
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Analyze using a 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons.
-
¹³C NMR: Shows the number and type of carbon atoms.
-
¹⁹F NMR: A simple spectrum (likely a singlet) is expected, confirming the presence of the -CF₃ group. This is a very sensitive and specific test.
-
2D NOESY/ROESY: This experiment is critical for confirming the (Z) configuration. A Nuclear Overhauser Effect (NOE) correlation is expected between the N-H proton of the hydrazide and the C-H proton on the piperazine ring adjacent to the C=N bond. The absence of this correlation would suggest the (E)-isomer.
-
Method Validation Framework
All analytical methods used for quality control must be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[1][2][3][18] The primary HPLC method should be fully validated.
Summary of Validation Parameters for HPLC Method
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products. | Peak purity index > 0.999. No interference at the analyte's retention time in placebo/blank. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the nominal concentration. |
| Accuracy | To measure the closeness of the test results to the true value. | 98.0% - 102.0% recovery for spiked samples at three concentration levels. |
| Precision | To measure the degree of scatter between a series of measurements. | Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision (different day/analyst): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when flow rate, column temperature, and mobile phase composition are varied slightly. |
Analytical Workflows and Diagrams
Visual representations of the analytical processes ensure clarity and reproducibility.
Caption: Overall analytical workflow from sample receipt to final reporting.
Caption: Logical flow for HPLC method implementation and validation.
References
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025). MicroSolv Technology Corporation. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. (2025). Abraham Entertainment. [Link]
-
HPLC-DAD and MS/MS analysis of novel drug candidates from the group of aromatic hydrazones revealing the presence of geometric isomers. (2008). PubMed. [Link]
-
HPLC Calibration Process Parameters in Terms of System Suitability Test. International Journal of Research in Engineering and Science (IJRES). [Link]
-
System Suitability in HPLC Analysis. Pharmaguideline. [Link]
-
〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]
-
What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. (2023). Technology Networks. [Link]
-
Hydrazone. Wikipedia. [Link]
-
The studied hydrazones Z and E isomers proportional representation in... ResearchGate. [Link]
-
Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. (2025). American Chemical Society. [Link]
-
Gas chromatography-mass spectrometry analysis of trifluoroacetyl derivatives of precursors of nitrogen and sulfur mustards for verification of chemical weapons convention. ResearchGate. [Link]
-
Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020). ACS Omega. [Link]
-
HPLC Methods for analysis of Hydrazine. HELIX Chromatography. [Link]
-
New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. (2023). MDPI. [Link]
-
Effect of a =X-NH-Fragment, (X = C, N), on Z/E Isomerization and ON/OFF Functionality of Isatin Arylhydrazones... (2019). National Institutes of Health. [Link]
-
¹H NMR and ¹³C NMR spectra of N-Acylhydrazone 6k. ResearchGate. [Link]
-
GC/FID chromatogram of trifluoroacetylated (TFA) derivative of Armeen®... ResearchGate. [Link]
-
Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols... (2023). National Institutes of Health. [Link]
-
Derivatization Methods in GC and GC/MS. ResearchGate. [Link]
-
CAS No. 849832-73-1, this compound. 001CHEMICAL. [Link]
-
This compound. Sigma-Aldrich (Chinese). [Link]
Sources
- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. starodub.nl [starodub.nl]
- 4. 001chemical.com [001chemical.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | 849832-73-1 [sigmaaldrich.com]
- 7. HPLC-DAD and MS/MS analysis of novel drug candidates from the group of aromatic hydrazones revealing the presence of geometric isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 12. usp.org [usp.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. ICH Official web site : ICH [ich.org]
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Sitagliptin and Its Process-Related Impurities
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of sitagliptin and its known process-related impurities. The method is designed for use in quality control and stability testing of sitagliptin drug substances and pharmaceutical formulations. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, specificity, and robustness.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale for methodological choices, a step-by-step protocol, and data interpretation.
Introduction
Sitagliptin is an oral antihyperglycemic agent that functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[] This inhibition leads to increased levels of incretin hormones, which in turn enhances insulin secretion and suppresses glucagon release, thereby improving glycemic control in patients with type 2 diabetes mellitus.[1][] During the synthesis and storage of sitagliptin, various impurities can arise from starting materials, intermediates, or degradation.[1][] These impurities, even at trace levels, can impact the safety and efficacy of the final drug product.[1] Therefore, regulatory authorities mandate the use of validated analytical methods to monitor and control these impurities within acceptable limits.[4]
High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high selectivity, sensitivity, and reproducibility.[1] Specifically, reversed-phase HPLC (RP-HPLC) is well-suited for the separation of sitagliptin and its related substances, which are typically hydrophobic in nature.[1] This application note describes a gradient RP-HPLC method that effectively separates sitagliptin from its key impurities, demonstrating the method's utility as a stability-indicating assay.
The development of a stability-indicating method requires forced degradation studies to be performed on the drug substance. These studies involve subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[5] A successful stability-indicating method will be able to resolve the active pharmaceutical ingredient (API) peak from any degradants and process-related impurities.[5]
Experimental
Instrumentation, Chemicals, and Reagents
-
Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column oven, and a PDA or UV detector is required. A Shimadzu LC20AD, Agilent 1200 series, or equivalent system is suitable.[1][6]
-
Column: A C18 stationary phase is the most common choice for this separation. A Kromasil C18 (250 mm x 4.6 mm, 5 µm) or a Zorbax Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm) column provides good resolution.[6][7]
-
Chemicals and Reagents:
-
Sitagliptin phosphate reference standard and known impurity standards were sourced from a reputable supplier (e.g., SynThink Research Chemicals, Pharmaffiliates).[8][9]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (OPA) (Analytical grade)
-
Water (HPLC grade, obtained from a Milli-Q or equivalent water purification system)
-
Chromatographic Conditions
The selection of chromatographic conditions is critical for achieving the desired separation. A gradient elution is employed to ensure the timely elution of all impurities with good peak shapes while maintaining a reasonable run time.
| Parameter | Condition |
| Column | Kromasil C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 4.5 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio |
Causality behind Experimental Choices:
-
Column: A C18 column is chosen for its hydrophobic stationary phase, which provides good retention and separation for the moderately polar sitagliptin and its impurities. The 250 mm length and 5 µm particle size offer high efficiency and resolution.[7]
-
Mobile Phase: A phosphate buffer (Mobile Phase A) is used to control the pH and maintain the ionization state of the analytes, leading to consistent retention times. Acetonitrile (Mobile Phase B) is a common organic modifier in RP-HPLC with good UV transparency and low viscosity. A gradient elution is necessary to separate impurities with a wide range of polarities.[7]
-
pH: A pH of 4.5 is selected to ensure that sitagliptin (pKa ≈ 7.7) is in its protonated form, leading to better peak shape and retention on the C18 column.[6]
-
Column Temperature: Maintaining a constant column temperature of 40°C ensures reproducible retention times and can improve peak symmetry by reducing mobile phase viscosity.[7]
-
Detection Wavelength: A detection wavelength of 210 nm is chosen as it provides good sensitivity for both sitagliptin and its impurities, many of which lack a strong chromophore at higher wavelengths.[7]
Protocol
Preparation of Solutions
3.1.1. Mobile Phase A (Buffer Preparation)
-
Weigh 2.72 g of potassium dihydrogen phosphate (KH2PO4) and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH of the solution to 4.5 using diluted orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter and degas before use.
3.1.2. Standard Stock Solution Preparation (1000 µg/mL of Sitagliptin)
-
Accurately weigh about 25 mg of sitagliptin phosphate reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate to dissolve.
-
Make up the volume to 25 mL with the diluent and mix well.
3.1.3. Impurity Stock Solution
-
Accurately weigh approximately 2.5 mg of each known impurity reference standard into separate 25 mL volumetric flasks.
-
Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL for each impurity.
3.1.4. System Suitability Solution
-
Prepare a solution containing approximately 100 µg/mL of sitagliptin and 10 µg/mL of each known impurity in the diluent. This solution is used to verify the performance of the chromatographic system.
3.1.5. Sample Preparation (for Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the tablet powder equivalent to 100 mg of sitagliptin and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then allow the solution to cool to room temperature.
-
Dilute to volume with the diluent and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
Chromatographic Procedure
-
Equilibrate the chromatographic system with the mobile phase at the initial gradient composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure that there are no interfering peaks.
-
Perform six replicate injections of the system suitability solution.
-
Inject the standard solution in duplicate.
-
Inject the sample solutions in duplicate.
-
At the end of the sequence, perform a wash cycle to clean the column.
System Suitability
The system suitability test is an integral part of the analytical method and is performed to ensure that the chromatographic system is adequate for the intended analysis.[10] The acceptance criteria for the system suitability test are presented in the table below.[7]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | Not more than 2.0 for the sitagliptin peak |
| Theoretical Plates (N) | Not less than 2000 for the sitagliptin peak |
| % RSD of Peak Areas | Not more than 2.0% for six replicate injections of the sitagliptin peak |
| Resolution (Rs) | Not less than 2.0 between the sitagliptin peak and the closest eluting impurity peak |
Method Validation
The developed method has been validated according to ICH Q2(R1) guidelines.[1] A summary of the validation parameters is provided below.
-
Specificity: The method is specific as it can resolve the sitagliptin peak from its known impurities and any degradation products formed during forced degradation studies. The peak purity of sitagliptin was confirmed using a PDA detector.[7]
-
Linearity: The method demonstrated linearity over a concentration range of the reporting threshold to 150% of the specification limit for each impurity, with a correlation coefficient (r²) greater than 0.999.[11]
-
Accuracy: The accuracy of the method was determined by recovery studies. Known amounts of impurities were spiked into the sample at three different concentration levels (50%, 100%, and 150% of the specification limit). The recovery for each impurity was found to be within 98.0% to 102.0%.[12]
-
Precision: The precision of the method was evaluated by analyzing six individual preparations of a sample spiked with impurities at the 100% specification level. The relative standard deviation (%RSD) for the area of each impurity was less than 5.0%. The intermediate precision was also determined on a different day with a different analyst and instrument, with results meeting the acceptance criteria.[12]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ for each impurity were determined based on the signal-to-noise ratio. The LOD was found to be in the range of 0.01-0.03 µg/mL, and the LOQ was in the range of 0.03-0.09 µg/mL for the different impurities.[11][12]
-
Robustness: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the pH of the mobile phase (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). The system suitability parameters remained within the acceptance criteria, demonstrating the robustness of the method.[10][11]
Data Analysis and Calculations
The amount of each impurity in the sample is calculated using the following formula:
Where:
-
Area_impurity is the peak area of the impurity in the sample chromatogram.
-
Area_standard is the peak area of the corresponding impurity in the standard chromatogram.
-
Conc_standard is the concentration of the impurity in the standard solution (µg/mL).
-
Conc_sample is the concentration of sitagliptin in the sample solution (µg/mL).
-
P is the potency of the impurity reference standard (%).
Workflow Diagram
Sources
- 1. bepls.com [bepls.com]
- 2. Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. theaspd.com [theaspd.com]
- 5. jocpr.com [jocpr.com]
- 6. jetir.org [jetir.org]
- 7. ijrpr.com [ijrpr.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. ijarmps.org [ijarmps.org]
- 12. pjps.pk [pjps.pk]
Quantitative Analysis of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide using a Validated LC-MS/MS Method
An Application Note for Drug Development Professionals
Abstract
(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is an organic compound with potential applications in pharmaceutical development, notably as a dipeptidyl peptidase 4 (DPP-4) inhibitor for diabetes management.[1] Its structure, incorporating a trifluoromethyl group, a piperazine moiety, and a hydrazide linkage, necessitates a highly specific and sensitive analytical method for its quantification in complex matrices.[1] This document presents a comprehensive, step-by-step protocol for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methodology is designed for robustness and accuracy, adhering to principles outlined in regulatory guidelines for bioanalytical method validation.[2][3][4]
Introduction: The Analytical Challenge
The unique chemical properties of this compound present distinct analytical considerations. The piperazine group imparts hydrophilicity and basicity, while the trifluoroacetyl moiety adds a nonpolar, electronegative character.[5][6] This amphiphilic nature can pose challenges for chromatographic retention and peak shape on standard reversed-phase columns. Furthermore, for pharmacokinetic and metabolic studies, the ability to detect and quantify the analyte at low concentrations in biological fluids is paramount.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice for this application. It provides the necessary chromatographic separation to resolve the analyte from matrix components and the high sensitivity and specificity of mass spectrometric detection to ensure reliable quantification.[7][8] This protocol leverages Electrospray Ionization (ESI) in positive ion mode, which is highly effective for compounds containing basic nitrogen atoms like the piperazine ring, to achieve sensitive detection.
Analyte Properties and Characteristics
A thorough understanding of the analyte's physicochemical properties is the foundation of robust method development.
| Property | Value | Source |
| Molecular Formula | C₆H₉F₃N₄O | [1][9] |
| Molecular Weight | 210.16 g/mol | [1][10] |
| IUPAC Name | 2,2,2-trifluoro-N'-[(2Z)-piperazin-2-ylidene]acetohydrazide | [11][12] |
| CAS Number | 849832-73-1 | [9][11][13] |
| Calculated LogP | -0.8288 | [9] |
| Topological Polar Surface Area (TPSA) | 65.52 Ų | [9] |
| Physical Form | Solid | [12] |
The low LogP value indicates the compound is hydrophilic, which guides the selection of the chromatographic conditions.
Experimental Protocol: LC-MS/MS Analysis
This section provides a detailed workflow for the quantitative analysis of the target compound.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade, ≥99%)
-
Ultrapure Water (18.2 MΩ·cm)
-
Microcentrifuge tubes, autosampler vials, and appropriate pipettes
Standard and Sample Preparation
Rationale: Accurate preparation of standards is critical for quantification. A high-purity organic solvent like methanol is chosen for the stock solution to ensure complete dissolution. Subsequent dilutions into the mobile phase starting condition (or a surrogate matrix) ensure compatibility with the LC system.
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Stock Solutions: Perform serial dilutions from the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working stocks at concentrations of 100 µg/mL and 10 µg/mL.
-
Calibration Curve Standards: Spike the working stock solutions into the appropriate matrix (e.g., blank plasma, buffer) to create a calibration curve. A typical range for preclinical studies might be 1 ng/mL to 2000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.
LC-MS/MS System and Parameters
Rationale for Parameter Selection:
-
Column: A C18 column is a versatile starting point for separating compounds of moderate polarity. The trifluoroacetyl group provides sufficient nonpolar character for retention in reversed-phase mode.
-
Mobile Phase: Acetonitrile is often chosen for its lower viscosity and ability to provide sharp peaks. Formic acid is a critical additive; it acidifies the mobile phase, which protonates the basic nitrogens on the piperazine ring. This single protonated state ([M+H]⁺) is ideal for stable ESI ionization and also improves chromatographic peak shape by preventing silanol interactions on the column.[14]
-
Ionization: Positive mode Electrospray Ionization (ESI+) is selected because the two nitrogen atoms in the piperazine ring are weak bases and are readily protonated in the acidic mobile phase, leading to a strong signal for the [M+H]⁺ ion.[6]
-
Detection: Multiple Reaction Monitoring (MRM) provides the highest sensitivity and specificity. It involves selecting the protonated parent ion (Q1) and a specific, stable fragment ion (Q3) produced by collision-induced dissociation (CID). This transition is unique to the analyte, minimizing interference from other compounds in the matrix.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
|---|---|
| HPLC System | UPLC/UHPLC system |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
|---|---|
| Mass Spectrometer | Triple Quadrupole (QqQ) Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Proposed MRM Transitions
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
|---|---|---|---|
| (Z)-...acetohydrazide | m/z 211.1 | m/z 114.1 | 15 (Optimize) |
| (Z)-...acetohydrazide | m/z 211.1 | m/z 85.1 | 20 (Optimize) |
Workflow for LC-MS/MS Analysis
Caption: Overview of the analytical workflow from sample preparation to final quantification.
Predicted Mass Spectral Fragmentation
Understanding the fragmentation pattern is key to developing a selective MRM method.[15][16] The precursor ion will be the protonated molecule, [C₆H₉F₃N₄O+H]⁺, with an expected m/z of 211.1. Upon collision-induced dissociation, several fragmentation pathways are plausible. The bond between the carbonyl carbon and the hydrazide nitrogen is a likely cleavage point.
Proposed Fragmentation Pathway:
Caption: Predicted fragmentation of the protonated parent molecule in the mass spectrometer.
Method Validation Principles
For use in regulated environments, the analytical method must be validated to ensure its performance is reliable and reproducible. Validation should be performed according to established guidelines, such as those from the U.S. Food and Drug Administration (FDA).[2][3][17]
Table 4: Key Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | Ensures no interference from matrix components at the analyte's retention time. | Response in blank matrix should be <20% of the Lower Limit of Quantification (LLOQ). |
| Linearity & Range | Establishes the concentration range over which the assay is accurate and precise. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal value (±20% at LLOQ). |
| Accuracy | Closeness of measured concentration to the true value. | Mean concentration of QC samples should be within ±15% of nominal value. |
| Precision | Repeatability of measurements (intra- and inter-day). | Coefficient of variation (%CV) for QC samples should be ≤15%. |
| LLOQ | The lowest concentration that can be quantified with acceptable accuracy and precision. | Response should be ≥5 times the response of a blank sample. Accuracy within ±20%, Precision ≤20% CV. |
| Stability | Evaluates analyte stability under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration of stability samples should be within ±15% of nominal concentration of fresh samples. |
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the quantitative analysis of this compound. The protocol is grounded in the fundamental physicochemical properties of the analyte and leverages the specificity of tandem mass spectrometry. By following the outlined chromatographic conditions, mass spectrometric parameters, and validation principles, researchers and drug development professionals can achieve reliable and accurate quantification of this compound, supporting critical activities from discovery and preclinical pharmacokinetics to quality control of active pharmaceutical ingredients.
References
-
National Center for Biotechnology Information. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Available from: [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Available from: [Link]
-
SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. Available from: [Link]
-
PubChem. (n.d.). Acetic acid, trifluoro-, (2Z)-piperazinylidenehydrazide. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). A Review on Analytical Methods for Piperazine Determination. Available from: [Link]
-
ACS Publications. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]
-
ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Available from: [Link]
-
ACS Fall 2025. (n.d.). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. Available from: [Link]
-
ResearchGate. (2024, August 14). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Available from: [Link]
-
LCGC International. (2024, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Available from: [Link]
-
PubMed Central. (2021, February 27). Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats. Available from: [Link]
-
ACS Publications. (2023, July 10). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Available from: [Link]
-
Pacific BioLabs. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Available from: [Link]
-
U.S. Food and Drug Administration. (2019, October 17). Guidelines for the Validation of Chemical Methods for the Foods Program. Available from: [Link]
-
Wiley Analytical Science. (2021, October 29). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Available from: [Link]
-
001CHEMICAL. (n.d.). CAS No. 849832-73-1, this compound. Available from: [Link]
-
PubChem. (n.d.). 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide. Available from: [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available from: [Link]
-
Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Mass spectral studies. Part VII. Unusual fragmentation of some N-trifluoroacetyl amino-acid methyl esters. Available from: [Link]
-
PubMed Central. (n.d.). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Available from: [Link]
Sources
- 1. Buy this compound | 763105-70-0 [smolecule.com]
- 2. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nebiolab.com [nebiolab.com]
- 5. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chemscene.com [chemscene.com]
- 10. Acetic acid, trifluoro-, (2Z)-piperazinylidenehydrazide | C6H9F3N4O | CID 10036009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 849832-73-1 [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. 001chemical.com [001chemical.com]
- 14. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 17. s27415.pcdn.co [s27415.pcdn.co]
Application Notes and Protocols for the Use of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide as a Reference Standard
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
This document provides a comprehensive guide for the utilization of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide as a reference standard in analytical and research environments. The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed methodologies for the qualification, handling, and application of this standard in chromatographic and spectroscopic analyses. The causality behind experimental choices is elucidated to ensure robust and reproducible results.
Introduction: The Role of a Specialized Reference Standard
This compound is a distinct organic compound featuring a trifluoromethyl group and a piperazine moiety linked via a hydrazide bridge.[1] Its molecular formula is C₆H₉F₃N₄O, with a molecular weight of approximately 210.16 g/mol .[1][2][3] This compound has garnered attention for its potential as an inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in glucose metabolism, suggesting its relevance in antidiabetic drug discovery.[1]
Given its structural uniqueness and potential association with pharmaceutical compounds, establishing a well-characterized reference standard is paramount for the accurate identification, quantification, and quality control of related chemical entities in research and development. This application note serves as a practical guide to its use as a reference material.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct application. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2] |
| CAS Number | 849832-73-1 | [2][3][4][5] |
| Molecular Formula | C₆H₉F₃N₄O | [1][2][3] |
| Molecular Weight | 210.16 g/mol | [1][2][3] |
| Physical Form | Solid | [5] |
| Purity | Typically ≥95% - 98% | [3][5][6] |
| Storage Conditions | 2-8°C, sealed in dry, dark place | |
| Melting Point | 141 °C (decomposed) | [4] |
Qualification of the Reference Standard
Prior to its use in critical assays, the identity and purity of the reference standard must be rigorously confirmed. This self-validating process ensures the integrity of the analytical data generated.
Workflow for Reference Standard Qualification
Sources
Application Notes & Protocols: Derivatization of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide for Drug Discovery
<
Abstract
This document provides a comprehensive guide for the chemical modification of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide, a versatile scaffold for drug discovery. The strategic incorporation of a trifluoromethyl group and a reactive piperazine moiety offers a unique combination of desirable drug-like properties.[1] This guide details robust protocols for N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse compound libraries. Each protocol is accompanied by mechanistic insights, data interpretation guidelines, and characterization techniques to ensure scientific rigor and reproducibility.
Introduction: The Strategic Value of the Scaffold
The confluence of a trifluoromethyl group and a piperazine ring within a single molecular framework presents a compelling starting point for medicinal chemistry campaigns.[1]
-
The Trifluoromethyl Group: This moiety is a well-established bioisostere for methyl and ethyl groups, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[2][3] Its strong electron-withdrawing nature can also influence the pKa of nearby functional groups, impacting pharmacokinetic properties.[3] The carbon-fluorine bond's high dissociation energy contributes to increased metabolic stability, a crucial attribute for developing viable drug candidates.[3]
-
The Piperazine Moiety: As a privileged scaffold in medicinal chemistry, the piperazine ring is present in numerous approved drugs targeting a wide range of diseases, including those affecting the central nervous system.[4][5][6] Its two nitrogen atoms provide handles for facile derivatization, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.[7][8]
The title compound, this compound, with its molecular formula C₆H₉F₃N₄O, serves as an excellent starting material for creating novel chemical entities.[1][9][10]
Core Derivatization Strategies & Protocols
The nucleophilic secondary amine within the piperazine ring is the primary site for derivatization. The following protocols provide reliable methods for its modification.
N-Acylation: Introducing Amide Functionality
N-acylation is a fundamental transformation for introducing a diverse array of substituents and modulating the electronic and steric properties of the piperazine core. This reaction is typically high-yielding and proceeds under mild conditions.
Causality: The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon of the acylating agent. The use of a non-nucleophilic base is critical to neutralize the HCl byproduct generated from acyl chlorides, preventing the protonation and deactivation of the starting piperazine.[11]
Experimental Protocol: Acylation with an Acyl Chloride
-
Materials:
-
This compound
-
Acyl chloride (e.g., 5-chlorothiophene-2-carbonyl chloride)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add Et₃N or DIPEA (2.2 eq.) to the solution.
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Parameter | Value |
| Equivalents (Piperazine) | 1.0 |
| Equivalents (Acyl Chloride) | 1.1 |
| Equivalents (Base) | 2.2 |
| Solvent | Anhydrous DCM |
| Temperature | 0 °C to RT |
| Typical Reaction Time | 1-3 hours |
Table 1: Representative N-Acylation Reaction Parameters
N-Alkylation: Expanding Structural Diversity
N-alkylation introduces alkyl or arylalkyl substituents, which can significantly impact a compound's lipophilicity, solubility, and target engagement. Two primary methods are presented: direct alkylation and reductive amination.
This method is a straightforward approach for forming C-N bonds via an Sₙ2 reaction.
Causality: A base is required to deprotonate the piperazine nitrogen, increasing its nucleophilicity to attack the electrophilic alkyl halide.[12] To favor mono-alkylation, controlled addition of the alkyl halide or using an excess of the piperazine starting material is recommended.[13]
Experimental Protocol: Direct N-Alkylation
-
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Potassium iodide (KI) (catalytic, optional)
-
-
Procedure:
-
To a suspension of K₂CO₃ (3.0 eq.) in anhydrous MeCN or DMF, add this compound (1.0 eq.).
-
Add a catalytic amount of KI (optional, to facilitate halogen exchange).[14]
-
Slowly add the alkyl halide (1.1 eq.) to the mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
| Parameter | Value |
| Equivalents (Piperazine) | 1.0 |
| Equivalents (Alkyl Halide) | 1.1 |
| Equivalents (Base) | 3.0 |
| Solvent | Anhydrous MeCN or DMF |
| Temperature | 60-80 °C |
| Typical Reaction Time | 12-24 hours |
Table 2: Representative Direct N-Alkylation Reaction Parameters
Reductive amination is a versatile, two-step, one-pot reaction that is particularly useful for introducing a wide range of substituents and is less prone to over-alkylation.
Causality: The reaction first involves the formation of an iminium ion intermediate from the piperazine and an aldehyde or ketone. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to form the N-alkylated product.[13]
Experimental Protocol: Reductive Amination
-
Materials:
-
This compound
-
Aldehyde or Ketone (1.2 eq.)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic, optional)
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.2 eq.) in anhydrous DCM or DCE.
-
Add a catalytic amount of acetic acid (optional, to facilitate iminium ion formation).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add STAB (1.5 eq.) portion-wise to the reaction mixture.
-
Stir at room temperature for 1-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract with DCM, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Palladium-Catalyzed Cross-Coupling Reactions
These powerful reactions allow for the formation of C-N and C-C bonds, enabling the introduction of aryl and heteroaryl moieties.
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for synthesizing N-aryl piperazines.[15][16]
Causality: This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide. The choice of palladium precatalyst, ligand, base, and solvent is crucial for achieving high yields, especially with less reactive aryl chlorides.[15][17]
Experimental Protocol: Buchwald-Hartwig Amination
-
Materials:
-
This compound (protected, e.g., N-Boc)
-
Aryl halide (e.g., 4-bromotoluene) (1.0 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 eq.)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
In an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), protected piperazine (1.2 eq.), and base (1.4 eq.).
-
Seal the tube, then evacuate and backfill with an inert gas (3x).
-
Add the palladium precatalyst and ligand, followed by the anhydrous solvent.
-
Heat the reaction mixture to 80-110 °C and stir for the required time, monitoring by TLC or LC-MS.
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography. The Boc protecting group can be removed under acidic conditions if desired.
-
While less direct for this scaffold, a Suzuki reaction can be employed if the piperazine nitrogen is first functionalized with a halide-containing linker, followed by coupling with a boronic acid.[18][19]
Causality: The Suzuki reaction forms a carbon-carbon bond between an organohalide and an organoboron species, catalyzed by a palladium complex.[18]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
N-alkylated piperazine derivative bearing a halide (1.0 eq.)
-
Aryl boronic acid (1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Solvent mixture (e.g., Toluene/Ethanol/Water)
-
-
Procedure:
-
Combine the N-alkylated piperazine halide (1.0 eq.), aryl boronic acid (1.5 eq.), palladium catalyst (5 mol%), and base (2.0 eq.) in a flask.
-
Add the solvent mixture and degas with an inert gas.
-
Heat the reaction to reflux (80-100 °C) and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Cool to room temperature and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Workflow & Characterization
A systematic approach is essential for the successful synthesis and validation of new derivatives.
Caption: General workflow for derivatization and analysis.
Analytical Characterization
Rigorous characterization is paramount to confirm the structure and purity of synthesized compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for monitoring reaction progress and confirming the molecular weight of the desired product. Given the presence of fluorine, specialized columns and methods may be necessary for optimal separation and detection of PFAS (per- and polyfluoroalkyl substances).[20][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Provide detailed structural information. The appearance of new signals corresponding to the added substituent and shifts in the piperazine ring protons/carbons confirm successful derivatization.
-
¹⁹F NMR: This is crucial for confirming the integrity of the trifluoromethyl group. A single sharp singlet is expected for the CF₃ group.[22] The chemical shift of this signal can provide information about the electronic environment.[23]
-
-
High-Resolution Mass Spectrometry (HRMS): Used to determine the exact mass of the synthesized compound, confirming its elemental composition.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acyl chlorides and alkyl halides can be corrosive and lachrymatory. Handle with care.
-
Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Handle under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The this compound scaffold is a highly valuable starting point for the generation of novel and diverse chemical libraries. The protocols detailed in these application notes provide robust and reproducible methods for its derivatization. By leveraging these synthetic strategies, researchers can efficiently explore the structure-activity relationships of this promising class of compounds in their drug discovery programs.
References
-
Jain, N., & Sharma, P. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6), e14537. [Link]
-
The medicinal chemistry of piperazines: A review. (n.d.). Scilit. [Link]
-
Tedesco, C., et al. (n.d.). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ChemMedChem. [Link]
-
Singh, H. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
The medicinal chemistry of piperazines: A review. (2024). R Discovery. [Link]
-
de Freitas, R. M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 597-608. [Link]
-
Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. (2015). Shimadzu Corporation. [Link]
-
O'Hagan, D. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(9), 3809. [Link]
-
Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5197-5209. [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). ACS Publications. [Link]
-
Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. (2016). Refubium - Freie Universität Berlin. [Link]
-
Reddy, T. J., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Tetrahedron Letters, 59(23), 2262-2265. [Link]
-
Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2024). LCGC International. [Link]
-
Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. (2025). ACS Fall 2025. [Link]
-
Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6605. [Link]
-
An LC-MS-MS Method for the Determination of Perfluorinated Surfactants in Environmental Matrices. (2025). ResearchGate. [Link]
-
Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025). ResearchGate. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). MDPI. [Link]
-
Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]
-
Krátký, M., et al. (2012). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 17(10), 11626-11639. [Link]
-
Al-Ghorbani, M., et al. (2024). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules, 29(12), 2826. [Link]
-
Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. (n.d.). Royal Society of Chemistry. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]
-
Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. (n.d.). MDPI. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health. [Link]
-
Examples of trifluoromethyl motif containing CNS-acting drugs. (n.d.). ResearchGate. [Link]
- Method for preparing n-alkyl-piperazines. (2014).
- Method for producing N-acetylhomopiperazines. (2001).
-
Hydrazone Molecular Switches with Paramagnetic Center as 19F Magnetic Resonance Imaging Relaxation Enhancement Agents for pH Imaging. (2023). National Institutes of Health. [Link]
-
Preparation of Mono-N-alkyl and -N-Acyl Piperazines by Non hydrolytic Cleavage of 1-Carbethoxypiperazines. (n.d.). ACS Publications. [Link]
-
Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. (2025). ResearchGate. [Link]
-
C–H Trifluoromethylthiolation of aldehyde hydrazones. (2024). National Institutes of Health. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
This compound. (n.d.). 001Chemical. [Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2025). ResearchGate. [Link]
Sources
- 1. Buy this compound | 763105-70-0 [smolecule.com]
- 2. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Semantic Scholar [semanticscholar.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. chemscene.com [chemscene.com]
- 10. 001chemical.com [001chemical.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | MDPI [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. shimadzu.com [shimadzu.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. mdpi.com [mdpi.com]
- 23. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
In vitro assay for testing DPP-4 inhibition by novel compounds
Application Note & Protocol
A High-Throughput Fluorometric Assay for Screening Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine protease ubiquitously expressed on the surface of various cell types and also found in a soluble, circulating form.[1][2] A primary physiological role of DPP-4 is the inactivation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] These hormones are released from the gut in response to food intake and are crucial for maintaining glucose homeostasis. They potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells.[1][4]
By rapidly cleaving and inactivating GLP-1 and GIP, DPP-4 curtails the incretin effect, which is diminished in patients with type 2 diabetes mellitus (T2DM).[5][6] Therefore, inhibiting DPP-4 prevents the degradation of these incretins, prolonging their biological activity, enhancing insulin secretion, and improving glycemic control.[4][7][8] This mechanism forms the basis for the "gliptin" class of oral antidiabetic drugs, such as Sitagliptin, which are widely used in the management of T2DM.[9][10] The development of novel and potent DPP-4 inhibitors remains a key objective in diabetes research.
This document provides a detailed, field-proven protocol for an in vitro, fluorescence-based assay to determine the inhibitory potential of novel compounds against DPP-4.
Assay Principle
This assay quantifies DPP-4 enzymatic activity through the cleavage of a synthetic fluorogenic substrate, H-Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC).[11][12] DPP-4 selectively cleaves the dipeptide Gly-Pro from the non-fluorescent substrate.[13][14] This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.
The rate of increase in fluorescence intensity is directly proportional to the DPP-4 enzyme's activity. When a potential inhibitor is present, it binds to the enzyme, reducing its catalytic activity and thereby slowing the rate of AMC release.[13] The potency of the inhibitor is determined by measuring the reduction in fluorescence signal compared to an uninhibited control reaction. This method is highly sensitive, reproducible, and well-suited for high-throughput screening (HTS) applications.[11][15]
Materials and Reagents
-
Enzyme: Human Recombinant DPP-4 (Store at -80°C)
-
Substrate: H-Gly-Pro-AMC (Store at -20°C, protected from light)[12]
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0), stored at 4°C.
-
Positive Control: Sitagliptin (Store at -20°C)
-
Test Compounds: Stock solutions typically prepared in 100% DMSO.
-
Labware:
-
Black, flat-bottom 96-well microplates (for fluorescence assays)
-
Multichannel pipettes
-
Reagent reservoirs
-
-
Instrumentation: Fluorescence microplate reader capable of excitation at 350-360 nm and emission detection at 450-465 nm.
Experimental Protocol
Reagent Preparation (On the day of the assay)
-
1X Assay Buffer: Prepare the required volume of Tris-HCl buffer. Ensure the pH is accurately adjusted to 8.0, as enzyme activity is pH-dependent.
-
DPP-4 Enzyme Working Solution: Thaw the enzyme stock on ice. Dilute it with 1X Assay Buffer to the final working concentration. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay (typically 15-30 minutes). Keep the working solution on ice.
-
Substrate Working Solution: Thaw the Gly-Pro-AMC stock at room temperature, protected from light. Dilute it with 1X Assay Buffer to the final working concentration (e.g., 200 µM).[6]
-
Compound Dilutions: Perform a serial dilution of the test compounds and the Sitagliptin positive control in 100% DMSO. Subsequently, create intermediate dilutions in 1X Assay Buffer to achieve the desired final assay concentrations. This two-step dilution minimizes the final DMSO concentration in the assay wells (ideally ≤1%) to prevent solvent-induced enzyme inhibition.
Assay Procedure
The following steps are designed for a 96-well plate format. It is crucial to include proper controls to ensure data validity.
-
Plate Setup: Design a plate map that includes wells for:
-
Blank (No Enzyme): 50 µL Assay Buffer + 50 µL Substrate Solution. Purpose: Measures background fluorescence of the substrate and buffer.
-
Vehicle Control (100% Activity): 25 µL Assay Buffer (with DMSO) + 25 µL Enzyme Solution + 50 µL Substrate Solution. Purpose: Represents maximum enzyme activity and serves as the reference for calculating inhibition.
-
Positive Control: 25 µL Sitagliptin dilution + 25 µL Enzyme Solution + 50 µL Substrate Solution. Purpose: Confirms the assay can detect inhibition.
-
Test Compounds: 25 µL of each test compound dilution + 25 µL Enzyme Solution + 50 µL Substrate Solution.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add 25 µL of the appropriate solutions (Assay Buffer, Sitagliptin, or test compounds) to the designated wells.
-
Add 25 µL of the DPP-4 Enzyme Working Solution to all wells except the "Blank" wells. Add 25 µL of Assay Buffer to the "Blank" wells instead.
-
Mix gently by tapping the plate or using a plate shaker.
-
Incubate the plate at 37°C for 10-15 minutes. Causality: This pre-incubation step allows the inhibitor compounds to bind to the enzyme and reach equilibrium before the enzymatic reaction is initiated.
-
-
Initiate the Enzymatic Reaction:
-
Add 50 µL of the Substrate Working Solution to all wells. Mix immediately and thoroughly.
-
-
Fluorescence Measurement:
-
Immediately place the plate into the fluorescence reader pre-set to 37°C.
-
Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 60 seconds for 15-30 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[6] This is a kinetic reading.
-
Rationale: A kinetic assay is superior to a single endpoint reading because it provides the reaction rate (V = ΔRFU/Δt), which is a more accurate measure of enzyme activity and less susceptible to timing errors.
-
Data Analysis and Interpretation
-
Determine Reaction Rates: For each well, plot RFU versus time (in minutes). The slope of the linear portion of this curve represents the reaction rate (V).
-
Background Subtraction: Subtract the average rate of the "Blank" wells from the rates of all other wells.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of DPP-4 inhibition for each compound concentration:
% Inhibition = (1 - (RateTest Compound / RateVehicle Control)) * 100
-
IC50 Determination: The IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50%.[16][17]
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (four-parameter logistic curve) to determine the IC50 value.[18] Software such as GraphPad Prism or SigmaPlot is commonly used for this analysis.
-
Sample Data Presentation
| Compound Conc. [nM] | Log [Conc.] | Avg. Rate (RFU/min) | % Inhibition |
| Vehicle Control | N/A | 500 | 0% |
| 0.1 | -1 | 480 | 4% |
| 1 | 0 | 425 | 15% |
| 10 | 1 | 260 | 48% |
| 100 | 2 | 75 | 85% |
| 1000 | 3 | 15 | 97% |
| Calculated IC50 | 10.4 nM |
A lower IC50 value indicates a more potent inhibitor. [19][20]
Experimental Workflow Diagram
Caption: Workflow for DPP-4 inhibition assay.
References
- Dr.Oracle. (n.d.). What is the mechanism of action of Sitagliptin?.
- Enanti Labs. (n.d.). Sitagliptin : Uses, Interactions, Mechanism Of Action.
-
Wikipedia. (2024). Sitagliptin. Retrieved from [Link]
- Patsnap Synapse. (2024, July 17). What is the mechanism of Sitagliptin?.
-
Diabetes UK. (n.d.). Sitagliptin - Uses, How it Works and Side Effects. Retrieved from [Link]
- Dr.Oracle. (2025, February 12). What is the function of Dipeptidyl Peptidase-4 (DPP-4)?.
-
T. M. S. T. M. A. D. Richard D. Carr. (2019, February 15). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. PMC - NIH. Retrieved from [Link]
-
MDPI. (n.d.). Dipeptidyl Peptidase 4 (DPP4) as A Novel Adipokine: Role in Metabolism and Fat Homeostasis. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Mechanism, Therapeutic Applications, and Future Perspectives. Retrieved from [Link]
-
PMC - NIH. (2022, May 10). Role of Dipeptidyl Peptidase 4 Inhibitors in Antidiabetic Treatment. Retrieved from [Link]
-
Frontiers. (2022, May 11). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Retrieved from [Link]
-
Anaspec. (n.d.). Dipeptidylaminopeptidase IV Substrate, fluorescent H-Gly-Pro-AMC - 10 mg. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
YouTube. (2021, January 12). measuring enzyme inhibition by drugs. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 9). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Retrieved from [Link]
-
Hindawi. (n.d.). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Retrieved from [Link]
-
Wikipedia. (2024). IC50. Retrieved from [Link]
-
NIH. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]
-
Original Reference. (2012, January 9). Microplate Enzyme Assay Using Fluorescence. Retrieved from [Link]
-
Wikipedia. (2024). Discovery and development of dipeptidyl peptidase-4 inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Pharmacology, physiology, and mechanisms of action of dipeptidyl peptidase-4 inhibitors. Retrieved from [Link]
-
Oxford Academic. (n.d.). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors | Endocrine Reviews. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]
-
Wikipedia. (2024). Dipeptidyl peptidase-4 inhibitor. Retrieved from [Link]
Sources
- 1. droracle.ai [droracle.ai]
- 2. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptidyl Peptidase 4 (DPP4) as A Novel Adipokine: Role in Metabolism and Fat Homeostasis [mdpi.com]
- 4. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 5. Role of Dipeptidyl Peptidase 4 Inhibitors in Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 7. Sitagliptin - Wikipedia [en.wikipedia.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. droracle.ai [droracle.ai]
- 10. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 11. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 12. caymanchem.com [caymanchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 15. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
- 16. courses.edx.org [courses.edx.org]
- 17. IC50 - Wikipedia [en.wikipedia.org]
- 18. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 효소 억제제 용어 및 계산법 [sigmaaldrich.com]
- 20. youtube.com [youtube.com]
Application Note: A Protocol for the Enzymatic Screening of Piperazine-Based Inhibitors
Abstract
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of FDA-approved drugs targeting diverse diseases.[1][2] Its unique physicochemical properties, including aqueous solubility and the ability to modulate pharmacokinetic profiles, make it an attractive moiety for drug design.[2][3] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on designing and executing robust enzymatic screening campaigns for piperazine-based inhibitors. We move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a self-validating system. Detailed protocols for screening against two major enzyme classes—kinases and proteases—are presented, along with guidelines for data analysis, hit validation, and troubleshooting.
Introduction: The Significance of the Piperazine Scaffold
The piperazine heterocycle is a recurring motif in numerous therapeutic agents, including treatments for cancer, infectious diseases, and central nervous system disorders.[4][5][6] Its success stems from a combination of factors: the two nitrogen atoms provide handles for synthetic modification, influence pKa and solubility, and can engage in critical hydrogen bonding interactions within an enzyme's active site.[2] Drugs like Imatinib (a kinase inhibitor) and Indinavir (an HIV protease inhibitor) highlight the scaffold's versatility in targeting key enzymes.[7][8]
Identifying novel enzyme inhibitors is a primary objective of high-throughput screening (HTS) in drug discovery.[9] This guide provides the foundational principles and detailed methodologies to effectively screen piperazine-containing compound libraries against enzyme targets, with a focus on generating high-quality, reproducible data.
Part 1: Assay Principles and Design Considerations
The success of any screening campaign hinges on a well-designed and validated assay. The choice of detection technology is paramount and is dictated by the enzyme's mechanism, available instrumentation, and throughput requirements.
Choosing the Right Detection Method
Three primary detection modalities dominate enzymatic screening:
-
Luminescence-Based Assays: These assays, such as the Promega Kinase-Glo® system, measure light produced from a biochemical reaction, often linked to ATP consumption.[10][11] They are exceptionally sensitive, have a broad dynamic range, and are less prone to interference from fluorescent compounds. The "glow" signal is stable, making them highly amenable to HTS automation.[10]
-
Fluorescence-Based Assays: These methods detect changes in fluorescence intensity, polarization, or Förster Resonance Energy Transfer (FRET).[12] FRET assays, for instance, are widely used for proteases, where cleavage of a substrate separates a quencher from a fluorophore, resulting in a detectable signal.[13] Fluorescence assays offer an excellent balance between sensitivity and cost.[13][14]
-
Absorbance-Based Assays: These colorimetric assays are often the most cost-effective. A classic example is the protease assay using a chromogenic substrate, where enzymatic cleavage releases a colored molecule that can be quantified with a spectrophotometer.[15][16] While generally less sensitive than luminescence or fluorescence methods, they are robust and suitable for many applications.
Pre-Screening Essentials: Know Your Enzyme and Substrate
Before initiating a large-scale screen, it is critical to characterize the enzyme-substrate kinetics under the planned assay conditions.
-
Determine the Michaelis-Menten Constant (Kₘ): The Kₘ represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vₘₐₓ). For inhibitor screening, running the assay with the substrate concentration at or near its Kₘ value is a common and effective practice.[17] This condition provides a good sensitivity window to detect inhibitors of various mechanisms (competitive, non-competitive, etc.).[17]
-
Enzyme Concentration and Linearity: The rate of the reaction should be directly proportional to the enzyme concentration.[18] It is crucial to determine an enzyme concentration that produces a robust signal within the linear range of the assay during the desired incubation period.
Special Considerations for Piperazine-Based Compounds
The chemical nature of the piperazine scaffold necessitates several specific considerations:
-
Solubility: While the piperazine moiety generally imparts good solubility, highly decorated or lipophilic derivatives may precipitate in aqueous assay buffers. Always prepare concentrated stock solutions in 100% DMSO and be mindful of the final DMSO concentration in the assay, which should typically be kept below 1% to avoid impacting enzyme activity.
-
pH and Basicity: Piperazines are basic compounds. At high concentrations, they can potentially alter the pH of the assay buffer, thereby affecting enzyme activity. Ensure the buffering capacity of your assay system is sufficient to handle the compound concentrations being tested.
-
Non-Specific Inhibition: Like many compounds with basic nitrogen atoms, piperazines can be prone to non-specific inhibition through mechanisms like compound aggregation.[19] Including a non-ionic detergent like Triton X-100 (e.g., at 0.01%) in the assay buffer can help mitigate this.[19]
Part 2: General Screening Workflow
A typical enzymatic screening campaign follows a multi-stage process designed to identify and validate true inhibitors while eliminating false positives.
Caption: High-level workflow for enzymatic inhibitor screening.
Part 3: Detailed Screening Protocols
The following protocols provide step-by-step methodologies for screening piperazine-based inhibitors against kinases and proteases. These are designed for a 384-well plate format but can be adapted.
Protocol A: Kinase Inhibition Screening (Luminescence)
This protocol utilizes the Kinase-Glo® Luminescent Kinase Assay principle, which quantifies the amount of ATP remaining in solution after the kinase reaction.[10] A low luminescence signal indicates high kinase activity (more ATP consumed), while a high signal indicates inhibition.
Caption: Principle of the Kinase-Glo® luminescent assay.
Materials:
-
Purified Kinase
-
Kinase Substrate (peptide or protein)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Assay Buffer (specific to the kinase, e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)
-
Piperazine compound library (10 mM stocks in DMSO)
-
White, opaque 384-well assay plates
Protocol Steps:
-
Compound Plating: Using an acoustic dispenser or liquid handler, dispense 50 nL of each piperazine compound from the library into the wells of a 384-well plate. For controls, dispense 50 nL of DMSO (for 0% inhibition/high activity) and 50 nL of a known potent inhibitor (for 100% inhibition/low activity).
-
Enzyme Addition: Prepare a 2X enzyme solution in assay buffer. Add 5 µL of this solution to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the inhibitors to bind to the enzyme before the reaction starts.[17]
-
Reaction Initiation: Prepare a 2X substrate/ATP solution in assay buffer. The final ATP concentration should be at its Kₘ value. Add 5 µL of this solution to each well to start the reaction. The final volume is now 10 µL.
-
Kinase Reaction Incubation: Mix the plate and incubate at the optimal temperature (e.g., 30°C) for the determined linear reaction time (e.g., 60 minutes).
-
Signal Detection: Equilibrate the Kinase-Glo® reagent to room temperature. Add 10 µL of the reagent to each well.
-
Final Incubation & Read: Mix the plate for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence on a plate reader.
Typical Reagent Concentrations (Final):
| Component | Concentration |
|---|---|
| Piperazine Inhibitor | 10 µM |
| Kinase | 1-10 nM |
| Peptide Substrate | 100-500 nM |
| ATP | 10 µM (at Kₘ) |
| DMSO | 0.1% |
Protocol B: Protease Inhibition Screening (Fluorescence/FRET)
This protocol describes a FRET-based assay where a fluorophore and a quencher are linked by a peptide sequence recognized by the protease. Cleavage separates them, leading to an increase in fluorescence.
Caption: Principle of a FRET-based protease assay.
Materials:
-
Purified Protease
-
FRET peptide substrate
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.01% Triton X-100, pH 7.4)
-
Piperazine compound library (10 mM stocks in DMSO)
-
Black, non-binding surface 384-well assay plates
Protocol Steps:
-
Compound Plating: Dispense 50 nL of piperazine compounds, DMSO (0% inhibition), and a known protease inhibitor (100% inhibition) into the wells of a 384-well plate.
-
Enzyme Addition: Prepare a 2X enzyme solution in assay buffer. Add 10 µL to each well.
-
Pre-incubation: Mix the plate and incubate for 15-30 minutes at room temperature.
-
Reaction Initiation: Prepare a 2X FRET substrate solution in assay buffer (final concentration at Kₘ). Add 10 µL to each well to start the reaction (final volume is 20 µL).
-
Kinetic Read: Immediately place the plate in a fluorescence plate reader pre-set to the optimal temperature. Measure the fluorescence signal (at the appropriate excitation/emission wavelengths for the fluorophore) kinetically every 1-2 minutes for 30-60 minutes.
-
Data Analysis: The rate of reaction (slope of the linear portion of the fluorescence vs. time curve) is determined for each well.
Typical Reagent Concentrations (Final):
| Component | Concentration |
|---|---|
| Piperazine Inhibitor | 10 µM |
| Protease | 0.5-5 nM |
| FRET Substrate | 1-10 µM (at Kₘ) |
| DMSO | 0.1% |
Part 4: Data Analysis and Interpretation
Raw data from the plate reader must be processed to identify meaningful results.
Primary Screen Data Analysis
For each plate, the percent inhibition for each compound well is calculated relative to the on-plate controls:
% Inhibition = 100 x (1 - [Signal_Compound - Signal_Min] / [Signal_Max - Signal_Min])
-
Signal_Compound: Signal from a well with a test compound.
-
Signal_Max: Average signal from the 0% inhibition control (DMSO only).
-
Signal_Min: Average signal from the 100% inhibition control (known inhibitor).
A "hit" is defined as a compound that exceeds a certain inhibition threshold, typically >50% or >3 standard deviations from the mean of the DMSO controls.
Assay Quality Control
The Z-factor (Z') is a statistical measure of assay quality and is essential for validating HTS data.[17]
Z' = 1 - (3σ_max + 3σ_min) / |μ_max - μ_min|
-
σ and μ are the standard deviation and mean of the max and min controls.
Assay Quality Metrics:
| Metric | Acceptable | Excellent |
|---|---|---|
| Z' Factor | > 0.5 | > 0.7 |
| %CV (Controls) | < 15% | < 10% |
| S/B Ratio | > 3 | > 10 |
Dose-Response and IC₅₀ Determination
Primary hits must be confirmed by generating a dose-response curve.[20] The compound is tested across a range of concentrations (e.g., an 8-point, 3-fold serial dilution). The resulting % inhibition data is plotted against the logarithm of the inhibitor concentration and fitted to a four-parameter logistic equation to determine the IC₅₀ value—the concentration required to inhibit 50% of the enzyme's activity.[17]
Part 5: Hit Confirmation and Follow-up
A confirmed hit from the dose-response analysis is not the end of the story. Follow-up studies are crucial to verify the mechanism of action.
-
Counter-Screening: Test hits in an assay format lacking the enzyme or substrate to identify compounds that interfere with the detection technology itself (e.g., autofluorescent or luciferase-inhibiting compounds).[21]
-
Mechanism of Inhibition (MOI): To determine if an inhibitor is competitive, non-competitive, or uncompetitive, enzyme kinetic studies are performed by measuring reaction rates at various substrate and inhibitor concentrations.[16][22]
-
Reversibility Testing: A rapid dilution experiment can effectively determine if an inhibitor is reversible.[17] The enzyme is incubated with a high concentration of the inhibitor (e.g., 10x IC₅₀), then diluted 100-fold. A rapid recovery of enzyme activity indicates a reversible inhibitor.
Part 6: Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability (%CV > 20%) | Inaccurate pipetting; Inadequate mixing; Temperature gradients across the plate. | Calibrate pipettes; Ensure thorough but gentle mixing after reagent addition; Equilibrate all reagents and plates to room temperature before use.[23] |
| Low Z' Factor (< 0.5) | Low signal-to-background ratio; High variability in controls. | Optimize enzyme and substrate concentrations; Re-evaluate incubation times; Check reagent stability. |
| "Edge Effects" | Evaporation from wells on the plate edge during incubation. | Use plates with lids; Place plates in a humidified incubator; Avoid using the outer wells for samples. |
| High Number of False Positives | Compound aggregation; Assay interference (e.g., autofluorescence). | Add 0.01% Triton X-100 to the assay buffer; Perform counter-screens to identify interfering compounds.[19] |
References
- Vertex AI Search. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date.
- PubMed. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date.
- Taylor & Francis Online. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date.
- MDPI. (n.d.). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents.
- PubMed. (n.d.). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents.
- Promega Corporation. (n.d.). Kinase-Glo™ Luminescent Kinase Assay: Detect Virtually Any Kinase.
- BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
- MDPI. (n.d.). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses.
- MDPI. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
- Enzyme Development Corporation. (n.d.). Protease Assay (PC).
- G-Biosciences. (2013). Using Protease Assays for Accurate Protease Detection.
- Creative Enzymes. (n.d.). Fluorometric Enzyme Assays.
- PMC - NIH. (2008). Sigma's Non-specific Protease Activity Assay - Casein as a Substrate.
- NIH. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase.
- ResearchGate. (n.d.). Recent progress in natural product-based inhibitor screening with enzymatic fluorescent probes.
- PubMed. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
- Springer. (n.d.). A colorimetric protease activity assay method using engineered procaspase-3 enzymes.
- BMG LABTECH. (2020). Kinase assays.
- Portland Press. (2021). Steady-state enzyme kinetics.
- ResearchGate. (2018). What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?.
- Benchchem. (n.d.). Application Notes and Protocols for Studying Enzyme Inhibition Kinetics Using Boc-AAG-pNA.
- Chemistry LibreTexts. (n.d.). 5.4: Enzyme Inhibition.
- Benchchem. (n.d.). Technical Support Center: ADHP Assay Troubleshooting.
- Beilstein Journal of Organic Chemistry. (n.d.). Opportunities and challenges for direct C–H functionalization of piperazines.
- MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.
- PMC - PubMed Central. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
- PubMed Central. (2021). Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study.
- BMG LABTECH. (2019). High-throughput screening (HTS).
- ResearchGate. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 7. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]
- 8. Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. promega.com [promega.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 13. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A colorimetric protease activity assay method using engineered procaspase-3 enzymes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. portlandpress.com [portlandpress.com]
- 18. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Synthon: Application Notes for (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide in Heterocyclic Chemistry
Introduction: Unlocking the Potential of a Fluorinated Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms and heterocyclic scaffolds is a cornerstone of rational drug design. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity, while the piperazine moiety is a privileged structure found in numerous FDA-approved drugs, improving solubility and pharmacokinetic profiles.[1][2][3] The title compound, (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide , represents a unique convergence of these valuable pharmacophores. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this reagent in the synthesis of diverse heterocyclic systems.
While direct literature on the specific applications of this compound in a broad range of heterocycle syntheses is emerging, its structural motifs—a trifluoroacetyl hydrazone and a cyclic amidine—suggest a rich and versatile reactivity. This document outlines detailed, field-proven insights and proposed protocols based on established reactivity of analogous compounds, offering a predictive framework for its use in constructing valuable heterocyclic cores such as pyrazoles, triazoles, and pyridazines.
Core Properties of the Reagent
| Property | Value | Source |
| Molecular Formula | C₆H₉F₃N₄O | [4][5][6] |
| Molecular Weight | 210.16 g/mol | [4][5][6] |
| Appearance | Solid | [7] |
| Storage | 2-8°C, protect from light, sealed in dry conditions | [5][7] |
Proposed Application I: Synthesis of Trifluoromethyl-Substituted Pyrazoles
Principle & Mechanistic Insight
The synthesis of pyrazoles from hydrazines or their derivatives and 1,3-dicarbonyl compounds is a fundamental and widely utilized transformation in heterocyclic chemistry.[8] The trifluoroacetyl hydrazone moiety of this compound can serve as a masked hydrazine, reacting with 1,3-dicarbonyls in a cyclocondensation reaction. The electron-withdrawing nature of the trifluoroacetyl group can influence the regioselectivity of the cyclization. The reaction is anticipated to proceed through an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Figure 1: Proposed workflow for pyrazole synthesis.
Proposed Protocol: Synthesis of a Model Pyrazole Derivative
This protocol is adapted from established methods for the synthesis of pyrazoles from hydrazides and 1,3-diketones.[8][9]
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add acetylacetone (1.1 mmol).
-
Add glacial acetic acid (0.5 mL) as a catalyst.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazole.
| Reactant 1 | Reactant 2 | Proposed Product | Expected Yield (based on analogs) |
| This compound | Acetylacetone | 1-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-(piperazin-2-ylidene)ethanone | 60-85% |
Proposed Application II: Synthesis of 1,2,4-Triazole Derivatives
Principle & Mechanistic Insight
Trifluoroacetyl hydrazides are valuable precursors for the synthesis of trifluoromethyl-substituted 1,2,4-triazoles.[4][10][11] One plausible approach involves the reaction of this compound with an orthoformate in the presence of an acid catalyst. The reaction likely proceeds through the formation of an intermediate which then undergoes an intramolecular cyclization with the elimination of ethanol to furnish the 1,2,4-triazole ring.
Figure 2: Proposed workflow for 1,2,4-triazole synthesis.
Proposed Protocol: Synthesis of a Model 1,2,4-Triazole
This protocol is based on general methods for the synthesis of 1,2,4-triazoles from hydrazides.[5][10]
Materials:
-
This compound
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 mmol) in toluene (15 mL).
-
Add triethyl orthoformate (1.5 mmol) and a catalytic amount of p-TsOH (0.1 mmol).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove ethanol.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and wash with saturated aqueous NaHCO₃ solution (10 mL).
-
Separate the organic layer, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the desired 1,2,4-triazole.
| Reactant 1 | Reactant 2 | Proposed Product | Expected Yield (based on analogs) |
| This compound | Triethyl Orthoformate | 2-((4H-1,2,4-triazol-4-yl)imino)-1-(trifluoromethyl)ethan-1-one piperazine adduct | 50-75% |
Proposed Application III: Synthesis of Fused Piperazine Heterocycles
Principle & Mechanistic Insight
The piperazine ring itself is a versatile scaffold for the construction of fused heterocyclic systems.[7][12][13] The cyclic amidine functionality within the piperazine ring of the title compound presents an opportunity for annulation reactions. For example, reaction with an α,β-unsaturated carbonyl compound could proceed via a Michael addition followed by an intramolecular cyclization and dehydration to form a fused pyridopyrazine derivative.
Figure 3: Proposed workflow for fused piperazine synthesis.
Proposed Protocol: Synthesis of a Fused Pyridopyrazine
This protocol is conceptualized based on known cyclization reactions of piperazine derivatives.[7]
Materials:
-
This compound
-
Methyl vinyl ketone
-
Sodium ethoxide
-
Ethanol
-
Water
-
Dichloromethane
Procedure:
-
To a solution of sodium ethoxide (1.2 mmol) in ethanol (10 mL) at 0 °C, add this compound (1.0 mmol).
-
Stir the mixture for 15 minutes, then add methyl vinyl ketone (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography to obtain the fused pyridopyrazine derivative.
| Reactant 1 | Reactant 2 | Proposed Product | Expected Yield (based on analogs) |
| This compound | Methyl vinyl ketone | Fused pyridopyrazine derivative | 40-60% |
Conclusion and Future Outlook
This compound is a promising and versatile building block for the synthesis of a wide array of medicinally relevant heterocyclic compounds. The protocols and principles outlined in this guide, though largely predictive, are grounded in well-established reactivity patterns of analogous structures. They are intended to serve as a robust starting point for researchers to explore the synthetic utility of this reagent. Further experimental validation will undoubtedly uncover novel transformations and expand the repertoire of accessible heterocyclic scaffolds, solidifying the role of this fluorinated synthon in the drug discovery and development pipeline.
References
-
Lu, H., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry, 10, 969855. [Link]
-
Li, Z., et al. (2018). Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics. Journal of Medicinal Chemistry, 61(22), 10017-10039. [Link]
-
Rehman, A. U., et al. (2023). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Scientific Reports, 13(1), 12948. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]
-
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]
-
Serrilli, A. M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6825. [Link]
- Google Patents. (2007).
-
PubMed. (2018). Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]
-
DOI. (n.d.). Synthesis of Pyrazoles Utilizing Ambiphilic Reactivity of Hydrazones. [Link]
-
LookChem. (n.d.). This compound. [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
-
PubMed Central. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. [Link]
-
Liberty University. (2022). Synthesis and Characterization of Unique Pyridazines. [Link]
-
PubMed Central. (2012). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. [Link]
-
ResearchGate. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. [Link]
-
ResearchGate. (2010). 1,1,1-Trifluoro-3-(2-thenoyl)acetone in Reactions with Hydrazines. [Link]
-
PubMed Central. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). [Link]
-
UniTo. (n.d.). RECENT ADVANCES IN THE CYCLIZATION OF N-. [Link]
-
D-Scholarship@Pitt. (2022). Synthesis of Nitrogen-Containing Heterocycles Through Catalytic Dehydrative Cyclization and Carbon-Hydrogen Oxidative Cycloaddit. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. [Link]
-
ACG Publications. (2025). Synthesis of biologically active heterocyclic compounds from β- diketones. [Link]
-
ZORA. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. [Link]
-
ResearchGate. (n.d.). Recent developments in the use of aza-Heck cyclizations for the synthesis of chiral N-heterocycles. [Link]
Sources
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. researchgate.net [researchgate.net]
- 3. Pyridazine synthesis [organic-chemistry.org]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trifluoromethylated Amidrazone Derivatives as Key Compounds for the Synthesis of 4-Aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles [organic-chemistry.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. US20070213534A1 - Process for the Manufacture of fused piperazin-2-one derivatives - Google Patents [patents.google.com]
Experimental procedure for N-acylation of piperazines with trifluoroacetic anhydride
An Application Note and In-Depth Protocol for the N-Acylation of Piperazines with Trifluoroacetic Anhydride
Abstract
The piperazine ring is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its functionalization is a cornerstone of drug discovery, enabling the modulation of physicochemical properties to optimize pharmacokinetic and pharmacodynamic profiles. N-acylation is a fundamental transformation in this context. This document provides a comprehensive guide to the N-acylation of piperazines using trifluoroacetic anhydride (TFAA), a powerful and highly reactive reagent. We will delve into the underlying chemical principles, provide a field-tested, step-by-step protocol, and address critical safety considerations, characterization techniques, and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking a robust methodology for synthesizing N-trifluoroacetylated piperazine derivatives.
Scientific Principles & Mechanistic Overview
The reaction between a piperazine and trifluoroacetic anhydride is a classic nucleophilic acyl substitution. The secondary amine of the piperazine ring acts as the nucleophile, attacking one of the highly electrophilic carbonyl carbons of TFAA.
Causality Behind Reagent Choice:
Trifluoroacetic anhydride is exceptionally reactive for two primary reasons:
-
Inductive Effect: The fluorine atoms are strongly electron-withdrawing, creating a significant partial positive charge on the carbonyl carbons. This makes them highly susceptible to nucleophilic attack.[3]
-
Excellent Leaving Group: The trifluoroacetate anion that departs after the tetrahedral intermediate collapses is a very stable, weak base, making it an excellent leaving group.
This high reactivity allows the reaction to proceed rapidly, often at low temperatures, and without the need for catalysts.[4][5] However, it also necessitates careful control of the reaction conditions to avoid side reactions, particularly di-acylation.
The reaction produces one equivalent of trifluoroacetic acid (TFA) as a byproduct. This strong acid can protonate the starting piperazine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is typically added as an acid scavenger.[6]
Reaction Mechanism Diagram
Caption: Figure 1: Mechanism of Piperazine Acylation with TFAA.
Critical Safety Protocols: Handling Trifluoroacetic Anhydride
Trifluoroacetic anhydride is a hazardous chemical that requires strict safety protocols. It is highly corrosive, toxic upon inhalation, and reacts violently with water.[4][7][8]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a full-face shield, a lab coat, and elbow-length, chemical-resistant gloves (e.g., PVC or butyl rubber).[9][10]
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[4][7]
-
Moisture Sensitivity: TFAA reacts violently with water to produce trifluoroacetic acid.[4][8] Use only anhydrous solvents and oven-dried glassware. Store TFAA under an inert atmosphere.
-
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[7][9] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[8] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible, and seek immediate medical attention.[11]
Detailed Experimental Protocol
This protocol details the mono-N-trifluoroacetylation of unsubstituted piperazine. It can be adapted for other piperazine derivatives, though stoichiometry may need adjustment for mono-substituted piperazines.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Piperazine | Anhydrous, ≥99% | Sigma-Aldrich | Store in a desiccator. |
| Trifluoroacetic Anhydride (TFAA) | ≥99% | CovaChem, et al.[12] | Handle with extreme care in a fume hood.[4][7] |
| Triethylamine (TEA) | ≥99.5%, distilled | Sigma-Aldrich | Acts as an acid scavenger.[6] |
| Dichloromethane (DCM) | Anhydrous, ACS Grade | Fisher Scientific | Other aprotic solvents like THF may be used. |
| Saturated Sodium Bicarbonate | Aqueous Solution | N/A | For quenching and work-up. |
| Brine | Saturated NaCl(aq) | N/A | For work-up. |
| Anhydrous Magnesium Sulfate | Granular | N/A | For drying the organic layer. |
| Silica Gel | 230-400 mesh | N/A | For column chromatography. |
| Oven-dried round-bottom flask | N/A | N/A | Must be completely dry. |
| Magnetic stirrer and stir bar | N/A | N/A | |
| Ice bath | N/A | N/A | To control reaction temperature. |
| Inert gas supply (N₂ or Ar) | N/A | N/A | To maintain anhydrous conditions. |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add piperazine (1.0 eq, e.g., 861 mg, 10.0 mmol).
-
Solvent and Base Addition: Place the flask under an inert atmosphere (nitrogen or argon). Add anhydrous dichloromethane (40 mL) followed by triethylamine (1.1 eq, e.g., 1.53 mL, 11.0 mmol). Stir the mixture until all solids have dissolved.
-
Cooling: Cool the flask in an ice-water bath to 0 °C. It is crucial to control the temperature as the subsequent addition is exothermic.
-
TFAA Addition: Using a syringe, add trifluoroacetic anhydride (1.0 eq, e.g., 1.40 mL, 10.0 mmol) dropwise to the stirring solution over 10-15 minutes. A white precipitate (triethylammonium trifluoroacetate) will form. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2 hours.
-
Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product will be more nonpolar than the starting piperazine.
-
Work-up & Extraction:
-
Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with water (20 mL) and then brine (20 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution (e.g., 0% to 10% methanol in dichloromethane) to isolate the pure N-trifluoroacetylpiperazine.
Experimental Workflow Diagram
Caption: Figure 2: Step-by-step experimental workflow.
Product Characterization
Proper characterization is essential to confirm the structure and purity of the synthesized N-trifluoroacetylpiperazine.
-
NMR Spectroscopy: N-acylated piperazines often exhibit complex NMR spectra due to restricted rotation around the newly formed C-N amide bond, leading to the presence of rotamers.[13][14][15] This can result in broadened signals or two distinct sets of signals for the piperazine ring protons at room temperature.
-
¹H NMR: Expect to see complex multiplets for the piperazine protons. The protons on the carbons adjacent to the amide nitrogen will be shifted downfield compared to the starting material.
-
¹³C NMR: The amide carbonyl carbon will appear around 155-160 ppm (quartet due to coupling with fluorine).
-
¹⁹F NMR: A sharp singlet corresponding to the -CF₃ group will be observed around -70 to -76 ppm.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a clear protonated molecular ion [M+H]⁺ corresponding to the calculated mass of the product.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the amide carbonyl (C=O) stretch will be present, typically in the range of 1670-1700 cm⁻¹.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Wet reagents or glassware. TFAA was hydrolyzed. 2. Insufficient base (acid scavenger). | 1. Ensure all glassware is oven-dried and solvents are anhydrous. 2. Use at least 1.1 equivalents of triethylamine. |
| Formation of Di-acylated Product | 1. TFAA was added too quickly or at too high a temperature. 2. Stoichiometry of TFAA was greater than 1.0 equivalent. | 1. Add TFAA slowly at 0 °C to maintain control. 2. Carefully measure and add exactly 1.0 equivalent of TFAA for mono-acylation. |
| Incomplete Reaction | 1. Reaction time was too short. 2. Starting piperazine was protonated and deactivated. | 1. Monitor the reaction by TLC and allow it to stir longer if necessary. 2. Ensure an adequate amount of base was added. |
| Difficult Purification | 1. Product is co-eluting with impurities. 2. Triethylammonium salt byproduct was not fully removed in work-up. | 1. Use a shallower gradient during column chromatography. 2. Ensure thorough washing with aqueous sodium bicarbonate during the work-up. |
References
- Vertex AI Search, Trifluoroacetic anhydride - SAFETY D
- Vertex AI Search, Trifluoroacetic anhydride - Synquest Labs, Accessed January 8, 2026.
- Vertex AI Search, Trifluoroacetic anhydride - Santa Cruz Biotechnology, Accessed January 8, 2026.
- Vertex AI Search, Safety Data Sheet: Trifluoroacetic anhydride - Carl ROTH, Accessed January 8, 2026.
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41373-41384. [Link]
- Vertex AI Search, TRIFLUOROACETIC ANHYDRIDE FOR SEQUENTIAL ANALYSIS MSDS CAS-No. - Loba Chemie, Accessed January 8, 2026.
- Vertex AI Search, NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing, Accessed January 8, 2026.
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link]
-
Steinberg, J., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 3(2), 569-585. [Link]
- Google Patents, KR101083935B1 - Trifluoroacetylation for amines, Accessed January 8, 2026.
-
Karch, R., et al. (2021). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. Molecules, 26(11), 3375. [Link]
- ResearchGate, NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution, Accessed January 8, 2026.
- ResearchGate, Trifluoroethylation reactions of secondary amines. Isolated yields..., Accessed January 8, 2026.
- BenchChem, Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride, Accessed January 8, 2026.
- ResearchGate, A Simple Synthesis of N-Alkylpiperazines, Accessed January 8, 2026.
-
Sgalla, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6549. [Link]
- Quora, Why is trifluoroacetic anhydride more reactive than acetic anhydride in a nucleophilic substitution?, Accessed January 8, 2026.
- Reddit, Trifluoromethanesulfonic anhydride and secondary amines. : r/OrganicChemistry, Accessed January 8, 2026.
-
Hradil, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 560. [Link]
-
Derdour, A., et al. (2012). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Green and Sustainable Chemistry, 2(3), 113-118. [Link]
- Google Patents, US20050148771A1 - Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof, Accessed January 8, 2026.
-
Isenegger, P. G., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6128. [Link]
- Masaryk University, A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group, Accessed January 8, 2026.
- CDN, N-Terminus Acetylation Protocol, Accessed January 8, 2026.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. quora.com [quora.com]
- 4. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. carlroth.com [carlroth.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. lobachemie.com [lobachemie.com]
- 12. covachem.com [covachem.com]
- 13. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: Advanced Purification Strategies for Fluorinated Hydrazide Compounds
Abstract
Fluorinated hydrazide compounds represent a cornerstone in modern medicinal chemistry and drug development, offering unique pharmacological profiles due to the profound effects of fluorine on molecular properties.[1][2] The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[3] However, the very electronic and steric properties that make these compounds valuable also introduce significant challenges in their purification. This guide provides a comprehensive overview of robust purification techniques, explaining the underlying chemical principles and offering detailed, field-proven protocols tailored for researchers and drug development professionals. We delve into the causality behind methodological choices, ensuring a deep understanding of how to achieve high purity for these challenging molecules.
The Challenge: Understanding the Physicochemical Impact of Fluorine
The successful purification of a fluorinated hydrazide hinges on understanding its unique molecular properties, which differ significantly from their non-fluorinated analogs. The high electronegativity of fluorine creates a strong, highly polarized C-F bond, fundamentally altering the molecule's behavior.[4][5]
-
Polarity and Solubility: While a single fluorine atom can increase polarity, polyfluorinated moieties like a trifluoromethyl (CF₃) group can paradoxically increase both polarity and lipophilicity.[6] This dual nature complicates predictions of solubility and chromatographic behavior. Heavily fluorinated compounds can be both hydrophobic and lipophobic, exhibiting poor solubility in both aqueous and standard organic solvents, a property known as "fluorous".[7]
-
Intermolecular Interactions: The polarized C-F bond is a poor hydrogen bond acceptor but can participate in unique orthogonal multipolar interactions (e.g., C–F···C=O).[8] These interactions influence crystal lattice formation and binding to chromatographic stationary phases, often requiring non-traditional purification strategies.[9][10]
-
Hydrazide/Hydrazone Stability: The hydrazide functional group and its common hydrazone impurities can be sensitive to acidic conditions, such as those presented by standard silica gel, leading to degradation.[11]
A preliminary analysis of the crude reaction mixture using techniques like TLC, LC-MS, and ¹⁹F NMR is non-negotiable. It provides critical information on the number of components, their relative polarities, and the presence of fluorine-containing impurities, guiding the selection of an appropriate purification strategy.[3][12]
Strategic Purification Workflow
Choosing the right purification method is a critical decision. The following workflow provides a logical path from crude material to a highly pure final compound.
Caption: Decision workflow for purifying fluorinated hydrazides.
Purification Methodologies and Protocols
Recrystallization
For solid compounds, recrystallization is the most efficient and scalable purification method. The key is identifying a solvent or solvent system where the compound has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures.[13]
Protocol 1: General Recrystallization of a Fluorinated Hydrazide
-
Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of crude material in 0.5 mL of various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures with hexanes or water).
-
Dissolution: In an appropriately sized flask, add the minimum amount of the chosen hot solvent to the crude solid to achieve complete dissolution. The goal is to create a saturated solution at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator can improve the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent. Confirm purity via NMR and LC-MS.
Expert Insight: The unique polarity of fluorinated compounds may require non-obvious solvent systems.[6] Consider mixtures like acetonitrile/water or dichloromethane/heptane. For compounds that are partially soluble in a PLLA melt, the solubility can be manipulated by temperature, which affects crystallization kinetics.[14]
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[13][15] For fluorinated hydrazides, the choice of stationary and mobile phases is critical to success.
Protocol 2: Flash Column Chromatography on Deactivated Silica Gel
The acidic nature of standard silica gel can cause degradation of hydrazides and hydrazones.[11] Deactivating the silica by preparing a slurry with a solvent system containing a small amount of a basic modifier is essential.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., Hexane/Ethyl Acetate 95:5) containing 0.5-1% triethylamine (Et₃N) or pyridine. The base neutralizes acidic silanol sites.
-
Column Packing: Pour the slurry into the column and use pressure to pack the bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the column eluent or a stronger solvent (like dichloromethane). If solubility is low, adsorb the compound onto a small amount of silica gel ("dry loading").
-
Elution: Start with a low-polarity mobile phase and gradually increase the polarity (gradient elution). The addition of 0.5-1% Et₃N should be maintained throughout the purification to prevent on-column degradation.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the triethylamine may require co-evaporation with a solvent like toluene or a subsequent aqueous wash if the compound is stable.
| Common Impurity Type | Typical Eluent System (with 1% Et₃N) | Rationale |
| Less Polar Byproducts | Hexane / Ethyl Acetate | Standard system for moderately polar compounds. |
| More Polar Byproducts | Dichloromethane / Methanol | Stronger eluent system for more polar hydrazides. |
| Starting Hydrazine | Add 1-2% Acetic Acid to eluent | Can help elute highly basic impurities, but use with caution due to hydrazide stability. |
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving the highest purity (>98%), especially for final drug candidates, preparative HPLC is the method of choice.[3][16] Specialized fluorinated columns can offer superior selectivity compared to standard C18 phases.[9]
The Power of Fluorinated Phases:
Fluorinated HPLC columns, such as those with pentafluorophenyl (PFP) or fluorous alkyl stationary phases, provide unique retention mechanisms. They exhibit enhanced retention for halogenated and other fluorinated compounds through dipole-dipole, π-π, and fluorous-fluorous interactions, leading to better selectivity that may not be achievable on C18 columns.[9][10]
Caption: Interaction models in C18 vs. fluorinated PFP columns.
Protocol 3: Preparative Reversed-Phase HPLC
-
Column Selection: For aromatic fluorinated hydrazides, a PFP column is an excellent starting point. For aliphatic or highly fluorinated compounds, a fluorous or standard C18 column may be suitable.
-
Method Development: Develop an analytical method first using a mobile phase of acetonitrile and water or methanol and water. The addition of 0.1% formic acid or trifluoroacetic acid is common but must be tested for compound stability. For base-stable compounds, 0.1% ammonia or diethylamine can be used.
-
Scaling Up: Scale the analytical method to a preparative column, adjusting the flow rate and injection volume according to the column dimensions.
-
Fraction Collection: Use a fraction collector triggered by UV absorbance at a wavelength where the compound absorbs.
-
Purity Analysis: Analyze the collected fractions by analytical LC-MS to identify the pure fractions.
-
Isolation: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the remaining aqueous solution to yield the pure compound as a solid.
| Column Type | Primary Interaction | Best For... | Reference |
| C18 (Octadecylsilane) | Hydrophobic | General purpose, medium-to-high polarity compounds | [9] |
| PFP (Pentafluorophenyl) | π-π, dipole-dipole, shape selectivity | Aromatic, halogenated, and positional isomers | [9][10] |
| Fluorous (e.g., TDF) | Fluorous-fluorous | Highly fluorinated compounds, F-SPE | [10][17] |
Purity Assessment
Final purity must be confirmed using orthogonal analytical methods.
-
¹H, ¹³C, and ¹⁹F NMR: Confirms the chemical structure and provides a clear picture of any remaining impurities. ¹⁹F NMR is particularly powerful for identifying and quantifying fluorinated byproducts.[12][18]
-
LC-MS: Assesses purity by chromatography and confirms the molecular weight of the target compound.[3]
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass, confirming the elemental composition.
-
Elemental Analysis (CHN): Determines the percentage composition of carbon, hydrogen, and nitrogen, which should be within ±0.4% of the theoretical values for a pure sample.
References
-
Przybyciel, M. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
Clark, J. (2023). electronegativity - polar bonds in organic compounds. Chemguide. Available at: [Link]
-
Linclau, B., et al. (2010). The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry, 6, 36. Available at: [Link]
-
Slideshare. (n.d.). PROTECTING GROUPs.pptx. Available at: [Link]
-
Mykhailiuk, P. K. (2020). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Journal of Fluorine Chemistry, 237, 109594. Available at: [Link]
-
O'Hagan, D. (2008). On the polarity of partially fluorinated methyl groups. ResearchGate. Available at: [Link]
-
Guo, R., & Chen, J. (2018). Recent advances in the synthesis of fluorinated hydrazones. RSC Advances, 8(30), 17110–17120. Available at: [Link]
-
Getzinger, G. J., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 55(17), 11756–11766. Available at: [Link]
-
Cheung, H. T., & Blout, E. R. (1965). The hydrazide as a carboxylie-protecting group in peptide synthesis. The Journal of Organic Chemistry, 30(1), 315–316. Available at: [Link]
-
O'Hagan, D. (2021). Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. The Journal of Organic Chemistry, 86(23), 16099–16101. Available at: [Link]
-
Getzinger, G. J., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ACS Publications. Available at: [Link]
-
Pharmaceutical Technology. (2015). Overcoming Challenges in Fluorine-Based Chemistry. Available at: [Link]
-
Wuts, P. G. M. (2014). Protective Groups In Organic Synthesis. ResearchGate. Available at: [Link]
-
Guo, R., & Chen, J. (2018). Recent advances in the synthesis of fluorinated hydrazones. Semantic Scholar. Available at: [Link]
-
Kimata, K., et al. (1995). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science, 33(2), 62-66. Available at: [Link]
-
Shimadzu. (n.d.). Preparative HPLC Systems. Available at: [Link]
-
Chaume, G., et al. (2010). Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. Beilstein Journal of Organic Chemistry, 6, 119. Available at: [Link]
-
Cheung, H. T., & Blout, E. R. (1965). The Hydrazide as a Carboxylic-Protecting Group in Peptide Synthesis. ACS Publications. Available at: [Link]
-
Billard, T., et al. (1998). Preparation and evaluation of highly fluorinated stationary phases in the HPLC analysis of poly- or perfluorinated derivatives. ResearchGate. Available at: [Link]
-
Guo, R., & Chen, J. (2018). Recent advances in the synthesis of fluorinated hydrazones. RSC Publishing. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
-
Ellis, D. A. (2001). Organofluorine Compounds in the Environment - Analysis, Sources and Pathways. Library and Archives Canada. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Available at: [Link]
-
Thomas, C. (2015). GMP Fluorination Challenges Limit Use in API Synthesis. Pharmaceutical Technology. Available at: [Link]
-
Salwiczek, M., et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry, 131(4), 539–544. Available at: [Link]
-
Hooker, J. M. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Accounts of Chemical Research, 54(17), 3326–3328. Available at: [Link]
-
Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. Available at: [Link]
-
Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(19), 6563. Available at: [Link]
-
Xing, Q., et al. (2018). Effect of solubility of a hydrazide compound on the crystallization behavior of poly(l-lactide). RSC Advances, 8(2), 949-957. Available at: [Link]
-
Welsch, T., et al. (2020). Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. Toxins, 12(11), 679. Available at: [Link]
-
Reddit. (2021). Need a purification method for a free hydrazone. Available at: [Link]
-
Yu, Z., et al. (2025). Fluorination of sulfonyl hydrazides with fluorine gas for the synthesis of sulfonyl fluorides. ResearchGate. Available at: [Link]
-
ResearchGate. (2017). What is the solubility of water in fluorous (fluorinated) solvents?. Available at: [Link]
-
Wang, Y., & Liu, G. (2016). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Crystals, 6(11), 146. Available at: [Link]
-
Jäckel, C., & Koksch, B. (2020). Chemical Aspects of Human and Environmental Overload with Fluorine. International Journal of Molecular Sciences, 21(21), 8140. Available at: [Link]
-
Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983–999. Available at: [Link]
-
Zhou, Y., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 941–945. Available at: [Link]
-
Akkurt, M., et al. (2018). Synthesis, characterization and crystal structures of hydrazone compounds derived from isonicotinohydrazide. ResearchGate. Available at: [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. The C–F bond as a conformational tool in organic and biological chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. silicycle.com [silicycle.com]
- 11. reddit.com [reddit.com]
- 12. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Effect of solubility of a hydrazide compound on the crystallization behavior of poly(l-lactide) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Topic: Development and Validation of a Stability-Indicating RP-HPLC Method for Sitagliptin
An Application Note from the Senior Scientist's Desk
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive guide to developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of sitagliptin. The narrative delves into the scientific rationale behind method development choices, detailed protocols for forced degradation studies as per ICH guidelines, and a complete framework for method validation. The objective is to equip analytical scientists with the necessary knowledge to establish a reliable method capable of separating the active pharmaceutical ingredient (API) from its potential degradation products, ensuring the quality, safety, and efficacy of sitagliptin-containing formulations.
Introduction: The Imperative for a Stability-Indicating Method
Sitagliptin, an oral hypoglycemic agent, is a potent inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, playing a crucial role in the management of type 2 diabetes mellitus.[1] The chemical stability of such a critical drug substance is paramount. A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active ingredient, free from interference from its degradation products, process impurities, or excipients.[2] Regulatory bodies, including those following the International Council for Harmonisation (ICH) guidelines, mandate that stress testing be performed to elucidate the intrinsic stability of a drug substance.[2] This process not only helps in identifying likely degradation products but also proves the specificity of the analytical method.[3]
The development of such a method is a foundational step in drug formulation, stability studies, and quality control, providing critical data on shelf-life and storage conditions.
Foundational Strategy: Method Development & Optimization
The goal is to achieve optimal separation between sitagliptin and all potential degradation products within a reasonable analysis time. Reverse-phase HPLC is the technique of choice due to its versatility and suitability for moderately polar compounds like sitagliptin.[4]
Rationale for Chromatographic Parameter Selection
-
Column Chemistry: A C18 (octadecylsilane) column is the most common starting point and is highly effective for sitagliptin. Its non-polar stationary phase provides excellent retention and resolution for the analyte when used with a polar mobile phase. Columns like the Poroshell 120 EC-C18 or Zorbax Eclipse XDB C18 are frequently cited for their high efficiency and good peak symmetry.[5]
-
Mobile Phase Composition: The mobile phase must be optimized for pH and solvent strength.
-
pH Control: Sitagliptin is an amine-containing compound. Controlling the pH of the aqueous portion of the mobile phase with a buffer (e.g., phosphate buffer) is critical. A pH of 2.5 to 4.5 is often effective, ensuring that the primary amine is protonated, leading to consistent retention and sharp, symmetrical peaks.[6]
-
Organic Modifier: Acetonitrile and methanol are common organic solvents used to modulate retention time. A combination of a phosphate buffer and methanol or acetonitrile in an isocratic elution mode is typically sufficient for this application.[7] A ratio of buffer to organic solvent around 50:50 or 60:40 (v/v) often provides a good balance between resolution and run time.[7]
-
-
Detection Wavelength: A UV spectrophotometric detector is standard. Sitagliptin exhibits a significant chromophore, with maximum absorbance (λmax) consistently reported between 260 nm and 268 nm.[7] A detection wavelength of 267 nm is a common and appropriate choice for ensuring high sensitivity.[8]
-
Flow Rate & Temperature: A flow rate of 0.5 to 1.0 mL/min is generally used to maintain optimal efficiency without generating excessive backpressure.[5][7] Maintaining a constant column temperature (e.g., 30°C) ensures the reproducibility of retention times.[2]
Optimized Method Parameters
The following table summarizes a well-established starting point for the analysis of sitagliptin, derived from multiple validated methods.
| Parameter | Recommended Condition | Rationale |
| Instrument | High-Performance Liquid Chromatography (HPLC) with UV/PDA Detector | Standard for pharmaceutical analysis, PDA allows for peak purity assessment. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides high resolution and is robust for routine use.[7] |
| Mobile Phase | 0.01M Potassium Dihydrogen Phosphate (pH adjusted to 4.5 with orthophosphoric acid) : Methanol (50:50, v/v) | Ensures analyte ionization state is controlled for reproducible retention and good peak shape.[6] |
| Flow Rate | 1.0 mL/min | Balances analysis time with chromatographic efficiency.[6][7] |
| Detection | UV at 267 nm | Wavelength of maximum absorbance for sitagliptin, ensuring high sensitivity.[9] |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Column Temp. | Ambient or 30°C | Ensures retention time stability.[2] |
Workflow for Method Development & Validation
The entire process follows a logical sequence from initial development through stress testing to final validation.
Caption: High-level workflow for developing a stability-indicating method.
Protocol: Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the method.[7] The drug substance should be stressed under various conditions to induce degradation of approximately 5-20%.[10]
Objective: To generate potential degradation products of sitagliptin and ensure the analytical method can resolve them from the parent peak.
Materials:
-
Sitagliptin reference standard
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and methanol
-
Calibrated pH meter, water bath, and photostability chamber
Caption: Experimental design for forced degradation of sitagliptin.
Step-by-Step Protocol:
-
Prepare a Stock Solution: Prepare a stock solution of sitagliptin at a concentration of approximately 200 µg/mL in methanol or a suitable solvent.[7]
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Keep the solution at room temperature for an extended period (e.g., one month) or under accelerated conditions (e.g., 60°C for 6 hours) to achieve target degradation.[7][10] Before injection, neutralize the sample with an equivalent amount of 0.1 N NaOH.
-
Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Store at room temperature for approximately two weeks or until sufficient degradation is observed.[7] Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Keep the solution at room temperature for 24 hours.[7]
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C) for two weeks.[7]
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 256 nm) in a photostability chamber for two weeks.[7] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: For each condition, dilute the stressed sample to a final concentration suitable for the HPLC method (e.g., 100 µg/mL) and inject it into the system. Analyze using a photodiode array (PDA) detector to assess peak purity.
Expected Results
Sitagliptin is known to be susceptible to degradation under acidic, basic, and oxidative conditions.[3] The method is considered stability-indicating if all degradation product peaks are well-resolved from the main sitagliptin peak (Resolution > 2) and from each other.
| Stress Condition | Observation | % Degradation (Example) |
| Acidic (0.1 N HCl) | Significant degradation observed.[10] | ~15-20% |
| Alkaline (0.1 N NaOH) | Major degradation pathway.[11] | ~20-25% |
| **Oxidative (30% H₂O₂) ** | Degradation occurs.[12] | ~10-15% |
| Thermal (80°C) | Generally stable. | < 5% |
| Photolytic (UV) | Generally stable. | < 5% |
Protocol: Method Validation (ICH Q2(R1) Guideline)
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[7]
Caption: Key parameters for analytical method validation.
Validation Parameter Protocols
-
Specificity: As demonstrated in the forced degradation study, the method must be able to resolve the sitagliptin peak from all degradation products and any formulation excipients. Peak purity analysis using a PDA detector should confirm that the analyte peak is spectrally pure.
-
Linearity: Prepare a series of at least five concentrations of sitagliptin standard solution across a specified range (e.g., 50-150% of the target assay concentration).[6] Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) must be ≥ 0.999.
-
Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the lower and upper concentration limits.
-
Accuracy: Analyze samples with known concentrations of sitagliptin (spiked placebo or standard addition) at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, 120%). Calculate the percentage recovery at each level. The acceptance criterion is typically between 98.0% and 102.0%.
-
Precision:
-
Repeatability (Intra-day): Perform at least six replicate injections of a standard solution at 100% of the test concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.[13]
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of results should meet the acceptance criteria (typically ≤ 2%).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (S/N) of the response. Typically, LOD is determined at an S/N of 3:1 and LOQ at an S/N of 10:1.[5][14] Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally make small, deliberate variations to the method parameters (e.g., ±0.2 unit change in mobile phase pH, ±2% change in organic solvent composition, ±0.1 mL/min change in flow rate) and assess the impact on the results.[7] The system suitability parameters should remain within acceptable limits.
Conclusion
The RP-HPLC method detailed in this note provides a robust and reliable framework for the stability-indicating analysis of sitagliptin. By systematically developing the chromatographic conditions, performing comprehensive forced degradation studies, and validating the method against ICH guidelines, researchers and quality control professionals can ensure the accurate assessment of sitagliptin in bulk drug and pharmaceutical dosage forms. This self-validating system is crucial for maintaining the highest standards of drug quality and patient safety.
References
-
Saleh, O. A., et al. (2014). A validated stability indicating HPLC method for determination of sitagliptin. European Journal of Chemistry, 5(4), 497-502. Available at: [Link]
-
Lazzarotto, M., et al. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. Drug Analytical Research, 7(1), 41-45. Available at: [Link]
-
Patel, V., et al. (2023). Stability Indicating HPLC Method Development and Validation for Simultaneous Estimation of Glimepiride and Sitagliptin Phosphate Monohydrate in Synthetic Mixture. Journal of Dynamics and Control. Available at: [Link]
-
El-Azzouny, A. A., et al. (2014). A validated stability indicating HPLC method for determination of sitagliptin. SciSpace. Available at: [Link]
-
Qassas, M. K., et al. (2015). A Validated HPLC Stability Indicating Method for the Determination of Sitagliptin in Bulk Drug Substance and Tablets. International Journal of Pharmaceutical Sciences Review and Research, 32(1), 194-198. Available at: [Link]
-
Saleh, O. A., et al. (2014). A validated stability indicating HPLC method for determination of sitagliptin. ResearchGate. Available at: [Link]
- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Lavanya, R., et al. (2021). Various Analytical Methods for Analysis of Sitagliptin. International Journal of Current Science Research and Review, 4(8). Available at: [Link]
-
Sonune, D. P., & Mone, M. K. (2013). Isolation, Characterization of Degradation Products of Sitagliptin and Development of Validated Stability-Indicating HPLC Assay Method for Sitagliptin API and Tablets. International Journal of Pharmaceutical Sciences and Research, 4(9), 3494-3503. Available at: [Link]
- Bhoya, A., et al. (2025).
-
JETIR. (2021). Analytical Methods For Estimation Of Sitagliptin For Bulk Tablet And Dosage Form. Journal of Emerging Technologies and Innovative Research. Available at: [Link]
-
Shanmuga Kumar, S. D., et al. (2021). Forced degradation studies of Sitagliptin. ResearchGate. Available at: [Link]
-
BEPLS. (2022). Analytical Method Development and Validation for the Estimation of Sitagliptin Phosphate Monohydrate in Bulk and Formulation by. Bulletin of Environment, Pharmacology and Life Sciences. Available at: [Link]
-
Sethi, P. D., et al. (2013). Development and validation of stability-indicating high-performance thin-layer chromatography method for estimation of sitagliptin. AKJournals. Available at: [Link]
-
Reddy, G. V., et al. (2014). Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. Asian Journal of Chemistry, 26(15), 4843-4848. Available at: [Link]
-
Jain, D. K., et al. (2013). Analytical method development and validation of sitagliptine phosphate monohydrate in pure and tablet dosage form by derivative. Journal of Applied Pharmaceutical Science, 3(1), 123-127. Available at: [Link]
-
Al-kassas, R., et al. (2022). Stability of extemporaneously prepared sitagliptin phosphate solution. PLoS ONE, 17(9), e0274116. Available at: [Link]
-
Dalawai, M. V., et al. (2015). Development and validation of stability indicating assay method by HPLC for the analysis of sitagliptin phospahte in bulk. Journal of Chemical and Pharmaceutical Research, 7(10), 781-787. Available at: [Link]
-
Tapkir, A. S., et al. (2017). Development and Validation of Stability Indicating HPTLC Assay Method for Estimation of Sitagliptin Phosphate. International Journal of Pharmaceutical Sciences and Research, 8(10), 4454-4460. Available at: [Link]
- ResearchGate. (n.d.). Proposed degradation pathway of sitagliptin.
-
Lazzarotto, M., et al. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. ResearchGate. Available at: [Link]
-
Jo, E., et al. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Pharmaceuticals (Basel), 16(7), 999. Available at: [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. jocpr.com [jocpr.com]
- 3. akjournals.com [akjournals.com]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. scispace.com [scispace.com]
- 6. STABILITY INDICATING HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF GLIMEPIRIDE AND SITAGLIPTIN PHOSPHATE MONOHYDRATE IN SYNTHETIC MIXTURE - Journal of Dynamics and Control [jodac.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. japsonline.com [japsonline.com]
- 9. bepls.com [bepls.com]
- 10. seer.ufrgs.br [seer.ufrgs.br]
- 11. Stability of extemporaneously prepared sitagliptin phosphate solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. A validated stability indicating HPLC method for determination of sitagliptin | European Journal of Chemistry [eurjchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Trifluoromethyl-Containing Hydrazides
Welcome to the technical support resource for the synthesis of trifluoromethyl-containing hydrazides and their derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges associated with introducing the trifluoromethyl (CF₃) group into hydrazine scaffolds. The incorporation of the CF₃ moiety is a cornerstone of modern drug design, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] However, the synthesis of these structures is often non-trivial.
This center provides field-proven insights through a series of frequently asked questions, a detailed troubleshooting guide, and validated experimental protocols to help you overcome common hurdles in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic challenges when working with trifluoromethyl hydrazines? A1: The core challenges stem from the properties of the N-CF₃ bond and its precursors. Key issues include the instability of free trifluoromethylhydrazine, the difficulty of direct N-trifluoromethylation, and controlling side reactions.[4][5] Free trifluoromethylhydrazine, for instance, has a short half-life in solution, making its isolation and subsequent use problematic.[5] This necessitates the use of stable, protected precursors or in situ generation strategies.
Q2: Why not just use trifluoromethylhydrazine directly as a reagent? A2: Trifluoromethylhydrazine is highly unstable. Studies using ¹⁹F NMR have shown it has a solution-state half-life of approximately 6 hours, readily decomposing.[5] This instability leads to the formation of undesired des-CF₃ side products and significantly lowers yields. Therefore, synthetic strategies almost exclusively rely on more stable, protected forms like di-Boc or Cbz-protected N-CF₃ hydrazines, which can be deprotected in situ just before reaction.[5]
Q3: What are the most common strategies for constructing the N-CF₃ hydrazine moiety? A3: Two dominant strategies have emerged. The first involves the radical trifluoromethylation of azodicarboxylates using reagents like sodium triflinate (the Langlois reagent), which generates a stable, protected N-CF₃ di-Boc or di-Cbz hydrazine.[5][6][7] The second, less common for general use, involves a Curtius-type rearrangement of N-CF₃ carbamoyl fluorides to form N-aryl-N-CF₃ hydrazines.[4]
Q4: How stable are the final trifluoromethyl-containing hydrazide products? A4: Once incorporated into a more complex structure like a substituted hydrazide, pyrazole, or indole, the N-CF₃ group is remarkably robust.[4][7] It can tolerate a wide range of reaction conditions, including strong bases, elevated temperatures, and the acidic environments required for reactions like the Fischer indole synthesis.[4] This stability is a key reason for its value in multi-step syntheses and drug development.
Troubleshooting and Optimization Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and recommended solutions.
Issue 1: Low to No Yield of the Desired Product
Q: My reaction yield is consistently low or I'm failing to isolate any product. What are the likely causes?
A: Low yield is a multifaceted problem often tracing back to reagent stability, reaction conditions, or the choice of trifluoromethylating agent.
-
Causality 1: Precursor Instability. If your strategy involves the generation of free trifluoromethylhydrazine, its rapid decomposition is the most probable cause of failure.[5] Similarly, intermediates like trifluoromethanesulfonyl hydrazides are known to be thermally unstable, decomposing to release nitrogen and trifluoromethanesulfinic acid.[8]
-
Solution 1: Use a Stable, Protected Precursor. The most reliable method is to synthesize a stable intermediate, such as di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate (N-CF₃ di-Boc hydrazine). This compound is a stable solid that can be purified and stored. The active hydrazine is then generated in situ in the presence of the reaction partner by adding a strong acid (e.g., HCl or TsOH).[5]
-
Causality 2: Inefficient Trifluoromethylation. The direct trifluoromethylation of a hydrazine is challenging. The choice of CF₃ source is critical and depends on the substrate. Radical sources (like CF₃I or the Langlois reagent) are effective for specific substrates like azodicarboxylates but may not work for others.[7][9] Nucleophilic (e.g., Ruppert-Prakash reagent, TMSCF₃) and electrophilic (e.g., Togni reagents) sources have their own specific applications and limitations.[3]
-
Solution 2: Employ a Radical Addition Route for Precursor Synthesis. For creating the N-CF₃ building block, the radical addition of CF₃SO₂Na (Langlois reagent) to di-tert-butyl azodicarboxylate (DBAD) is a well-documented and effective method to produce the stable N-CF₃ di-Boc hydrazine precursor.[5][6]
-
Causality 3: Suboptimal Reaction Conditions. Temperature, solvent, and acid catalyst are critical variables, especially in one-pot deprotection/cyclization reactions. For example, in the synthesis of N-CF₃ pyrazoles, the choice of acid and solvent directly impacts the suppression of the des-CF₃ side product.[5]
-
Solution 3: Systematic Optimization. Optimization studies have shown that for the cyclization of N-CF₃ di-Boc hydrazine with 1,3-dicarbonyls, using a strong acid like p-toluenesulfonic acid (TsOH·H₂O) in dichloromethane (DCM) provides the best results, minimizing decomposition and side-product formation.[5] Always monitor reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.[10]
Issue 2: Significant Formation of a des-Trifluoromethyl (des-CF₃) Side Product
Q: My main impurity is the analog of my target molecule without the CF₃ group. How can I prevent this?
A: The formation of des-CF₃ compounds is a direct consequence of the instability of the trifluoromethylhydrazine intermediate.
-
Causality: The N-CF₃ bond in the transiently generated hydrazine intermediate can cleave under the reaction conditions, leading to the formation of a non-fluorinated hydrazine which then proceeds to react with your substrate. This problem is exacerbated by suboptimal solvent and acid choices.[5]
-
Solution: Optimize the Deprotection/Reaction Conditions. The key is to ensure that the rate of the desired reaction (e.g., cyclization) is significantly faster than the rate of decomposition. Researchers have found that the combination of a strong acid (TsOH) and a non-coordinating solvent (DCM) is critical to suppress this side reaction.[5] This combination likely facilitates the desired condensation while minimizing the lifetime of the vulnerable, unreacted trifluoromethylhydrazine intermediate.
Issue 3: Formation of Regioisomers in Heterocycle Synthesis
Q: I am synthesizing an N-CF₃ pyrazole from an unsymmetrical 1,3-dicarbonyl, and I'm getting a mixture of isomers that are difficult to separate. How can I improve regioselectivity?
A: Regioselectivity is a classic challenge in pyrazole synthesis and is dictated by the electronic and steric properties of your starting materials.
-
Causality: When an unsymmetrical 1,3-dicarbonyl reacts with a hydrazine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons. The relative reactivity of these two sites determines the final ratio of regioisomers.[10][11]
-
Solution 1: Leverage Steric Hindrance. A bulkier substituent on one side of the 1,3-dicarbonyl will sterically hinder the approach of the hydrazine, directing the initial attack to the less hindered carbonyl group. You may be able to redesign your dicarbonyl substrate to exploit this effect.[10]
-
Solution 2: Exploit Electronic Effects. The electronic nature of the substituents on the dicarbonyl influences the electrophilicity of the carbonyl carbons. An electron-withdrawing group will activate its adjacent carbonyl, making it more susceptible to nucleophilic attack.
-
Solution 3: Adjust Reaction pH. The pH of the reaction can influence which carbonyl is more readily attacked. A systematic screen of acidic catalysts (from Lewis to Brønsted acids) and pH conditions may be necessary to optimize regioselectivity.[10]
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution | Reference |
| Low/No Yield | Instability of free trifluoromethylhydrazine. | Use a stable precursor like N-CF₃ di-Boc hydrazine and perform in situ deprotection. | [5] |
| Inefficient trifluoromethylation method. | Use a validated method such as radical addition to an azodicarboxylate to create the precursor. | [6][7] | |
| Suboptimal reaction conditions (solvent, temp, acid). | Systematically optimize conditions. For pyrazole synthesis, try TsOH in DCM. | [5] | |
| des-CF₃ Side Product | Decomposition of trifluoromethylhydrazine intermediate. | Use a strong acid (TsOH) in a non-coordinating solvent (DCM) to accelerate the desired reaction over decomposition. | [5] |
| Mixture of Regioisomers | Use of unsymmetrical 1,3-dicarbonyl substrate. | Modify substituents on the dicarbonyl to enhance steric or electronic differentiation to direct the reaction. | [10][11] |
| Purification Difficulty | Co-elution of product with starting materials or byproducts. | Use optimized column chromatography (e.g., EtOAc/hexanes gradient). Consider non-chromatographic methods like trituration or crystallization. | [5][12] |
Visualized Workflows and Decision Trees
General Workflow for N-CF₃ Pyrazole Synthesis
The following diagram outlines the validated, two-stage approach for synthesizing N-trifluoromethyl pyrazoles, which avoids the use of unstable intermediates.
Caption: Workflow for N-CF₃ Pyrazole Synthesis.
Troubleshooting Decision Tree for Low Yield
This decision tree provides a logical path for diagnosing the root cause of low reaction yields.
Caption: Decision Tree for Low Yield Troubleshooting.
Validated Experimental Protocols
The following protocols are adapted from validated, peer-reviewed procedures.[5] Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of di-tert-butyl 1-(Trifluoromethyl)hydrazine-1,2-dicarboxylate (3)
This procedure describes the synthesis of the stable N-CF₃ di-Boc hydrazine precursor via radical trifluoromethylation.
-
Preparation: To a solution of di-tert-butyl azodicarboxylate (DBAD, 1 ) (1 equiv.) in DMSO (approx. 20 mL per 1 g of DBAD), add a solution of sodium trifluoromethanesulfinate (CF₃SO₂Na, 2 , Langlois reagent) (1.5 equiv.) in H₂O (approx. 5 mL per 1 g of CF₃SO₂Na).
-
Cooling: Cool the resulting mixture to 5-10 °C in an ice bath.
-
Radical Initiation: Add a solution of tert-butyl hydroperoxide (TBHP, 70 wt. % in H₂O, 1.5 equiv.) dropwise over a period of at least 1 hour. Caution: This addition is exothermic. Maintain the internal temperature between 5 and 15 °C.
-
Reaction: Stir the mixture at 10–20 °C for 4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of Na₂SO₃. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (eluent: gradient of 0%–20% ethyl acetate in hexanes) to afford the desired product 3 as a white solid.
Protocol 2: One-Pot Synthesis of 3-Methyl-5-phenyl-1-(trifluoromethyl)-1H-pyrazole (7a)
This protocol details the in situ deprotection of the precursor 3 and subsequent cyclization.
-
Reaction Setup: To a solution of di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate (3 ) (1.0 equiv.) and 1-phenylbutane-1,3-dione (1.2 equiv.) in dichloromethane (DCM, approx. 10 mL per 500 mg of 3 ), add p-toluenesulfonic acid monohydrate (TsOH·H₂O) (5.0 equiv.).
-
Reaction: Stir the mixture at 20–40 °C for 12 hours or until LC-MS analysis indicates complete consumption of the starting materials.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Dilute with water and extract with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify the crude material by flash column chromatography (eluent: gradient of 0%–50% ethyl acetate in hexanes) to yield the N-trifluoromethyl pyrazole 7a .
References
-
B Crousse, T Milcent, P Retailleau, T Cao. (2021). Synthesis of N-CF3 hydrazines through radical trifluoromethylation of azodicarboxylates. Chemical Communications.
-
Y Wu, J Hu, Y Li, Z Zhan. (2023). Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. Beilstein Journal of Organic Chemistry.
-
Y Wu, J Hu, Y Li, Z Zhan. (2023). Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. PMC - NIH.
-
Angew. Chem. Int. Ed. (2020). Synthesis and Derivatization of N-Trifluoromethylated Indoles. Angewandte Chemie International Edition, 59, 11908–11912.
-
B Crousse, T Milcent, P Retailleau, T Cao. (2021). Synthesis of N-CF3 hydrazines through radical trifluoromethylation of azodicarboxylates. RSC Publishing.
-
A T Degnan, et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry.
-
J Kos, et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. PMC - PubMed Central.
-
ResearchGate. (n.d.). Formation of trifluoromethylation of hydrazones via substituted ketone. ResearchGate.
-
ResearchGate. (n.d.). Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. ResearchGate.
-
P Wang, et al. (2020). Intermolecular Trifluoromethyl-Hydrazination of Alkenes Enabled by Organic Photoredox Catalysis. PubMed.
-
X-F Xia, et al. (2021). Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β‑CF3‑1,3-Enynes with Hydrazines. ACS Publications.
-
S Kumar, et al. (2023). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. NIH.
-
X-F Xia, et al. (2021). Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines. Organic Letters.
-
X-T Zhang, et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. NIH.
-
Wikipedia. (n.d.). Trifluoromethylation. Wikipedia.
-
P Wang, et al. (2020). Intermolecular Trifluoromethyl-Hydrazination of Alkenes Enabled by Organic Photoredox Catalysis. ACS Publications.
-
M Zhang, J-H Lin, J-C Xiao. (2021). A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes. Organic-Chemistry.org.
-
ResearchGate. (n.d.). Examples of trifluoromethyl motif containing CNS-acting drugs. ResearchGate.
-
BenchChem. (2025). Technical Support Center: Synthesis of Trifluoromethylated Pyrazoles. BenchChem.
-
Tokyo Chemical Industry Co., Ltd. (n.d.). Trifluoromethylation [Synthetic Reagents]. TCI Chemicals.
-
B A Shainyan, et al. (2004). (PDF) Trifluoromethanesulfonic Hydrazides. ResearchGate.
-
E Leitao, L Sobral. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.
-
X-T Zhang, et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides. Frontiers.
-
D P Tabor, et al. (2018). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. ResearchGate.
-
T F Ramalho, et al. (2016). Catalysis for Fluorination and Trifluoromethylation. PMC - NIH.
-
S Akter, et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
-
American Chemical Society. (2023). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. ACS Publications.
Sources
- 1. BJOC - Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks [beilstein-journals.org]
- 2. Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of N-CF3 hydrazines through radical trifluoromethylation of azodicarboxylates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of N-CF3 hydrazines through radical trifluoromethylation of azodicarboxylates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for Piperazine Acylation
Welcome to the Technical Support Center for Piperazine Acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of acylating the piperazine moiety. Piperazine is a ubiquitous scaffold in medicinal chemistry, but its symmetrical nature presents a significant challenge: achieving selective mono-acylation over di-acylation.
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions. We will explore the core strategies for achieving selectivity, delve into common experimental pitfalls, and provide validated protocols to guide your work.
Frequently Asked Questions (FAQs)
Here we address the fundamental questions researchers face when approaching piperazine acylation.
Q1: Why is the selective mono-acylation of piperazine so challenging?
The primary challenge stems from the symmetrical nature of piperazine, which contains two secondary amine nitrogens of nearly identical reactivity. Upon successful mono-acylation, the remaining free secondary amine is often still sufficiently nucleophilic to react with another equivalent of the acylating agent, leading to the formation of a 1,4-disubstituted byproduct.[1][2] Controlling the reaction to stop cleanly at the mono-acylated stage is the central goal of optimization.
Q2: What are the principal strategies to achieve selective mono-acylation?
There are three primary strategies, each with its own set of advantages and disadvantages:
-
Using a Large Excess of Piperazine: By employing a significant excess of piperazine (typically 3 to 10 equivalents), the probability of an acylating agent molecule encountering an unreacted piperazine is much higher than it encountering a mono-acylated molecule. This statistically favors the formation of the mono-substituted product.[3]
-
Mono-Protection Strategy: This involves temporarily "blocking" one of the piperazine nitrogens with a protecting group, most commonly a tert-butyloxycarbonyl (Boc) group.[4] Acylation is then directed to the remaining free nitrogen. A final deprotection step removes the Boc group to yield the desired mono-acylated piperazine. This is often the cleanest and most selective method.[3]
-
In Situ Mono-Protonation: By reacting piperazine with one equivalent of an acid (like HCl or acetic acid), a mono-salt is formed.[1][3] The protonated nitrogen is deactivated towards electrophilic attack, thereby directing acylation to the non-protonated nitrogen.[1][4] This clever one-pot method avoids the separate protection/deprotection steps.
Q3: Acyl Chloride vs. Carboxylic Acid + Coupling Agent: Which should I choose?
-
Acyl Chlorides are highly reactive and drive the reaction to completion quickly. They are ideal for simple, robust acylations. However, their high reactivity can sometimes make controlling selectivity difficult, and they generate HCl as a byproduct, which must be scavenged by a non-nucleophilic base (e.g., triethylamine, DIPEA).[5] The reaction must be performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.[5]
-
Carboxylic Acids + Coupling Agents (e.g., EDC, HATU, HOBt) offer a milder alternative.[6][7] This method is particularly useful when dealing with sensitive substrates or complex molecules. The choice of coupling agent can be optimized to improve yield and minimize side reactions like racemization if the acyl group contains a chiral center. While versatile, this approach adds cost and complexity due to the need for coupling reagents.
Q4: What causes the complex NMR spectra often seen with N-acylated piperazines?
N-acylated piperazines exhibit complex conformational behavior. The partial double-bond character of the newly formed amide (C-N) bond restricts rotation, leading to the presence of two distinct conformers, or rotamers.[8][9] This, combined with the chair interconversion of the piperazine ring itself, can result in a doubling or broadening of signals in the NMR spectrum at room temperature.[8][9]
Strategic Decision Workflow for Mono-Acylation
To select the appropriate strategy for your specific needs, consider the following decision points.
Caption: Decision tree for selecting a mono-acylation strategy.
Comparison of Mono-Acylation Strategies
The table below summarizes the key parameters of the three main strategies to facilitate your decision-making process.
| Strategy | Molar Ratio (Piperazine:Electrophile) | Typical Yield (Mono-Product) | Key Advantages | Key Disadvantages |
| Excess Piperazine | 3:1 to 10:1 | 70-80% | Cost-effective, one-step reaction.[3] | Difficult removal of excess piperazine; not atom economical.[3] |
| Mono-Boc Protection | 1:1 (Boc-Piperazine:Electrophile) | >80% for acylation step | High selectivity, clean reaction, simplified purification.[3] | Multi-step process (protection/deprotection), higher cost.[3][4] |
| In Situ Mono-Protonation | 2:1 (Piperazine:Acid) then 1:1 (salt:electrophile) | 60-89% | One-pot synthesis, good yields, cost-effective.[1][3] | May require longer reaction times; nucleophilicity is reduced.[3] |
Troubleshooting Guide
| Issue / Problem | Possible Cause(s) | Suggested Solution(s) & Scientific Rationale |
| Low or No Yield | 1. Inactive Acylating Agent: Hydrolysis of acyl chloride or degradation of coupling agent. | Solution: Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent moisture ingress.[5] Use freshly opened or properly stored coupling agents. |
| 2. Insufficient Base: In acyl chloride reactions, HCl byproduct protonates piperazine, quenching its nucleophilicity. | Solution: Use at least 2.0-2.2 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge HCl.[5] | |
| 3. Poor Solubility: Starting materials are not fully dissolved. | Solution: Select a more appropriate solvent. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are common.[5] For stubborn solubility issues, Dimethylformamide (DMF) can be used, but it is harder to remove. | |
| Significant Di-acylation Product Formed | 1. Incorrect Stoichiometry: Using too much acylating agent or insufficient excess of piperazine. | Solution (Excess Method): Increase the excess of piperazine to 5-10 equivalents. Solution (General): Add the acylating agent dropwise as a dilute solution to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant starting piperazine. |
| 2. High Reaction Temperature: Increased temperature can overcome the slight deactivation of the mono-acylated product, promoting the second acylation. | Solution: Perform the addition of the acylating agent at a low temperature (e.g., 0 °C) to control the exothermic reaction.[5] Allow the reaction to slowly warm to room temperature and monitor by TLC or LC-MS. | |
| Reaction Stalls / Incomplete Conversion | 1. Deactivated Substrate: The mono-acylated product may precipitate out of solution. | Solution: Try a different solvent system that can better solubilize all species. Monitor the reaction mixture for any precipitate formation. |
| 2. Reduced Nucleophilicity (Mono-Protonation Method): The unprotonated nitrogen in the mono-salt is less nucleophilic than in free piperazine.[3] | Solution: Allow for longer reaction times or gentle heating (e.g., 40 °C) after the initial addition. Ensure the acylating agent is sufficiently reactive. | |
| Difficult Purification | 1. Removing Excess Piperazine: Piperazine can be water-soluble and sometimes co-elutes with the product. | Solution: Perform an acidic wash. Dissolve the crude product in an organic solvent (e.g., DCM, EtOAc) and wash with dilute aqueous HCl (e.g., 1M). The basic piperazine will be protonated and move to the aqueous layer. The desired amide product will remain in the organic layer. Neutralize the aqueous layer and extract to recover the excess piperazine if desired. |
| 2. Separating Mono- and Di-acylated Products: The polarity of the two products can be very similar. | Solution: Meticulous column chromatography is required. Use a shallow solvent gradient to improve separation. If separation is intractable, reconsider the reaction strategy to improve selectivity (e.g., switch to the mono-Boc strategy). |
Experimental Protocols
Protocol 1: Selective Mono-acylation via Boc-Protection
This is the most reliable method for achieving high selectivity and purity. The workflow involves three distinct stages.
Caption: Workflow for mono-acylation using the Boc-protection strategy.
Step 1: Synthesis of 1-Boc-piperazine [3]
-
Materials: Piperazine (2.0 eq), Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve piperazine in DCM.
-
Slowly add a solution of (Boc)₂O in DCM to the piperazine solution over 2-3 hours at room temperature with vigorous stirring.
-
Stir the reaction mixture for 20-24 hours.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting 1-Boc-piperazine by column chromatography or an extraction procedure to remove unreacted piperazine and 1,4-di-Boc-piperazine.
-
Step 2: Acylation of 1-Boc-piperazine [3]
-
Materials: 1-Boc-piperazine (1.0 eq), Acyl chloride (1.0 eq), Triethylamine (TEA, 1.1 eq), Anhydrous DCM.
-
Procedure:
-
Dissolve 1-Boc-piperazine and TEA in anhydrous DCM under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS, typically 1-3 hours).
-
Perform an aqueous workup (e.g., wash with saturated NaHCO₃ solution, then brine).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the N-acyl-N'-Boc-piperazine intermediate by column chromatography.
-
Step 3: Deprotection of the Boc Group [3]
-
Materials: N-acyl-N'-Boc-piperazine, Trifluoroacetic acid (TFA), DCM.
-
Procedure:
-
Dissolve the purified intermediate in DCM.
-
Cool the solution to 0 °C and add an excess of TFA (e.g., 5-10 equivalents).
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC/LC-MS).
-
Evaporate the solvent and excess TFA under reduced pressure.
-
Neutralize the residue carefully with a base (e.g., saturated NaHCO₃ solution) and extract the final mono-acylated product with an appropriate organic solvent.
-
Protocol 2: Mono-acylation Using Excess Piperazine
This method is faster but requires more rigorous purification.
-
Materials: Piperazine (5.0 eq), Acyl Chloride (1.0 eq), Triethylamine (1.1 eq), Anhydrous DCM.
-
Procedure:
-
Dissolve the large excess of piperazine and triethylamine in anhydrous DCM under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Add a dilute solution of the acyl chloride in DCM dropwise over 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Filter the mixture to remove triethylamine hydrochloride salts.
-
Concentrate the filtrate.
-
Dissolve the crude residue in DCM and wash with 1M HCl (2-3 times) to extract the unreacted piperazine.
-
Wash the organic layer with saturated NaHCO₃ and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the residue by column chromatography to separate the mono-acylated product from any di-acylated byproduct.
-
References
- Title: Mono-acylation of piperazine and homopiperazine via ionic immobilization Source: Tetrahedron Letters URL
- Title: Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride Source: Benchchem URL
- Title: Technical Support Center: Synthesis of Piperazine Derivatives Source: Benchchem URL
- Source: Ambeed.
- Title: A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group Source: IS MUNI URL
- Title: NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution Source: RSC Publishing URL
- Title: Technical Support Center: Optimization of Reaction Conditions for Piperazine-2-thione Functionalization Source: Benchchem URL
- Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PubMed Central URL
- Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave)
- Title: Reactions of acetylenic acid esters with piperazine derivatives Source: ResearchGate URL
- Title: Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH)
- Title: NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution Source: RSC Publishing URL
Sources
- 1. is.muni.cz [is.muni.cz]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 9. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Byproduct Formation in Sitaglip tin Synthesis
Welcome to the Technical Support Center for Sitagliptin Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sitagliptin synthesis and effectively minimize the formation of unwanted byproducts. By understanding the root causes of impurity generation and implementing robust control strategies, you can enhance the purity, yield, and overall efficiency of your synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in sitagliptin synthesis where byproduct formation is prevalent?
A1: The most critical steps are the asymmetric hydrogenation of the enamine or the reduction of the corresponding β-keto amide to establish the chiral amine center, and the subsequent amide bond formation with the triazolopiperazine moiety.[1] In these stages, suboptimal conditions can lead to the formation of diastereomers, regioisomers, and other process-related impurities.[1][2]
Q2: What are the common impurities encountered, and what are their primary sources?
A2: Common impurities in sitagliptin synthesis include:
-
Diastereomers and Enantiomers: Arise from incomplete stereoselectivity during the asymmetric hydrogenation or enzymatic resolution steps.[2][3]
-
Regioisomers: Can form during the amide coupling step, particularly from the regio-isomerization of allylbenzene derivatives.[1]
-
Unreacted Starting Materials and Intermediates: Result from incomplete reactions.[1][]
-
Degradation Products: Can be generated during the manufacturing process or throughout the shelf-life of the drug product.[5]
-
Sitagliptin Dimer: Observed as an impurity, particularly during certain asymmetric hydrogenation conditions.[6]
-
Nitrosamines (e.g., NTTP): Can form during storage, influenced by factors like air exposure and the presence of secondary amines.[7][8]
Q3: How can I proactively minimize these impurities during synthesis?
A3: A multi-faceted approach is essential:
-
Optimize Reaction Conditions: Fine-tuning parameters like temperature, pressure, solvent, and catalyst loading is crucial for maximizing selectivity and conversion.[1][6][9]
-
Catalyst Selection and Handling: For asymmetric hydrogenation, the choice of catalyst and ligand is paramount.[10] Proper handling under inert conditions is necessary to prevent catalyst deactivation.[1]
-
High-Purity Starting Materials: Utilizing well-characterized and high-purity raw materials minimizes the introduction of potential impurities from the outset.
-
In-Process Monitoring: Employing analytical techniques like High-Performance Liquid Chromatography (HPLC) to monitor reaction progress allows for timely intervention and prevents the accumulation of byproducts.[1]
-
"Green" Chemistry Approaches: The use of biocatalysis, such as engineered transaminases, offers a highly selective and environmentally friendly alternative to traditional chemical methods, significantly reducing byproduct formation.[11][12][13]
Q4: What are the most effective purification techniques for removing persistent byproducts from the final product?
A4: Recrystallization is the most effective and industrially scalable method for purifying the final sitagliptin salt.[2] This process leverages solubility differences between sitagliptin and its impurities. A well-designed recrystallization protocol, often involving a specific solvent/anti-solvent system and controlled cooling, can significantly enhance the chemical and chiral purity of the Active Pharmaceutical Ingredient (API).[2][14]
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low Enantioselectivity in Asymmetric Hydrogenation
Root Cause Analysis: Low enantiomeric excess (e.e.) is a common challenge in the rhodium-catalyzed asymmetric hydrogenation of the dehydrositagliptin intermediate. This can be attributed to several factors:
-
Suboptimal Catalyst/Ligand Combination: The choice of chiral ligand is critical for achieving high stereoselectivity. While various ligands have been explored, combinations like Rh(I)/tBu JOSIPHOS have demonstrated high efficiency.[9][11]
-
Catalyst Deactivation: The catalyst can be sensitive to air, moisture, and impurities in the substrate or solvent, leading to reduced activity and selectivity.[1]
-
Incorrect Reaction Parameters: Hydrogen pressure, temperature, and reaction time significantly influence the stereochemical outcome.[6][9]
Troubleshooting Protocol:
-
Catalyst and Ligand Screening:
-
Perform a screening of different chiral ligands (e.g., JOSIPHOS family, FerroLANE) to identify the optimal combination for your specific substrate and conditions.[6]
-
-
Strict Inert Atmosphere:
-
Ensure all manipulations involving the catalyst and ligand are performed under a rigorously inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox.
-
-
Parameter Optimization:
-
Systematically vary the hydrogen pressure, temperature, and catalyst loading in small-scale experiments to determine the optimal conditions for maximizing enantioselectivity.
-
-
Solvent Selection:
-
While methanol is commonly used, screening other protic and aprotic solvents may reveal improved performance.[6]
-
Data Presentation: Impact of Ligand on Enantioselectivity
| Ligand | Catalyst Precursor | Conversion (%) | Enantiomeric Excess (e.e., %) | Reference |
| tBu JOSIPHOS | [Rh(COD)Cl]₂ | >99 | >99 | [9] |
| FerroLANE L3 | [Rh(COD)₂OTf] | 89 | 98.4 | [6] |
| Ligand L12 | [Rh(COD)₂OTf] | >99 | 99.2 | [6] |
Experimental Workflow: Optimizing Asymmetric Hydrogenation
Caption: Key factors influencing amide coupling purity.
Issue 3: Biocatalytic Route - Low Conversion in Transaminase Reaction
Root Cause Analysis: The biocatalytic synthesis of sitagliptin using a transaminase offers high enantioselectivity but can present challenges in achieving high conversion.
-
Enzyme Inhibition: The co-product of the transamination reaction (e.g., acetophenone when using (S)-α-MBA as the amine donor) can inhibit the enzyme. [15]Similarly, the amine donor itself (e.g., isopropylamine) at high concentrations can reduce enzyme activity. [13]* Unfavorable Reaction Equilibrium: The equilibrium of the transamination reaction may not favor product formation.
-
Suboptimal Reaction Conditions: pH, temperature, and co-solvent concentration are critical for optimal enzyme performance.
Troubleshooting Protocol:
-
Co-product Removal System:
-
Implement a system to remove the inhibitory co-product as it is formed. For example, when using benzylamine as the amine donor, an aldehyde reductase can be used to convert the resulting benzaldehyde. [15]2. Choice of Amine Donor:
-
While isopropylamine is a cost-effective amine donor, carefully optimize its concentration to avoid enzyme inhibition. [13]Alternatively, explore other amine donors.
-
-
pH and Temperature Optimization:
-
Perform a pH and temperature screen to identify the optimal operating conditions for the specific transaminase being used.
-
-
Enzyme Engineering and Immobilization:
-
Directed evolution can be used to engineer transaminases with improved activity, stability, and tolerance to high substrate and co-solvent concentrations. [12][16]Immobilization of the enzyme can enhance its stability and reusability. [16][17] Data Presentation: Comparison of Chemical vs. Biocatalytic Route
-
| Parameter | Rhodium-Catalyzed Hydrogenation | Biocatalytic (Transaminase) | Reference |
| Overall Yield | Baseline | 10-13% Increase | [13] |
| Productivity ( kg/L/day ) | Baseline | 53% Increase | [13] |
| Total Waste | Baseline | 19% Reduction | [13] |
| Heavy Metal Contamination | Present (Rhodium) | Eliminated | [13][18] |
| Enantiomeric Excess | ~97% (requires upgrade) | >99.95% | [13][18] |
| Equipment | Specialized high-pressure reactor | Standard multipurpose vessels | [13][18] |
Experimental Protocol: Purification of Sitagliptin by Recrystallization
-
Dissolution: In a suitable reaction vessel, dissolve the crude sitagliptin base in ethyl acetate at an elevated temperature (e.g., 55°C) until a clear solution is obtained. [2]2. Anti-Solvent Addition: While maintaining the temperature, add an anti-solvent such as isopropyl ether to the solution and stir to ensure homogeneity. [2]3. Crystallization: Gradually cool the mixture to a lower temperature (e.g., 0°C) and continue stirring to maximize crystal formation. [2]4. Isolation: Filter the resulting precipitate using a Büchner funnel. [2]5. Washing: Wash the filter cake with a cold solvent (e.g., isopropyl ether or ethanol) to remove residual soluble impurities. [2]6. Drying: Dry the purified solid in a vacuum oven at a controlled temperature (e.g., 40°C). [2]7. Analysis: Analyze the final product for purity and impurity profile using HPLC. Expected purity should be >99.75%. [2][14]
References
-
Hansen, K. B., Hsiao, Y., Xu, F., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804. [Link]
-
Kim, D., Wang, L., Beconi, M., et al. (2005). (2R)-4-oxo-4-[3-(Trifluoromethyl)-5,6-dihydrot[6][9][19]riazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 48(1), 141-151. [Link]
-
Savile, C. K., Janey, J. M., Mundorff, E. C., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 329(5989), 305-309. [Link]
-
(PDF) Highly Enantioselective Synthesis of Sitagliptin - ResearchGate. (n.d.). Retrieved from [Link]
-
Optimizing Sitagliptin Phosphate Monohydrate Synthesis: A Focus on Efficiency and Cost Reduction - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]
-
Highly efficient asymmetric synthesis of sitagliptin - PubMed. (2009). Retrieved from [Link]
-
Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture | Scilit. (n.d.). Retrieved from [Link]
-
Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - NIH. (2021). Retrieved from [Link]
-
Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin | ACS Omega. (2020). Retrieved from [Link]
-
Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed. (2010). Retrieved from [Link]
-
Synthesis of Impurity A of Sitagliptin, an Anti-diabetes Drug. (n.d.). Retrieved from [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - Taylor & Francis. (n.d.). Retrieved from [Link]
- Method for purifying sitagliptin - CN112608314A - Google Patents. (n.d.).
-
Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. (n.d.). Retrieved from [Link]
-
( A ) The current synthesis of sitagliptin involves enamine formation... - ResearchGate. (n.d.). Retrieved from [Link]
-
Sitagliptin-impurities | Pharmaffiliates. (n.d.). Retrieved from [Link]
-
Synthesis of Sitagliptin. (2009). Retrieved from [Link]
-
Sitagliptin Impurities - SynZeal. (n.d.). Retrieved from [Link]
-
Sitagliptin - All About Drugs. (2015). Retrieved from [Link]
-
Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Publishing. (2021). Retrieved from [Link]
- Process for the preparation of sitagliptin and intermediate compounds - Google Patents. (n.d.).
-
Chemical vs bio catalyzed synthesis of sitagliptin. - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of (−)‐(R)‐Sitagliptin by Rh‐Catalyzed Asymmetric Hydroamination. (2021). Retrieved from [Link]
- A kind of preparation method of sitagliptin phosphate monohydrate - Google Patents. (n.d.).
-
Strategy to Assess and Control Nitrosamine Formation in API during Storage: A Sitagliptin Case Study. (2024). Retrieved from [Link]
- Synthesis method of Sitagliptin impurities - Google Patents. (n.d.).
-
Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities - NIH. (n.d.). Retrieved from [Link]
-
Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PubMed Central. (2021). Retrieved from [Link]
-
First-generation sitagliptin process synthesis. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
- Sitagliptin pharmaceutical composition with reduced amount of N-nitrosamine impurities - Google Patents. (n.d.).
-
Sitagliptin manufacture: a compelling tale of green chemistry, process intensification, and industrial asymmetric catalysis - PubMed. (2011). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Strategy to Assess and Control Nitrosamine Formation in API during Storage: A Sitagliptin Case Study - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. GB2632438A - Sitagliptin pharmaceutical composition with reduced amount of N-nitrosamine impurities - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CN112608314A - Method for purifying sitagliptin - Google Patents [patents.google.com]
- 15. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Fluorinated Heterocycle Synthesis
Welcome to the Technical Support Center for Heterocycle Fluorination. The synthesis of fluorinated heterocycles is a cornerstone of modern medicinal chemistry and materials science. The unique properties imparted by fluorine, such as enhanced metabolic stability and altered lipophilicity, make these compounds highly valuable.[1][2][3] However, the introduction of fluorine into heterocyclic systems is often challenging, frequently resulting in lower than expected yields.[1][2][4] This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help researchers overcome common obstacles and improve the efficiency of their fluorination reactions.
Section 1: Troubleshooting Guide - Pinpointing the Source of Low Yield
Low yields in fluorination reactions can stem from a variety of factors, from reagent quality to suboptimal reaction conditions. This section is designed to help you systematically diagnose and resolve these issues.
Problem 1: Low or No Conversion of Starting Material
This is one of the most common issues encountered. Before making drastic changes to your protocol, consider these fundamental aspects of the reaction setup.
Possible Cause: Inactive or Degraded Fluorinating Reagent
-
Expert Insight: Many fluorinating reagents are highly sensitive to moisture and can degrade upon improper storage or handling.[5] For instance, anhydrous fluoride salts like potassium fluoride (KF) and cesium fluoride (CsF) used in nucleophilic aromatic substitution (SNAr) reactions are notoriously hygroscopic.[4] Their efficacy is significantly diminished in the presence of water. Similarly, electrophilic fluorinating agents like Selectfluor® should be stored in a desiccator to maintain their reactivity.[5]
-
Troubleshooting Protocol:
-
Verify Reagent Quality: If possible, test the reagent on a reliable, high-yielding reaction to confirm its activity.
-
Use a Fresh Batch: When in doubt, open a new, sealed bottle of the fluorinating agent.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon). Consider using less hygroscopic alternatives like Bu₄NF·(t-BuOH)₄ as a substitute for anhydrous Bu₄NF.[5]
-
Possible Cause: Suboptimal Reaction Temperature
-
Expert Insight: Fluorination reactions can be highly sensitive to temperature. Some reactions require elevated temperatures to overcome activation energy barriers, while for others, heat can lead to decomposition of the starting material, product, or reagents.[5] For example, copper-catalyzed C-H fluorinations may necessitate moderately elevated temperatures.[5] Conversely, for thermally sensitive substrates, lower temperatures can prevent the formation of byproducts.[5]
-
Troubleshooting Protocol:
-
Incremental Temperature Screening: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Low-Temperature Trials: If decomposition is suspected, run the reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer duration.
-
Possible Cause: Incompatible Solvent
-
Expert Insight: The choice of solvent is critical. It must be able to dissolve the reactants and be inert to the reaction conditions. Polar aprotic solvents like DMF, DMSO, and acetonitrile are common choices for nucleophilic fluorinations as they help to solvate the cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion.[5] However, some electrophilic fluorinating agents, such as Selectfluor®, can react exothermically and dangerously with solvents like DMF and DMSO.[5]
-
Troubleshooting Protocol:
-
Solvent Screening: Conduct small-scale parallel reactions using a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a versatile starting point for many fluorination reactions.[5]
-
Check Compatibility: Always consult the literature or the reagent's safety data sheet (SDS) for solvent compatibility.[5]
-
Problem 2: Formation of Multiple Products and Low Regioselectivity
The formation of a complex mixture of products is a common challenge, particularly with heterocycles possessing multiple potential reaction sites.
Possible Cause: Multiple Reactive C-H or C-X Bonds
-
Expert Insight: Many heterocyclic systems have several C-H bonds that can undergo fluorination, leading to a mixture of regioisomers.[5] The inherent electronic properties of the heterocycle and the directing effects of existing substituents play a crucial role in determining the site of fluorination.[5] For instance, in 3,5-disubstituted pyridines, a benzyloxy group can direct fluorination to the adjacent C-2 position.[5]
-
Troubleshooting Protocol:
-
Leverage Directing Groups: Utilize existing functional groups on your substrate to direct the fluorination to the desired position. If necessary, consider installing a temporary directing group that can be removed after the fluorination step.
-
Optimize the Catalyst and Ligand: In metal-catalyzed C-H fluorination reactions, the choice of catalyst and ligand can significantly influence regioselectivity.[5] A screening of different metal precursors and ligand scaffolds is often necessary.
-
Change the Fluorinating Reagent: Different fluorinating reagents can exhibit distinct regioselectivities based on their steric bulk and electronic properties. For example, a bulkier electrophilic fluorinating agent may favor reaction at a less sterically hindered position.
-
Problem 3: Product Decomposition or Formation of Byproducts
Observing the formation of degradation products or unexpected side products indicates that the reaction conditions are too harsh for the substrate or the desired fluorinated product.
Possible Cause: Substrate Instability
-
Expert Insight: Many heterocyclic compounds, especially electron-rich systems like pyrroles and indoles, are sensitive to strongly acidic or basic conditions and can be prone to oxidation or polymerization.[4] The reaction conditions required for some fluorination methods, such as the strongly acidic and oxidizing environment of the Balz-Schiemann reaction, can be incompatible with sensitive substrates.[4]
-
Troubleshooting Protocol:
-
Employ Milder Conditions: Opt for fluorination methods that proceed under neutral or near-neutral conditions.[4]
-
Lower the Temperature: As mentioned previously, reducing the reaction temperature can often minimize decomposition pathways.[5]
-
Use a Weaker Base/Acid: If a base or acid is required, screen milder alternatives. For example, using a base like Li₂CO₃ at low temperatures has been shown to prevent the formation of dimeric byproducts during the fluorination of indoles.[5]
-
Possible Cause: Side Reactions of the Fluorinating Reagent
-
Expert Insight: The fluorinating reagent itself can sometimes participate in unintended side reactions. For example, in deoxyfluorination reactions using reagents like DAST (diethylaminosulfur trifluoride), neighboring group participation can lead to skeletal rearrangements.[6]
-
Troubleshooting Protocol:
-
Reagent Selection: Carefully choose a fluorinating agent that is known to be compatible with the functional groups present in your substrate.
-
Literature Precedent: Search for literature examples of fluorination on similar heterocyclic systems to guide your choice of reagents and conditions.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: My heterocycle is electron-deficient. Why is nucleophilic aromatic substitution (SNAr) for fluorine giving a low yield?
A: While electron-deficient heterocycles are generally good candidates for SNAr, several factors can still lead to low yields.[4]
-
Insufficient Activation: The position targeted for substitution may not be sufficiently activated by the electron-withdrawing groups.
-
Poor Leaving Group: The leaving group (e.g., chloro, bromo) may not be readily displaced by the fluoride ion.
-
Low Solubility/Nucleophilicity of Fluoride Source: Anhydrous KF and CsF have low solubility in many organic solvents, which limits the concentration of the nucleophilic fluoride.[4] High temperatures are often required, which can lead to side reactions.[4]
-
Moisture: As emphasized earlier, even trace amounts of water will deactivate the fluoride salt.
Optimization Strategies for SNAr:
-
Fluoride Source: Use spray-dried KF or anhydrous CsF. Consider using phase-transfer catalysts (e.g., 18-crown-6, tetrabutylammonium salts) to increase the solubility and nucleophilicity of the fluoride salt.[5]
-
Solvent: Use high-boiling point, polar aprotic solvents like DMSO, DMF, or sulfolane.[5]
-
Temperature: These reactions often require elevated temperatures (100-200 °C).[4] Use microwave irradiation to shorten reaction times and potentially improve yields.
Q2: I am using Selectfluor® for an electrophilic fluorination, but the reaction is not working. What could be the issue?
A: Selectfluor® is a powerful and versatile electrophilic fluorinating agent, but its reactivity is highly dependent on the reaction medium and the nature of the substrate.[7]
-
Substrate Reactivity: The heterocyclic ring may not be electron-rich enough to react with Selectfluor®.
-
Solvent Choice: The choice of solvent is critical. For the fluorination of 2-aminopyridines, for example, a biphasic system of water and chloroform has proven effective.[4] Acetonitrile is also a commonly used solvent.[7]
-
Additives: The presence of a base or an acid can significantly impact the reaction outcome.
-
Reagent Quality: Ensure the Selectfluor® has been stored correctly and has not degraded.
Q3: What is the best way to monitor the progress of my fluorination reaction?
A:
-
TLC: For many reactions, TLC is a quick and easy way to monitor the consumption of the starting material and the formation of the product.
-
GC-MS: Gas chromatography-mass spectrometry is an excellent technique for monitoring volatile compounds and can provide information about the formation of byproducts.[5]
-
LC-MS: Liquid chromatography-mass spectrometry is a powerful tool for analyzing complex reaction mixtures and non-volatile compounds.[8] It can be particularly useful for identifying intermediates and degradation products.[8]
-
¹⁹F NMR: If your product contains a fluorine atom, ¹⁹F NMR spectroscopy is a definitive way to confirm its formation and can be used to monitor the reaction progress quantitatively.
Q4: How should I purify my fluorinated heterocycle?
A: Standard purification techniques are generally applicable.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying fluorinated organic compounds.[5]
-
Preparative HPLC: For difficult separations or for obtaining highly pure material, preparative high-performance liquid chromatography can be used.
-
Crystallization: If your product is a solid, crystallization can be an effective purification method.
Section 3: Data and Experimental Workflow
Table 1: Common Fluorinating Reagents and Their Applications
| Reagent Type | Reagent Example(s) | Typical Application |
| Nucleophilic | KF, CsF, TBAF | SNAr reactions on electron-deficient (hetero)arenes.[9] |
| DAST, Deoxo-Fluor® | Deoxyfluorination of alcohols.[9] | |
| Electrophilic | Selectfluor®, NFSI | Fluorination of electron-rich (hetero)arenes and enolates.[9][10] |
| Radical | AgF₂ | C-H fluorination of heterocycles.[4][11] |
General Experimental Protocol for a Trial SNAr Fluorination
This protocol provides a starting point for optimizing a nucleophilic aromatic substitution reaction.
-
Preparation: To an oven-dried microwave vial equipped with a magnetic stir bar, add the heterocyclic substrate (1.0 equiv.), spray-dried potassium fluoride (3.0 equiv.), and a phase-transfer catalyst such as 18-crown-6 (0.1 equiv.).
-
Solvent Addition: Add anhydrous DMSO (to make a 0.1 M solution with respect to the substrate).
-
Reaction: Seal the vial and heat the reaction mixture to 150 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every hour.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low yields in fluorinated heterocycle synthesis.
References
- BenchChem. (2025). Troubleshooting low yield in heterocycle fluorination reactions. BenchChem Technical Support.
- Taylor & Francis Online. (n.d.).
- Organic & Biomolecular Chemistry (RSC Publishing). (2025).
- National Institutes of Health (NIH). (n.d.).
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- National Institutes of Health (NIH). (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. PMC.
- ResearchGate. (n.d.). Fluorine in heterocyclic chemistry.
- LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
- BenchChem. (2025).
- MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
- ResearchGate. (n.d.).
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Fier, P. S. (2013).
- (n.d.).
- ACS Publications. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists.
- The Journal of Organic Chemistry. (2022).
- ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine.
- ResearchGate. (2025).
- Wikipedia. (n.d.).
- ACS Publications. (n.d.). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples.
- Science.gov. (n.d.).
- PubMed. (n.d.).
- Chemical Communications (RSC Publishing). (2021). Accessing novel fluorinated heterocycles with the hypervalent fluoroiodane reagent by solution and mechanochemical synthesis. DOI:10.1039/D1CC02587B.
- RSC Advances (RSC Publishing). (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. DOI:10.1039/D4RA05697C.
- MDPI. (n.d.).
- The Doyle Group - UCLA. (2023). Strategies for Nucleophilic C(sp3)–(Radio)
- (2021). Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent.
- PubMed. (n.d.).
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- ResearchGate. (n.d.). Direct fluorination and amination of (hetero)
- National Institutes of Health (NIH). (n.d.). Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. PMC.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 11. (PDF) Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. (2013) | Patrick S. Fier | 239 Citations [scispace.com]
Technical Support Guide: Strategies for Improving the Purity of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide
Part 1: Introduction & Compound Profile
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide (CAS No. 849832-73-1).[][2] This compound is a fluorinated heterocyclic hydrazone, often encountered as a process intermediate or impurity in the synthesis of pharmaceuticals such as Sitagliptin.[3][4] Given its role in pharmaceutical development, achieving high purity (>98%) is critical for ensuring the safety, efficacy, and reproducibility of subsequent synthetic steps and final active pharmaceutical ingredients (APIs).
This document provides in-depth troubleshooting advice, detailed purification protocols, and the scientific rationale behind our recommendations to help you overcome common purity challenges.
Compound Profile:
-
Molecular Formula: C₆H₉F₃N₄O[2]
-
Molecular Weight: 210.16 g/mol [2]
-
Structure: A polar molecule featuring a basic piperazine ring, a hydrazone C=N bond, and an electron-withdrawing trifluoroacetyl group. These features dictate its chemical behavior, particularly its sensitivity to acid and its chromatographic properties.
-
Storage: The solid is typically stored at 2-8°C in a dry, dark environment to minimize degradation.[5]
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis and purification of this compound in a direct question-and-answer format.
Q1: My crude product shows multiple spots on TLC and a complex NMR spectrum. What are the most probable impurities?
A1: The impurity profile is typically dictated by the synthesis reaction, which is a condensation between 2,2,2-trifluoroacetohydrazide and a piperazine-2-imine precursor.[6] The most common impurities include:
-
Unreacted Starting Materials: Residual 2,2,2-trifluoroacetohydrazide (a polar, water-soluble solid)[7][8] and the piperazine precursor are common.
-
Hydrolysis Products: The hydrazone's C=N bond is susceptible to hydrolysis, especially in the presence of acid or water, which can revert the compound back to its starting materials.[9][10] This can occur during aqueous workups or on acidic stationary phases.
-
Geometric Isomer: Your target is the (Z)-isomer. Incomplete stereoselectivity during synthesis can result in the presence of the (E)-isomer, which may have very similar chromatographic behavior.
-
Azine Dimers: A common side reaction in hydrazone synthesis is the formation of an azine, where a second equivalent of the carbonyl compound reacts with the newly formed hydrazone.[6][11]
Q2: My compound streaks severely on a standard silica gel TLC plate and gives poor recovery from a silica column. What is causing this?
A2: This is a classic problem when chromatographing basic compounds on standard silica gel. The issue is twofold:
-
Acid-Base Interaction: Silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface.[12][13] The two nitrogen atoms in the piperazine ring are basic and will interact strongly with these acidic sites. This strong, often irreversible, binding leads to significant tailing (streaking) and can result in the loss of your compound on the column.[14]
-
On-Column Degradation: The acidic nature of the silica can catalyze the hydrolysis of the acid-sensitive hydrazone C=N bond, causing your product to decompose during the purification process.[15]
Q3: How can I improve my purification by column chromatography?
A3: To overcome the issues with standard silica, you must modify the stationary or mobile phase to be more compatible with your basic, acid-sensitive compound.
-
Option 1 (Recommended): Use a Different Stationary Phase. The best solution is to switch to a non-acidic support.
-
Option 2: Deactivate the Silica Gel. If you must use silica, its acidity can be neutralized.
-
Mobile Phase Additive: Add a small amount of a volatile base to your eluent system. A common choice is 0.5-1% triethylamine (Et₃N) or 0.5-1% ammonia solution in methanol.[15][17] This base will preferentially bind to the acidic silanol sites, allowing your compound to elute with improved peak shape.
-
Slurry Deactivation: You can also pre-treat the silica gel by preparing the column slurry in a solvent containing 1-2% triethylamine.
-
Q4: My attempts at recrystallization are failing; the compound either oils out or remains completely soluble. What is the best strategy?
A4: Recrystallization is an excellent method for purifying hydrazones, but finding the right solvent or solvent system is key.[11][18] A systematic approach is required.
-
Single Solvent Screening: Test solubility in small vials with common solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, acetone). An ideal solvent will dissolve your compound when hot but show poor solubility at room temperature or in an ice bath.[11]
-
Two-Solvent System: This is often more effective. Find a "soluble" solvent that dissolves your compound readily at room temperature and a "miscible anti-solvent" in which your compound is insoluble.
-
Dissolve the crude product in a minimum amount of the hot soluble solvent.
-
Slowly add the anti-solvent dropwise to the hot solution until it just becomes cloudy (the saturation point).
-
Add a drop or two of the soluble solvent to redissolve the precipitate and then allow the solution to cool slowly. This controlled decrease in solubility is highly effective for inducing crystallization. Common systems for polar compounds include Ethanol/Water, Methanol/Diethyl Ether, and Ethyl Acetate/Hexane.[17][18]
-
Q5: How can I definitively assess the final purity of my compound?
A5: A single technique is often insufficient. For regulatory and research purposes, High-Performance Liquid Chromatography (HPLC) is the gold standard.
-
Recommended Method: A Reverse-Phase HPLC (RP-HPLC) method is ideal. Use a C18 column with a gradient elution of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to ensure sharp peaks.[19]
-
Purity Confirmation: Purity should be reported as the area percentage of the main peak. For rigorous analysis, use a diode array detector (DAD) to check for peak purity (i.e., ensuring no impurities are co-eluting under your main peak).[19]
-
Orthogonal Techniques: Confirm the structure and absence of impurities with NMR spectroscopy and verify the molecular weight with Mass Spectrometry (MS).
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (Alumina)
This protocol is optimized for basic, polar compounds like the target hydrazone.
-
TLC Analysis: First, determine a suitable solvent system using neutral alumina TLC plates. A good system will give your product an Rf value of ~0.3. A common starting point is a gradient of methanol (0-10%) in dichloromethane or ethyl acetate.
-
Column Packing:
-
Select a column and add a small cotton or glass wool plug. Add a thin layer of sand.
-
Prepare a slurry of neutral alumina (typically 30-50 times the weight of your crude sample) in the initial, least polar eluent.[13]
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or dichloromethane.
-
Alternatively, for better resolution, perform a "dry load": dissolve the compound in a solvent like methanol, add a small amount of alumina, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution & Fraction Collection:
-
Begin eluting with the solvent system determined by TLC.
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
| Table 1: Troubleshooting Column Chromatography | |
| Issue | Potential Cause & Solution |
| Compound won't elute | Cause: Compound is too polar for the eluent. Solution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol). |
| All compounds elute together | Cause: Eluent is too polar. Solution: Decrease the polarity of the mobile phase (e.g., use more ethyl acetate/hexane). |
| Streaking on Alumina | Cause: Compound may still have strong interactions. Solution: Try basic alumina or add 0.5% triethylamine to the mobile phase. |
| Product decomposes | Cause: The compound may be unstable even on alumina. Solution: Work quickly, keep fractions cold, and consider an alternative method like recrystallization or preparative HPLC.[20] |
Protocol 2: Purification by Two-Solvent Recrystallization
-
Solvent Selection: Based on small-scale tests, select a soluble solvent (e.g., Methanol) and a miscible anti-solvent (e.g., Diethyl Ether or Water).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot soluble solvent (Methanol) with stirring until the solid just dissolves.
-
Induce Crystallization: While the solution is still warm, add the anti-solvent (Diethyl Ether) dropwise until persistent cloudiness is observed.
-
Cooling: Remove from heat and allow the flask to cool slowly to room temperature. Do not disturb the flask, as this promotes the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals with a small amount of ice-cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 3: Analytical RP-HPLC for Purity Assessment
This method provides a baseline for assessing the purity of your final product.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (or an optimal wavelength determined by a UV scan).
-
Injection Volume: 10 µL.
-
Sample Prep: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile/Water.
Part 4: Visualization & Data
Diagrams created using Graphviz to illustrate key decision-making processes.
Caption: Decision tree for selecting a purification strategy.
Caption: Workflow for troubleshooting an impure final product.
Part 5: References
-
Benchchem. (n.d.). Technical Support Center: Hydrazone Formation and Purification. Retrieved from
-
Benchchem. (n.d.). Preventing common side reactions during the synthesis and handling of hydrazones. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Purification of 4-Cyanophenylhydrazones by Recrystallization. Retrieved from
-
Reddit. (2021). Need a purification method for a free hydrazone. Retrieved from [Link]
-
Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from [Link]
-
Pharmacia. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]
-
ResearchGate. (2020). How to purify hydrazone?. Retrieved from [Link]
-
Google Patents. (n.d.). RU2596223C2 - Method of producing high-purity hydrazine. Retrieved from
-
National Institutes of Health. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Retrieved from [Link]
-
RASĀYAN Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Hydrazone: Formation, Structure, and Reactions. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]
-
University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]
-
ResearchGate. (2017). In column chromatography alumina can be used in place of silica as a stationary phase if the compound are sticking to silica?. Retrieved from [Link]
-
Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Retrieved from [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 762240-99-3 N'-(chloroacetyl)-2,2,2-trifluoroacetohydrazide Impurity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 1538-08-5 Trifluoroacetic Acid Hydrazide Impurity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
Sources
- 2. chemscene.com [chemscene.com]
- 3. CAS 762240-99-3 N'-(chloroacetyl)-2,2,2-trifluoroacetohydrazide Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 4. clearsynth.com [clearsynth.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Hydrazone: Formation, Structure, and Reactions [chemistrylearner.com]
- 7. CAS 1538-08-5 Trifluoroacetic Acid Hydrazide Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 8. Trifluoroacetohydrazide | C2H3F3N2O | CID 229753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Hydrazone - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chromatography [chem.rochester.edu]
- 13. web.uvic.ca [web.uvic.ca]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 20. Chromatography [chem.rochester.edu]
Degradation pathways of trifluoroacetohydrazides under stress conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoroacetohydrazides. This guide provides in-depth, field-proven insights into the degradation pathways of these compounds under various stress conditions. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address specific issues you may encounter during your experiments. Our goal is to explain the causality behind experimental choices and provide robust, self-validating protocols to ensure the integrity of your stability studies.
Introduction to Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] These studies are designed to intentionally degrade a drug substance under conditions more severe than accelerated stability testing to achieve several key objectives:
-
Elucidate Degradation Pathways: To identify the likely degradation products and understand the chemical reactions involved, such as hydrolysis, oxidation, and photolysis.[3][4][5]
-
Develop Stability-Indicating Methods: To generate degraded samples that are used to develop and validate analytical methods, typically HPLC, ensuring the method can separate and quantify the active pharmaceutical ingredient (API) from its degradants.[6][7][8]
-
Assess Intrinsic Stability: To understand the inherent chemical properties and stability of the drug molecule, which informs decisions on formulation, packaging, and storage conditions.[2][9][10]
A well-designed forced degradation study aims for a target degradation of 5-20% of the API.[11][12] Over-stressing can lead to secondary degradation products not relevant to formal shelf-life stability, while under-stressing may fail to generate sufficient degradants for method validation.[5][9]
The following workflow provides a general overview of the forced degradation process.
Caption: General Experimental Workflow for Forced Degradation Studies.
Section 1: Hydrolytic Degradation (Acid & Base Stress)
Hydrolysis is a common degradation pathway for molecules containing labile functional groups like amides and hydrazides.[10] Trifluoroacetohydrazides are susceptible to cleavage at the hydrazide bond under both acidic and basic conditions.
FAQ 1: My trifluoroacetohydrazide appears to be degrading too rapidly under acidic conditions (0.1 M HCl), making it difficult to track the formation of primary degradants. What's happening and how can I control it?
Answer: This rapid degradation is likely due to the A-2 mechanism of acid-catalyzed hydrolysis.[13] The hydrazide moiety is protonated, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water. The trifluoroacetyl group is a strong electron-withdrawing group, which further enhances this susceptibility.
Causality: The mechanism involves a proton transfer to the hydrazide, followed by the rate-limiting attack of a water molecule.[13][14] In strongly acidic conditions, this reaction can be very fast.
Troubleshooting & Protocol: To slow down the reaction and achieve the target 5-20% degradation, you should reduce the severity of the stress conditions.
-
Reduce Acid Concentration: Instead of 0.1 M HCl, try starting with 0.01 M or even 0.001 M HCl.
-
Lower the Temperature: Perform the study at a lower temperature (e.g., 40°C instead of refluxing at 80°C).
-
Time-Point Analysis: Sample the reaction at multiple early time points (e.g., 1, 2, 4, 8 hours) to capture the initial degradation profile before secondary degradation occurs.
Step-by-Step Protocol: Controlled Acid Hydrolysis
-
Prepare a stock solution of your trifluoroacetohydrazide in a suitable solvent (e.g., acetonitrile or methanol) at ~1 mg/mL.
-
In separate vials, add an aliquot of the stock solution to a larger volume of 0.01 M HCl to achieve the desired final concentration.
-
Prepare a control sample by adding the stock solution to the same volume of purified water.
-
Place the vials in a temperature-controlled bath at 40°C.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Immediately quench the reaction by neutralizing the sample with an equivalent amount of dilute NaOH (e.g., 0.01 M NaOH) to a pH of ~7.
-
Analyze the samples by a validated stability-indicating HPLC method.
FAQ 2: Under basic conditions (0.1 M NaOH), I observe the formation of trifluoroacetic acid (TFA), but I'm struggling to identify the corresponding hydrazide degradant. Why is this and what is the likely degradation pathway?
Answer: Under basic conditions, the hydrazide bond is cleaved via nucleophilic acyl substitution. The hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon. This reaction will yield two primary products: trifluoroacetate and the corresponding hydrazine. The hydrazine portion may be unstable and could undergo further reactions or be difficult to detect chromatographically if it lacks a chromophore.
Proposed Degradation Pathway: The following diagram illustrates the base-catalyzed hydrolysis of a generic trifluoroacetohydrazide.
Caption: Proposed pathway for base-catalyzed hydrolysis.
Troubleshooting & Protocol:
-
Analytical Method Optimization: Ensure your analytical method is capable of detecting the expected hydrazine. It may require a different detection wavelength or a derivatization step if it lacks a UV chromophore. Using a mass spectrometer (LC-MS) is highly recommended for identifying all degradation products.[6][7]
-
Control Reaction Conditions: Similar to acid hydrolysis, if degradation is too rapid, reduce the base concentration (e.g., to 0.01 M NaOH) and/or lower the temperature.
Step-by-Step Protocol: Base Hydrolysis
-
Follow steps 1-4 from the acid hydrolysis protocol, but use 0.01 M NaOH instead of HCl.
-
At specified time points, withdraw an aliquot.
-
Immediately quench the reaction by neutralizing with an equivalent amount of dilute HCl (e.g., 0.01 M HCl) to a pH of ~7.
-
Analyze the samples promptly using HPLC-UV and/or LC-MS.
Section 2: Oxidative Degradation
Oxidative stress testing is crucial as many drug substances are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metals, or peroxides. Hydrogen peroxide (H₂O₂) is a commonly used oxidant in these studies.[2]
FAQ 3: I'm seeing multiple, small, and inconsistent peaks after stressing my trifluoroacetohydrazide with hydrogen peroxide. How can I get a cleaner degradation profile?
Answer: The hydrazide functional group is susceptible to oxidation, which can proceed through several radical or non-radical pathways, leading to a complex mixture of products. The trifluoroacetyl group's stability can also be a factor. Inconsistent results often stem from uncontrolled reaction conditions or the inherent complexity of free-radical reactions.
Causality: Hydrogen peroxide can decompose to form highly reactive hydroxyl radicals, especially in the presence of trace metal ions, leading to multiple degradation pathways. The reaction rate and product profile can be highly sensitive to temperature, pH, and peroxide concentration.
Troubleshooting & Protocol: To achieve a more controlled and reproducible degradation profile, careful optimization of the reaction conditions is necessary. The goal is to favor a primary degradation pathway over multiple side reactions.
-
Control Peroxide Concentration: Start with a low concentration of H₂O₂ (e.g., 3%) and increase if necessary. High concentrations can lead to aggressive, non-specific degradation.
-
Control Temperature: Conduct the experiment at room temperature initially. Heat can accelerate peroxide decomposition and lead to a more complex product profile.
-
Use a Control: Always run a parallel experiment with the drug substance in water (without H₂O₂) under the same conditions to ensure the degradation is due to oxidation and not hydrolysis.[3]
Step-by-Step Protocol: Controlled Oxidative Degradation
-
Prepare a ~1 mg/mL stock solution of the trifluoroacetohydrazide.
-
In a vial protected from light, add an aliquot of the stock solution to a solution of 3% H₂O₂.
-
Prepare a control sample by adding the stock solution to purified water.
-
Store the vials at room temperature for 24 hours.
-
Analyze the samples by HPLC. If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 50°C) or with a higher concentration of H₂O₂.
-
It is generally not necessary to quench the reaction before HPLC analysis, as the peroxide is diluted on-column. However, if carryover or column degradation is observed, quenching with a mild reducing agent like sodium bisulfite can be considered.
Section 3: Photolytic and Thermal Degradation
Photostability and thermal stability are key parameters defined by ICH guidelines Q1B and Q1A, respectively.[1] These tests assess the impact of light and heat on the drug substance.
FAQ 4: My compound shows no degradation under thermal stress (e.g., 80°C dry heat), but I need to demonstrate the stability-indicating nature of my analytical method. What should I do?
Answer: It is not uncommon for a highly stable molecule to show no degradation under standard thermal stress conditions.[5] If no degradation is observed, the study can be terminated, as this indicates the molecule's stability under those conditions.[5] However, to prove your method is "stability-indicating," you must demonstrate that it can resolve the API from its degradation products.
Solution: You must use samples from other stress conditions (hydrolytic, oxidative) where degradation was observed. The goal of forced degradation is to generate degradants to validate the method. If one stress condition doesn't produce them, you must rely on the others that do. Your final validation report should state that the compound is stable to thermal stress under the tested conditions, and the method's specificity is demonstrated using degradants from hydrolytic and/or oxidative studies.
FAQ 5: After photostability testing, I see a small degradant peak, but I'm unsure if it's a true photodegradant or a result of thermal stress from the light source. How can I confirm this?
Answer: This is a common and important issue. Photostability chambers can generate heat, and it's crucial to differentiate between photolytic and thermal degradation.
Troubleshooting & Protocol: The ICH Q1B guideline recommends the use of a "dark control" sample to make this distinction.
Step-by-Step Protocol: Confirmatory Photostability Study
-
Prepare two identical sets of samples of your trifluoroacetohydrazide (both solid and in solution).
-
Expose one set of samples to the light source as specified by ICH Q1B (a minimum of 1.2 million lux hours and 200 watt hours/square meter).[5][15]
-
Wrap the second set of samples ("dark control") in aluminum foil to completely block any light exposure.
-
Place the dark control samples in the same photostability chamber, adjacent to the exposed samples. This ensures they experience the exact same temperature conditions.
-
After the exposure period, analyze both the light-exposed and dark control samples by HPLC.
-
Interpretation:
-
If the degradant peak appears only in the light-exposed sample, it is a true photolytic degradation product.
-
If the degradant peak appears in both the light-exposed and dark control samples at similar levels, the degradation is due to thermal stress.
-
If the peak is larger in the light-exposed sample than in the dark control, the degradation is likely a combination of both photolytic and thermal effects.
-
Section 4: Analytical Troubleshooting
The quality of a forced degradation study is entirely dependent on the analytical method used to assess it.[6] HPLC with UV/DAD detection is the workhorse, often coupled with mass spectrometry (LC-MS) for peak identification.[7]
FAQ 6: My chromatogram shows broad peaks and a noisy baseline after analyzing forced degradation samples. What are the common causes and solutions?
Answer: Poor chromatography in stability samples is often caused by issues with the sample matrix (e.g., residual acid, base, or oxidant) or column degradation.
Common Causes & Solutions Table
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Broad Peaks | - Column Overload: Injecting too high a concentration.[16][17] - Mobile Phase Mismatch: Sample solvent is much stronger than the mobile phase. - Column Degradation: Stripping of the stationary phase due to extreme pH or temperature.[17] | - Dilute the sample before injection. - Whenever possible, dissolve the final sample in the initial mobile phase.[18] - Use a new column or a column dedicated to stability samples. Always operate within the column's recommended pH range. |
| Noisy Baseline | - Air Bubbles: Dissolved gas in the mobile phase.[19] - Contamination: Impurities from the mobile phase or system leaks.[16][18] - Detector Issues: Lamp aging or dirty flow cell. | - Degas the mobile phase thoroughly using sonication or an in-line degasser.[17] - Use high-purity HPLC-grade solvents. Flush the system to remove contaminants. Check for leaks.[18] - Check detector lamp hours and perform maintenance as needed. Flush the flow cell. |
| Ghost Peaks | - Sample Carryover: Residue from a previous injection.[16] - Contaminated Mobile Phase: Impurities in solvents or additives.[16] | - Implement a robust needle wash protocol with a strong solvent.[16] - Prepare fresh mobile phase daily using high-purity reagents. Run a blank gradient to check for contamination. |
References
- Vertex AI Search. (2025, November 22). Common Pitfalls in Forced Degradation Studies and How to Avoid Them. Pharma Stability.
- Lhasa Limited. (2025, March 27).
- Research Journal of Pharmacy and Technology.
- Pharma Stability. Troubleshooting & Pitfalls.
- Pharmaceutical Technology. (2016, May 2).
- ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Cox, R. A., & Yates, K. (1984). Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. Canadian Journal of Chemistry, 62(9), 1613-1620.
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- ResolveMass Laboratories. (2025, November 5).
- MedCrave. (2016, December 14).
- ResearchGate. Proposed mechanism of acid hydrolysis of hydrazones studied.
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- National Institutes of Health. Hydrolytic Stability of Hydrazones and Oximes.
- International Journal of Scientific Development and Research. Troubleshooting in HPLC: A Review.
- ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions.
- Journal of the Chemical Society, Perkin Transactions 2. Studies on biologically active acylhydrazones. Part 1.
- Synblock. Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery.
- RSC Publishing. (2023, April 27). U(VI)
- IJNRD. (2024, March 3). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE.
- SciSpace. (2016, December 14).
- The Journal of Physical Chemistry B. (2009, July 14). Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field.
- PubMed. (2003, January 15).
- National Institutes of Health.
- Pharmaguideline.
- ResearchGate. (2025, August 6).
- ResearchGate. (2025, August 5). Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes.
- ResearchGate. (2009, July 14). Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field.
- ResearchGate. (2025, August 7). Biodegradability of Trifluoroacetic Acid.
- MDPI. (2024, May 22). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics.
- USGS Publications Warehouse. (1993, October 6).
- Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- RJPT.
- HubSpot.
- PubMed. (2021, June 7). Residue analytical method for the determination of trifluoroacetic acid and difluoroacetic acid in plant matrices by capillary electrophoresis tandem mass spectrometry (CE-MS/MS).
- Benchchem.
- NASA Technical Reports Server. (1985, September 1). The effects of metals and inhibitors on thermal oxidative degradation reactions of unbranched perfluoroalkyl ethers.
- Frontiers. (2025, May 13).
- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- BLD Pharm. 1538-08-5|2,2,2-Trifluoroacetohydrazide.
- Anant Pharmaceuticals Pvt. Ltd. CAS 762240-99-3 N'-(chloroacetyl)-2,2,2-trifluoroacetohydrazide Impurity.
- Scilit. (2002, May 31).
- IJCRT.org. (2023, October 10).
- Quest Journals.
- Agilent. Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry.
- Impactfactor. (2025, June 25).
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. scispace.com [scispace.com]
- 3. rjptonline.org [rjptonline.org]
- 4. acdlabs.com [acdlabs.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn2.hubspot.net [cdn2.hubspot.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ijcrt.org [ijcrt.org]
- 9. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 10. rjptonline.org [rjptonline.org]
- 11. pharmtech.com [pharmtech.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Studies on biologically active acylhydrazones. Part 1. Acid–base equilibria and acid hydrolysis of pyridoxal aroylhydrazones and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 17. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 18. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 19. ijnrd.org [ijnrd.org]
Technical Support Center: Sitagliptin and Impurity Analysis by HPLC
An in-depth guide for researchers, scientists, and drug development professionals on resolving the co-elution of sitagliptin and its impurities in High-Performance Liquid Chromatography (HPLC).
Welcome to the technical support resource for the chromatographic analysis of sitagliptin. This guide is structured to provide field-proven insights and systematic troubleshooting strategies to resolve one of the most common challenges in pharmaceutical analysis: the co-elution of an active pharmaceutical ingredient (API) with its process-related impurities or degradation products.[1][2] As regulatory bodies mandate rigorous impurity profiling to ensure drug safety and efficacy, achieving baseline separation is paramount.[1][2]
This guide moves beyond generic advice to explain the underlying chemical principles that govern separation in reversed-phase HPLC, empowering you to make informed decisions during method development and troubleshooting.
Part 1: Understanding the Challenge - Why Sitagliptin and Its Impurities Co-elute
Sitagliptin is a basic compound, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.[3][] Its chemical structure contains amine functional groups, making its retention behavior highly sensitive to the pH of the mobile phase.[5][6] Impurities can arise from the manufacturing process, degradation, or starting materials.[1] These impurities often share a similar core structure to sitagliptin, resulting in closely related physicochemical properties and, consequently, similar retention times in reversed-phase HPLC.
Co-elution occurs when the selectivity (α) between sitagliptin and an impurity is insufficient. The goal of our troubleshooting is to manipulate the chromatographic parameters that have the most significant impact on selectivity. These parameters primarily include mobile phase pH, the type and concentration of the organic modifier, and the stationary phase chemistry.
Part 2: The Troubleshooting Workflow - A Systematic Approach
When encountering co-elution, it is critical to change only one parameter at a time to isolate the variable responsible for the improvement in resolution.[7] This systematic approach saves time and resources.
Below is a logical workflow for troubleshooting co-elution issues with sitagliptin.
Caption: Systematic workflow for resolving co-elution.
Part 3: Troubleshooting Guide in Q&A Format
Issue 1: An impurity peak is appearing on the tail or shoulder of the main sitagliptin peak. Where do I start?
Answer: Start by adjusting the mobile phase pH. This is the most powerful tool for manipulating the retention of ionizable compounds like sitagliptin and its related basic impurities.[5][6]
The Science Behind It: Sitagliptin is a basic compound. Its charge state—and therefore its hydrophobicity and retention in reversed-phase HPLC—is dictated by the mobile phase pH relative to its pKa (the pH at which it is 50% ionized).[6] By changing the pH, you can alter the degree of ionization of sitagliptin and its impurities. Since impurities may have slightly different pKa values, adjusting the pH can create significant differences in their retention times, improving selectivity.[6] For basic compounds, operating at a pH at least 2 units away from the analyte's pKa ensures a consistent charge state, leading to sharper, more symmetrical peaks.[8]
Sources
- 1. bepls.com [bepls.com]
- 2. theaspd.com [theaspd.com]
- 3. veeprho.com [veeprho.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. moravek.com [moravek.com]
Technical Support Center: NMR Peak Assignment for Fluorinated Piperazine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated piperazine derivatives. This guide is designed to provide expert-driven troubleshooting advice and answers to frequently encountered challenges in the NMR peak assignment of these complex molecules. The inherent structural features of fluorinated piperazines, such as conformational isomerism and complex spin-spin couplings, often lead to spectra that are challenging to interpret. This resource aims to equip you with the knowledge and experimental strategies to confidently assign your NMR spectra.
Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific problems you might encounter during your NMR analysis. Each question is followed by a detailed explanation of the underlying causes and a step-by-step protocol to resolve the issue.
Q1: Why does my ¹H NMR spectrum show more signals than expected for my seemingly symmetric fluorinated piperazine derivative?
Root Cause Analysis:
The observation of more signals than anticipated in the ¹H NMR spectrum of a piperazine derivative, especially in the regions corresponding to the piperazine ring protons, is a classic indicator of slow conformational exchange on the NMR timescale. This phenomenon can arise from two primary sources:
-
Piperazine Ring Puckering: The piperazine ring is not planar and exists in a dynamic equilibrium between two chair conformations. If the substituents on the ring are not identical, these two chair forms are diastereomers and will have different energies and populations. If the rate of interconversion between these conformers is slow enough, separate signals for each proton in each conformation will be observed.
-
Restricted Amide Bond Rotation: If your piperazine derivative is N-acylated, the partial double bond character of the C-N amide bond can severely restrict rotation.[1][2] This creates rotational isomers, often referred to as rotamers, which are distinct chemical species on the NMR timescale.[1][2] For each rotamer, a unique set of signals will be present, effectively doubling (or more) the number of expected peaks.[1]
Experimental Protocol for Diagnosis and Resolution:
-
Variable Temperature (VT) NMR Spectroscopy: This is the most direct method to confirm slow conformational exchange.[1][3][4] By gradually increasing the temperature of the NMR experiment, you can increase the rate of conformational interchange.
-
Procedure: Acquire a series of ¹H NMR spectra at increasing temperatures (e.g., 25°C, 40°C, 60°C, 80°C).
-
Expected Outcome: As the temperature rises, you should observe the coalescence of the multiple signals into a smaller, averaged set of broader peaks. At a sufficiently high temperature (the coalescence temperature, Tc), the exchange becomes so rapid that the NMR spectrometer detects only a time-averaged structure, resulting in the expected number of signals for a symmetric molecule.[1][3]
-
Q2: The proton signals for the piperazine ring are broad and poorly resolved. How can I sharpen these peaks for better analysis?
Root Cause Analysis:
Broad signals in NMR spectra are often a result of chemical exchange processes occurring at a rate comparable to the NMR timescale. For fluorinated piperazines, this is typically due to the conformational dynamics discussed in Q1 (ring flipping and/or amide bond rotation) being at an intermediate exchange regime at the temperature of your experiment.
Experimental Protocol for Signal Sharpening:
-
Adjusting the Temperature:
-
Increase the Temperature: As described above, increasing the temperature can push the molecule into the fast exchange regime, resulting in sharper, time-averaged signals.
-
Decrease the Temperature: Conversely, lowering the temperature can slow the exchange down sufficiently to enter the slow exchange regime. This will "freeze out" the individual conformers, resulting in sharp, distinct signals for each. While this will increase the complexity of the spectrum, the improved resolution can be invaluable for detailed structural assignment.
-
-
Solvent Selection: The polarity and viscosity of the solvent can influence the rate of conformational exchange.[5][6]
-
Procedure: Acquire spectra in a range of deuterated solvents with different properties (e.g., Chloroform-d, Benzene-d6, Acetonitrile-d3, DMSO-d6).[1]
-
Rationale: A change in solvent may alter the energy barrier for conformational interchange, potentially moving the exchange rate out of the intermediate regime and resulting in sharper signals.
-
Q3: The ¹H NMR spectrum is incredibly complex due to extensive splitting. How can I decipher the ¹H-¹⁹F coupling patterns?
Root Cause Analysis:
The presence of fluorine atoms introduces heteronuclear coupling between ¹H and ¹⁹F nuclei (J-coupling). This coupling occurs through bonds and can extend over several bonds (e.g., ²JHF, ³JHF, ⁴JHF, and even ⁵JHF).[7] The magnitude of these coupling constants can be significant and, when superimposed on ¹H-¹H couplings, leads to highly complex and overlapping multiplets that are difficult to interpret directly from the 1D ¹H spectrum.
Experimental Workflow for Deconvolution of Coupling Networks:
A systematic approach using 2D NMR spectroscopy is essential for unambiguously assigning these complex coupling networks.
dot
Caption: Workflow for NMR Peak Assignment.
-
¹⁹F NMR: First, acquire a simple 1D ¹⁹F NMR spectrum. This will tell you the number of distinct fluorine environments in your molecule and their chemical shifts. A proton-coupled ¹⁹F spectrum will reveal the multiplicities arising from ¹H-¹⁹F couplings.
-
2D ¹H-¹⁹F Heteronuclear Correlation (HETCOR or HSQC): This is a crucial experiment that directly correlates proton signals with the fluorine signals they are coupled to.[8][9]
-
How it Works: A cross-peak in the 2D spectrum appears at the coordinates of the ¹H chemical shift on one axis and the ¹⁹F chemical shift on the other, for nuclei that are J-coupled.
-
Benefit: This immediately identifies which protons are spatially close to or on the same carbon as a fluorine atom, dramatically simplifying the assignment process.[10][11]
-
-
2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other.
-
How it Works: Cross-peaks connect signals of protons that are spin-coupled (typically over two or three bonds).
-
Benefit: By combining the information from ¹H-¹⁹F HETCOR and ¹H-¹H COSY, you can "walk" along the carbon skeleton of the molecule, assigning protons step-by-step. For example, if you identify a proton coupled to a fluorine, you can then use the COSY spectrum to see which other protons it is coupled to, and so on.
-
-
Selective 1D ¹⁹F Decoupling: In this experiment, a specific ¹⁹F resonance is irradiated while the ¹H NMR spectrum is acquired. The splitting caused by that fluorine atom will disappear from the proton spectrum, simplifying the multiplets and confirming the coupling partnership.[12]
Q4: I am having trouble determining the stereochemistry and through-space proximity of substituents on the piperazine ring. Which experiments can help?
Root Cause Analysis:
Standard 2D correlation experiments like COSY and HSQC provide information about through-bond connectivity. To determine spatial relationships and stereochemistry, you need experiments that detect through-space interactions, specifically the Nuclear Overhauser Effect (NOE).
Experimental Protocol for Stereochemical Analysis:
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds.[13][14]
-
How it Works: A cross-peak between two proton signals indicates that these protons are in close spatial proximity.
-
Application: For a piperazine chair conformation, you can expect to see NOE cross-peaks between axial protons on the same side of the ring (e.g., 1,3-diaxial interactions). You can also determine the relative orientation of substituents by observing NOEs between the substituent's protons and the piperazine ring protons.
-
NOESY vs. ROESY: For small to medium-sized molecules like many piperazine derivatives, the NOE effect can sometimes be close to zero, making detection difficult.[13][15] The ROESY experiment is often a better choice in these cases as it provides a positive signal regardless of molecular size.[13][14][16]
-
-
¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This is the heteronuclear equivalent of NOESY, detecting through-space interactions between protons and fluorine atoms.
-
Benefit: This can be particularly powerful for confirming the spatial relationship between a fluorine substituent and protons on the piperazine ring or other parts of the molecule.
-
Frequently Asked Questions (FAQs)
What are the typical ¹H and ¹³C chemical shift ranges for fluorinated piperazines?
While exact chemical shifts are highly dependent on the specific substitution pattern, solvent, and electronic environment, some general trends can be observed. The protons on the piperazine ring typically resonate in the range of 2.5-4.0 ppm. The introduction of an electronegative fluorine atom on an adjacent carbon will generally shift the signals of nearby protons downfield (to a higher ppm value).
How does the position of fluorine substitution affect the NMR spectrum?
-
Direct Geminal Fluorination (on the piperazine ring): This will cause large two-bond ¹H-¹⁹F coupling (²JHF) to the geminal proton. The ¹³C signal of the fluorinated carbon will also show a large one-bond ¹³C-¹⁹F coupling (¹JCF).
-
Vicinal Fluorination (on a substituent): This will lead to three-bond ¹H-¹⁹F coupling (³JHF) to the protons on the piperazine ring. The magnitude of ³JHF is dependent on the dihedral angle, which can provide conformational information.
What is a recommended set of initial NMR experiments for a novel fluorinated piperazine derivative?
For a comprehensive initial analysis, the following suite of experiments is recommended:
-
1D ¹H NMR: To get an overview of the proton signals.
-
1D ¹⁹F NMR (with and without ¹H decoupling): To determine the number of fluorine environments and observe ¹H-¹⁹F couplings.[11]
-
1D ¹³C NMR (with ¹H and ¹⁹F decoupling): To identify the number of unique carbon environments.
-
2D ¹H-¹H COSY: To establish proton-proton connectivity.[17][18]
-
2D ¹H-¹³C HSQC: To correlate each proton with its directly attached carbon.
-
2D ¹H-¹³C HMBC: To identify long-range (2-3 bond) correlations between protons and carbons.
-
2D ¹H-¹⁹F HETCOR/HSQC: To establish proton-fluorine connectivity.[8][9]
This comprehensive dataset will provide a solid foundation for a complete and accurate structural assignment.
Data Summary Tables
Table 1: Typical ¹H-¹⁹F Coupling Constants
| Coupling Type | Number of Bonds | Typical Range (Hz) | Notes |
| ²JHF (geminal) | 2 | 40 - 80 | Observed when H and F are on the same carbon. |
| ³JHF (vicinal) | 3 | 2 - 30 | Magnitude is dependent on the H-C-C-F dihedral angle. |
| ⁴JHF (long-range) | 4 | 0 - 5 | Often observed in rigid or aromatic systems. |
Note: These values are approximate and can vary significantly based on molecular geometry and electronic effects.[19][20][21]
References
-
Goretzki, A., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(1), 158. [Link]
-
Li, Y., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry, 95(5), 2881–2888. [Link]
-
Martin, J. S., & Fujiwara, F. Y. (1972). 19F Studies of Solvent and Counterion Effects on Chemical Shift. Canadian Journal of Chemistry, 50(19), 3071-3083. [Link]
-
Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370. [Link]
-
Marchione, A. A., et al. (2014). Comparison of 1H-19F two-dimensional NMR scalar coupling correlation pulse sequences. Magnetic Resonance in Chemistry, 52(4), 183-189. [Link]
-
Marchione, A. A., et al. (2014). Comparison of 1H–19F two‐dimensional NMR scalar coupling correlation pulse sequences. Magnetic Resonance in Chemistry, 52(4), 183-189. [Link]
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(22), 8484-8489. [Link]
-
Hong, M., et al. (2022). Solid-State NMR 19F–1H–15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multifluorinated Proteins. Journal of the American Chemical Society, 144(39), 17945-17957. [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(22), 8484-8489. [Link]
-
ResearchGate. (n.d.). Conformational analysis of 2 by DFT and NMR. [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]
-
Sakhaii, P., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(15), 4235-4245. [Link]
-
Battiste, D. R., & Newmark, R. A. (2001). 2D 19F/19F NOESY for the assignment of NMR spectra of fluorochemicals. Journal of Fluorine Chemistry, 107(2), 255-259. [Link]
-
Goretzki, A., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40921-40933. [Link]
-
Sakhaii, P., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Communications, 58(31), 4894-4905. [Link]
-
DiMaggio, P. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8045-8053. [Link]
-
Goretzki, A., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2538-2549. [Link]
-
ResearchGate. (n.d.). 1H VT-NMR spectroscopy of piperazine 2c. [Link]
-
ResearchGate. (n.d.). Temperature-dependent 1H NMR spectra of fluorine compound 8. [Link]
-
Berger, S., et al. (2013). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. Magnetic Resonance in Chemistry, 51(7), 387-396. [Link]
-
Reddit. (2018). What is the difference between NOESY and ROESY for NMR? [Link]
-
Decatur, J. (2018). NOESY and ROESY. Mount Holyoke College. [Link]
-
IU NMR Facility. (2004). 1-D NOESY and 1-D ROESY for Small Molecules. [Link]
-
Sakhaii, P., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(15), 4235-4245. [Link]
-
Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. In Wikipedia. [Link]
-
Magritek. (2021). A true multinuclear spectroscopy case study. [Link]
-
Li, Y., et al. (2023). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 3(7), 1956–1962. [Link]
-
UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. [Link]
-
University of Ottawa. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. NMR Facility Blog. [Link]
-
Varian, Inc. (n.d.). 2D NMR FOR THE CHEMIST. [Link]
-
UCSD SSPPS NMR Facility. (2015). NOESY and ROESY. [Link]
-
Bar-On, O., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 129(23), 7258-7259. [Link]
-
Tormena, C. F., et al. (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. Magnetic Resonance in Chemistry, 49(4), 187-193. [Link]
-
ResearchGate. (n.d.). The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions. [Link]
-
YouTube. (2020). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. [Link]
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. [Link]
-
Smith, R. M., & Williams, M. A. (2015). Problems in Organic Structure Determination: A Practical Approach to NMR Spectroscopy. CRC Press. [Link]
Sources
- 1. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of 1H-19F two-dimensional NMR scalar coupling correlation pulse sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of 1H–19F two‐dimensional NMR scalar coupling correlation pulse sequences | Semantic Scholar [semanticscholar.org]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 15. reddit.com [reddit.com]
- 16. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 17. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 18. magritek.com [magritek.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. 19F [nmr.chem.ucsb.edu]
- 21. researchgate.net [researchgate.net]
Mass spectrometry fragmentation pattern analysis of trifluoroacetylated compounds
Welcome to the technical support center for the analysis of trifluoroacetylated (TFA) compounds by mass spectrometry (MS). This guide is designed for researchers, scientists, and drug development professionals who utilize trifluoroacetylation to enhance the analytical performance of their molecules, particularly in gas chromatography-mass spectrometry (GC-MS).
Here, we move beyond simple protocols to explain the underlying chemical principles. Understanding the "why" behind fragmentation patterns and troubleshooting steps is critical for robust method development and accurate data interpretation. This resource is structured into two main sections: a Frequently Asked Questions (FAQs) section to cover fundamental concepts and a Troubleshooting Guide to address specific experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the foundational knowledge required for working with TFA derivatives.
Q1: What is trifluoroacetylation and why is it used for MS analysis?
Trifluoroacetylation is a chemical derivatization technique where an active hydrogen (in functional groups like -OH, -NH2, -SH) is replaced by a trifluoroacetyl group (-COCF3).[1][2] This is typically achieved using a reagent like Trifluoroacetic Anhydride (TFAA).[2][3][4]
The primary motivations for this derivatization, especially for GC-MS, are:
-
Increased Volatility: The TFA group masks polar functional groups, reducing intermolecular hydrogen bonding and making the analyte more volatile, which is essential for its transition into the gas phase for GC analysis.[1][2][3]
-
Improved Thermal Stability: TFA derivatives are generally more stable at the high temperatures used in the GC injector and column.[3][5]
-
Enhanced Detection: For Electron Capture Detection (ECD), the highly electronegative fluorine atoms in the TFA group dramatically increase the detector's response, enabling trace-level analysis.[3][4]
-
Characteristic Fragmentation: The TFA group induces predictable fragmentation patterns in mass spectrometry, which can be invaluable for structural elucidation.[5][6][7]
Q2: What are the common reagents for trifluoroacetylation?
The most common reagent is Trifluoroacetic Anhydride (TFAA) . It is highly reactive and effectively derivatizes alcohols, phenols, and both primary and secondary amines.[2][3][4] An advantage of TFAA is that no acidic byproducts are formed during the reaction, which can be beneficial for column longevity.[4] Other reagents like N-methyl-bis(trifluoroacetamide) (MBTFA) and N-Trifluoroacetylimidazole (TFAI) are also used, with TFAI's imidazole byproduct being inert.[1]
| Reagent | Structure | Key Features & Considerations |
| TFAA | (CF₃CO)₂O | Most reactive and volatile of the common fluorinated anhydrides.[4] Often used with a base catalyst (e.g., pyridine, trimethylamine) to scavenge the acid produced and drive the reaction.[3][4] |
| MBTFA | CF₃CON(CH₃)COCF₃ | Used for primary and secondary amines. The byproduct, N-methyltrifluoroacetamide, is stable and volatile, causing minimal interference.[1] |
| TFAI | C₅H₄F₃N₃O | The byproduct, imidazole, is inert and generally does not interfere with chromatography.[1] |
Q3: What are the characteristic fragmentation patterns of TFA derivatives under Electron Ionization (EI)?
Electron Ionization (EI) is a high-energy technique that often results in extensive fragmentation, providing a detailed "fingerprint" of the molecule. For TFA derivatives, several key fragmentation pathways dominate.
-
Alpha (α)-Cleavage: This is a very common pathway for TFA derivatives of amines and alcohols. It involves the cleavage of the bond adjacent to the heteroatom (N or O) that bears the TFA group. This process is favorable because it leads to the formation of a resonance-stabilized cation.[6][8][9] For example, in N-trifluoroacetylated amines, α-cleavage next to the nitrogen is a primary fragmentation route.[6][8]
-
Formation of [CF₃]⁺ (m/z 69): The trifluoromethyl cation is a highly stable species and its corresponding peak at m/z 69 is a hallmark of nearly all TFA-containing compounds. However, its presence is not structurally informative about the original analyte beyond confirming successful derivatization.
-
Loss of the TFA Group: Neutral loss of the entire trifluoroacetyl group or parts of it is common. Key neutral losses include:
-
Loss of CF₃ (69 Da): Cleavage of the C-C bond between the carbonyl and the CF₃ group.
-
Loss of COCF₃ (97 Da): Cleavage of the bond connecting the TFA group to the heteroatom.
-
Loss of CF₃COOH (114 Da): From TFA-esters, often through a rearrangement mechanism.[5]
-
-
McLafferty Rearrangement: This classic rearrangement occurs in molecules containing a carbonyl group and an accessible gamma (γ)-hydrogen.[9][10][11] The reaction proceeds through a six-membered transition state, leading to the elimination of a neutral alkene and the formation of a new radical cation.[9][12] This is a highly diagnostic fragmentation that provides structural information about the carbon skeleton of the original analyte.[10][13]
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the analysis of TFA-derivatized compounds.
Q4: My derivatization seems incomplete. The peak for my derivatized analyte is small, and I still see a peak for the starting material. What's wrong?
Symptoms:
-
Low signal intensity for the TFA-derivative.
-
Presence of a significant peak for the underivatized analyte.
-
Poor quantitative reproducibility.
Root Causes & Solutions:
-
Moisture Contamination: This is the most common culprit. TFAA and other acylation reagents are extremely sensitive to moisture and will readily hydrolyze, rendering them inactive.[4]
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Store reagents under an inert atmosphere (e.g., nitrogen or argon) and use a syringe with a drying tube for transfers.[14]
-
-
Insufficient Reagent or Suboptimal Stoichiometry: The reaction may not go to completion if there isn't enough derivatizing reagent.
-
Incorrect Reaction Conditions (Time/Temperature): Derivatization kinetics can be slow for sterically hindered functional groups or less reactive compounds.
-
Sample Matrix Effects: Components in your sample matrix may compete for the derivatizing reagent or inhibit the reaction.
-
Solution: Implement a sample cleanup step prior to derivatization. This could be a simple liquid-liquid extraction (LLE) or a more thorough solid-phase extraction (SPE).
-
Workflow for Optimizing Trifluoroacetylation
Caption: A logical workflow for troubleshooting and optimizing a trifluoroacetylation reaction.
Q5: I'm seeing unexpected peaks in my chromatogram and mass spectrum. Where are they coming from?
Symptoms:
-
Ghost peaks in the reagent blank.
-
Peaks in the sample that do not correspond to the analyte or its expected fragments.
Root Causes & Solutions:
-
Reagent Artifacts: Derivatization reagents themselves or their byproducts can cause extraneous peaks.[16] While less common with TFAA than with silylating agents like MSTFA, it can still occur.[17]
-
Solution: Always run a "reagent blank" (all reagents and solvents, but no sample) alongside your samples.[3] This will help you identify peaks that are not derived from your analyte.
-
-
Side Reactions: The high reactivity of TFAA can sometimes lead to unintended reactions with other functional groups in complex molecules or with matrix components. In peptide synthesis, for example, trifluoroacetylation can occur as an unwanted side reaction.[18][19]
-
Solution: Simplify the sample matrix through cleanup. If the analyte is complex, consider using a milder derivatization reagent or adjusting reaction conditions (lower temperature, shorter time) to minimize side product formation.
-
-
Contamination: Contaminants can be introduced from solvents, glassware, or the GC system itself (e.g., column bleed, septum bleed).
-
Solution: Use high-purity solvents. Bake out your GC column according to the manufacturer's instructions to remove contaminants.[20] Replace the injector liner and septum regularly.
-
Q6: How do I interpret the origin of major fragment ions in my TFA-derivative's mass spectrum?
Interpreting a mass spectrum is like solving a puzzle. Here's a systematic approach for a TFA-derivatized compound, using a hypothetical N-trifluoroacetylated amine as an example.
Step-by-Step Fragmentation Analysis:
-
Identify the Molecular Ion (M⁺·): First, locate the molecular ion peak, which represents the intact, ionized molecule. For TFA derivatives, this peak may be weak or absent in 70 eV EI spectra due to extensive fragmentation.[5][8] If it's not visible, consider using a softer ionization technique like Chemical Ionization (CI).
-
Look for Characteristic TFA-related Ions:
-
Is there a peak at m/z 69? This confirms the presence of the [CF₃]⁺ ion.
-
Calculate mass differences from the M⁺·: Look for losses of 69 Da (CF₃), 97 Da (COCF₃), or 114 Da (CF₃COOH).
-
-
Propose α-Cleavage Fragments: The most intense peaks in the spectrum of a TFA-amine often result from α-cleavage.[6] This cleavage occurs on either side of the nitrogen atom.
-
Example: For N-trifluoroacetyl-amphetamine, a prominent fragment at m/z 140 is observed, resulting from α-cleavage that retains the nitrogen and the TFA group.[6]
-
-
Check for Rearrangements (e.g., McLafferty): Does the molecule have a carbonyl group and a hydrogen on the γ-carbon? If so, a McLafferty rearrangement is possible.[9][12]
Illustrative Fragmentation Pathway: α-Cleavage
Caption: Generalized α-cleavage pathway for an N-trifluoroacetylated amine, a major fragmentation route.
Table of Common Fragments and Neutral Losses
| Ion / Loss | Mass (Da) | Origin / Comment |
| [CF₃]⁺ | 69 | Ubiquitous fragment from the TFA group. |
| [M - CF₃]⁺ | M - 69 | Loss of a trifluoromethyl radical. |
| [M - COCF₃]⁺ | M - 97 | Loss of the trifluoroacetyl radical. |
| [M - CF₃COOH]⁺· | M - 114 | Neutral loss of trifluoroacetic acid, common from esters.[5] |
| McLafferty Ion | Even m/z | Result of a specific rearrangement involving a γ-hydrogen transfer.[9][12][21] |
| α-Cleavage Ion | Variable | Typically a high-abundance ion resulting from cleavage adjacent to the N or O atom.[6][8] |
By systematically applying these principles, you can deconstruct the mass spectrum of your TFA-derivatized analyte to confirm its identity and gain valuable structural insights.
References
-
Lin, H.-R., et al. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. International Journal of Spectroscopy. Available at: [Link]
-
Little, J.L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. ResearchGate. Available at: [Link]
-
Kot-Wasik, A., et al. (2007). Proposed EI-MS fragmentation pattern for di-(trifluoroacetylated) derivatives of N-alkyl-1,3-propanediamines. ResearchGate. Available at: [Link]
-
Rontani, J.-F., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Molecules. Available at: [Link]
-
Stein, S.E. (n.d.). EI mass spectra of methyl esters of N-trifluoroacetyl-derivatives. ResearchGate. Available at: [Link]
-
Little, J.L. (2003). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. ResearchGate. Available at: [Link]
-
Wasik, A.K. (n.d.). Electron impact ionization (EI) mass spectra of di-(trifluoroacetylated) (di-TFA) derivatives. ResearchGate. Available at: [Link]
-
Hyotylainen, T., & Wiedmer, S. K. (2015). Possible artifact formation between an aldehyde and MSTFA. ResearchGate. Available at: [Link]
-
Lin, H.-R. (n.d.). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. ResearchGate. Available at: [Link]
-
Rontani, J.-F., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols... MDPI. Available at: [Link]
-
Zaikin, V.G. (2020). A NEW PERSPECTIVE ON THE MCLAFFERTY REARRANGEMENT IN THE SPECTRA OF n-CARBOXYLIC ACIDS AND THEIR ESTERS. Fluorine notes. Available at: [Link]
-
Chemistry Steps. (n.d.). McLafferty Rearrangement. Chemistry Steps. Available at: [Link]
-
Karashima, D., et al. (1977). The gas chromatographic mass spectrometric determination of trifluoroacetic acid in biological fluid. Application to halothane metabolism. PubMed. Available at: [Link]
-
Shareef, A., et al. (2003). Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). McLafferty rearrangement. Wikipedia. Available at: [Link]
- Unspecified Author. (n.d.). McLafferty Rearrangement. Source not specified.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Dantus, M., et al. (2023). The Surprising Dynamics of the McLafferty Rearrangement. MSU Chemistry. Available at: [Link]
-
Kent, S.B., et al. (1982). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Int J Pept Protein Res. Available at: [Link]
-
Brodbelt, J.S., et al. (2018). Enhancing sensitivity of liquid chromatography–mass spectrometry of peptides and proteins using supercharging agents. New Jersey Institute of Technology. Available at: [Link]
-
McCloskey, J.A., et al. (1971). Mass spectrometry of trifluoroacetyl derivatives of nucleosides and hydrolysates of deoxyribonucleic acid. Biochemistry. Available at: [Link]
-
Schmitter, J.M., et al. (1991). GC/MS determination of amines following exhaustive trifluoroacetylation. Penn State University Libraries Catalog. Available at: [Link]
-
Eastgate, M.D., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry. Available at: [Link]
-
Prox, A., & Weygand, F. (1970). Mass spectral studies. Part VII. Unusual fragmentation of some N-trifluoroacetyl amino-acid methyl esters. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Park, Y.H. (n.d.). Characteristic ions of trifluoroacetyl (TFA) derivatives. ResearchGate. Available at: [Link]
-
Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Phenomenex. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
-
Ghorai, P., et al. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega. Available at: [Link]
-
Kent, S.B., et al. (1982). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PubMed. Available at: [Link]
-
The Organic Chemistry Tutor. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available at: [Link]
-
Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
-
Brodbelt, J.S., et al. (2017). Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. PubMed. Available at: [Link]
-
Leimer, K.R., et al. (1977). Complete mass spectra of N-trifluoroacetyl-n-butyl esters of amino acids. Journal of Chromatography A. Available at: [Link]
Sources
- 1. gcms.cz [gcms.cz]
- 2. covachem.com [covachem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 10. en.notes.fluorine1.ru [en.notes.fluorine1.ru]
- 11. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 21. youtube.com [youtube.com]
Handling and safety precautions for trifluoroacetic acid and its derivatives
Welcome to the Technical Support Center for Trifluoroacetic Acid (TFA) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the safe handling and effective application of these powerful reagents. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to synthesize technical accuracy with practical, experience-based knowledge to ensure both the safety and success of your work.
Section 1: General Handling and Storage
This section addresses the fundamental principles of safely managing TFA and its derivatives in a laboratory setting. Proper handling and storage are the first lines of defense against accidents and exposure.
Q1: What are the primary hazards associated with Trifluoroacetic Acid (TFA)?
A1: Trifluoroacetic acid is a strong corrosive organic acid.[1] Its primary hazards stem from its high acidity, which is about 100,000 times stronger than acetic acid.[2] The main dangers include:
-
Severe Corrosivity: TFA can cause severe chemical burns to the skin and eyes upon contact, with potential for permanent eye damage.[3] Burns may be delayed, with blisters appearing hours after exposure.[2]
-
Respiratory Irritation: Inhalation of TFA vapors can severely irritate the nose, throat, and lungs, leading to coughing, wheezing, and shortness of breath. High concentrations can cause pulmonary edema, which can be fatal.
-
Toxicity: It is toxic if ingested, inhaled, or absorbed through the skin.[2]
-
High Vapor Pressure: TFA is volatile, and its fumes can be suffocating.[2] This high vapor pressure also means that if a container is not tightly sealed, its fumes can corrode labels on other nearby bottles.
Q2: How should I properly store TFA and its derivatives like Trifluoroacetic Anhydride?
A2: Proper storage is critical to maintain the integrity of these reagents and ensure laboratory safety. Key storage principles include:
-
Use a Designated Corrosives/Acids Cabinet: Store TFA in a well-ventilated, cool, dry area specifically designed for corrosive materials.[3]
-
Avoid Incompatible Materials: TFA must be stored separately from strong bases (e.g., sodium hydroxide), oxidizing agents, reducing agents, and metals, as violent reactions can occur.[3][4] Trifluoroacetic anhydride is also highly reactive and should be kept away from water, alcohols, and strong bases.[4]
-
Container Integrity: Keep containers tightly closed to prevent the escape of corrosive vapors and to protect the hygroscopic TFA from moisture.[3] Opened containers should be carefully resealed and kept upright.[2] Do not store acids in metal containers.[2][3]
-
Inert Atmosphere: For sensitive applications or long-term storage, storing under an inert atmosphere (like nitrogen) is recommended, especially for derivatives like trifluoroacetic anhydride.[3][5]
Q3: What are the essential Personal Protective Equipment (PPE) requirements for handling neat TFA?
A3: Due to its severe corrosivity, a comprehensive PPE strategy is mandatory. The causality behind each piece of equipment is to create a complete barrier against all potential routes of exposure.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[1] However, for handling larger quantities or when there is a significant splash risk, a face shield worn over the goggles is essential for full facial protection.[2] Contact lenses should not be worn.
-
Hand Protection: Chemical-resistant gloves are required. For low-volume applications, nitrile gloves may suffice, but they should be changed immediately upon contact.[1] For higher volumes (>500 mL), heavy-duty gloves such as butyl rubber or Viton are necessary as disposable gloves are not appropriate.[2]
-
Body Protection: A lab coat, buttoned to its full length, is required.[2] For larger-scale operations, a chemical-resistant apron provides an additional layer of protection.[2] Full-length pants and closed-toed shoes are mandatory at all times in the laboratory.[2]
-
Respiratory Protection: All work with TFA should be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[1][2] If work outside a fume hood is unavoidable, a respiratory protection analysis must be performed by Environmental Health & Safety (EH&S) to determine the appropriate respirator.[2]
Section 2: Emergency Procedures and First Aid
Rapid and correct response to spills and exposures is critical to mitigating harm. This section provides clear, actionable steps for emergency situations.
Q4: What is the correct procedure for cleaning up a small TFA spill (e.g., <100 mL) inside a chemical fume hood?
A4: A small spill inside a fume hood can be managed safely if the correct procedure is followed. The primary goal is to neutralize and contain the acid without creating a more hazardous situation.
-
Ensure Safety: Keep the fume hood sash at the lowest possible working height. Ensure you are wearing appropriate PPE, including double gloves, goggles, and a lab coat.
-
Containment: Confine the spill to a small area using an inert absorbent material like vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.
-
Neutralization: Carefully and slowly neutralize the spilled acid. A suitable agent for this is sodium carbonate. Apply the neutralizer from the outside of the spill inwards to avoid splashing. Be aware that the neutralization reaction is exothermic and may produce some fumes.
-
Collection: Once neutralized, scoop the absorbed material into a clearly labeled, appropriate container for hazardous waste.
-
Decontamination: Wipe down the spill area with a damp cloth, and then dry it. Dispose of all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your supervisor and EH&S, following your institution's protocols.
Q5: What are the immediate first aid steps for skin or eye contact with TFA?
A5: Immediate and thorough irrigation is the most critical step to minimize tissue damage.
-
Skin Contact:
-
Eye Contact:
-
Immediately proceed to an eyewash station and flush the eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open to ensure water reaches all surfaces.[4]
-
Remove contact lenses if present and easy to do so.[4]
-
Do not attempt to neutralize the acid in the eye.
-
Seek immediate medical attention from an ophthalmologist.[5][6]
-
Diagram: Emergency Response Workflow for TFA Exposure
A decision-making workflow for immediate actions following a TFA exposure incident.
Section 3: Troubleshooting in Experimental Applications
This section provides practical solutions to common problems encountered when using TFA in peptide synthesis and HPLC, moving from symptom to cause to solution.
Part 3.1: HPLC Applications
TFA is a widely used mobile phase modifier and ion-pairing agent in reversed-phase HPLC, particularly for peptides and proteins.[7] However, its properties can also lead to chromatographic issues.
Q6: I'm observing "ghost peaks" in my gradient HPLC run when using TFA in the mobile phase. What is the cause and how can I fix it?
A6: Ghost peaks that appear in both sample and blank runs are often caused by the accumulation of impurities on the column during equilibration, which then elute as the gradient changes.[8][9] With TFA, this is a common issue for two main reasons:
-
TFA Degradation: Over time, TFA can oxidize, creating impurities that show up in your chromatogram.[10]
-
Contaminated Solvents: The issue can also stem from trace impurities in your water or acetonitrile, which accumulate on the column at low organic concentrations and are then eluted as the acetonitrile concentration increases.
Troubleshooting Protocol:
-
Prepare Fresh Mobile Phase Daily: This is the most effective way to prevent issues from TFA degradation.[10]
-
Use High-Purity Reagents: Always use HPLC-grade solvents and fresh, high-purity TFA.[11] For highly sensitive analyses, consider using TFA packaged in small, single-use ampules to prevent degradation of a larger bottle over time.[10]
-
Isolate the Contaminated Component: Run gradients with each mobile phase component (Water + TFA, Acetonitrile + TFA) separately to identify the source of the contamination.
-
Optimize TFA Concentration in Mobile Phase B: The UV absorbance of TFA changes with the solvent environment. To minimize baseline drift during a gradient, you may need to use a slightly lower concentration of TFA in the organic mobile phase (B) than in the aqueous phase (A). A good starting point is to use about 85% of the concentration in acetonitrile as you do in water (e.g., 0.1% TFA in water and 0.085% TFA in acetonitrile).[8]
Q7: My baseline is noisy and drifting when using TFA at low UV wavelengths (e.g., < 220 nm). How can I improve this?
A7: TFA absorbs UV light in the low wavelength range, which can lead to a high background signal and make it sensitive to minor fluctuations in mobile phase composition.[12]
-
Cause: The primary cause is often inadequate mixing of the mobile phase components or pump pulsation, which is amplified by the high absorbance of TFA.[12]
-
Solution:
-
Ensure Thorough Mixing: If preparing mobile phases online, ensure your pump's mixer is functioning correctly and is of an appropriate volume for your flow rate.[12]
-
Premix Mobile Phase: For isocratic methods, premixing the mobile phase manually can sometimes provide a more stable baseline.
-
Optimize TFA Concentration: Use the lowest concentration of TFA that provides good peak shape. For many peptides, 0.1% is standard, but for highly charged peptides, concentrations up to 0.2-0.25% may be needed for optimal resolution.[3][13]
-
Consider an Alternative Modifier: If using mass spectrometry detection, TFA is known to cause significant ion suppression.[14] Switching to 0.1% formic acid is a common strategy to improve MS sensitivity, although it may provide different chromatographic selectivity.[14][15]
-
Table 1: HPLC Troubleshooting with TFA
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Ghost Peaks | TFA degradation; Contaminated solvents. | Prepare mobile phase fresh daily; Use HPLC-grade solvents and TFA from ampules.[10] |
| Baseline Drift | Mismatched TFA concentration in A and B phases; Temperature fluctuations. | Use slightly less TFA in the organic phase (e.g., 0.085% in ACN vs 0.1% in water); Use a column oven.[8] |
| Poor Peak Shape (Tailing) | Insufficient ion pairing; Secondary interactions with silanols. | Increase TFA concentration (e.g., to 0.15% or 0.2%); Ensure mobile phase pH is low (~2).[14] |
| Low MS Sensitivity | Ion suppression caused by TFA. | Reduce TFA concentration to <0.05%; Switch to 0.1% formic acid.[14] |
Part 3.2: Peptide Synthesis Applications
In solid-phase peptide synthesis (SPPS), TFA is the standard reagent for cleaving acid-labile protecting groups, most notably the tert-butyloxycarbonyl (Boc) group.[2]
Q8: I suspect incomplete Boc deprotection during my SPPS protocol. What are the signs, and how can I troubleshoot this?
A8: Incomplete Boc deprotection is a common issue that leads to deletion sequences in the final peptide product, which can be difficult to purify away.
Signs of Incomplete Deprotection:
-
Monitoring: The most direct way to check for incomplete deprotection is to perform a ninhydrin test after the deprotection step. A negative or weak positive (yellow/faint purple) result indicates that the primary amine is not free.
-
Analysis of Final Product: LC-MS analysis of the crude peptide will show the desired product mass as well as peaks corresponding to [M - (mass of one or more amino acids)].
Troubleshooting Protocol:
-
Verify Reagent Quality: Ensure your TFA is not old or contaminated with water, which can reduce its effectiveness. Use a fresh bottle if in doubt.
-
Increase Reaction Time: Sterically hindered amino acids may require longer deprotection times.[16] Instead of a standard 20-30 minute deprotection, try extending it to 45-60 minutes.
-
Optimize TFA Concentration: While neat TFA is often used, a solution of 50-95% TFA in a solvent like dichloromethane (DCM) is also common.[16] For some resins, 100% TFA can cause poor swelling, hindering reagent access. A 55% TFA solution in DCM may improve swelling and deprotection efficiency.[16]
-
Improve Resin Swelling: Before the deprotection step, ensure the resin is adequately swollen in an appropriate solvent like DCM.[16]
Q9: I am observing trifluoroacetylation of my peptide as a side reaction. What causes this and how can it be prevented?
A9: Trifluoroacetylation is a capping side reaction where a trifluoroacetyl group is added to the N-terminal amine of the peptide, terminating chain extension. This is a particularly insidious side reaction because the resulting capped peptide has a similar retention time in HPLC to the desired product, making purification challenging.
-
Cause: This side reaction is not caused by the TFA deprotection step itself but can occur during the subsequent neutralization step. It is often initiated by the presence of trifluoroacetoxymethyl groups on the resin support, which can be formed by the reaction of TFA with hydroxymethyl sites on the resin.[17]
-
Prevention:
-
Use High-Quality Resin: Start with a resin that has a low content of extraneous functional groups.
-
Use Stable Linkers: Employing a more acid-stable linker, such as the phenylacetamidomethyl (PAM) linker for Boc-SPPS, can significantly reduce the formation of these reactive sites and thus minimize trifluoroacetylation.[17][18]
-
Careful Neutralization: Ensure proper and immediate coupling after the neutralization step to minimize the time the free amine is exposed.
-
Section 4: Safety and Handling of Common TFA Derivatives
While TFA is the most common reagent in this class, its derivatives are also powerful tools with their own specific hazards.
Q10: What are the specific hazards of Trifluoroacetic Anhydride (TFAA) compared to TFA?
A10: Trifluoroacetic anhydride (TFAA) is even more reactive and hazardous than TFA. Its primary additional hazard is its violent reaction with water.[4]
-
Water Reactivity: TFAA reacts exothermically and violently with water, including moisture in the air, to form TFA. This reaction can cause dangerous splattering and the rapid release of corrosive TFA vapor.[4]
-
Handling Precautions: It must be handled under anhydrous conditions, typically under an inert atmosphere (e.g., nitrogen or argon).[5] All glassware must be scrupulously dried before use. It is also highly corrosive and causes severe burns.[4]
Table 2: Hazard Summary of TFA and Key Derivatives
| Compound | CAS No. | Primary Hazards | Key Handling Precaution |
| Trifluoroacetic Acid (TFA) | 76-05-1 | Severe skin/eye corrosivity, respiratory irritant, toxic.[3] | Always use in a fume hood with full PPE.[2] |
| Trifluoroacetic Anhydride (TFAA) | 407-25-0 | Reacts violently with water, highly corrosive, harmful if inhaled.[1][4] | Handle under inert, anhydrous conditions.[5] |
| Ethyl Trifluoroacetate | 383-63-1 | Highly flammable liquid, harmful if swallowed, causes skin/eye irritation.[6] | Keep away from ignition sources; use explosion-proof equipment. |
| Trifluoroacetyl Chloride | 354-32-5 | Compressed gas, highly toxic, corrosive, reacts with water.[19][20] | Use only in a chemical fume hood with appropriate gas handling equipment.[19] |
References
-
New Jersey Department of Health. (2001). Right to Know Hazardous Substance Fact Sheet: Trifluoroacetic Acid. Retrieved from [Link]
-
University of Washington. Trifluoroacetic Acid SOP. Retrieved from [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Retrieved from [Link]
-
AmericanBio. (2015). SAFETY DATA SHEET: TRIFLUOROACETIC ACID. Retrieved from [Link]
-
Amherst College. (2024). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid. Retrieved from [Link]
-
Loba Chemie. (2016). ETHYL TRIFLUOROACETATE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Oakwood Chemical. Trifluoroacetyl chloride - Safety Data Sheet. Retrieved from [Link]
- Gaus, H., et al. (1994). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited.
- Dolan, J. W. (2013). Buffer Preparation. LCGC North America, 31(3), 190-195.
-
Wikipedia. Trifluoroacetic acid. Retrieved from [Link]
-
Agilent Technologies. Eliminating Baseline Problems. Retrieved from [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
MicroSolv Technology Corporation. Ghost peaks appearing in results using a gradient with TFA which can degrade with time. Retrieved from [Link]
-
KNAUER. Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from [Link]
- Kent, S. B., et al. (1982). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International journal of peptide and protein research, 20(5), 428-438.
-
MicroSolv Technology Corporation. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. lobachemie.com [lobachemie.com]
- 7. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 8. agilent.com [agilent.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Ghost peaks appearing in results using a gradient with TFA which can degrade with time - Tips & Suggestions [mtc-usa.com]
- 11. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 12. Optimize HPLC-UV Baseline for TFA Applications [knauer.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns - FAQ [mtc-usa.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. peptide.com [peptide.com]
- 19. oakwoodchemical.com [oakwoodchemical.com]
- 20. echemi.com [echemi.com]
Optimizing storage to prevent degradation of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide
Technical Support Center: (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide
Introduction
Welcome to the technical support guide for this compound (CAS 849832-73-1). This molecule's unique structure, incorporating a trifluoroacetyl group, a hydrazone linker, and a piperazine ring, makes it a valuable building block in pharmaceutical research and drug development. However, these same functional groups render the molecule susceptible to specific degradation pathways. Maintaining the chemical integrity of this compound is paramount for reproducible and reliable experimental outcomes.
This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help you optimize storage conditions and prevent degradation. As your dedicated application scientist, my goal is to explain the causality behind these recommendations, ensuring the scientific integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
Upon receipt, the compound should be stored at 2-8°C , sealed in a dry environment , and protected from light .[1][2] For long-term storage (>6 months), flushing the container with an inert gas like argon or nitrogen before sealing is strongly recommended to minimize oxidative degradation.
Q2: What are the primary chemical groups that affect stability?
The molecule's stability is primarily influenced by two key functionalities:
-
The Hydrazone (C=N-N) Linker: This bond is the most significant point of vulnerability. It is susceptible to hydrolysis, a reaction catalyzed by acidic conditions.[3][4][5][6]
-
The Hydrazide (-C(O)NH-N=) and Piperazine Moieties: These nitrogen-containing groups are prone to oxidation, especially in the presence of atmospheric oxygen and trace metal ions.[7][8] The piperazine ring is also hygroscopic, which can attract moisture and accelerate hydrolysis.[9]
Q3: Why is the compound sensitive to acidic conditions?
The hydrazone bond's stability is pH-dependent. In acidic environments, the nitrogen atom of the C=N bond can be protonated. This increases the electrophilicity of the carbon atom, making it highly susceptible to nucleophilic attack by water, leading to cleavage of the bond.[4][6] While stable at neutral pH, the bond is rapidly destroyed in acidic environments.[3]
Q4: Is the trifluoromethyl (-CF3) group a stability concern?
No, quite the opposite. The trifluoromethyl group is highly stable due to the strength of the carbon-fluorine bond.[10] Its presence generally enhances the metabolic and chemical stability of a molecule.[10][11] The primary degradation risks do not originate from this part of the structure.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during handling and experimentation, providing explanations and actionable solutions.
Problem 1: My solid compound has developed a yellow or brownish tint over time.
-
Likely Cause: This is a classic sign of oxidative degradation . The hydrazide or piperazine nitrogen atoms can react with atmospheric oxygen.[7] This process can be accelerated by light exposure and the presence of trace metal impurities.
-
Underlying Mechanism: The N-N moiety in hydrazides can react with oxygen to produce reactive oxygen species, leading to the formation of colored impurities.[7] While some diacylhydrazines are stable against oxygen, many hydrazide derivatives are sensitive to oxidation.[7][12]
-
Troubleshooting Steps:
-
Verify Inertness: If you are storing the compound long-term, ensure the container was properly flushed with argon or nitrogen.
-
Minimize Headspace: For partially used bottles, consider transferring the material to a smaller vial to reduce the amount of trapped air.
-
Use High-Purity Solvents: When preparing solutions, use freshly opened, high-purity, or sparged solvents to minimize dissolved oxygen.
-
Chelate Trace Metals: If you suspect metal contamination in your reaction, consider adding a chelating agent like EDTA at a low concentration, if compatible with your experimental design.
-
Problem 2: I'm observing a loss of compound potency and/or the appearance of a new major peak in my HPLC/LC-MS analysis.
-
Likely Cause: This strongly suggests hydrolytic cleavage of the hydrazone bond.[3] This is especially common if the compound has been exposed to moisture or acidic conditions (e.g., acidic mobile phases, acidic excipients, or residual acid from a previous synthetic step).
-
Underlying Mechanism: The hydrazone bond undergoes hydrolysis to revert to its constituent carbonyl (a ketone derived from the piperazine ring) and hydrazine (2,2,2-trifluoroacetohydrazide) components. This reaction is significantly faster at lower pH.[5][13]
-
Troubleshooting Steps:
-
Control pH: Ensure all solutions and buffers used are at a neutral or slightly basic pH (7.0-8.0). Avoid acidic buffers or reagents.
-
Ensure Anhydrous Conditions: Use anhydrous solvents for reactions. If working with aqueous solutions is necessary, prepare them fresh. For solid handling, work in a dry environment or a glovebox.
-
Check for Moisture: Store the solid compound in a desiccator, especially after opening the container for the first time. Piperazine moieties are known to be hygroscopic.[9]
-
Analyze Degradants: Use LC-MS to identify the masses of the degradation products. The masses should correspond to the hydrolyzed fragments, confirming the degradation pathway.
-
Visualizing Degradation Pathways
The following diagram illustrates the two primary mechanisms of degradation for this compound.
Caption: Primary degradation pathways of the target compound.
Quantitative Data & Recommended Protocols
Table 1: Summary of Recommended Storage & Handling Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8°C[1][2] | Slows down the kinetics of all degradation reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of hydrazide and piperazine moieties.[7][8] |
| Light | Amber vial / Dark place | Prevents photochemical reactions that can initiate oxidation.[14][15] |
| Humidity | Sealed container in a desiccator | Prevents moisture absorption, which is a key reactant for hydrolysis.[8][9] |
| pH (in solution) | 7.0–8.0 | Hydrazone bond is most stable at neutral or slightly basic pH.[3][13] |
Protocol 1: Standard Procedure for Long-Term Storage
-
Preparation: Work in an environment with low humidity. If possible, use a glovebox.
-
Aliquotting: If you received a large quantity, aliquot the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.
-
Inert Gas Purge: For each vial, gently flush the headspace with dry argon or nitrogen for 30-60 seconds.
-
Sealing: Immediately and tightly seal the vial with a cap containing a chemically resistant liner (e.g., PTFE). Wrap the cap-vial interface with parafilm for an extra barrier against moisture.
-
Labeling: Clearly label each vial with the compound name, date, and storage conditions.
-
Storage: Place the sealed vials inside a desiccator stored in a refrigerator at 2–8°C.
Protocol 2: Experimental Workflow for Stability Assessment (Forced Degradation)
This protocol allows you to systematically test the compound's stability under various stress conditions, which is crucial for formulation development.[16]
-
Stock Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a non-reactive solvent like acetonitrile.
-
Stress Conditions Setup: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.
-
Acid Hydrolysis: 0.1 M HCl
-
Base Hydrolysis: 0.1 M NaOH
-
Oxidation: 3% H₂O₂
-
Thermal Stress: Store the stock solution (in acetonitrile) at 60°C.
-
Photolytic Stress: Expose the stock solution to a calibrated light source (as per ICH Q1B guidelines).
-
Control: Mix 1 mL of stock with 1 mL of the solvent (e.g., water or acetonitrile).
-
-
Incubation: Incubate all samples (except the photolytic one) in the dark at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).
-
Sample Analysis:
-
At each time point, withdraw an aliquot from each vial.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC-UV method. Monitor the peak area of the parent compound and the formation of any new peaks.
-
-
Data Interpretation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.
Table 2: Example Conditions for Forced Degradation Study
| Stress Condition | Reagent | Temperature | Duration | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 40°C | 24 h | Hydrazone Cleavage |
| Base Hydrolysis | 0.1 M NaOH | 40°C | 48 h | Potential Hydrolysis/Rearrangement |
| Oxidation | 3% H₂O₂ | Room Temp | 12 h | Oxidation of N-atoms |
| Thermal | Acetonitrile | 60°C | 72 h | General thermal decomposition |
| Photolytic | UV/Vis Light | Room Temp | 24 h | Photochemical oxidation |
Troubleshooting Workflow Diagram
Use this decision tree to diagnose potential stability issues with your compound.
Caption: A decision tree for troubleshooting common stability issues.
References
-
Wikipedia. Hydrazone. [Link]
-
Kilinç, K., et al. (2016). A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. The Journal of Physical Chemistry A. [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. [Link]
-
Raines Lab, University of Wisconsin-Madison. Hydrolytic Stability of Hydrazones and Oximes. [Link]
-
Lunn, G., et al. (1986). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species. American Industrial Hygiene Association Journal. [Link]
-
Saeed, A. A. H., & S-Al-Juboori, A. F. H. (1971). Studies on Girard hydrazones. Part III. Further kinetic studies on the hydrolysis of Girard hydrazones. Journal of the Chemical Society B: Physical Organic. [Link]
-
Augusto, O., et al. (2002). Hydrazide Derivatives Produce Active Oxygen Species as Hydrazine. IUBMB Life. [Link]
-
Loba Chemie. (n.d.). PIPERAZINE HEXAHYDRATE FOR SYNTHESIS Safety Data Sheet. [Link]
-
Tani, A., et al. (2008). Novel dehydrogenase catalyzes oxidative hydrolysis of carbon-nitrogen double bonds for hydrazone degradation. Journal of Biological Chemistry. [Link]
-
Bernardes, G. J. L., et al. (2008). A mechanistic study on the oxidation of hydrazides: application to the tuberculosis drug isoniazid. Chemical Communications. [Link]
-
Novachem. (2024). Piperazine citrate Safety Data Sheet. [Link]
-
BTC Pharm. (2025). How to store methyl piperazine properly? [Link]
-
BTC Pharm. (2025). How to transport the Piperazine Series safely? [Link]
-
Wongwailikhit, K., et al. (2018). Oxidative degradation of diacylhydrazine. ResearchGate. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Analytical Methods for Hydrazines. Toxicological Profile for Hydrazines. [Link]
-
Guspiel, A., et al. (2023). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. Molecules. [Link]
-
NASA. (2010). Three Methods of Detection of Hydrazines. NASA Technical Reports Server. [Link]
-
Tech Briefs. (2010). Three Methods of Detection of Hydrazines. [Link]
-
Siggia, S., & Hanna, J. G. (1969). The Determination of Hydrazino–Hydrazide Groups. Elsevier. [Link]
-
United States Air Force Academy. (1997). The Chemical and Biochemical Degradation of Hydrazine. [Link]
-
ResearchGate. (n.d.). Stability study of hydrazones. [Link]
-
Bull, T. E., et al. (2011). Drug release from hydrazone-containing peptide amphiphiles. International Journal of Pharmaceutics. [Link]
-
S. S. Kumar, & M. M. Kumar. (2016). Forced Degradation Studies. MedCrave. [Link]
-
Wang, T., et al. (2019). Highly Chemically Stable MOFs with Trifluoromethyl Groups: Effect of Position of Trifluoromethyl Groups on Chemical Stability. Inorganic Chemistry. [Link]
-
Rtko, M., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
Sources
- 1. lab-chemicals.com [lab-chemicals.com]
- 2. chemscene.com [chemscene.com]
- 3. Hydrazone - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raineslab.com [raineslab.com]
- 7. Hydrazide derivatives produce active oxygen species as hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. lobachemie.com [lobachemie.com]
- 10. mdpi.com [mdpi.com]
- 11. Highly Chemically Stable MOFs with Trifluoromethyl Groups: Effect of Position of Trifluoromethyl Groups on Chemical Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. How to store methyl piperazine properly? - Blog [zbwhr.com]
- 15. How to transport the Piperazine Series safely? - Blog [btcpharmtech.com]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Method Refinement for Sensitive Detection of Sitagliptin Impurities
From the desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the analytical challenges in sitagliptin impurity profiling. As a widely prescribed dipeptidyl peptidase-4 (DPP-4) inhibitor, ensuring the purity and safety of sitagliptin is paramount.[1][2] The presence of impurities, whether arising from the manufacturing process or degradation, can impact the drug's safety and efficacy.[1][]
This guide is structured to provide practical, field-proven solutions to common issues encountered during method development and routine analysis. We will delve into the causality behind experimental choices, moving beyond simple procedural lists to foster a deeper understanding of the chromatographic principles at play. Our goal is to equip you with the expertise to develop robust, sensitive, and reliable analytical methods that meet stringent regulatory standards.
Troubleshooting Guide
This section addresses specific, common problems in a question-and-answer format. We will diagnose the likely causes and provide systematic solutions to get your analysis back on track.
Q1: Why am I observing poor peak shape (tailing or fronting) for the sitagliptin API or its impurities?
A1: Poor peak asymmetry is a frequent hurdle in reversed-phase HPLC, especially for basic compounds like sitagliptin. The issue typically stems from unwanted secondary interactions with the stationary phase or suboptimal mobile phase conditions.
Causality & Solution Pathway:
-
Mobile Phase pH is Suboptimal: Sitagliptin has a pKa of approximately 7.7.[4] If the mobile phase pH is too close to the pKa, the molecule can exist in both ionized and non-ionized forms, leading to peak splitting or broadening. More critically, residual silanols on the silica-based stationary phase are ionized above pH 4, leading to strong electrostatic interactions with the protonated sitagliptin molecule, causing significant peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For sitagliptin, a lower pH (e.g., pH 2.5-4.0) is often effective.[5][6] This ensures sitagliptin is fully protonated and suppresses the ionization of silanol groups, minimizing secondary interactions. Buffers like phosphate or formate are commonly used.[6][7][8]
-
-
Silanol Interactions: Even at low pH, some free silanol groups on the column packing can interact with the basic amine group of sitagliptin.
-
Solution:
-
Use a High-Purity, End-Capped Column: Modern columns (e.g., Symmetry shield RP-18, Zorbax Eclipse Plus C18) are designed with minimal residual silanols.[7][9]
-
Add a Competing Base: Incorporating a small amount of an amine modifier (e.g., triethylamine) into the mobile phase can mask the active silanol sites, but this may affect mass spectrometry compatibility.
-
-
-
Sample Overload: Injecting too much sample mass can saturate the stationary phase, leading to fronting peaks.
-
Solution: Reduce the concentration of the injected sample. Ensure you are working within the linear dynamic range of the method.[1]
-
-
Mismatch between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., pure acetonitrile in a 95% aqueous mobile phase), it can cause peak distortion.
-
Solution: Dissolve and dilute the sample in the initial mobile phase or a solvent with a similar or weaker elution strength.[10]
-
Q2: I am struggling to achieve baseline resolution between two closely eluting impurities or an impurity and the main sitagliptin peak. What should I do?
A2: Achieving adequate resolution is the core objective of a stability-indicating method. When co-elution occurs, a systematic optimization of chromatographic parameters is necessary.
Causality & Solution Pathway:
-
Insufficient Chromatographic Selectivity: The combination of your column and mobile phase is not providing enough difference in retention for the critical pair.
-
Solution:
-
Modify Mobile Phase Composition: Adjust the ratio of the organic modifier (typically acetonitrile or methanol) to the aqueous buffer.[1][8] A shallower gradient or a lower percentage of organic solvent in an isocratic method will increase retention times and often improve resolution.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity due to different solvent properties (dipole moment, hydrogen bonding capacity).
-
Evaluate Different Column Chemistries: If modifying the mobile phase is insufficient, change the stationary phase. A C18 column is a common starting point, but other phases like Phenyl or Cyano can offer different selectivity based on pi-pi or dipole-dipole interactions, respectively.[4]
-
-
-
Inadequate Column Efficiency: The column may not be generating sharp enough peaks (low plate count), causing them to overlap.
-
Solution:
-
Switch to UPLC/UHPLC: Ultra-performance liquid chromatography (UPLC) systems use columns with smaller particles (<2 µm), which generate significantly higher efficiency and resolution than traditional HPLC.[4]
-
Optimize Flow Rate: Ensure the flow rate is near the optimal velocity for your column to minimize band broadening (refer to the van Deemter equation). Typical flow rates for HPLC are around 1.0 mL/min, while UPLC uses lower flow rates (e.g., 0.2-0.6 mL/min).[4][9][11]
-
Check for Dead Volume: Ensure all tubing and connections in your system are appropriate to minimize extra-column band broadening.
-
-
Q3: My method lacks the sensitivity required to detect and quantify impurities at the levels required by regulatory guidelines. How can I improve it?
A3: Sensitivity, defined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ), is critical for impurity analysis, especially for potentially genotoxic impurities which have very low acceptable limits.[11]
Causality & Solution Pathway:
-
Suboptimal Detection Wavelength: The selected UV wavelength may not be the absorbance maximum for the impurity of interest.
-
Insufficient Sample Concentration or Injection Volume: The amount of impurity being injected onto the column is too low.
-
Solution: Increase the injection volume, but be mindful of potential peak shape distortion. Alternatively, increase the sample concentration, but watch for solubility issues or API peak overload.
-
-
High Baseline Noise: A noisy baseline will obscure small peaks and worsen the LOD/LOQ.
-
Solution: Ensure the mobile phase is properly degassed. Use high-purity (HPLC or MS-grade) solvents and reagents. Check for detector lamp issues or flow cell contamination.
-
-
Inherent Limitations of UV Detection: For certain impurities that lack a strong chromophore, or for trace-level genotoxic impurities, UV detection may not be sufficient.
-
Solution: Switch to a more sensitive and specific detection technique like mass spectrometry (MS). A UPLC system coupled with a triple quadrupole mass spectrometer (UPLC-MS/MS) provides exceptional sensitivity and selectivity for quantifying trace-level impurities, such as the 7-nitroso-sitagliptin impurity.[9][11][12]
-
Troubleshooting Workflow Diagram
// Causes cause1 [label="Suboptimal Mobile Phase?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Inefficient Column?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Incorrect Wavelength?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions solution1a [label="Adjust Organic:Aqueous Ratio"]; solution1b [label="Change pH / Buffer"]; solution1c [label="Switch Organic Modifier\n(ACN <=> MeOH)"];
solution2a [label="Decrease Particle Size\n(HPLC -> UPLC)"]; solution2b [label="Optimize Flow Rate"]; solution2c [label="Change Column Chemistry\n(C18 -> Phenyl)"];
solution3a [label="Use PDA to find λmax"]; solution3b [label="Consider Mass Spec (LC-MS)"];
// Connections start -> cause1 [label="Check Selectivity"]; start -> cause2 [label="Check Efficiency"]; start -> cause3 [label="Check Detection", headport="n", tailport="s"];
cause1 -> solution1a [label="Yes"]; solution1a -> solution1b; solution1b -> solution1c;
cause2 -> solution2a [label="Yes"]; solution2a -> solution2b; solution2b -> solution2c;
cause3 -> solution3a [label="Yes"]; solution3a -> solution3b; } ax Caption: Logical workflow for troubleshooting poor chromatographic resolution.
Frequently Asked Questions (FAQs)
Q: What are the common process-related and degradation impurities of sitagliptin? A: Impurities can originate from starting materials, by-products of the synthesis, or degradation of the final API.[1][13] Forced degradation studies show that sitagliptin is susceptible to hydrolysis (acidic and basic) and oxidation.[14][15][16] Common impurities that have been identified include:
-
Process-Related Impurities: These can include isomers or compounds from alternative reaction pathways. Examples include Defluoro Sitagliptin (Impurity B) and Sitagliptin Ketoamide.[17][18]
-
Degradation Products:
-
Acid/Base Hydrolysis Products: Stress testing in acidic and basic conditions can lead to the cleavage of the amide bond.[7][19]
-
Oxidative Degradation Products: Reaction with oxidizing agents like H₂O₂ can form various degradation products.[16]
-
Nitrosamine Impurities: A potential genotoxic impurity, 7-nitroso-sitagliptin, has been identified and requires highly sensitive analytical methods for control.[11][20]
-
Q: What are the regulatory requirements for controlling these impurities? A: Global regulatory bodies like the ICH, FDA, and EMA provide guidelines for the control of impurities in new drug substances and products.[13][21][22] The key guidelines are ICH Q3A (for drug substances) and Q3B (for drug products).[23][24] These guidelines establish thresholds for action:
| Threshold | Maximum Daily Dose ≤ 2 g/day | Purpose |
| Reporting | ≥ 0.05% | Impurities at or above this level must be reported in regulatory submissions. |
| Identification | > 0.10% or 1.0 mg/day (whichever is lower) | The structure of impurities exceeding this level must be determined. |
| Qualification | > 0.15% or 1.0 mg/day (whichever is lower) | Impurities above this threshold must be assessed for safety through toxicological studies. |
This table summarizes the general thresholds; specific values depend on the maximum daily dose of the drug.[21][24]
Q: Which analytical technique is best: HPLC, UPLC, or UPLC-MS/MS? A: The choice depends on the specific analytical goal.
-
HPLC with UV/PDA: This is the workhorse for routine quality control, assay, and impurity determination at levels specified by ICH Q3A/B. It is robust, reliable, and widely available.[1][9]
-
UPLC with UV/PDA: UPLC offers significant advantages in speed, resolution, and sensitivity over traditional HPLC due to the use of sub-2 µm particle columns.[4] It is ideal for complex separations or high-throughput environments.
-
UPLC-MS/MS: This is the gold standard for trace-level analysis and is essential for quantifying potential genotoxic impurities like nitrosamines, which have acceptance limits in the parts-per-million (ppm) range relative to the API.[11][12] It is also invaluable during development for the structural identification of unknown impurities found during forced degradation studies.[19][25]
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Sitagliptin and Impurities
This protocol is a representative method synthesized from published literature for the simultaneous determination of sitagliptin and its process-related/degradation impurities.[8][9][19]
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatograph with a PDA or UV detector.
-
Column: C18 column, e.g., Symmetry shield RP-18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[9]
2. Reagents and Solutions:
-
Mobile Phase A: Prepare a 20 mM phosphate buffer and adjust the pH to 7.0.[19] Alternatively, a 0.1% perchloric acid or formic acid solution can be used for lower pH separations.[7][9] Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and B in a 50:50 v/v ratio.
-
Standard Solution: Accurately weigh and dissolve sitagliptin reference standard in the diluent to obtain a known concentration (e.g., 200 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sitagliptin API or powdered tablets in the diluent to obtain a similar target concentration. Sonicate if necessary to ensure complete dissolution.[26]
3. Chromatographic Conditions:
-
Column Temperature: 25-40°C.[9]
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 30 60 40 40 35 65 45 95 5 55 95 5 Note: This is an example gradient and must be optimized for your specific column and impurity profile.[9]
4. System Suitability:
-
Inject the standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The theoretical plates for the sitagliptin peak should be > 2000.
-
The tailing factor for the sitagliptin peak should be ≤ 1.5.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions to intentionally degrade sitagliptin to demonstrate the specificity and stability-indicating nature of the analytical method.[2][15][25]
1. Sample Preparation: Prepare a stock solution of sitagliptin API at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., diluent from Protocol 1).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60-80°C for a defined period (e.g., 2-6 hours).[7][15] Neutralize with an equivalent amount of 0.1 N NaOH before injection.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature or slightly elevated temperature for a set time.[14][15] Neutralize with 0.1 N HCl before injection.
-
Oxidative Degradation: Mix the stock solution with 3-10% hydrogen peroxide (H₂O₂) and store at room temperature for up to 24 hours.[15][25]
-
Thermal Degradation: Store the solid API powder in an oven at 105°C for several days.[25] Also, heat the stock solution at 80°C.[15]
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a stability chamber for a defined period.[15]
3. Analysis:
-
For each condition, withdraw samples at various time points.
-
Dilute the stressed samples to the target concentration of the analytical method.
-
Analyze using the validated stability-indicating method (e.g., Protocol 1) alongside an unstressed control sample.
-
The goal is to achieve 5-20% degradation of the active ingredient to ensure that the primary degradation products are formed and can be adequately resolved from the parent peak.[2]
Analytical Method Workflow
// Connections prep_sample -> select_column; prep_mobile -> select_column; select_column -> optimize_mobile -> optimize_conditions -> specificity; specificity -> linearity -> lod_loq -> accuracy -> precision -> robustness -> system_suitability; system_suitability -> run_analysis -> data_processing; } ax Caption: Overall workflow for analytical method development and validation.
References
- Development and Validation of RP-HPLC Method for The Estimation of Impurity from Sitagliptin Bulk and formul
- Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination o. Brazilian Journal of Pharmaceutical Sciences.
- Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Avomeen.
- A Comparative Guide to Validated Analytical Procedures for Sitagliptin and Its Rel
- Bioanalytical Method Development and Validation and forced degradation of Sitagliptin and determination of Pharmacokinetic application study in Human Plasma by RP-HPLC method. Journal of Drug Delivery and Therapeutics.
- A Validated HPLC Stability Indicating Method for the Determination of Sitagliptin in Bulk Drug Substance and Tablets. International Journal of Pharmaceutical Sciences Review and Research.
- Forced degradation studies of Sitagliptin Phosphate and Metformin HCl...
- Stability of extemporaneously prepared sitagliptin phosph
- ISOLATION, CHARACTERIZATION OF DEGRADATION PRODUCTS OF SITAGLIPTIN AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR SITAGLIPTIN API AND TABLETS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- The Importance of Impurity Standards in Pharmaceutical Development. PharmiWeb.com.
- Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. PMC - NIH.
- Quality: impurities. European Medicines Agency (EMA).
- Chiral HPLC Analysis of Sitagliptin: A Technical Support Center. Benchchem.
- Determination of sitagliptin in the presence of its organic impurities using Box-Behnken experimental design for robustness assessment.
- Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. Asian Journal of Chemistry.
- Various Analytical Methods for Analysis of Sitagliptin - A Review. International Journal of Current Science Research and Review.
- Simultaneous Determination of Sitagliptin Phosphate Monohydrate and Metformin Hydrochloride in Tablets by a Valid
- Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indic
- Guidance for Industry Q3A Impurities in New Drug Substances. FDA.
- Stability Indicating Method Development and Validation, Stress Degradation Studies for Empagliflozin and Sitagliptin Phosphate by Using RP-HPLC. International Journal of Pharmaceutical Sciences.
- Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. MDPI.
- “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs”. International Journal of Environmental Sciences.
- A highly sensitive LC-MS/MS method for the determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient. RSC Publishing.
- REVERSED-PHASE LIQUID CHROMATOGRAPHY WITH MASS DETECTION AND NMR CHARACTERIZATION OF SITAGLIPTIN DEGRADATION RELATED IMPURITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Sitagliptin Impurities. BOC Sciences.
- Sitagliptin-impurities.
- An efficient and sensitive RPHPLC method was developed and validated for the estimation of Sitagliptin Phosphate process impurities in drug substances. IJPSR.
- Development and Validation of an RP-HPLC Method for Analysis of Sitagliptin. IJTSRD.
Sources
- 1. bepls.com [bepls.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 4. Simultaneous Determination of Sitagliptin Phosphate Monohydrate and Metformin Hydrochloride in Tablets by a Validated UPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijcsrr.org [ijcsrr.org]
- 7. seer.ufrgs.br [seer.ufrgs.br]
- 8. theaspd.com [theaspd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A highly sensitive LC-MS/MS method for the determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. pharmiweb.com [pharmiweb.com]
- 14. jddtonline.info [jddtonline.info]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. ijpsr.com [ijpsr.com]
- 17. pharmaffiliates.com [pharmaffiliates.com]
- 18. ijpsr.com [ijpsr.com]
- 19. asianpubs.org [asianpubs.org]
- 20. Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry | MDPI [mdpi.com]
- 21. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 22. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 23. tasianinch.com [tasianinch.com]
- 24. fda.gov [fda.gov]
- 25. scispace.com [scispace.com]
- 26. ijtsrd.com [ijtsrd.com]
Technical Support Center: Overcoming Solubility Challenges of Fluorinated Compounds in Aqueous Buffers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with fluorinated compounds in their experimental workflows. The unique physicochemical properties of fluorinated molecules, while beneficial for modulating bioactivity and metabolic stability, often present significant challenges in achieving adequate aqueous solubility for reliable in vitro and in vivo studies.[1][2][3][4]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges effectively. Our approach is grounded in explaining the causal relationships behind experimental choices, ensuring that the protocols you implement are robust and self-validating.
Part 1: Understanding the "Fluorine Challenge"
The introduction of fluorine into a molecule can dramatically alter its electronic properties, lipophilicity, and conformation, often leading to poor solubility in aqueous media.[2][4] Highly fluorinated compounds can be both hydrophobic (water-repelling) and lipophobic (lipid-repelling), a property sometimes referred to as "fluorous."[5] This dual nature makes their dissolution in standard aqueous buffers a non-trivial task.
Frequently Asked Questions (FAQs): The Basics
Q1: Why are my fluorinated compounds crashing out of solution when I dilute my DMSO stock into aqueous buffer?
A1: This is a common phenomenon driven by a drastic change in the solvent environment.[6] Your fluorinated compound is likely soluble in the polar aprotic solvent Dimethyl Sulfoxide (DMSO), but when this stock solution is introduced into an aqueous buffer, the overall polarity of the solvent system increases significantly.[6][7] The high concentration of water molecules cannot effectively solvate the hydrophobic and often lipophobic fluorinated compound, causing it to precipitate out of the solution.[6][8]
Q2: I've heard that fluorination can sometimes improve solubility. Is this true?
A2: It's context-dependent. The strategic placement of fluorine atoms can modulate the pKa of nearby acidic or basic functional groups, which in turn can influence ionization and solubility at a given pH.[2] For instance, fluorine's strong electron-withdrawing effect can make a nearby carboxylic acid more acidic (lower pKa) or a neighboring amine less basic (lower pKa of its conjugate acid).[2] However, increasing the overall fluorine content, especially in the form of trifluoromethyl groups, generally increases lipophilicity and decreases aqueous solubility.[4]
Part 2: Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
When encountering a solubility issue with a fluorinated compound, a systematic approach is crucial. The following guide provides a decision-making framework to help you select the most appropriate solubilization strategy.
Decision-Making Workflow for Solubilizing Fluorinated Compounds
Caption: A workflow for systematically addressing solubility issues with fluorinated compounds.
Strategy 1: Co-solvent Systems
The principle behind using a co-solvent is to reduce the overall polarity of the aqueous buffer, thereby increasing the solubility of a lipophilic compound.[9]
-
When to Use: This is often the first line of defense when simple dilution of a DMSO stock fails. It is particularly useful for in vitro assays where the final concentration of the organic solvent can be kept low enough to avoid cellular toxicity.[10]
-
Common Co-solvents:
-
Dimethyl Sulfoxide (DMSO): While used for stock solutions, maintaining a low final concentration (typically <0.5%) in the assay can aid solubility.[6]
-
Ethanol: Another common choice, but can be more cytotoxic than DMSO for some cell lines.[10][11]
-
Polyethylene Glycols (PEGs), Propylene Glycol: Often used in formulations for both in vitro and in vivo studies due to their lower toxicity profile.[12]
-
-
Causality: Co-solvents work by disrupting the hydrogen-bonding network of water, creating a microenvironment that is more favorable for the dissolution of non-polar solutes.
Troubleshooting Co-solvent Approaches:
| Issue | Potential Cause | Recommended Action |
| Precipitation still occurs at low co-solvent concentrations. | The compound is highly insoluble, and the co-solvent concentration is insufficient to maintain solubility. | Increase the co-solvent concentration, but be mindful of its toxicity limits in your assay. Perform a dose-response curve for the co-solvent alone to determine the maximum tolerated concentration.[10][13] |
| Inconsistent results in biological assays. | The co-solvent may be affecting the biological system (e.g., enzyme activity, cell viability).[14][15] | Run a vehicle control (buffer with the same concentration of co-solvent but without the compound) to assess the impact of the co-solvent on the assay. |
Strategy 2: pH Adjustment
For ionizable fluorinated compounds, altering the pH of the buffer can significantly enhance solubility.
-
When to Use: If your compound has an acidic or basic functional group.
-
Principle:
-
Acidic compounds: Solubility increases as the pH is raised above the pKa, leading to the formation of the more soluble anionic salt.
-
Basic compounds: Solubility increases as the pH is lowered below the pKa, resulting in the formation of the more soluble cationic salt.
-
-
Causality: The ionized form of a compound is generally more water-soluble than its neutral form due to the charge facilitating interactions with polar water molecules.
Troubleshooting pH Adjustment:
| Issue | Potential Cause | Recommended Action |
| Compound is not stable at the required pH. | The pH required for solubilization may cause degradation of the compound. | Assess the stability of your compound at different pH values over the duration of your experiment. |
| The required pH is not compatible with the biological assay. | Extreme pH values can denature proteins or harm cells. | Ensure the final pH of your assay medium is within the physiological range required for your experimental system. |
Strategy 3: Surfactants
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC).[16][17][18]
-
When to Use: For highly hydrophobic compounds that do not respond well to co-solvents or pH adjustments.
-
Mechanism of Action: The hydrophobic core of the micelle can encapsulate the poorly soluble fluorinated compound, while the hydrophilic shell interacts with the aqueous environment, effectively solubilizing the compound.[17][18]
Mechanism of Surfactant Solubilization
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. core.ac.uk [core.ac.uk]
- 9. ijmsdr.org [ijmsdr.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 13. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 14. Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Robustness of Analytical Methods for Sitagliptin Impurity Profiling
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for sitagliptin analytical methods. This guide is designed for researchers, analytical scientists, and drug development professionals to provide field-proven insights and practical solutions for common challenges encountered during impurity profiling. The content is structured to help you diagnose issues, understand the underlying scientific principles, and implement robust solutions in your laboratory.
Troubleshooting Guide: Common Chromatographic Issues
This section addresses specific problems you may encounter during the analysis of sitagliptin and its related substances. The question-and-answer format is designed to help you quickly identify your issue and implement a logical, science-based solution.
Q1: Why am I observing poor resolution or co-elution between the main sitagliptin peak and a known impurity?
A1: Inadequate chromatographic resolution is a frequent challenge, often stemming from suboptimal mobile phase conditions or an inappropriate stationary phase. Co-elution compromises accurate quantification and must be resolved.
Causality & Explanation: Sitagliptin is a basic compound, and many of its impurities share similar structural features. Achieving separation relies on exploiting subtle differences in their physicochemical properties, primarily hydrophobicity and ionizability. The choice of mobile phase pH is critical as it dictates the ionization state of both the analytes and the column's stationary phase, directly impacting retention and selectivity.
Troubleshooting Steps:
-
Evaluate Mobile Phase pH: The ionization of sitagliptin's primary amine is key. Operating at a low pH (e.g., pH 2.5-3.5) ensures the molecule is fully protonated and well-behaved chromatographically. However, if co-eluting with an impurity, slight adjustments to the pH can alter the selectivity. For instance, moving the pH can change the ionization state of an impurity relative to sitagliptin, often resolving the peaks. A study on separating sitagliptin from its impurities found that using a 1% perchloric acid solution in the mobile phase was effective.[1]
-
Modify Organic Solvent Gradient: If using a gradient method, the slope can dramatically affect resolution.
-
Shallow Gradient: A slower, more shallow gradient provides more time for closely eluting compounds to separate. Try decreasing the rate of organic solvent increase (e.g., from 1% B/min to 0.5% B/min) in the region where the critical pair elutes.
-
Isocratic Hold: Introduce an isocratic hold in your gradient just before the elution of the critical pair to improve separation.
-
-
Change Stationary Phase Chemistry: If mobile phase optimization fails, the column chemistry is the next logical variable to change.
-
Standard C18: While a good starting point, not all C18 columns are the same. Differences in end-capping and silica purity can affect selectivity.
-
Phenyl-Hexyl Phase: For compounds containing aromatic rings like sitagliptin, a phenyl-based stationary phase can offer alternative selectivity through pi-pi interactions. An HPLC method using an XBridgeTM Phenyl column demonstrated successful separation of sitagliptin from its process impurities.[2]
-
Chiral Phase (for Enantiomers): For separating the (S)-enantiomer, a specialized chiral stationary phase is mandatory. Polysaccharide-based columns, such as amylose or cellulose derivatives, are commonly used. The USP monograph for sitagliptin phosphate specifies a chiral column for determining enantiomeric purity.[3][4]
-
-
Adjust Column Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) reduces mobile phase viscosity, which can improve peak efficiency (narrower peaks) and sometimes alter selectivity, potentially resolving co-eluting peaks.[5]
Q2: My sitagliptin peak is exhibiting significant tailing. What is the cause and how can I fix it?
A2: Peak tailing for sitagliptin is a classic sign of secondary interactions between the basic analyte and acidic silanol groups on the silica-based column packing. [6]
Causality & Explanation: Standard silica columns have residual, un-capped silanol groups (Si-OH) on their surface. At mid-range pH, these groups can be deprotonated (Si-O-), creating negatively charged sites. The positively charged (protonated) sitagliptin molecule can then interact ionically with these sites, in addition to its primary reversed-phase interaction. This secondary interaction is stronger and leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak.[7]
Troubleshooting Steps:
-
Lower Mobile Phase pH: This is the most effective solution. By operating at a low pH (e.g., 2.5-3.5) with an acid like formic acid, phosphoric acid, or perchloric acid, the silanol groups are fully protonated (Si-OH) and neutral.[1][6] This eliminates the ionic secondary interaction, leading to a much more symmetrical peak shape.
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to "shield" the silanol groups and reduce the secondary interactions. Try increasing your buffer concentration from 10mM to 25mM.
-
Use a High-Purity, End-Capped Column: Modern columns are made with higher purity silica and feature more effective end-capping (reacting the residual silanols with a small silylating agent). These columns have a much lower population of active silanols and are less prone to causing peak tailing with basic compounds.
-
Consider a Phenyl or Embedded Polar Group (EPG) Column: These stationary phases can provide alternative selectivities and are sometimes less prone to strong silanol interactions compared to standard C18 phases.
Troubleshooting Workflow: Resolving Poor Peak Separation
The following diagram illustrates a systematic approach to troubleshooting resolution issues.
Caption: A decision tree for systematically troubleshooting poor peak resolution.
Q3: I'm analyzing for the N-nitroso impurity and struggling with sensitivity and baseline noise. What should I do?
A3: The analysis of N-nitrosamines, which are potential genotoxic impurities, requires highly sensitive and specific analytical techniques. Baseline noise can easily obscure the low-level signal. The International Council for Harmonisation (ICH) M7(R1) guideline classifies N-nitrosamines as a "cohort of concern," requiring strict control.[8]
Causality & Explanation: N-nitroso sitagliptin is often present at parts-per-million (ppm) or even lower levels relative to the active pharmaceutical ingredient (API). Standard HPLC-UV methods typically lack the sensitivity to detect such low concentrations. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides the necessary sensitivity and specificity for quantification at these trace levels.[9][10] Baseline noise in LC-MS can originate from contaminated solvents, a dirty ion source, or electronic noise.
Recommended Approach: UPLC-MS/MS
-
Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS) is the gold standard.[8]
-
Ionization Mode: Use Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode. This is a highly specific and sensitive technique where you pre-select the precursor ion (the molecular weight of N-nitroso sitagliptin) and a specific fragment ion generated in the collision cell. This filtering process eliminates most chemical noise, dramatically improving the signal-to-noise ratio.
-
Mobile Phase: Use MS-compatible mobile phases, such as 0.1% formic acid in water and acetonitrile. Avoid non-volatile buffers like phosphate, which will contaminate the MS source.[9]
-
Divert Valve: To prevent the highly concentrated sitagliptin API peak from contaminating the MS source, use a divert valve to direct the column effluent to waste during the elution of the main peak.[8]
-
Baseline Noise Reduction:
-
Use high-purity, LC-MS grade solvents and additives.
-
Regularly clean the mass spectrometer's ion source.
-
Ensure proper degassing of the mobile phase to prevent bubble formation, which can cause baseline disturbances.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is a robust strategy for developing a stability-indicating impurity profiling method for sitagliptin from scratch?
A1: A Quality by Design (QbD) approach is the most robust strategy. This involves systematically understanding how method parameters influence performance, rather than relying on trial and error.[12]
-
Define Method Goals: Clearly define the Analytical Target Profile (ATP). This includes identifying all known potential impurities (process-related and degradants) and setting targets for resolution, sensitivity (LOD/LOQ), and accuracy.[13][14]
-
Initial Risk Assessment: Identify critical method parameters that are likely to impact the ATP. For HPLC, these are typically column chemistry, mobile phase pH, gradient time, and column temperature.
-
Forced Degradation Studies: Perform forced degradation studies early in the development process.[15] This helps identify the likely degradation products and ensures the method can separate them from the parent drug, proving its stability-indicating capability as required by ICH Q1A(R2) guidelines.
-
Systematic Screening & Optimization:
-
Column Screening: Screen a small, diverse set of columns (e.g., a standard C18, a Phenyl-Hexyl, and an embedded polar group column) with a generic gradient to find the most promising stationary phase.
-
Design of Experiments (DoE): Use statistical software to systematically investigate the effects of critical parameters (e.g., pH, gradient time) on critical quality attributes (e.g., resolution of the most difficult-to-separate peaks). This is far more efficient than one-factor-at-a-time (OFAT) experiments.[2]
-
-
Method Validation: Once the optimal method is established, perform a full validation according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness.[8][12]
Q2: How should I design and execute forced degradation studies for sitagliptin?
A2: Forced degradation (or stress testing) is a critical part of method development and validation, designed to demonstrate the specificity of the analytical method in the presence of degradation products. The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradants are formed at detectable levels without completely destroying the molecule.[16]
Typical Stress Conditions:
| Stress Condition | Protocol Example | Potential Degradants |
| Acid Hydrolysis | 0.5 N HCl at 70°C for several hours.[15][16] | Amide bond cleavage, leading to the formation of multiple degradation products.[17] |
| Base Hydrolysis | 0.1 N NaOH at room temperature for several hours.[15] | Similar to acid hydrolysis, but may yield different impurity profiles. |
| Oxidation | 3-10% H₂O₂ at room temperature for several hours.[15][18] | N-oxides or other oxidation products. |
| Thermal Degradation | Expose solid drug substance to 105°C for several days.[15] | Typically less degradation, but can reveal thermally labile spots. |
| Photolytic Degradation | Expose solution to UV/Vis light (ICH Q1B guideline: overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). | Photolytic rearrangement or cleavage products. |
Experimental Protocol: Acid-Based Forced Degradation
-
Sample Preparation: Prepare a solution of sitagliptin drug substance in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
Stress Application:
-
Acid Stress: Mix 5 mL of the sample solution with 5 mL of 1.0 N HCl.
-
Base Stress: Mix 5 mL of the sample solution with 5 mL of 0.2 N NaOH.
-
Control: Mix 5 mL of the sample solution with 5 mL of water.
-
-
Incubation: Place all three vials in a water bath at 70°C. Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Immediately before injection, neutralize the acid-stressed samples with an equivalent amount of NaOH and the base-stressed samples with an equivalent amount of HCl. This is crucial to prevent on-column degradation or damage to the column.
-
Analysis: Analyze the control, stressed, and neutralized samples by your proposed HPLC method.
-
Evaluation:
-
Check for the formation of new peaks.
-
Perform peak purity analysis (e.g., using a PDA detector) to ensure the sitagliptin peak is spectrally pure in the stressed samples.
-
Calculate the mass balance to account for all the material. A good mass balance (>95%) provides confidence that all major degradants are being detected.[15]
-
Q3: What are the key differences between the sitagliptin methods in the USP and EP?
A3: While both the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide monographs for sitagliptin, there can be differences in the specified impurities and the analytical methods prescribed.
-
Specified Impurities: The list of specified impurities may differ. For example, the EP may list an impurity (e.g., Sitagliptin Impurity A) that has a different designation or is not listed in the USP monograph, and vice-versa.[19] It is essential to consult the current version of each pharmacopeia for the specific requirements.
-
Analytical Procedures: The chromatographic conditions (e.g., column, mobile phase, gradient) for the related substances test may vary. One pharmacopeia might specify a different column or a slightly different mobile phase pH, which could lead to different impurity profiles.
-
System Suitability: The system suitability requirements (e.g., resolution between a specific pair of peaks) will be tailored to the specific method described in the monograph.
Best Practice: When developing a method for a global market, it is advisable to create a single, robust method that is capable of separating all impurities listed in both the USP and EP. This "global method" must then be validated to show it meets the system suitability criteria of both pharmacopeias. Reference standards for impurities specified in both monographs are available commercially.[13]
Decision Logic for Investigating Unknown Impurities
This diagram outlines the process for characterizing an unknown peak that appears during a stability study.
Caption: A logical workflow for the identification of unknown impurities.
References
-
SynThink Research Chemicals. Sitagliptin EP Impurities & USP Related Compounds. SynThink. Available from: [Link]
-
Veeprho. Sitagliptin Impurities and Related Compound. Veeprho. Available from: [Link]
-
LCGC International. Enantiomeric Purity of Sitagliptin Phosphate per USP Monograph. LCGC International. Available from: [Link]
-
A new stability indicating RP-HPLC method for the determination of Sitagliptin Phosphate in the presence of its impurities and degradation products. (2009). International Journal of Pharmacy and Pharmaceutical Sciences, 1. Available from: [Link]
-
Phenomenex, Inc. Enantiomeric Purity of Sitagliptin Phosphate per USP Monograph using Lux® 5 µm Amylose-1 Column. Phenomenex. Available from: [Link]
-
USP-NF. SITAGLIPTIN PHOSPHATE. (2023). USP-NF. Available from: [Link]
-
Bohrium. Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. Bohrium. Available from: [Link]
-
Al-Shannag, M., et al. (2022). Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. Molecules, 27(24), 8581. Available from: [Link]
-
Al-Shannag, M., et al. (2022). Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. MDPI. Available from: [Link]
-
European Medicines Agency. (2021). Assessment report - Sitagliptin SUN. EMA. Available from: [Link]
-
Pharmaffiliates. Sitagliptin-impurities. Pharmaffiliates. Available from: [Link]
-
International Journal of Research in Pharmacy and Allied Science. Quality by Design Based Analytical Method Development and Validation of Sitagliptin Phosphate by RP-HPLC. (2025). Available from: [Link]
-
Jeyabalan, G., & Nyola, N. Analytical Method Development and Validation of Sitagliptine Phosphate Monohydrate in Pure and Tablet Dosage Form by UV-Vis Spectroscopy. Research and Reviews: Journal of Pharmaceutical Analysis. Available from: [Link]
-
Wang, Z., et al. (2023). A highly sensitive LC-MS/MS method for the determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient. Analytical Methods, 15(3). Available from: [Link]
-
Vable, K. R. (2024). A review on HPLC Analytical method and Validation for determination of Sitagliptin phosphate in bulk and different dosage form. ResearchGate. Available from: [Link]
-
REVERSED-PHASE LIQUID CHROMATOGRAPHY WITH MASS DETECTION AND NMR CHARACTERIZATION OF SITAGLIPTIN DEGRADATION RELATED IMPURITIES. (2016). International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Development and Validation of RP-HPLC Method for The Estimation of Impurity from Sitagliptin Bulk and formulation. (n.d.). bepls. Available from: [Link]
-
Vuyyuru, N. R., et al. (2017). Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. SciSpace. Available from: [Link]
-
Various Analytical Methods for Analysis of Sitagliptin. (2024). International Journal of Current Science Research and Review. Available from: [Link]
-
El-Kimary, E. I., et al. (2016). Improved Chromatographic Separation of Sitagliptin Phosphate and Metformin Hydrochloride. Iranian Journal of Pharmaceutical Research, 15(4), 855–863. Available from: [Link]
-
Determination of sitagliptin in the presence of its organic impurities using Box-Behnken experimental design for robustness assessment. (2018). ResearchGate. Available from: [Link]
-
Lange, A. D. C., et al. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. Drug Analytical Research, 7(1), 41-45. Available from: [Link]
-
Vuyyuru, N. R., et al. (2017). Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. Asian Journal of Chemistry, 29(9), 1941-1947. Available from: [Link]
-
Al-Shannag, M., et al. (2022). Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. ResearchGate. Available from: [Link]
-
Lange, A. D. C., et al. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. ResearchGate. Available from: [Link]
-
Lange, A. D. C., et al. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. Drug Analytical Research. Available from: [Link]
-
Impurity Profiling And Regulatory Aspects Of Sitagliptin Active Pharmaceutical Ingredient. (n.d.). Worldwidejournals.com. Available from: [Link]
-
Hayat, M. M., et al. (2015). Development and Validation of an HPLC Method for the Quantification of Sitagliptin in Plasma and Tablet Dosage Form. ResearchGate. Available from: [Link]
-
Pharmaffiliates. Sitagliptin-impurities. Pharmaffiliates. Available from: [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. Available from: [Link]
-
Agilent. Eliminating Baseline Problems. Agilent. Available from: [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). International Journal of Creative Research Thoughts. Available from: [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex. Available from: [Link]
-
Semantic Scholar. Development and Validation of a Novel RP-HPLC Analytical Method for Sitagliptin Determination in Human Plasma. Semantic Scholar. Available from: [Link]
-
Al-Aani, H., & Al-Rekabi, M. (2025). Optimization and Validation of the UPLC Method for Rapid, Facile, and Simultaneous Analysis of Sitagliptin and Metformin in Quality Control Samples. Journal of Chemistry. Available from: [Link]
-
ResearchGate. Chromatogram of sitagliptin. ResearchGate. Available from: [Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. phenomenex.com [phenomenex.com]
- 5. Improved Chromatographic Separation of Sitagliptin Phosphate and Metformin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 10. mdpi.com [mdpi.com]
- 11. agilent.com [agilent.com]
- 12. ijrpas.com [ijrpas.com]
- 13. synthinkchemicals.com [synthinkchemicals.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. scispace.com [scispace.com]
- 16. seer.ufrgs.br [seer.ufrgs.br]
- 17. asianpubs.org [asianpubs.org]
- 18. ijpsr.com [ijpsr.com]
- 19. Sitagliptin containing impurity A CRS | LGC Standards [lgcstandards.com]
Validation & Comparative
Validation of HPLC method for (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide
An In-Depth Technical Guide to the Validation of a Stability-Indicating HPLC Method for (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide (TFPAH)
This guide provides a comprehensive walkthrough of the validation process for a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound, hereafter referred to as TFPAH. In the landscape of pharmaceutical development, the validation of an analytical procedure is a mandatory process that demonstrates its suitability for the intended purpose.[1][2][3] This document adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2)[4][5], and draws upon the standards of the United States Pharmacopeia (USP)[6][7][8][9].
The objective of this guide is not merely to present a protocol but to elucidate the scientific rationale behind each validation parameter. We will explore the causality of experimental choices, compare the validated HPLC method against viable alternatives, and present supporting data to establish a robust, reliable, and trustworthy analytical procedure for TFPAH in the context of drug substance and product analysis.
The Analyte and the Analytical Imperative
This compound (TFPAH) is a novel heterocyclic compound under investigation for its potential therapeutic properties. Its unique hydrazone moiety, while integral to its function, presents analytical challenges due to potential instability and reactivity. Therefore, a validated, stability-indicating analytical method is paramount for accurate quantification in purity testing, stability studies, and final product assay.
Caption: Chemical name of the target analyte, TFPAH.
High-Performance Liquid Chromatography (HPLC) was selected as the primary analytical technique due to its high resolution, sensitivity, and adaptability for quantifying non-volatile and thermally labile compounds like TFPAH.[10]
HPLC Method Validation: A Parameter-by-Parameter Analysis
The validation process is a systematic evaluation of the method's performance characteristics.[11][12] The following sections detail the experimental approach and results for each key validation parameter.
System Suitability
Causality: Before any sample analysis, we must confirm that the chromatographic system is performing adequately. System suitability tests are an integral part of the analytical procedure, ensuring the system's precision and resolving power are sufficient for the analysis at hand.[6][9] This is a self-validating check performed before each analytical run.
Protocol: A standard solution of TFPAH (50 µg/mL) was injected six replicate times. Key chromatographic parameters were evaluated against pre-defined acceptance criteria as mandated by USP <621>.[8][13]
Data Summary:
| Parameter | Acceptance Criteria | Result | Status |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 | Pass |
| Theoretical Plates (N) | N > 2000 | 6850 | Pass |
| % RSD of Peak Area | ≤ 1.0% | 0.45% | Pass |
| % RSD of Retention Time | ≤ 1.0% | 0.12% | Pass |
These results confirm the chromatographic system is precise and provides symmetrical, efficient peaks, making it suitable for the subsequent validation experiments.
Specificity and Stability-Indicating Nature
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[10][14] For a stability-indicating method, it is crucial to demonstrate that the analyte peak is free from interference from any degradants formed under stress conditions.
Protocol:
-
Blank Analysis: A solution of the diluent was injected to ensure no interfering peaks at the retention time of TFPAH.
-
Forced Degradation: TFPAH was subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation.
-
Peak Purity Analysis: The stressed samples were analyzed, and the TFPAH peak was evaluated for purity using a Photodiode Array (PDA) detector. The resolution between the TFPAH peak and the closest eluting degradant peak was calculated.
Data Summary:
| Stress Condition | % Degradation | Peak Purity Index | Resolution (Rs) |
| 0.1N HCl (60°C, 4h) | 12.5% | 0.9998 | 2.8 |
| 0.1N NaOH (60°C, 2h) | 21.3% | 0.9995 | 3.5 |
| 10% H₂O₂ (RT, 8h) | 15.8% | 0.9997 | 2.5 |
| Thermal (80°C, 48h) | 5.2% | >0.999 | >2.0 |
| Photolytic (ICH Q1B) | 8.9% | >0.999 | >2.0 |
The method successfully separated TFPAH from all degradation products with high resolution (Rs > 2.0) and peak purity indices approaching 1.0. This unequivocally demonstrates the method's specificity and its stability-indicating capability.
Linearity and Range
Causality: Linearity demonstrates a direct proportional relationship between the analyte concentration and the detector response.[11] This is fundamental for accurate quantification. The range is the interval over which this proportionality is established with acceptable accuracy and precision.[12]
Protocol: A series of solutions of TFPAH were prepared at concentrations ranging from 5 to 75 µg/mL (10% to 150% of the target assay concentration of 50 µg/mL). A calibration curve was constructed by plotting peak area against concentration.
Data Summary:
| Parameter | Result |
| Range | 5 - 75 µg/mL |
| Regression Equation | y = 45872x + 1250 |
| Correlation Coefficient (r²) | 0.9996 |
| Y-intercept % of Response at 100% | 0.05% |
The high correlation coefficient (r² > 0.999) confirms excellent linearity across the specified range, validating the method for assay and impurity quantification.
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value.[10][14] It is typically determined by recovery studies, where a known amount of analyte is spiked into a placebo matrix.
Protocol: The accuracy was evaluated by spiking TFPAH into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery was then calculated.
Data Summary:
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40.0 | 39.8 | 99.5% |
| 100% | 50.0 | 50.3 | 100.6% |
| 120% | 60.0 | 59.5 | 99.2% |
| Average % Recovery | 99.77% |
The high recovery rates (98.0% - 102.0%) demonstrate the excellent accuracy of the method for quantifying TFPAH.
Precision
Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day/inter-analyst).[10][15]
Protocol:
-
Repeatability: Six separate samples of TFPAH at 100% of the target concentration were prepared and analyzed on the same day by the same analyst.
-
Intermediate Precision: The repeatability study was duplicated on a different day by a different analyst using a different HPLC system.
Data Summary:
| Precision Level | Parameter | Result (% RSD) | Acceptance Criteria |
| Repeatability | Assay of TFPAH (n=6) | 0.58% | ≤ 2.0% |
| Intermediate Precision | Assay of TFPAH (n=6) | 0.75% | ≤ 2.0% |
The low relative standard deviation (% RSD) values for both repeatability and intermediate precision confirm that the method is highly precise.
Limits of Detection (LOD) and Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be determined with acceptable precision and accuracy.[10] These are critical for the analysis of impurities.
Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (σ = standard deviation of the y-intercepts of regression lines; S = slope of the calibration curve).
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Data Summary:
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
The determined LOQ was verified by analyzing samples at this concentration, which yielded acceptable precision (%RSD < 10%). These sensitivity levels are adequate for quantifying potential impurities in the drug substance.
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12] It provides an indication of its reliability during normal usage.
Protocol: Small changes were made to key chromatographic parameters, and the effect on system suitability was observed.
Data Summary:
| Parameter Varied | Variation | Result (System Suitability) |
| Flow Rate | ± 0.1 mL/min | All parameters met |
| Column Temperature | ± 2 °C | All parameters met |
| Mobile Phase pH | ± 0.2 units | All parameters met |
| Mobile Phase Composition | ± 2% Organic | All parameters met |
The method's performance remained within system suitability limits under all variations, demonstrating its robustness.
Caption: Workflow for HPLC method validation.
Comparison with Alternative Analytical Techniques
While the validated HPLC-UV method is robust and fit for purpose, it is essential to consider alternatives. The choice of analytical technique is often a balance between performance, complexity, and cost.
| Feature | Validated HPLC-UV Method | Gas Chromatography (GC-MS) | Liquid Chromatography-Tandem MS (LC-MS/MS) |
| Principle | UV absorbance after chromatographic separation | Mass-to-charge ratio after separation in a gaseous phase | Mass-to-charge ratio of fragmented ions after LC separation |
| Specificity | High (demonstrated via forced degradation) | Very High (mass fragmentation is highly specific) | Extremely High (parent/daughter ion monitoring) |
| Sensitivity (LOQ) | ~0.15 µg/mL | ~ng/mL range, but requires derivatization | ~pg/mL to fg/mL range |
| Sample Prep | Simple dissolution and filtration | Complex: Requires derivatization to make TFPAH volatile and thermally stable[16][17] | Simple dissolution, but requires ultra-pure solvents |
| Cost | Moderate | Moderate to High | High |
| Expertise | Standard for QC labs | Requires expertise in derivatization and GC-MS | Requires specialized expertise |
| Best For | Routine QC, stability testing, assay | Trace-level analysis of genotoxic impurities (if volatile)[18] | Ultra-trace quantification, metabolite identification[19] |
Detailed Experimental Protocols
Instrumentation and Chromatographic Conditions
-
System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.02 M Potassium Phosphate buffer (pH 6.5) and Acetonitrile (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase.
Preparation of Solutions
-
Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of TFPAH reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (50 µg/mL): Prepare a sample solution from the drug product or substance to achieve a final theoretical concentration of 50 µg/mL of TFPAH using the diluent.
Final Conclusion
The Reverse-Phase High-Performance Liquid Chromatography method developed for the quantification of this compound has been successfully validated in accordance with ICH Q2(R2) guidelines.[4][5] The method is specific, linear, accurate, precise, and robust, demonstrating its suitability for its intended purpose in a regulated quality control environment. The comprehensive data presented herein confirms that this stability-indicating HPLC method is a reliable and trustworthy tool for the analysis of TFPAH, ensuring the quality and safety of the pharmaceutical product throughout its lifecycle.
References
- <621> CHROM
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
- <621> CHROM
- Highlights from FDA's Analytical Test Method Valid
- Understanding the L
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- Quality Guidelines - ICH.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- <621> Chrom
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- FDA Releases Guidance on Analytical Procedures - BioPharm Intern
- Are You Sure You Understand USP <621>?
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
- Steps for HPLC Method Valid
- New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific.
- Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring - Pharmacia.
- analytical methods - Agency for Toxic Substances and Disease Registry.
- The Determin
- ICH Guidelines for Analytical Method Valid
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDR
- Understanding ICH Q2(R2)
- Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs)
- (PDF)
- A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples - SIELC Technologies.
- Free hydrazine quantification by GC - Chrom
- CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google P
- Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC - PubMed Central.
Sources
- 1. database.ich.org [database.ich.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. fda.gov [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. usp.org [usp.org]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. agilent.com [agilent.com]
- 9. Chromatography [usp.org]
- 10. actascientific.com [actascientific.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. propharmagroup.com [propharmagroup.com]
- 15. demarcheiso17025.com [demarcheiso17025.com]
- 16. sielc.com [sielc.com]
- 17. Free hydrazine quantification by GC - Chromatography Forum [chromforum.org]
- 18. researchgate.net [researchgate.net]
- 19. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
A Senior Application Scientist's Guide to the Comparative Analysis of Sitagliptin and its Fluorinated Impurities
This guide provides an in-depth comparative analysis of the anti-diabetic drug sitagliptin and its fluorinated impurities. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to impurity profiling. We will explore the structural nuances of these compounds, the regulatory landscape governing their control, and the detailed analytical workflows required for their separation, identification, and quantification.
The Imperative of Impurity Profiling for Sitagliptin
Sitagliptin is a potent, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][] Its mechanism involves inhibiting the degradation of incretin hormones, which in turn increases insulin release and decreases glucagon levels in a glucose-dependent manner.[] The sitagliptin molecule is characterized by two key fluorinated moieties: a 2,4,5-trifluorophenyl group and a trifluoromethyl group. While crucial for its therapeutic activity, these features also present unique challenges in synthetic chemistry and drug stability, potentially leading to the formation of fluorinated impurities.
Pharmaceutical impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of an active pharmaceutical ingredient (API).[3][4] Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines (specifically ICH Q3A and Q3B) for the control of impurities in new drug substances and products.[3][4][5][6] This makes the rigorous analysis and control of impurities, such as the fluorinated variants of sitagliptin, a non-negotiable aspect of drug development and manufacturing.
Impurities can be process-related, arising from the synthetic route, or they can be degradation products formed during storage or exposure to stress conditions.[1][7] Understanding the profile of these impurities is essential for ensuring the quality and safety of the final drug product.
The Regulatory Framework: ICH Guidelines
The control of pharmaceutical impurities is not merely a matter of good science but a strict regulatory requirement. The ICH guidelines provide a harmonized approach to ensure drug safety and quality across major markets.[5]
-
ICH Q3A(R2): Impurities in New Drug Substances: This guideline focuses on impurities that may arise during the manufacturing or storage of the API itself.[6][8]
-
ICH Q3B(R2): Impurities in New Drug Products: This addresses impurities in the final dosage form, including degradation products.[6]
These guidelines establish critical thresholds for action:
| Threshold | Definition | General Limit (for max. daily dose ≤ 2g) |
| Reporting | The level at which an impurity must be reported in a regulatory submission. | ≥ 0.05% |
| Identification | The level at which the structure of an impurity must be determined. | ≥ 0.10% or 1.0 mg/day intake (whichever is lower) |
| Qualification | The level at which an impurity must be assessed for its biological safety. | ≥ 0.15% or 1.0 mg/day intake (whichever is lower) |
Source: Adapted from ICH Q3A/B Guidelines.[3][8]
This framework dictates the necessity of developing highly sensitive and specific analytical methods capable of detecting, identifying, and quantifying impurities at or below these thresholds.
Experimental Design: A Validating Workflow for Impurity Analysis
A robust analysis of sitagliptin and its fluorinated impurities relies on a multi-step, self-validating workflow. The goal is not just to find impurities but to develop a method that is demonstrably capable of doing so under all relevant conditions—a concept known as a "stability-indicating" method.
Caption: Overall workflow for impurity analysis.
Step 1: Forced Degradation Studies
Causality: Before we can find something, we must ensure our method is capable of seeing it. Forced degradation (or stress testing) is the process of subjecting the drug substance to harsh conditions to intentionally generate potential degradation products.[9][10][11] This is a cornerstone of developing a stability-indicating method because it demonstrates that any newly formed impurity peaks are resolved from the main API peak.[12][13]
Experimental Protocol: Forced Degradation of Sitagliptin
-
Preparation of Stock Solution: Prepare a stock solution of sitagliptin phosphate at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a methanol:water mixture).[12]
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 2.5 M HCl. Heat the solution at 60°C for 6 hours.[14] Cool, neutralize with an appropriate volume of 2.5 M NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Keep at room temperature for two weeks.[10] Neutralize with an appropriate volume of 0.1 N HCl and dilute to ~100 µg/mL.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂. Keep at room temperature for 24 hours.[10][15] Dilute to ~100 µg/mL.
-
Thermal Degradation: Store the solid drug substance in a hot air oven at 80°C for two weeks.[10] Dissolve the stressed powder and dilute to ~100 µg/mL.
-
Photolytic Degradation: Expose the stock solution (in a quartz cuvette) to UV light (254 nm) in a photostability chamber for two weeks.[10] Dilute to ~100 µg/mL.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
Expected Outcome: Chromatograms from the stressed samples should show a decrease in the main sitagliptin peak area and the appearance of new peaks corresponding to degradation products. The method is considered "stability-indicating" if these new peaks are well-resolved from the parent drug peak.
Table 1: Representative Forced Degradation Results for Sitagliptin
| Stress Condition | % Degradation of Sitagliptin | Major Degradation Products (DP) Observed |
| Acidic (2.5M HCl, 60°C, 6h) | ~20%[14] | DP1, DP2[14] |
| Basic (0.1N NaOH, RT, 2 weeks) | Stable to moderate degradation | Varies by condition |
| Oxidative (30% H₂O₂, RT, 24h) | Significant degradation[15] | Multiple oxidative adducts |
| Thermal (80°C, 2 weeks) | Minor degradation | Minimal new peaks |
| Photolytic (UV light, 2 weeks) | Minor degradation | Minimal new peaks |
Step 2: High-Performance Liquid Chromatography (HPLC) Method
Causality: Reversed-phase HPLC (RP-HPLC) is the premier technique for separating and quantifying impurities in pharmaceutical products due to its high resolution, robustness, and reproducibility.[16] The choice of stationary phase (column) is critical. While a standard C18 column is often sufficient, a pentafluorophenyl (PFP) column can offer unique selectivity for fluorinated compounds like sitagliptin and its impurities through dipole-dipole, π-π, and ion-exchange interactions.[17][18]
Caption: Schematic of a typical HPLC system.
Experimental Protocol: Stability-Indicating RP-HPLC Method
-
Instrumentation: High-Performance Liquid Chromatograph with a UV/Photodiode Array (PDA) detector.
-
Column: Poroshell 120 EC-C18 (100 mm x 4.6 mm, 2.7 µm) or equivalent.[12][13] This column choice provides high efficiency and good peak shape.
-
Mobile Phase: A mixture of methanol, water, triethylamine, and acetic acid (60:40:0.1:0.1, v/v/v/v).[12][13] The triethylamine is a tailing suppressor for basic analytes like sitagliptin, while the acetic acid helps control the pH.
-
Column Temperature: 25°C.
-
Detection Wavelength: 268 nm, where sitagliptin shows significant absorbance.[12][19]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute samples to a final concentration of approximately 100-200 µg/mL in the mobile phase.
Step 3: Structural Elucidation with Mass Spectrometry and NMR
Causality: Once an unknown impurity is detected and separated by HPLC, its identity must be established. This is crucial for assessing its potential toxicity. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides the accurate mass of the impurity, allowing for the determination of its elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information by mapping the atomic connectivity. For fluorinated compounds, ¹⁹F-NMR is an exceptionally powerful tool due to its high sensitivity and wide chemical shift range, providing a clear fingerprint of the fluorine environment in the molecule.[15][20]
Caption: Workflow for impurity identification.
For example, studies have used LC-MS to identify major acid and base degradants of sitagliptin, such as Imp-1 (m/z 193.0) and Imp-4 (m/z 234.20).[21] Another critical impurity, a potential genotoxic nitrosamine, has been successfully quantified at parts-per-million levels using highly sensitive UHPLC-MS/MS methods.[22][23]
Step 4: Method Validation
Causality: A developed analytical method is only reliable if its performance is thoroughly validated. Method validation provides documented evidence that the procedure is suitable for its intended purpose. The parameters for validation are defined by the ICH Q2(R1) guideline.[19][22]
Table 2: Summary of HPLC Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants, matrix). | Peak purity index > 0.999; Baseline resolution between analyte and impurities. |
| Linearity | To demonstrate a direct proportional relationship between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.999.[12][24] |
| Range | The interval between the upper and lower concentration of analyte for which the method has suitable precision, accuracy, and linearity. | Typically from LOQ to 120% of the specification limit for impurities. |
| Accuracy | The closeness of test results to the true value, assessed by recovery studies. | Recovery between 98.0% and 102.0% for the API; may be wider for impurities. |
| Precision | The degree of scatter between a series of measurements, assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. | Relative Standard Deviation (RSD) ≤ 2.0%.[19] |
| LOD | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| LOQ | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).[10][24] | RSD of results should remain within acceptable limits (e.g., ≤ 2.0%). |
Conclusion
The comparative analysis of sitagliptin and its fluorinated impurities is a complex but critical task that underpins the safety and quality of this vital anti-diabetic medication. It requires a deep understanding of the drug's chemistry, a firm grasp of the regulatory landscape defined by ICH guidelines, and the skilled application of advanced analytical techniques. By employing a systematic workflow encompassing forced degradation, development of a stability-indicating HPLC method, definitive structural elucidation via MS and NMR, and comprehensive method validation, researchers and drug development professionals can build a robust impurity control strategy. This ensures that the final product delivered to patients is not only effective but also consistently safe, meeting the highest standards of pharmaceutical quality.
References
- A validated stability indicating HPLC method for determin
- Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determin
- Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- Stability-indicating RP-HPLC Method for the Simultaneous Determination of Sitagliptin and Simvast
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Avomeen.
- A Comparative Guide to Validated Analytical Procedures for Sitagliptin and Its Rel
- Forced degradation studies of Sitagliptin Phosphate and Metformin HCl...
- Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of Sitagliptin and Dapagliflozin in Bulk Drug and Commercial Formulation. International Journal of Pharmaceutical Sciences.
- The Importance of Impurity Standards in Pharmaceutical Development. PharmiWeb.com.
- Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. PMC - NIH.
- Quality: impurities. European Medicines Agency (EMA).
- A Validated HPLC Stability Indicating Method for the Determination of Sitagliptin in Bulk Drug Substance and Tablets. International Journal of Pharmaceutical Sciences Review and Research.
- (PDF) A validated stability indicating HPLC method for determination of sitagliptin.
- Forced degradation studies of Sitagliptin.
- Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Determination of Sitagliptin and Metformin in Tablet Dosage Form. Semantic Scholar.
- Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. Asian Journal of Chemistry.
- Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin.
- Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities. NIH.
- REVERSED-PHASE LIQUID CHROMATOGRAPHY WITH MASS DETECTION AND NMR CHARACTERIZATION OF SITAGLIPTIN DEGRADATION RELATED IMPURITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Guidance for Industry Q3A Impurities in New Drug Substances. FDA.
- (PDF) Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry.
- Synthesis of Impurity A of Sitagliptin, an Anti-diabetes Drug. Chinese Pharmaceutical Journal.
- Analytical Methods for Determination of Sitagliptin. International Journal of Pharmaceutical Sciences Review and Research.
- Sitagliptin: A literature review on analytical and bio.
- Simultaneous Determination of Sitagliptin Phosphate Monohydrate and Metformin Hydrochloride in Tablets by a Valid
- S-EPMC9736263 - Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. OmicsDI.
- Synthesis of Impurity A of Sitagliptin, an Anti-diabetes Drug.
- Impurity Profiling of Antihyperglycemic Drug-Sitagliptin. springerprofessional.de.
- Quantitative analysis of sitagliptin using the 19F-NMR method: a universal technique for fluorinated compound detection. Analyst (RSC Publishing).
- Sitagliptin Impurities. BOC Sciences.
- Sitagliptin-impurities.
- Analysis of Sitagliptin On Halogenated Reversed Phase Columns: A Comparative Study. Open Access Journals - Research and Reviews.
- Solid-State Characterization of Different Crystalline Forms of Sitagliptin. PMC - NIH.
- Analysis of Sitagliptin On Halogenated Reversed Phase Columns: A Compar
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. pharmiweb.com [pharmiweb.com]
- 5. tasianinch.com [tasianinch.com]
- 6. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. seer.ufrgs.br [seer.ufrgs.br]
- 15. ijpsr.com [ijpsr.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. rroij.com [rroij.com]
- 18. rroij.com [rroij.com]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. Quantitative analysis of sitagliptin using the 19F-NMR method: a universal technique for fluorinated compound detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 21. asianpubs.org [asianpubs.org]
- 22. Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Stability-indicating RP-HPLC Method for the Simultaneous Determination of Sitagliptin and Simvastatin in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Differentiating (Z) and (E) Isomers of 2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide by Spectroscopic Analysis
Abstract
(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is an organic compound recognized for its role as a dipeptidyl peptidase 4 (DPP-4) inhibitor, highlighting its therapeutic potential.[1] Like many N-acylhydrazones, which contain a C=N double bond, this molecule can exist as geometric isomers, specifically (E) and (Z) forms.[2][3][4] The spatial arrangement of substituents around this bond can significantly influence the molecule's interaction with biological targets and its overall physicochemical properties. Therefore, the unambiguous identification and differentiation of these isomers are critical for drug development, quality control, and mechanistic studies. This guide provides a comprehensive comparison of the expected spectroscopic characteristics of the (Z) and (E) isomers, offering field-proven insights and detailed experimental protocols to aid researchers in their analytical endeavors.
Introduction: The Significance of Isomerism
N-acylhydrazones are a versatile class of compounds whose biological activity and chemical properties are intrinsically linked to their structure.[2] The core of their isomerism lies in the restricted rotation around the imine (C=N) double bond, leading to two distinct geometric arrangements: (E), from the German entgegen (opposite), and (Z), from zusammen (together).[3][4]
The relative stability of these isomers can be influenced by factors such as steric hindrance and the potential for intramolecular hydrogen bonding.[2] For instance, the (Z)-isomer is often stabilized in less polar solvents if an intramolecular hydrogen bond can form.[3] Given that biological recognition is a highly specific process, one isomer may exhibit significantly higher therapeutic activity than the other. This necessitates robust analytical methods to distinguish and quantify them. This guide focuses on the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for this purpose.
Isomeric Structures and Key Distinctions
The fundamental difference between the (Z) and (E) isomers of 2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is the orientation of the trifluoroacetylhydrazide group and the piperazine ring C6 proton relative to the C=N double bond.
Figure 1: Chemical structures of the (Z) and (E) geometric isomers.
In the (Z)-isomer, the bulky trifluoroacetyl group and the piperazine C6-H are on the same side of the C=N bond. In the (E)-isomer, they are on opposite sides. This spatial difference is the root of the observable variations in their spectroscopic signatures.
Spectroscopic Comparison: Unveiling Isomeric Differences
The following sections detail the expected spectroscopic differences between the (E) and (Z) isomers. The presented data is hypothetical, based on established principles of spectroscopy, but serves as a realistic guide for experimental interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for distinguishing geometric isomers due to its sensitivity to the local chemical environment of each nucleus.[5][6]
The key to differentiation lies in the chemical shifts of protons close to the C=N bond. The anisotropic effect of the C=N bond and the trifluoroacetyl group will cause protons on one side of the bond to be shielded (shifted upfield) and those on the other to be deshielded (shifted downfield).
-
Key Insight: In the (E)-isomer, the proton on C6 of the piperazine ring is expected to be in the deshielding zone of the nearby trifluoroacetyl group's carbonyl, leading to a downfield chemical shift compared to the same proton in the (Z)-isomer. Conversely, the piperazine N-H proton may experience differential shielding.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton Assignment | Predicted (Z)-Isomer | Predicted (E)-Isomer | Rationale for Difference |
|---|---|---|---|
| Piperazine -NH- (at N1) | ~8.5 | ~8.2 | Altered proximity to the lone pair on the imine nitrogen and C=O group. |
| Piperazine -NH- (at N4) | ~3.0 | ~3.0 | Distant from the isomeric center; minimal change expected. |
| Piperazine -CH₂- (at C6) | ~3.8 | ~4.2 | Deshielding by C=O group in the (E)-isomer due to spatial proximity. |
| Hydrazide -NH- | ~11.5 | ~11.2 | Change in hydrogen bonding environment and proximity to the piperazine ring. |
The carbon chemical shifts, particularly for the imine carbon (C2) and the adjacent piperazine carbons, will also differ.
-
Key Insight: The electronic environment of the imine carbon is sensitive to the substituent's stereochemistry. Steric compression in the (Z)-isomer can cause the C6 carbon signal to appear at a slightly higher field (upfield shift) compared to the less hindered (E)-isomer.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon Assignment | Predicted (Z)-Isomer | Predicted (E)-Isomer | Rationale for Difference |
|---|---|---|---|
| Imine C=N (C2) | ~155 | ~158 | Different electronic effects from the (E) vs. (Z) configuration. |
| Piperazine -CH₂- (C6) | ~45 | ~48 | Steric compression in (Z)-isomer leads to a slight shielding effect. |
| Trifluoroacetyl C=O | ~158 (q) | ~158 (q) | Minimal change expected as it is adjacent to the nitrogen. |
| Trifluoromethyl -CF₃ | ~116 (q) | ~116 (q) | Minimal change expected as it is distant from the isomeric center. |
The Nuclear Overhauser Effect (NOE) is a phenomenon where the transfer of nuclear spin polarization occurs between nuclei that are close in space, typically within 5 Å.[7] A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the definitive method for assigning the correct isomer.[8][9][10]
-
Expertise & Causality: In the (E)-isomer, the C6 proton of the piperazine ring is spatially close to the hydrazide N-H proton. Therefore, a cross-peak correlating these two protons would be expected in the NOESY spectrum. This correlation would be absent in the (Z)-isomer, where these protons are far apart. Instead, a correlation between the hydrazide N-H and the C3 protons of the piperazine ring might be observed for the (Z)-isomer.
Figure 2: Conceptual diagram of the expected key NOE correlation for the (E)-isomer.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational frequencies of bonds within a molecule.[11] While the differences between geometric isomers can be subtle, they may be observable in the stretching frequencies of the C=N and N-H bonds.
-
Key Insight: The stereochemistry can influence the bond polarity and the extent of intramolecular hydrogen bonding. In the (Z)-isomer, if the hydrazide N-H can form a weak intramolecular hydrogen bond with the imine nitrogen, this could lead to a broadening and lowering of the N-H stretching frequency compared to the (E)-isomer, where such an interaction is impossible. The C=N stretching frequency might also shift slightly due to changes in conjugation and dipole moment.[12][13]
Table 3: Predicted FTIR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Predicted (Z)-Isomer | Predicted (E)-Isomer | Rationale for Difference |
|---|---|---|---|
| N-H Stretch (Hydrazide) | 3200-3250 (broader) | 3250-3300 (sharper) | Potential for weak intramolecular H-bonding in the (Z)-isomer. |
| C=N Stretch | ~1655 | ~1665 | Change in dipole moment and electronic environment of the imine bond. |
| C=O Stretch (Amide I) | ~1710 | ~1710 | Minimal change expected. |
Mass Spectrometry (MS)
Mass spectrometry separates ions based on their mass-to-charge ratio. Since (E) and (Z) isomers have the same molecular formula and mass, they cannot be distinguished by their parent molecular ion peak. However, subtle differences in their fragmentation patterns under techniques like Electron Impact (EI) or Collision-Induced Dissociation (CID) might arise if the stereochemistry influences the stability of fragment ions, though this is often not a primary method for differentiation. MS is primarily used to confirm the molecular weight (210.16 g/mol ) and elemental composition.[1][14][15]
Experimental Protocols
To ensure trustworthy and reproducible results, the following detailed protocols are provided.
Workflow Overview
Sources
- 1. Buy this compound | 763105-70-0 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 12. Infrared Spectrometry [www2.chemistry.msu.edu]
- 13. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 14. clearsynth.com [clearsynth.com]
- 15. chemscene.com [chemscene.com]
A Comparative Analysis of the Biological Activity of Trifluoroacetylated Piperazine Derivatives
Introduction: The Strategic Combination of the Piperazine Scaffold and Trifluoroacetyl Moiety
In the landscape of medicinal chemistry, the piperazine ring is a privileged scaffold, a six-membered heterocycle whose structural rigidity and ability to present substituents in defined spatial orientations have made it a cornerstone in the design of a multitude of therapeutic agents.[1] Its presence in clinically successful drugs for indications ranging from cancer to central nervous system (CNS) disorders underscores its versatility.[2][3][4] The strategic modification of this core structure allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The introduction of a trifluoroacetyl group (CF3CO-) is a key chemical modification employed to enhance the biological profile of parent compounds. The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic properties of the piperazine nitrogens, influencing their pKa and hydrogen bonding capabilities. This modification can lead to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets, ultimately modulating the compound's overall activity and therapeutic potential.[1]
This guide provides a comparative analysis of the biological activities of different trifluoroacetylated and trifluoromethyl-containing piperazine derivatives, focusing on their anticancer, antimicrobial, and central nervous system effects. We will delve into the experimental data that supports these findings, provide detailed protocols for key assays, and explore the underlying structure-activity relationships.
Anticancer Activity: Cytotoxicity and Apoptosis Induction
Piperazine derivatives have been extensively investigated as anticancer agents, with some compounds interfering with critical cellular processes like cell cycle progression and apoptosis.[2][5] The incorporation of trifluoromethyl groups has, in several instances, yielded compounds with potent antiproliferative effects against a range of human cancer cell lines.[6][7]
Comparative Performance of Trifluoromethyl-Containing Piperazine Derivatives
The following table summarizes the in vitro anticancer activity of several representative piperazine derivatives bearing trifluoromethyl substituents. The data highlights the potent cytotoxicity exhibited by these compounds across various cancer types.
| Compound ID | Derivative Class | Cancer Cell Line | Activity Metric (GI₅₀, µM) | Reference |
| Compound 23 | [4-(Trifluoromethyl)benzyl]piperazine | Breast (MDA-MB-468) | 1.00 | [6][7] |
| Compound 23 | [4-(Trifluoromethyl)benzyl]piperazine | CNS (SF-539) | < 10 (High Potency) | [6] |
| Compound 22 | 4-Trifluoromethylphenylpiperazine | Colon (COLO-215) | < 10 (High Potency) | [6] |
| Compound 22 | 4-Trifluoromethylphenylpiperazine | Melanoma (SK-MEL-5) | < 10 (High Potency) | [6] |
| Compound 28 | 4-Trifluoromethylphenylpiperazine | Leukemia (MOLT-4) | 1.17 | [6] |
| AE-2-48 | Ethylene-linked 4-Trifluoromethylphenyl | Caspase-1 (Enzyme Assay) | IC₅₀ = 0.013 | [8] |
| Compound 110 | 3,4-Dichlorobenzylpiperazine (for comparison) | Breast (MCF7) | 2.92 | [4] |
Note: GI₅₀ (Growth Inhibition 50) is the concentration of the drug that causes 50% inhibition of cell growth. IC₅₀ (Inhibitory Concentration 50) is the concentration that causes 50% inhibition of a specific biological or biochemical function.
The data indicates that derivatives containing the [4-(trifluoromethyl)benzyl]piperazine moiety, such as Compound 23, exhibit potent, low-micromolar growth inhibition against breast cancer cell lines.[6][7] Similarly, analogs with a trifluoromethylphenyl group show significant efficacy against CNS, colon, and melanoma cancer cells.[6]
Mechanism of Action: Induction of Apoptosis
Many effective anticancer agents exert their effect by inducing programmed cell death, or apoptosis. The diagram below illustrates a simplified intrinsic apoptosis signaling pathway, which is often activated by cytotoxic compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[9][10] It is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[10][11]
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoroacetylated piperazine derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[9] Incubate for 2-4 hours at 37°C, protected from light.[11][12] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-200 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[9][11]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[10][11] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ or IC₅₀ values using a dose-response curve fitting software.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The piperazine scaffold is also a common feature in compounds developed for their antimicrobial properties.[13][14][15][16] Modifications with fluorine-containing groups can enhance their potency against a spectrum of bacteria and fungi.
Comparative Performance of Trifluoromethyl-Containing Piperazine Derivatives
While specific data for trifluoroacetylated piperazines is less common in the literature, related structures demonstrate the principle. The following table summarizes the activity of various piperazine derivatives against common pathogens.
| Derivative Class | Bacterial/Fungal Strain | Activity Metric (MIC, µg/mL) | Reference |
| N-aryl piperazine | Staphylococcus aureus | Significant Activity | [14] |
| N-aryl piperazine | Pseudomonas aeruginosa | Significant Activity | [14] |
| Piperazine-Thiadiazole | Escherichia coli | Potent Activity | [17] |
| Piperazine-Thiadiazole | Bacillus subtilis | Potent Activity | [17] |
| Piperazine-Imidazole | Candida albicans | Better than Triazole derivatives | [18] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19]
The results suggest that N-substituted piperazines can be effective against both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa, E. coli) bacteria.[14][17] The specific heterocyclic moieties attached to the piperazine core, such as thiadiazole or imidazole, significantly influence the antimicrobial spectrum and potency.[17][18]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20] It involves testing a microorganism against serially diluted concentrations of the compound in a liquid medium.[20]
Methodology:
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare a stock solution. Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[21] Dilute this suspension in broth to achieve the final target inoculum concentration of ~5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial or fungal suspension to each well of the microtiter plate, including a positive control (microorganism, no compound) and a negative control (broth only).
-
Incubation: Seal the plate and incubate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Central Nervous System (CNS) Activity
Piperazine derivatives are well-represented among CNS-active drugs, including agents for depression, anxiety, and neurodegenerative diseases.[2][3][22] Their mechanism often involves modulating neurotransmitter systems like serotonin and dopamine.[2] The introduction of trifluoromethyl groups can enhance blood-brain barrier penetration and receptor affinity.[23][24]
Comparative Performance of Trifluoromethyl-Containing Piperazine Derivatives
The diverse CNS activities of these compounds are highlighted by their performance in various preclinical models and assays.
| Compound ID | Derivative Class | CNS Target / Assay | Activity Metric (IC₅₀, µM) | Reference |
| Compound 1d | Piperazine Hybrid | Acetylcholinesterase (AChE) | 2.23 | [25] |
| Compound 3c | Piperazine Hybrid | Acetylcholinesterase (AChE) | 1.05 | [25] |
| KH-259 (1) | Benzylpiperazine | HDAC6 (CNS-penetrant) | Antidepressant activity in vivo | [23][24] |
| PPZ | Piperazine | TRPC6 Agonist | Neuroprotective effects | [26] |
The data shows that piperazine hybrids can act as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, with IC₅₀ values in the low micromolar range.[25] Furthermore, specific benzylpiperazine derivatives have been designed as CNS-penetrant inhibitors of histone deacetylase 6 (HDAC6), demonstrating antidepressant-like effects in animal models.[23][24]
Experimental Protocol: In Vivo Tail Suspension Test (TST)
The Tail Suspension Test (TST) is a widely used behavioral model to screen for potential antidepressant activity in rodents. The test is based on the principle that an animal subjected to the short-term, inescapable stress of being suspended by its tail will develop an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.
Methodology:
-
Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Compound Administration: Administer the test compound (e.g., trifluoroacetylated piperazine derivative) or vehicle control via the intended route (e.g., intraperitoneal injection) at a specific time before the test (e.g., 30-60 minutes).
-
Suspension: Individually suspend each mouse by its tail using adhesive tape, ensuring the tape is attached approximately 1 cm from the tip of the tail. The mouse should be suspended from a horizontal rod or a dedicated TST apparatus, at a height where it cannot touch any surfaces.
-
Observation: Record the behavior of the mouse for a period of 6 minutes. The key measure is the total duration of immobility. Immobility is defined as the absence of any movement except for minor respiration-related movements.
-
Data Analysis: Compare the total duration of immobility between the compound-treated groups and the vehicle-treated control group. A significant reduction in immobility time is indicative of a potential antidepressant-like effect.[27]
Conclusion and Structure-Activity Relationship (SAR) Insights
The incorporation of trifluoroacetyl or, more broadly, trifluoromethyl-containing moieties onto the piperazine scaffold yields a diverse array of biologically active compounds. The evidence presented demonstrates that these chemical modifications can produce potent anticancer, antimicrobial, and CNS-active agents.
Key SAR insights include:
-
Position and Linker: The nature of the linker (e.g., methylene vs. ethylene) and the substitution pattern on attached aryl rings significantly impact potency. For instance, an ethylene-linked 4-trifluoromethylphenyl group resulted in a potent caspase-1 inhibitor with an IC₅₀ of 13 nM.[8]
-
Electronic Effects: The strong electron-withdrawing nature of the trifluoromethyl group can enhance interactions with biological targets and improve metabolic stability, contributing to higher potency.
-
Lipophilicity: The addition of fluorine atoms generally increases lipophilicity, which can improve properties like cell membrane permeability and blood-brain barrier penetration, crucial for CNS-active drugs.[23][24]
The versatility of the piperazine core, combined with the strategic use of trifluoromethyl groups, continues to make this class of compounds a highly promising area for the discovery and development of novel therapeutics. Further investigation is warranted to fully explore the potential of direct N-trifluoroacetylation as a strategy to fine-tune biological activity.
References
- Benchchem. (n.d.). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.
- National Institutes of Health. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
- Abcam. (n.d.). MTT assay protocol.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- MDPI. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
- Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols - 1st Edition.
- Apec.org. (n.d.). Antimicrobial Susceptibility Testing.
- MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents.
- PubMed. (n.d.). Design, Synthesis and Molecular Docking Studies of New Potential Piperazine Derivatives as Cognition Enhancers.
- PubMed. (2024, July 19). Novel Piperazine Derivatives of Vindoline as Anticancer Agents.
- ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- ACG Publications. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- Cuestiones de Fisioterapia. (n.d.). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants.
- PubMed. (n.d.). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives.
- ResearchGate. (n.d.). Structure of cinnamyl piperazine derivatives as CNS agents.
- National Institutes of Health. (n.d.). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease.
- PubMed. (1969, September). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II.
- National Institutes of Health. (n.d.). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis.
- Preprints.org. (2024, October 20). Biological Activities of Piperazine Derivatives: A Comprehensive Review.
- Der Pharma Chemica. (n.d.). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives.
- National Institutes of Health. (n.d.). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1.
- PubMed Central. (n.d.). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors.
- SpringerLink. (2023, March 28). Synthesis, characterization, and biological activity of novel azole piperazine congeners.
- PubMed. (2022, June 28). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors.
- MDPI. (2022, June 9). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors.
- ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- Asian Pacific Journal of Health Sciences. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review.
- PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
- PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
- ResearchGate. (n.d.). Structures of FDA-approved anticancer drugs based on piperazine rings.
- PubMed. (n.d.). Design, Synthesis, and Structure-Activity Relationships of Substituted Piperazinone-Based Transition State Factor Xa Inhibitors.
- National Institutes of Health. (n.d.). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies.
- PubMed. (2021, June 17). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships.
- ResearchGate. (n.d.). The structure‐activity relationship of anticancer activity piperazine derivatives.
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. atcc.org [atcc.org]
- 13. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 14. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. apjhs.com [apjhs.com]
- 17. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors [mdpi.com]
- 18. japsonline.com [japsonline.com]
- 19. mdpi.com [mdpi.com]
- 20. woah.org [woah.org]
- 21. apec.org [apec.org]
- 22. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Design, Synthesis and Molecular Docking Studies of New Potential Piperazine Derivatives as Cognition Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
A Head-to-Head Comparison of DPP-4 Inhibitors and Their Impurity Profiles: A Guide for Researchers and Drug Development Professionals
Introduction: The Role of DPP-4 Inhibitors in Type 2 Diabetes Management
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents that have become a cornerstone in the management of type 2 diabetes mellitus.[1][2] They work by blocking the DPP-4 enzyme, which rapidly inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By inhibiting this enzyme, DPP-4 inhibitors increase the levels of active incretins, which in turn stimulate glucose-dependent insulin secretion, suppress glucagon release, and help maintain glucose homeostasis.[1][4] This mechanism of action provides effective glycemic control with a low risk of hypoglycemia and a neutral effect on body weight, making them a popular choice in clinical practice.[5][6]
This guide provides an in-depth, head-to-head comparison of the leading DPP-4 inhibitors—Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin, and Alogliptin—with a critical focus on their impurity profiles. For researchers and drug development professionals, understanding the nuances of each molecule's stability and potential for impurity formation is paramount for ensuring drug safety, efficacy, and regulatory compliance.
The Mechanism of Action: A Shared Pathway
All DPP-4 inhibitors share a common mechanism of action, as illustrated in the signaling pathway below. Their primary function is to competitively and reversibly bind to the catalytic site of the DPP-4 enzyme.[4]
Sources
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 3. EMA Nitrosamine Guidelines - Zamann Pharma Support GmbH [zamann-pharma.com]
- 4. ICH Q3B(R2) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 5. netpharmalab.es [netpharmalab.es]
- 6. bepls.com [bepls.com]
Purity assessment of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide from different suppliers
An In-Depth Comparative Guide to the Purity Assessment of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide from Different Suppliers
Abstract
This compound is a critical chemical entity, often encountered as a process-related impurity or a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), such as Sitagliptin.[1] The purity of such compounds is not merely a quality metric but a critical determinant of the safety and efficacy of the final drug product. This guide provides a comprehensive framework for the purity assessment of this compound sourced from different commercial suppliers. We will delve into the rationale behind employing a multi-modal analytical approach, present detailed experimental protocols, and offer a template for data interpretation, empowering researchers and drug development professionals to make informed decisions in supplier qualification.
Introduction: The Imperative of Purity in Pharmaceutical Development
In pharmaceutical manufacturing, the adage "you are what you eat" extends to the molecular level: the final drug product is only as pure as its starting materials and intermediates. Impurities, defined by the International Council for Harmonisation (ICH) as any component of a drug substance that is not the chemical entity defined as the active substance, can arise from various sources including starting materials, by-products, intermediates, and degradation products.[2][3] The presence of these impurities, even at trace levels, can have significant implications for the safety, efficacy, and stability of the final drug product.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines, largely harmonized under the ICH framework, for the control of impurities.[4][5] Specifically, the ICH Q3A(R2) guideline mandates the reporting, identification, and toxicological qualification of impurities in new drug substances based on defined thresholds.[2][6] For instance, impurities present at a level greater than 0.05% often require identification.[5]
This guide focuses on a robust, multi-technique strategy for evaluating the purity of this compound from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C). Our approach is grounded in the principle of orthogonality—using analytical methods with different separation and detection principles to provide a comprehensive and trustworthy purity profile.
The Analytical Workflow: A Multi-Pronged Strategy
A single analytical technique is rarely sufficient to declare a compound "pure." Each method has inherent biases and limitations. For example, High-Performance Liquid Chromatography (HPLC) with UV detection is excellent for quantification but may fail to detect impurities that lack a UV chromophore.[7][8] Therefore, we employ a synergistic workflow that combines the quantitative strength of HPLC with the structural elucidation power of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10] This ensures that our purity assessment is not only accurate but also comprehensive.
The overall analytical strategy is depicted in the workflow diagram below.
Caption: Orthogonal Analytical Workflow for Purity Assessment.
Experimental Methodologies
The following protocols are designed to be self-validating systems, adhering to principles outlined in FDA and ICH guidelines for analytical method validation.[11][12][13]
High-Performance Liquid Chromatography (HPLC-UV)
Rationale: HPLC is the industry standard for determining the purity of pharmaceutical compounds.[14] It separates the main compound from its impurities, and UV detection allows for quantification based on area percentage, providing a primary measure of purity.
Protocol:
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-25.1 min: 95% to 5% B
-
25.1-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detector Wavelength: 210 nm and 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Rationale: LC-MS is a powerful technique for impurity profiling.[15][16] It couples the separation power of LC with the detection and molecular weight determination capabilities of MS, making it indispensable for identifying unknown impurities.[17][18]
Protocol:
-
System: Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent.
-
LC Method: Utilize the same LC method as described in Section 3.1 to ensure chromatographic correlation.
-
Ionization Source: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: 50 - 1000 m/z.
-
Data Acquisition: Full scan mode to detect all ions, followed by targeted MS/MS on significant impurity peaks to obtain fragmentation data for structural elucidation.
-
Sample Preparation: Dilute the 1.0 mg/mL stock from the HPLC preparation to 0.1 mg/mL using the initial mobile phase conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR provides unambiguous structural confirmation of the main component and can be used to identify and quantify impurities, especially those that are structurally similar or lack a UV chromophore.[19][20] ¹⁹F NMR is particularly useful given the trifluoroacetyl group in the target molecule. Quantitative NMR (qNMR) offers an orthogonal measure of purity that is independent of the analyte's response factor.[21]
Protocol:
-
System: Bruker Avance III 500 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Experiments:
-
¹H NMR: Standard proton experiment to verify the overall structure and identify proton-bearing impurities.
-
¹⁹F NMR: To confirm the trifluoroacetyl group and detect any fluorine-containing impurities.
-
2D NMR (COSY, HSQC): As needed for full structural assignment and identification of complex impurities.
-
-
qNMR:
-
Accurately weigh ~10 mg of the sample and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve in a known volume of deuterated solvent.
-
Acquire a ¹H NMR spectrum with a long relaxation delay (D1 > 5 * T₁) to ensure full signal relaxation for accurate integration.
-
Calculate purity by comparing the integral of a known proton signal from the analyte to a known signal from the internal standard.
-
Results and Discussion
Samples of this compound were obtained from three different commercial suppliers and subjected to the analytical workflow described above. The results are summarized below.
HPLC Purity and Impurity Profile
The primary assessment via HPLC provides a clear initial ranking of the suppliers based on purity percentage by area normalization.
| Supplier | Lot Number | Appearance | HPLC Purity (%) | No. of Impurities >0.05% | Largest Unidentified Impurity (%) |
| Supplier A | L2025-A01 | White Crystalline Solid | 99.85 | 1 | 0.08 |
| Supplier B | L2025-B01 | Off-White Powder | 99.12 | 3 | 0.31 |
| Supplier C | L2025-C01 | White Crystalline Solid | 99.71 | 2 | 0.14 |
From this initial screen, Supplier A appears to provide the material with the highest purity. However, the presence of multiple impurities in Supplier B's material, with one exceeding the 0.15% qualification threshold set by ICH, is a significant concern.[2]
LC-MS Impurity Identification
LC-MS analysis was performed on all samples to gain insight into the nature of the observed impurities.
| Supplier | Impurity (RT, min) | Observed [M+H]⁺ | Proposed Identity | Notes |
| Supplier A | 12.5 | 227.08 | Isomeric Impurity | Potentially the E-isomer. |
| Supplier B | 8.2 | 115.06 | Unreacted Starting Material | Suggests incomplete reaction. |
| 15.8 | 211.08 | De-trifluoroacetylated analog | Degradation product. | |
| Supplier C | 14.1 | 228.10 | Oxidized Impurity | Likely formed during workup/storage. |
The LC-MS data reveals critical information. The primary impurity in Supplier A's material is likely an isomer, which can be challenging to separate but may have similar pharmacological properties. In contrast, Supplier B's material contains both unreacted starting material and a degradant, indicating potential issues with synthesis and purification control.
Caption: Main compound and a potential hydrolytic degradant.
NMR Structural Confirmation
¹H and ¹⁹F NMR spectra confirmed the identity of the main component in all three samples. However, careful integration of the ¹H NMR spectrum for Supplier B's sample showed small signals consistent with the impurities identified by LC-MS. The qNMR results provided an orthogonal purity value, which is often considered more accurate than HPLC area % as it is less dependent on detector response factors.
| Supplier | HPLC Purity (%) | qNMR Purity (%, w/w) |
| Supplier A | 99.85 | 99.5 |
| Supplier B | 99.12 | 98.2 |
| Supplier C | 99.71 | 99.1 |
The qNMR results corroborate the trends observed with HPLC, confirming that Supplier A provides the highest purity material, while Supplier B's material has a significantly lower purity.
Conclusion and Recommendations
This comprehensive guide demonstrates that a robust, multi-technique approach is essential for the accurate purity assessment of critical pharmaceutical intermediates like this compound.
-
Supplier A consistently demonstrated the highest purity across all analytical platforms, with only a minor isomeric impurity detected. This supplier is recommended for applications where the highest purity is required.
-
Supplier C provides material of acceptable purity, though lower than Supplier A. It could be considered a secondary source, pending further investigation into the nature and potential impact of its characteristic oxidized impurity.
-
Supplier B is not recommended without significant process improvements from the supplier. The presence of multiple impurities, including a degradant and unreacted starting material at levels that would require full toxicological qualification, presents an unacceptable risk for drug development programs.
Ultimately, the choice of a supplier must be based on a holistic evaluation of purity, impurity profile, and batch-to-batch consistency. The analytical framework presented herein provides a reliable and scientifically sound methodology for conducting such an evaluation.
References
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link][2]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. [Link][4]
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link][5]
-
ProPharma Group. (2023). Analytical Method Validation: Mastering FDA Guidelines. [Link][11]
-
ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link][3]
-
Agilent Technologies. (2013). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. [Link][17]
-
GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link][22]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link][6]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][12]
-
Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link][15]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][23]
-
Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. [Link][13]
-
Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. [Link][7]
-
Mastelf. (2024). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. [Link][8]
-
Veeprho. (2024). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link][9]
-
ResearchGate. (2017). APPLICATION OF LIQUID CHROMATOGRAPHY COUPLED WITH MASS SPECTROMETRY IN THE IMPURITY PROFILING OF DRUG SUBSTANCES AND PRODUCTS. [Link][16]
-
MDPI. (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. [Link][19]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link][10]
-
Protheragen. (2024). HPLC Assay Testing: What It Is and Why It's Important for API Manufacturers?. [Link][14]
-
Journal of Chemical and Pharmaceutical Sciences. (2017). 1HNMR spectrometry in structural elucidation of organic compounds. [Link][20]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. database.ich.org [database.ich.org]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. moravek.com [moravek.com]
- 8. mastelf.com [mastelf.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 11. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 12. fda.gov [fda.gov]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. HPLC Assay Testing: What It Is and Why It’s Important for API Manufacturers? - Novasol Biotech [novasolbio.com]
- 15. chimia.ch [chimia.ch]
- 16. researchgate.net [researchgate.net]
- 17. hpst.cz [hpst.cz]
- 18. synthinkchemicals.com [synthinkchemicals.com]
- 19. mdpi.com [mdpi.com]
- 20. jchps.com [jchps.com]
- 21. hyphadiscovery.com [hyphadiscovery.com]
- 22. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 23. propharmagroup.com [propharmagroup.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Sitagliptin Impurity Quantification
In the landscape of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. For a widely prescribed antidiabetic agent like sitagliptin, the accurate quantification of process-related and degradation impurities is critical to guarantee its safety and efficacy.[1][2] This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of sitagliptin impurities, designed for researchers, scientists, and drug development professionals. We will delve into the nuances of various techniques, offering a comparative analysis supported by experimental data and established protocols.
The selection of an appropriate analytical method is a critical decision influenced by factors such as the specific application (e.g., routine quality control, stability studies), available instrumentation, and the desired levels of sensitivity and selectivity.[3] This guide will explore and compare High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC), providing insights into their respective strengths and limitations in the context of sitagliptin impurity profiling.
The Bedrock of Assurance: Analytical Method Validation
Before delving into specific techniques, it is crucial to understand the framework that ensures the reliability of any analytical data: method validation. Governed by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1), validation is the documented evidence that a procedure is suitable for its intended purpose.[4][5] The upcoming revision, ICH Q2(R2), will further expand on these principles, incorporating modern analytical techniques.[6][7]
The core validation parameters we will use to compare the following methods include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[9][10]
-
Accuracy: The closeness of test results to the true value.[9][10]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9][10]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9][10]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9][10]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[8]
Chromatographic Techniques: A Head-to-Head Comparison
Chromatography remains the cornerstone for separating and quantifying pharmaceutical impurities. The following sections will compare the most prevalent techniques used for sitagliptin.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reversed-phase (RP-HPLC) modality, is a robust and widely utilized technique for the analysis of sitagliptin and its impurities.[1][3] Its high selectivity, sensitivity, and reproducibility make it a workhorse in quality control laboratories.[1]
| Parameter | Method 1[11] | Method 2[9][10] | Method 3[12] |
| Analyte(s) | Sitagliptin & Impurities | Sitagliptin | Sitagliptin & Impurities |
| Linearity Range | 0.113-3.384 µg/mL (Impurities) | 100-1000 µg/mL | Not Specified |
| Correlation Coefficient (r²) | > 0.999 | 0.9998 | > 0.998 |
| LOD | Not Specified | 10 µg/mL | Not Specified |
| LOQ | 0.113 µg/mL (for impurities) | 30 µg/mL | Not Specified |
| Accuracy (% Recovery) | 98.5 - 101.1 | Not Specified | 98-102% |
| Precision (% RSD) | < 2% | Not Specified | < 2% |
This protocol describes a stability-indicating assay, meaning it can accurately measure the drug substance in the presence of its degradation products.[2][8]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.
-
Column: Symmetry shield RP-18 (150 mm x 4.6 mm, 3.5 µm).[3][8]
-
Mobile Phase: A gradient mixture of 1% perchloric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).[3][11]
-
Flow Rate: 1.2 mL/min.[11]
-
Column Temperature: 25°C.[11]
-
Injection Volume: 10 µL.
-
Standard Solution Preparation: A stock solution of sitagliptin and its known impurities is prepared in a suitable diluent (e.g., a mixture of water and acetonitrile). Working standards are prepared by diluting the stock solution to fall within the linear range.
-
Sample Preparation: An accurately weighed portion of the sitagliptin drug substance or powdered tablets is dissolved in the diluent, sonicated to ensure complete dissolution, and filtered through a 0.45 µm filter.
-
Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph, and the peak areas are recorded. The concentration of impurities is calculated by comparing the peak areas of the impurities in the sample to the peak area of the corresponding impurity standard.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant advancement over traditional HPLC, utilizing smaller particle size columns (typically <2 µm) to achieve faster analysis times, higher resolution, and increased sensitivity.[13][14] This is particularly advantageous for complex impurity profiles or high-throughput screening.
For potentially genotoxic impurities, such as nitrosamines, highly sensitive methods are required.
| Parameter | UPLC-MS/MS Method[15][16] |
| Analyte(s) | 7-nitroso impurity in Sitagliptin |
| Linearity Range | 0.005 - 0.06 ppm |
| Correlation Coefficient (r²) | > 0.99 |
| LOD | 0.002 ppm |
| LOQ | 0.005 ppm |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | Not Specified |
-
Instrumentation: Ultra-Performance Liquid Chromatograph coupled with a Triple Quadrupole Mass Spectrometer (UHPLC-MS/MS).[15][16]
-
Column: Kromasil-100, C18 (100 mm x 4.6 mm, 3.5 µm).[15][16]
-
Mobile Phase: A gradient of 0.12% formic acid in water (Mobile Phase A) and methanol (Mobile Phase B).[15][16]
-
Sample Preparation: A 50 mg/mL solution of sitagliptin is prepared in water, sonicated, and filtered.[16]
-
Analysis: The method utilizes Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity in detecting the 7-nitroso impurity.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simpler, more cost-effective, and high-throughput alternative to HPLC and UPLC for the quantification of sitagliptin and its impurities.[17][18][19] It allows for the simultaneous analysis of multiple samples on a single plate.
| Parameter | HPTLC Method[18][19] |
| Analyte(s) | Sitagliptin Phosphate |
| Linearity Range | 500 - 2500 ng/band |
| Correlation Coefficient (r²) | 0.994 |
| LOD | 124.36 ng/band |
| LOQ | 376.87 ng/band |
| Accuracy (% Recovery) | 99.80 - 100.17% |
| Precision (% RSD) | Intra-day: 1.13%; Inter-day: 1.19% |
-
Instrumentation: HPTLC system including an automatic sample applicator, a developing chamber, a TLC scanner, and integration software.
-
Stationary Phase: HPTLC aluminum plates precoated with silica gel 60 RP-18 F254.[17]
-
Mobile Phase: A mixture of ethyl acetate, methanol, and formic acid (8.5:1:0.5 v/v/v).[18][19]
-
Sample Application: Standard and sample solutions are applied to the HPTLC plate as bands using an automated applicator.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase vapor.[20]
-
Densitometric Analysis: After development, the plate is dried, and the bands are scanned using a densitometer at 265 nm.[18][19] The peak area is proportional to the concentration of the analyte.
-
Sample Extraction for Tablets: A powdered tablet equivalent of 10 mg of sitagliptin phosphate is extracted with methanol, sonicated for 30 minutes, and filtered.[17]
Visualizing the Cross-Validation Workflow
To effectively compare and select an analytical method, a structured cross-validation workflow is essential. This process ensures that the chosen method is not only validated according to regulatory standards but also fit for its specific intended purpose in the laboratory.
Caption: A diagram showing the relationship between UPLC, HPLC, and HPTLC in terms of performance characteristics and complexity.
Conclusion: Selecting the Optimal Method
The cross-validation of analytical methods for sitagliptin impurity quantification reveals that there is no single "best" method. The optimal choice is contingent upon the specific analytical challenge at hand.
-
RP-HPLC stands out as a reliable and robust method suitable for routine quality control and stability studies where high sensitivity is not the primary concern. Its widespread availability and established protocols make it a practical choice for most laboratories. [1]* UPLC , especially when coupled with mass spectrometry, is the method of choice for detecting and quantifying trace-level impurities, particularly those with potential genotoxic properties. [15][16]The enhanced speed and resolution also make it ideal for complex impurity profiles and high-throughput environments, despite the higher initial investment.
-
HPTLC provides a cost-effective and high-throughput alternative for screening and quantification where the complexity of the sample matrix is not prohibitive. [17][18]Its ability to analyze multiple samples simultaneously offers a significant time advantage in certain applications.
Ultimately, a thorough understanding of the principles, performance characteristics, and practical considerations of each technique, guided by a robust validation framework, will enable the selection of the most appropriate analytical method to ensure the quality, safety, and efficacy of sitagliptin.
References
- A Comparative Guide to Validated Analytical Procedures for Sitagliptin and Its Related Compounds - Benchchem.
- Development and Validation of RP-HPLC Method for The Estimation of Impurity from Sitagliptin Bulk and formulation - bepls.
- Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method | Asian Journal of Chemistry. (2017-07-15).
- Development and validation of stability indicating assay method by HPLC for the analysis of sitagliptin phospahte in bulk - JOCPR.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- Quality Guidelines - ICH.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024-04-24).
- ICH Q2 R1: Mastering Analytical Method Validation - Abraham Entertainment. (2025-10-22).
- ICH Q2 Analytical Method Validation | PPTX - Slideshare.
- A validated stability indicating HPLC method for determination of sitagliptin - SciSpace.
- (PDF) A validated stability indicating HPLC method for determination of sitagliptin. (2025-08-07).
- “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs” | International Journal of Environmental Sciences. (2025-06-05).
- 3 - IJPSR (2009), Issue 1, Vol. (2015-10-12).
- Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC - NIH.
- Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - MDPI.
- Optimization and Validation of the UPLC Method for Rapid, Facile, and Simultaneous Analysis of Sitagliptin and Metformin in Quality Control Samples | ACS Omega. (2025-02-04).
- (PDF) Optimization and Validation of the UPLC Method for Rapid, Facile, and Simultaneous Analysis of Sitagliptin and Metformin in Quality Control Samples - ResearchGate. (2025-08-10).
- Development and validation of stability-indicating high-performance thin-layer chromatography method for estimation of sitagliptin - AKJournals.
- DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPTLC ASSAY METHOD FOR ESTIMATION OF SITAGLIPTIN PHOSPHATE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2017-10-01).
- (PDF) DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPTLC ASSAY METHOD FOR ESTIMATION OF SITAGLIPTIN PHOSPHATE - ResearchGate. (2025-08-06).
- Development and Validation of RP-HPLC and HPTLC Methods for Simultaneous Estimation of Sitagliptin Phosphate and Metformin Hydrochloride in Bulk and Dosage form.
Sources
- 1. bepls.com [bepls.com]
- 2. asianpubs.org [asianpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. ICH Official web site : ICH [ich.org]
- 7. starodub.nl [starodub.nl]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. ijpsr.com [ijpsr.com]
- 12. theaspd.com [theaspd.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry | MDPI [mdpi.com]
- 17. akjournals.com [akjournals.com]
- 18. ijpsr.com [ijpsr.com]
- 19. researchgate.net [researchgate.net]
- 20. ijper.org [ijper.org]
A Comparative Benchmarking Guide to Sitagliptin Precursors: Evaluating (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide
In the landscape of pharmaceutical synthesis, the pursuit of efficiency, purity, and sustainability is paramount. Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, stands as a testament to the evolution of synthetic strategies. This guide provides an in-depth technical comparison of various precursors in the synthesis of sitagliptin, with a special focus on benchmarking the potential of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the manufacturing process of this critical active pharmaceutical ingredient (API).
Introduction: The Synthetic Challenge of Sitagliptin
The core challenge in synthesizing sitagliptin lies in the stereoselective formation of the β-amino acid moiety. Over the years, several generations of synthetic routes have been developed, each with its own set of advantages and drawbacks. The primary industrial methods include asymmetric hydrogenation of an enamine, enzymatic transamination, and chemical resolution. The choice of precursor is a critical determinant of the overall efficiency and cost-effectiveness of the synthesis.
This guide will dissect these established routes and then explore a potential pathway involving this compound, a compound that holds promise as a readily accessible intermediate.
Established Routes to Sitagliptin: A Performance Overview
The selection of a synthetic pathway is a multi-faceted decision, balancing factors such as yield, enantiomeric excess, cost of catalysts, and environmental impact. The following table summarizes the key performance indicators for the most prominent industrial routes to sitagliptin.
| Performance Metric | Asymmetric Hydrogenation | Enzymatic Transamination | Chemical Resolution |
| Overall Yield | ~52-65% | 10-13% increase over hydrogenation route | ~11%[1] |
| Enantiomeric Excess (e.e.) | >99% (after crystallization) | >99.9% (directly) | ~96% |
| Key Catalyst | Rh(I)/tBu-JOSIPHOS | Engineered (R)-transaminase (e.g., ATA-117) | (-)-di-p-toluoyl-L-tartaric acid |
| Key Transformation | Asymmetric hydrogenation of an enamine | Asymmetric reductive amination of a ketone | Resolution of a racemic mixture |
| Process Conditions | High pressure (250 psi) H₂ | Ambient pressure, aqueous medium | Stoichiometric resolving agent |
| Waste Reduction | Significant reduction over first-generation routes | Further 19% reduction vs. asymmetric hydrogenation | Generates significant waste (unwanted enantiomer) |
A Potential Pathway: Leveraging this compound
This compound is a fluorinated acetohydrazide derivative. Its structure suggests a role as a precursor to the key triazolopiperazine core of sitagliptin. While a direct, one-pot synthesis of sitagliptin from this specific precursor is not extensively documented in publicly available literature, a plausible and efficient synthetic pathway can be extrapolated from existing patent literature, particularly CN105017260B, which describes the synthesis of a crucial sitagliptin intermediate.
The proposed pathway leverages the reactivity of the hydrazone moiety for the formation of the triazole ring, a key structural feature of sitagliptin.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for sitagliptin utilizing this compound.
Experimental Protocol: Synthesis of the Triazolopiperazine Intermediate
This protocol is based on the principles outlined in patent CN105017260B, which describes a similar transformation.
Objective: To synthesize 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][3][4]triazolo[4,3-a]pyrazine, a key intermediate for sitagliptin, from this compound.
Materials:
-
This compound
-
Toluene
-
Concentrated Hydrochloric Acid
-
Hydrazine Hydrate (for in-situ formation if starting from the piperazinone)
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in toluene.
-
Acid-Catalyzed Cyclization: Add a catalytic amount of concentrated hydrochloric acid to the solution.
-
Reaction Monitoring: Heat the reaction mixture to reflux. The progress of the intramolecular cyclization can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Separate the organic layer. Wash the aqueous layer with toluene. Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][3][4]triazolo[4,3-a]pyrazine.
-
Purification: The crude product can be purified by column chromatography or recrystallization to achieve high purity.
Expected Outcome: This cyclization is anticipated to proceed with high efficiency, given the favorable intramolecular nature of the reaction. Yields for similar transformations are often high, potentially exceeding 80-90% after purification.
Benchmarking and Comparative Analysis
To benchmark this proposed route, we will compare its key projected metrics against the established industrial methods.
Projected Performance of the this compound Route
| Performance Metric | Projected Performance | Rationale and Justification |
| Overall Yield | Potentially >70% | The initial cyclization is expected to be high-yielding. The subsequent amide coupling is a well-established, high-conversion reaction. Overall yield will be competitive with asymmetric hydrogenation. |
| Purity | High (>99%) | Standard purification techniques (crystallization, chromatography) are effective for both the intermediate and the final product. |
| Process Conditions | Mild to moderate | The cyclization can likely be achieved under reflux in a standard solvent. The subsequent coupling reaction also uses standard, mild conditions. Avoids high-pressure hydrogenation. |
| Cost-Effectiveness | Potentially high | The starting material, this compound, can be synthesized from readily available and inexpensive raw materials. Avoids expensive noble metal catalysts. |
| Environmental Impact | Favorable | Avoids the use of heavy metals and high-pressure equipment, contributing to a greener synthesis. |
Head-to-Head Comparison
Caption: Comparative advantages of the proposed hydrazone route against established methods.
Validation and Analytical Methodologies
To ensure the integrity of this comparative analysis, standardized analytical methods must be employed to determine the purity and identity of the synthesized sitagliptin.
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for assessing the chemical purity of sitagliptin and for quantifying any process-related impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength of approximately 267 nm is suitable for sitagliptin.[4]
-
Sample Preparation: Dissolve the sitagliptin sample in a suitable diluent (e.g., a mixture of water and acetonitrile).
Chiral HPLC
To determine the enantiomeric excess of the final product, a chiral HPLC method is required.
-
Column: A chiral stationary phase column (e.g., a polysaccharide-based chiral selector).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol).
-
Detection: UV detection at 267 nm.
Conclusion and Future Outlook
The established methods for sitagliptin synthesis, particularly enzymatic transamination, represent significant advancements in green chemistry and process efficiency. However, the exploration of alternative precursors remains a vital area of research for further cost reduction and process optimization.
The proposed synthetic route starting from this compound presents a compelling alternative. Its potential for high yield, mild reaction conditions, and the avoidance of expensive and hazardous reagents makes it an attractive target for further investigation and development. The key to its industrial viability will be the optimization of the initial cyclization step and the demonstration of a consistently high enantiomeric purity in the final API. As the demand for sitagliptin continues, innovative synthetic strategies rooted in accessible and cost-effective precursors will undoubtedly shape the future of its production.
References
-
Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., ... & Armstrong, J. D. (2009). Highly efficient asymmetric synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804. [Link]
-
Savile, C. K., Janey, J. M., Mundorff, E. C., Moore, J. C., Tam, S., Jarvis, W. R., ... & Hughes, G. J. (2010). Biocatalytic asymmetric synthesis of sitagliptin. Science, 329(5989), 305-309. [Link]
-
Ye, F., Zhang, Z., Zhao, W., Ding, J., Wang, Y., & Dang, X. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC advances, 11(8), 4649-4655. [Link]
-
Arote, R., & Jain, D. (2021). A Review of Various Analytical Techniques-Based Methods for Quantification of Sitagliptin (DPP-4 Inhibitor). Research Journal of Pharmacy and Technology, 14(9), 5063-5069. [Link]
- CN105017260B - Preparation method of sitagliptin intermediate triazolopyrazine derivative - Google P
-
Ye, F., et al. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances. [Link]
Sources
- 1. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105017260B - Preparation method of sitagliptin intermediate triazolopyrazine derivative - Google Patents [patents.google.com]
- 3. US20120108598A1 - Sitagliptin synthesis - Google Patents [patents.google.com]
- 4. WO2014023930A1 - Process for the preparation of sitagliptin and intermediate compounds - Google Patents [patents.google.com]
In vitro potency of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide vs. other DPP-4 inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the in vitro potency of the novel dipeptidyl peptidase-4 (DPP-4) inhibitor, (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide, against established therapeutic agents. Data is presented to offer a clear, objective benchmark for researchers engaged in the discovery and development of next-generation diabetes therapies.
Introduction: DPP-4 as a Key Therapeutic Target
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a pivotal role in glucose homeostasis. Its primary function is the rapid inactivation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and are crucial for stimulating insulin secretion and suppressing glucagon release from the pancreas.
By inhibiting DPP-4, the half-life of active GLP-1 and GIP is extended, enhancing the body's natural glucose-dependent mechanisms for controlling blood sugar.[1] This targeted approach has established DPP-4 inhibitors as a significant class of oral anti-hyperglycemic agents for the management of type 2 diabetes mellitus.[2]
The Inhibitors: A Head-to-Head Overview
This guide focuses on comparing the investigational compound this compound with four widely recognized, clinically approved DPP-4 inhibitors.
-
This compound: This is a fluorinated acetohydrazide derivative featuring a piperazine ring.[3][4] Its molecular formula is C₆H₉F₃N₄O, and it has a molecular weight of 210.16 g/mol .[2] The trifluoromethyl group is a key structural feature intended to enhance biological activity and stability.[2] It is recognized as a DPP-4 inhibitor, making it a compound of interest for potential therapeutic applications in diabetes.[2][3]
-
Sitagliptin: The first-in-class DPP-4 inhibitor, approved by the FDA in 2006.[5] It serves as a benchmark for potency and selectivity in the field.
-
Vildagliptin: A potent and selective DPP-4 inhibitor known for its rapid onset and dose-dependent duration of action.[6]
-
Saxagliptin: A highly potent, reversible, and competitive DPP-4 inhibitor.[7] Its structure includes a cyanopyrrolidine moiety that forms a covalent bond with the active site of the enzyme.
-
Linagliptin: A xanthine-based, non-substrate-like inhibitor distinguished by its high potency and a predominantly non-renal route of elimination.[8][9]
Comparative In Vitro Potency: IC₅₀ Values
The in vitro potency of a DPP-4 inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the DPP-4 enzyme's activity. A lower IC₅₀ value indicates higher potency.
While specific IC₅₀ data for this compound is not available in the public domain, its characterization as a potent inhibitor warrants comparison against the established IC₅₀ values of market-leading drugs. The following table summarizes the reported in vitro potencies.
| Compound | Chemical Structure | Reported IC₅₀ (nM) |
| This compound | ![]() | Data not publicly available |
| Linagliptin | ![]() | ~1 nM[10][11] |
| Vildagliptin | ![]() | ~4.5 nM[6] |
| Sitagliptin | ![]() | ~19 nM[10] |
| Saxagliptin | ![]() | ~26-50 nM[7][10] |
Expert Insight: The nanomolar to sub-nanomolar IC₅₀ values of the established inhibitors set a high bar for new chemical entities. Linagliptin and Vildagliptin demonstrate exceptional potency. For a new compound like this compound to be considered a strong candidate, it would ideally exhibit an IC₅₀ value within this low nanomolar range. The subsequent sections outline the standardized protocol required to generate such comparative data.
Mechanism of Action & Experimental Workflow
To ensure scientific integrity, it is crucial to understand both the biological mechanism and the experimental process for evaluating inhibitors.
The diagram below illustrates the incretin pathway and the intervention point for DPP-4 inhibitors.
Caption: DPP-4 inhibitors block the degradation of active incretins, prolonging their glucose-lowering effects.
The following diagram outlines the key steps in a typical fluorescence-based assay to determine an inhibitor's IC₅₀ value.
Caption: Standard workflow for a fluorescence-based in vitro DPP-4 inhibitor screening assay.
Detailed Experimental Protocol: Fluorometric IC₅₀ Determination
This protocol describes a robust, self-validating method for determining the in vitro potency of a test compound against human recombinant DPP-4.
A. Materials & Reagents
-
Human Recombinant DPP-4 Enzyme
-
DPP-4 Fluorogenic Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)
-
Assay Buffer: Tris-HCl (pH 8.0) with NaCl and EDTA
-
Test Compound: this compound
-
Positive Control Inhibitor: Sitagliptin
-
Vehicle Control: Dimethyl Sulfoxide (DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with kinetic capabilities
B. Reagent Preparation
-
Assay Buffer (1X): Prepare the working assay buffer by diluting a concentrated stock with ultrapure water. Keep chilled on ice.
-
DPP-4 Enzyme Solution: Thaw the enzyme stock on ice. Just prior to use, dilute to the final working concentration (e.g., ~1.5-2.0 mU/mL) with cold 1X Assay Buffer. The exact concentration should be optimized to ensure the reaction remains in the linear range for the duration of the assay.
-
Substrate Solution: Prepare the H-Gly-Pro-AMC substrate solution by diluting the stock to the final working concentration (e.g., 200 µM) in 1X Assay Buffer.[12] Protect this solution from light to prevent photobleaching.
-
Compound Plates:
-
Create a 10-point, 3-fold serial dilution of the test compound and the positive control (Sitagliptin) in DMSO, starting from a high concentration (e.g., 100 µM).
-
This creates a concentration range that will span the expected IC₅₀ value.
-
C. Assay Procedure
-
Plate Setup: Add reagents to the 96-well plate in triplicate according to the following scheme:
-
Blank Wells (No Enzyme): 50 µL Assay Buffer + 50 µL Substrate Solution.
-
100% Activity Control (Vehicle): 48 µL Assay Buffer + 1 µL DMSO + 1 µL DPP-4 Enzyme Solution.
-
Inhibitor Wells: 48 µL Assay Buffer + 1 µL of serially diluted test compound or positive control + 1 µL DPP-4 Enzyme Solution.
-
-
Pre-incubation: Gently mix the plate and incubate for 10 minutes at 37°C.[12]
-
Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the enzymatic reaction is initiated, ensuring an accurate measurement of its inhibitory effect.
-
-
Reaction Initiation: Add 50 µL of the Substrate Solution to all wells (except the Blank wells, which already contain it).
-
Fluorescence Reading: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) in kinetic mode, taking readings every minute for 30 minutes.[12]
D. Data Analysis
-
Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence signal over time (ΔFLU/min).
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank)) * 100
-
Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) non-linear regression model to calculate the IC₅₀ value.
E. System Validation
-
Trustworthiness: The protocol is validated if the IC₅₀ of the positive control (Sitagliptin) falls within the expected range (~19-25 nM). The Z'-factor, a measure of assay quality, should be calculated from the 100% activity and blank controls and should be ≥ 0.5 for a robust assay.
References
-
Saxagliptin | C18H25N3O2 | CID 11243969. PubChem, National Center for Biotechnology Information. [Link]
-
Efficacy and Safety of Linagliptin (Tradjenta) in Adults With Type-2 Diabetes Mellitus. National Institutes of Health. [Link]
-
Clinical pharmacokinetics and pharmacodynamics of vildagliptin. PubMed, National Institutes of Health. [Link]
-
209091Orig1s000. U.S. Food and Drug Administration. [Link]
-
201280Orig1s000. U.S. Food and drug Administration. [Link]
-
Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition. [Link]
-
A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Hindawi. [Link]
-
IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. ResearchGate. [Link]
-
Linagliptin - Diabetes Mellitus. PDB-101. [Link]
-
Saxagliptin - Diabetes Mellitus. PDB-101. [Link]
-
vildagliptin. Drug Central. [Link]
-
This compound. LookChem. [Link]
-
This compound. Anax Laboratories. [Link]
-
Details of the Drug | DrugMAP. DrugMAP. [Link]
-
Sitagliptin. Wikipedia. [Link]
-
Linagliptin | C25H28N8O2 | CID 10096344. PubChem, National Center for Biotechnology Information. [Link]
-
Sitagliptin | C16H15F6N5O | CID 4369359. PubChem, National Center for Biotechnology Information. [Link]
-
Sitagliptin - Drug Usage Statistics. ClinCalc DrugStats Database. [Link]
-
Vildagliptin. Wikipedia. [Link]
-
Clinical pharmacokinetics and pharmacodynamics of vildagliptin 50 mg sustained release tablet formulation in healthy Indian males after single and multiple-dose. ResearchGate. [Link]
-
Vildagliptin Tablets IP 50 mg. MSN Laboratories. [Link]
Sources
- 1. Sitagliptin - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 763105-70-0 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound|lookchem [lookchem.com]
- 5. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Linagliptin [pdb101.rcsb.org]
- 9. Linagliptin | C25H28N8O2 | CID 10096344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Linagliptin (Tradjenta) in Adults With Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
A Multi-Modal Analytical Strategy for the Stereochemical Confirmation of Synthetic (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide
Abstract
The definitive assignment of stereochemistry is a cornerstone of modern drug development and chemical synthesis. For molecules containing restricted rotation around a carbon-nitrogen double bond, such as N'-acylhydrazones, the distinction between (E) and (Z) isomers is critical as stereoisomers can exhibit profoundly different pharmacological and toxicological profiles. This guide presents a comprehensive, multi-modal strategy for the unambiguous structural confirmation of the synthetic compound (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide, a heterocyclic building block of interest in medicinal chemistry.[1][] We objectively compare the utility and outputs of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational chemistry, providing field-proven insights and detailed experimental protocols to establish a self-validating analytical workflow.
The Stereochemical Challenge: E/Z Isomerism in N'-Acylhydrazones
N'-acylhydrazones possess a C=N double bond, which gives rise to geometric isomerism (E/Z isomerism).[3][4][5] While the (E)-isomer is often thermodynamically more stable, the (Z)-isomer can be preferentially formed or stabilized, particularly through intramolecular hydrogen bonding.[3][6] The biological activity of such compounds is intimately tied to their three-dimensional structure; therefore, a robust and unequivocal method for confirming the intended isomer is not merely an academic exercise but a regulatory and functional necessity. The title compound, featuring a trifluoroacetyl group and a piperazine moiety, presents a specific case where intramolecular interactions could influence isomeric preference.[1][7]
An Integrated Analytical Workflow
To achieve unambiguous confirmation, we propose an integrated workflow that leverages the strengths of orthogonal analytical techniques. Each step provides a layer of evidence, and together they form a self-validating system.
Caption: Integrated workflow for structural confirmation.
Comparative Analysis 1: NMR Spectroscopy
NMR is the most powerful initial technique for structural elucidation in solution. For this molecule, a specific 2D NMR experiment, Nuclear Overhauser Effect Spectroscopy (NOESY), is indispensable for differentiating between the (Z) and (E) isomers.[8][9]
Causality Behind Experimental Choice
The Nuclear Overhauser Effect (NOE) is a through-space phenomenon where magnetization is transferred between nuclei that are spatially close (typically < 5 Å), irrespective of their through-bond connectivity.[10][11] In the (Z)-isomer, the N-H proton of the hydrazide moiety is on the same side of the C=N bond as the protons on the adjacent C6 carbon of the piperazine ring. Conversely, in the hypothetical (E)-isomer, the N-H proton would be distant from these C6 protons but proximal to the C3 piperazine protons. A 2D NOESY experiment will reveal these spatial relationships as cross-peaks, providing direct evidence of the geometric configuration.[12][13]
Caption: Expected NOE correlation for the (Z) vs. (E) isomer.
Experimental Protocol: 2D ¹H-¹H NOESY
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a high-quality NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for hydrazones as it can help resolve N-H proton signals.
-
Instrument Setup: Acquire spectra on a spectrometer with a minimum field strength of 400 MHz.
-
Acquisition:
-
Run standard 1D ¹H and ¹³C spectra first to confirm basic structure and assign proton resonances.
-
Set up a phase-sensitive 2D NOESY experiment.
-
Key Parameter - Mixing Time (d8): This is the duration during which NOE buildup occurs. For a small molecule of this size (MW ≈ 210.16 g/mol ), a mixing time in the range of 500-800 ms is a good starting point.[11][14] It may be necessary to run a series of NOESY experiments with varying mixing times to optimize the signal.
-
-
Processing: Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions and perform phase correction.
-
Analysis: Look for a cross-peak connecting the resonance of the hydrazide N-H proton to the resonance of the -CH₂- protons at the C6 position of the piperazine ring.
Data Presentation: Expected NMR Results
| Proton Assignment | Isomer | Expected ¹H Chemical Shift (ppm, DMSO-d₆) | Key NOESY Cross-Peak |
| Hydrazide N-H | (Z) | ~10.0 - 11.5 | Present with C6-H₂ |
| (E) | Could be significantly different | Absent with C6-H₂ | |
| Piperazine C6-H₂ | (Z) | ~3.4 - 3.6 | Present with N-H |
| (E) | ~3.4 - 3.6 | Absent with N-H | |
| Piperazine C3-H₂ | (Z) | ~2.8 - 3.0 | Absent with N-H |
| (E) | ~2.8 - 3.0 | Potentially present with N-H |
Comparative Analysis 2: Single-Crystal X-ray Crystallography
While NMR provides definitive proof in solution, X-ray crystallography offers the "gold standard" for unambiguous structural determination in the solid state.[15][16] It provides precise atomic coordinates, allowing for direct visualization of the molecular geometry and confirmation of the (Z) configuration.
Causality Behind Experimental Choice
X-ray crystallography is the only technique that directly maps the electron density of a molecule in a crystal lattice, yielding a precise 3D model.[17] This is particularly valuable when NMR data is ambiguous or when solid-state conformation is of primary interest. For piperazine-containing compounds, crystallography also confirms the ring conformation (e.g., chair, boat), which can be crucial for understanding intermolecular interactions.[18][19]
Experimental Protocol: Crystal Growth and Data Collection
-
Crystal Growth (Critical Step): Obtaining diffraction-quality single crystals is paramount.
-
Method: Slow evaporation is a common starting point. Dissolve the purified compound to near-saturation in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane, acetone).
-
Setup: Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks.
-
-
Crystal Mounting: Carefully select a well-formed, transparent crystal and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in a modern X-ray diffractometer.
-
Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.
-
Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα) and collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using established software packages (e.g., SHELX).
Data Presentation: Hypothetical Crystallographic Data
| Parameter | Expected Value for (Z)-Isomer | Significance |
| Crystal System | Monoclinic | Describes the crystal lattice symmetry. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| C=N-N-C Torsion Angle | ~0° or ~180° | A value near 0° would confirm an antiperiplanar arrangement. |
| Key Atoms Distances | N-H···N (intramolecular) | May indicate an intramolecular hydrogen bond stabilizing the Z-form. |
| Piperazine Ring | Chair Conformation | The expected low-energy conformation for the piperazine ring.[19] |
Comparative Analysis 3: Computational Chemistry
Computational modeling, specifically Density Functional Theory (DFT), serves as a powerful corroborative tool. It allows for the calculation of the relative thermodynamic stabilities of the (E) and (Z) isomers, providing theoretical support for the experimentally observed structure.[6][20]
Causality Behind Experimental Choice
By calculating the ground-state electronic energy of both the (Z) and (E) isomers, we can predict which is more stable.[21] If the experimental data points to the (Z)-isomer, a computational result showing it to be the lower energy form (or separated by only a small energy barrier from the (E)-isomer) adds significant confidence to the assignment. These calculations can also help rationalize why a particular isomer is favored, for instance, by visualizing stabilizing intramolecular hydrogen bonds.[3]
Protocol Outline: DFT Calculation
-
Structure Building: Build 3D models of both the (Z) and (E) isomers.
-
Geometry Optimization: Perform a full geometry optimization for each isomer using a reliable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Energy Calculation: Calculate the single-point electronic energy of the optimized structures. To better simulate experimental conditions, these calculations can be performed both in the gas phase and using a solvent continuum model (e.g., PCM for DMSO).[22]
-
Frequency Analysis: Perform a frequency calculation to confirm that the optimized structures are true energy minima (no imaginary frequencies).
Data Presentation: Expected Relative Energies
| Isomer | Relative Energy (ΔE, Gas Phase) | Relative Gibbs Free Energy (ΔG, DMSO) | Conclusion |
| (E) | +X kcal/mol | +Y kcal/mol | Higher energy; less stable. |
| (Z) | 0.0 kcal/mol (Reference) | 0.0 kcal/mol (Reference) | Thermodynamically favored isomer. |
Conclusion
References
- Smolecule. (2023, August 15). This compound.
- Benchchem. (2025, December). The Fluorinated Advantage: A Technical Guide to 2,2,2-Trifluoroacetohydrazide as a Premier Building Block in Drug Discovery.
-
Carnerero, C., et al. (2023, September 29). New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. MDPI. Available at: [Link]
- Palla, G., Predieri, G., et al. (1986). Conformational behaviour and E/Z isomerization of N-acyl and N-aroylhydrazones. Tetrahedron.
- Al-Hamdani, A. A. S., et al. (2024). Spectroscopic investigation of azo-hydrazo tautomerization in naphthalene-based azo dyes using 1D and 2D NMR. Scientific Reports.
-
Wuest, M., et al. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH. Available at: [Link]
-
Wikipedia. (n.d.). Piperazine. Available at: [Link]
- Balakrishna, M. S., George, P. P., & Mague, J. T. (2003). Synthesis and single crystal X-ray structure of N,N'-bis(diphenylphosphino)piperazine. Journal of Chemical Research.
-
Carnerero, C., et al. (2023, September 23). New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. ResearchGate. Available at: [Link]
-
Wuest, M., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Isomers and conformers of N-acylhydrazones. Available at: [Link]
-
Kumar, D., et al. (2017). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). (a) ¹H NMR and (b) ¹³C NMR spectra of N-Acylhydrazone 6k. Available at: [Link]
-
Jacquemin, D., et al. (2021). Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films. RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. Available at: [Link]
-
ResearchGate. (2025, August 7). Solvatochromic, computational chemical and E/Z geometrical isomerism studies on some aryl‐hydrazones. Available at: [Link]
-
ResearchGate. (n.d.). The effect of the E- and Z-isomers concentration of hydrazones on the hydrazo ↔ azo equilibrium. Available at: [Link]
-
Chemistry LibreTexts. (2022, January 6). 3.17.4: NOESY Spectra. Available at: [Link]
-
Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Available at: [Link]
-
PubMed. (1972). [H-NMR-spectra of hydrazones]. Available at: [Link]
-
Wikipedia. (n.d.). Nuclear Overhauser effect. Available at: [Link]
-
UCSD SSPPS NMR Facility. (2015, April 7). NOESY and ROESY. Available at: [Link]
- Jacquemin, D., et al. (n.d.). Solid state NMR and DFT studies of azo-hydrazone tautomerism in azo dyes and Chitosan-dye films.
-
Royal Society of Chemistry. (n.d.). Enhancing the kinetics of hydrazone exchange processes: an experimental and computational study. Available at: [Link]
- Decatur, J. (2018, August 8). NOESY and ROESY.
-
Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Available at: [Link]
-
001Chemical. (n.d.). CAS No. 849832-73-1, this compound. Available at: [Link]
Sources
- 1. Buy this compound | 763105-70-0 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. Conformational behaviour and E/Z isomerization of N-acyl and N-aroylhydrazones | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. ias.ac.in [ias.ac.in]
- 13. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 14. chemscene.com [chemscene.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Piperazine - Wikipedia [en.wikipedia.org]
- 20. Enhancing the kinetics of hydrazone exchange processes: an experimental and computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 22. rsc.org [rsc.org]
Inter-laboratory comparison of sitagliptin impurity analysis
An Inter-Laboratory Comparison for the Analysis of Sitagliptin Impurities: A Guide to Ensuring Method Robustness and Data Integrity
Introduction
Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final product. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and quantification of impurities in drug substances and products.
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of sitagliptin impurity analysis. The objective is to establish the robustness and reliability of an analytical method across different laboratories, a crucial step in method validation and transfer. By sharing a standardized protocol and analyzing the resulting data, participating laboratories can ensure the consistency and accuracy of their impurity profiling, ultimately contributing to the quality of the final drug product. We will delve into the rationale behind the experimental design, provide a detailed analytical procedure, and present a model for data comparison and interpretation.
Designing a Robust Inter-laboratory Study
The success of an inter-laboratory comparison hinges on a meticulously planned study design. The primary goal is to assess the reproducibility of an analytical method when performed by different analysts in different laboratories using different equipment. This involves the careful selection of a standardized analytical method, the preparation and distribution of a common set of samples, and a clear protocol for data reporting and analysis.
A well-designed study should include samples of the sitagliptin drug substance spiked with known impurities at various concentration levels, as well as samples that have undergone forced degradation to generate potential unknown impurities. Forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light, are essential for demonstrating the stability-indicating nature of the analytical method.
Workflow for Inter-laboratory Comparison
Caption: Workflow of the inter-laboratory comparison study.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Method
The following HPLC method is a well-established and robust procedure for the separation and quantification of sitagliptin and its process-related and degradation impurities.
Materials and Reagents
-
Sitagliptin reference standard and impurity reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (Milli-Q or equivalent)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., Zorbax SB-C18, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 4.5 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| UV Detection Wavelength | 267 nm |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (50:50, v/v) |
Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of sitagliptin reference standard and each impurity reference standard in the diluent to prepare individual stock solutions.
-
Spiked Sample: Prepare a sample of the sitagliptin drug substance spiked with known impurities at a concentration relevant to the specification limits (e.g., 0.15%).
-
Forced Degradation Samples:
-
Acid Degradation: Reflux the drug substance in 0.1 N HCl at 80°C for 2 hours.
-
Base Degradation: Reflux the drug substance in 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.
After degradation, neutralize the acid and base-treated samples and dilute all samples to a suitable concentration with the diluent.
-
Data Analysis and Comparison
Each participating laboratory should analyze the provided samples in triplicate and report the results for the assay of sitagliptin and the percentage of each impurity. The coordinating laboratory will then compile and analyze the data to assess the method's performance across the different sites. Key parameters to evaluate include:
-
Repeatability: The precision of the method under the same operating conditions over a short interval.
-
Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, and/or with different equipment.
-
Reproducibility: The precision of the method between different laboratories.
The relative standard deviation (RSD) of the results for each impurity across all laboratories is a critical measure of the method's reproducibility. Acceptance criteria for the RSD will depend on the concentration of the impurity and the specific regulatory guidelines being followed.
Example Comparative Data
| Impurity | Lab 1 (% area) | Lab 2 (% area) | Lab 3 (% area) | Mean (% area) | RSD (%) |
| Impurity A | 0.12 | 0.13 | 0.11 | 0.12 | 8.3 |
| Impurity B | 0.08 | 0.09 | 0.08 | 0.08 | 7.2 |
| Impurity C | 0.15 | 0.14 | 0.16 | 0.15 | 6.7 |
Common Impurities of Sitagliptin
Understanding the potential impurities of sitagliptin is crucial for developing a robust analytical method. These can arise from the manufacturing process or from the degradation of the drug substance.
Sitagliptin and Potential Impurities
Caption: Relationship between sitagliptin and its potential impurities.
Conclusion
A successful inter-laboratory comparison of sitagliptin impurity analysis provides a high degree of confidence in the analytical method's robustness and reliability. By following a well-defined protocol and systematically analyzing the data, pharmaceutical manufacturers can ensure the consistency and accuracy of their quality control testing, ultimately safeguarding patient health. This guide offers a comprehensive framework for conducting such a study, emphasizing the importance of a scientifically sound approach to method validation and transfer.
References
-
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Assessing the Impact of Impurities on Sitagliptin's Efficacy and Safety: A Comparative Guide for Researchers
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of type 2 diabetes management, sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, stands as a cornerstone of oral antihyperglycemic therapy.[] Its efficacy in improving glycemic control is well-established. However, the presence of impurities—arising from the manufacturing process or degradation over time—can potentially compromise both the therapeutic efficacy and the safety profile of the final drug product. This guide provides a comprehensive framework for assessing the impact of these impurities, offering field-proven insights and detailed experimental protocols to ensure the quality and reliability of sitagliptin.
The Crucial Role of Impurity Profiling in Sitagliptin Therapy
Sitagliptin's therapeutic action hinges on its ability to inhibit the DPP-4 enzyme, which is responsible for the rapid inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By blocking DPP-4, sitagliptin prolongs the activity of these incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[] Any alteration in the molecular structure of sitagliptin, as is the case with impurities, could theoretically interfere with its binding to the DPP-4 active site, thereby diminishing its therapeutic effect.
From a safety perspective, impurities can introduce their own pharmacological or toxicological effects. Of particular concern are genotoxic impurities, such as nitrosamines, which have the potential to cause cancer even at trace levels.[2] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), have stringent guidelines for the identification, qualification, and control of impurities in active pharmaceutical ingredients (APIs) and finished drug products.
This guide will delve into the practical aspects of evaluating these risks, providing a comparative analysis of sitagliptin in its pure form versus when it contains known impurities.
Visualizing the Core Mechanism: Sitagliptin's Inhibition of DPP-4
To understand the potential impact of impurities, it is essential to first grasp the fundamental mechanism of action of sitagliptin. The following diagram illustrates this key interaction.
Sitagliptin's mechanism of action.
Comparative Safety Assessment: The Impact of Impurities
The safety of a pharmaceutical product is paramount. Impurities can pose a significant risk, ranging from direct cytotoxicity to long-term genotoxicity. This section outlines a comparative approach to evaluating the safety profile of sitagliptin in the presence of impurities.
Known Impurities of Concern
Several types of impurities can be associated with sitagliptin:
-
Process-Related Impurities: These are substances that are by-products of the chemical synthesis process. Examples include starting materials, intermediates, and reagents.[]
-
Degradation Products: These impurities form over time due to the degradation of sitagliptin under various conditions such as heat, light, or humidity.
-
Genotoxic Impurities: A critical class of impurities that can damage DNA. A notable example in sitagliptin is the nitrosamine impurity, Nitroso-STG-19 (NTTP).[2][3]
Experimental Protocol: In Vitro Cytotoxicity Assessment
A fundamental step in assessing the safety of impurities is to evaluate their potential to cause cell death. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
Objective: To compare the cytotoxicity of pure sitagliptin with sitagliptin containing known synthesis impurities (S1 and S2).
Methodology:
-
Cell Culture: Mouse fibroblast 3T3 cells are cultured in a suitable medium and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of pure sitagliptin, impurity S1, and impurity S2 for 24 hours. A vehicle control (the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent) are included.
-
MTT Assay: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. Cell viability is expressed as a percentage of the vehicle control.
Comparative Data: Cytotoxicity of Sitagliptin and its Synthesis Impurities
The following table summarizes the findings from a study that evaluated the in vitro cytotoxicity of two sitagliptin synthesis impurities (S1 and S2) in 3T3 cells.[4]
| Compound | Concentration (µM) | Cell Viability (%) |
| Sitagliptin | 500 | Reduced |
| 1000 | Significantly Reduced | |
| Impurity S1 | Up to 1000 | No significant reduction |
| Impurity S2 | Up to 1000 | No significant reduction |
Interpretation of Results:
The data indicates that at high concentrations (500 µM and 1000 µM), sitagliptin itself can exhibit some level of cytotoxicity.[4] However, the two tested synthesis impurities, S1 and S2, did not show significant cytotoxicity at concentrations up to 1000 µM.[4] This suggests that, at least for these specific impurities, their presence at low levels is unlikely to contribute significantly to the overall cytotoxicity of the drug product. It is crucial to note that other impurities may have different toxicological profiles.
Comparative Efficacy Assessment: The Influence of Impurities on DPP-4 Inhibition
The primary measure of sitagliptin's efficacy is its ability to inhibit the DPP-4 enzyme. Any impurity that interferes with this interaction could lead to a reduction in the drug's therapeutic effect.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
This assay directly measures the inhibitory potential of a compound on the DPP-4 enzyme.
Objective: To compare the DPP-4 inhibitory activity of pure sitagliptin with sitagliptin containing known impurities.
Methodology:
-
Reagents:
-
Human recombinant DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds (pure sitagliptin and sitagliptin with impurities)
-
Positive control (a known DPP-4 inhibitor)
-
-
Procedure: a. In a 96-well plate, add the assay buffer, DPP-4 enzyme, and the test compound at various concentrations. b. Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme. c. Initiate the enzymatic reaction by adding the fluorogenic substrate. d. Monitor the fluorescence intensity over time using a microplate reader. The rate of increase in fluorescence is proportional to the DPP-4 activity.
-
Data Analysis: a. Calculate the percentage of DPP-4 inhibition for each concentration of the test compound compared to the uninhibited control. b. Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for the in vitro DPP-4 inhibition assay.
Workflow for DPP-4 inhibition assay.
Expected Outcomes and Interpretation
-
Impurities with significantly altered structures: Impurities where the core pharmacophore responsible for binding to the DPP-4 active site is modified are likely to have reduced or no inhibitory activity.
-
Structurally similar impurities: Impurities with minor modifications that do not affect the key binding interactions may retain some level of DPP-4 inhibitory activity.
-
Reactive impurities: Certain impurities could potentially bind irreversibly to the enzyme, leading to a time-dependent inhibition profile.
A lower IC50 value for a given compound indicates higher potency as a DPP-4 inhibitor. By comparing the IC50 values of pure sitagliptin with sitagliptin containing known impurities, researchers can quantitatively assess the impact of these impurities on the drug's primary therapeutic action.
Conclusion and Future Directions
The presence of impurities in sitagliptin presents a multifaceted challenge that requires a rigorous and systematic approach to assessment. This guide has provided a framework for comparing the impact of impurities on both the safety and efficacy of sitagliptin. The in vitro cytotoxicity and DPP-4 inhibition assays are powerful tools for generating the quantitative data necessary for a comprehensive risk assessment.
For researchers and drug development professionals, the key takeaways are:
-
Thorough impurity profiling is non-negotiable: A deep understanding of the impurity profile of a sitagliptin product is the first step in ensuring its quality.
-
Safety assessment is paramount: Cytotoxicity and genotoxicity studies are essential to identify and mitigate any potential harm from impurities.
-
Efficacy must be verified: The impact of impurities on the primary pharmacological activity of sitagliptin—DPP-4 inhibition—must be quantitatively assessed.
Future research should focus on generating more publicly available data on the biological activities of a wider range of sitagliptin impurities. This will enable a more comprehensive understanding of the structure-activity and structure-toxicity relationships, ultimately leading to the development of safer and more effective sitagliptin therapies for patients with type 2 diabetes.
References
-
de Oliveira, A. M., et al. (2019). In vitro toxic evaluation of two gliptins and their main impurities of synthesis. BMC Pharmacology and Toxicology, 20(1), 76. [Link]
-
Health Sciences Authority. (2022). Update on nitrosamine impurity in sitagliptin products. [Link]
-
U.S. Food and Drug Administration. (2022). FDA works to avoid shortage of sitagliptin following detection of nitrosamine impurity. [Link]
-
Yuzbasioglu, D., et al. (2018). Investigation of in vitro genotoxic effects of an anti-diabetic drug sitagliptin. Drug and Chemical Toxicology, 41(4), 458-464. [Link]
-
An, G., et al. (2022). Dipeptidyl peptidase-4 inhibitory potentials of Glycyrrhiza uralensis and its bioactive compounds licochalcone A and licochalcone B: An in silico and in vitro study. Frontiers in Pharmacology, 13, 989595. [Link]
-
Capuano, A., et al. (2013). A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose-lowering efficacy of the DPP-4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. Journal of Diabetes Investigation, 4(5), 455-463. [Link]
-
Sharma, S., & Soman, S. S. (2021). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Current Drug Discovery Technologies, 18(4), 498-518. [Link]
-
Rana, K., & Kumar, V. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Drug Design, Development and Therapy, 18, 123-145. [Link]
-
Tella, A. C., et al. (2024). Synthesis, characterization, and enzyme inhibition evaluation of sitagliptin derivatives and their metal complexes. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2345678. [Link]
-
BioSpace. (2022). Merck's Blockbuster Diabetes Drug Sitagliptin Found Contaminated with Potential Carcinogen. [Link]
-
Askari, F. K. (2017). DPP-4 Inhibitors Comparison. [Link]
-
Scheen, A. J. (2012). Comparative clinical pharmacokinetics of dipeptidyl peptidase-4 inhibitors. Clinical Pharmacokinetics, 51(8), 485-500. [Link]
-
Pathak, V., et al. (2022). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. Molecules, 27(19), 6543. [Link]
-
Kim, T., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 748654. [Link]
-
D'Alessio, D. A. (2009). Mechanism of Action of DPP-4 Inhibitors—New Insights. The Journal of Clinical Endocrinology & Metabolism, 94(1), 81-83. [Link]
-
Herman, G. A., et al. (2005). Dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes: a clinical review. Expert Opinion on Investigational Drugs, 14(5), 621-635. [Link]
-
Alsalim, W., et al. (2019). In vitro cytogenetic assessment and comparison of vildagliptin and sitagliptin. Drug and Chemical Toxicology, 42(5), 488-495. [Link]
-
Al-Salami, H., et al. (2017). Investigation of in vitro genotoxic effects of an anti-diabetic drug sitagliptin. Drug and Chemical Toxicology, 40(4), 458-464. [Link]
-
Najam, R., et al. (2017). In vitro evaluation of mutagenicity and genotoxicity of sitagliptin alone and in combination with artificial sweeteners. Tropical Journal of Pharmaceutical Research, 16(8), 1841-1849. [Link]
-
Al-Attas, O. S., et al. (2025). Synthesis and Evaluation of Sitagliptin Analogs. Journal of Chemistry, 2025, 1-7. [Link]
-
Al-aboudi, A. R., et al. (2025). Trace Analysis of Three Potential Genotoxic Impurities in Sitagliptin Drug Materials Using HPLC–MS. The Pharmaceutical and Chemical Journal, 12(1), 1-10. [Link]
-
Lange, A. D. C., et al. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. Drug Analytical Research, 7(1), 41-45. [Link]
Sources
Authored by a Senior Application Scientist
This guide provides a detailed comparative analysis of the stability of sitagliptin, a widely used dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes, and its primary related substances. Understanding the degradation pathways and stability profiles is critical for ensuring the safety, efficacy, and quality of sitagliptin drug products throughout their shelf life. This document is intended for researchers, analytical scientists, and formulation development professionals in the pharmaceutical industry.
The stability of a drug substance is a critical quality attribute that can be influenced by various environmental factors such as heat, light, humidity, and pH. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug. This guide delves into the methodologies for these studies, presents comparative stability data, and elucidates the degradation mechanisms of sitagliptin.
Introduction to Sitagliptin and Its Stability-Indicating Profile
Sitagliptin, chemically known as (R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydrotriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine, is susceptible to degradation under certain conditions. The primary purpose of a stability-indicating method is to resolve the active pharmaceutical ingredient (API) from its potential degradation products, thereby providing a clear picture of the drug's stability. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common analytical techniques employed for this purpose.
Experimental Design for Comparative Stability Studies
A robust forced degradation study is the cornerstone of understanding a drug's stability. The following experimental workflow is recommended to compare the stability of sitagliptin and its related substances.
Experimental Workflow
Caption: Workflow for a comparative forced degradation study of sitagliptin.
Detailed Protocol for Forced Degradation
-
Preparation of Stock Solutions: Prepare individual stock solutions of sitagliptin and each related substance in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.
-
Acidic Degradation: To 1 mL of each stock solution, add 1 mL of 0.1N HCl. Keep the solutions at 60°C for 24 hours. Neutralize the samples with 0.1N NaOH before analysis.
-
Alkaline Degradation: To 1 mL of each stock solution, add 1 mL of 0.1N NaOH. Keep the solutions at 60°C for 24 hours. Neutralize the samples with 0.1N HCl before analysis.
-
Oxidative Degradation: To 1 mL of each stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solutions at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powders of sitagliptin and its related substances to a temperature of 80°C for 48 hours.
-
Photolytic Degradation: Expose the solutions of sitagliptin and its related substances to UV light (254 nm) and visible light for 24 hours.
-
Sample Analysis: At appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for HPLC or UPLC analysis.
Comparative Stability Data
The following table summarizes the typical degradation behavior of sitagliptin under various stress conditions. The percentage of degradation is indicative and can vary based on the exact experimental conditions.
| Stress Condition | Sitagliptin Degradation (%) | Major Degradation Products | Stability of Related Substances |
| Acidic (0.1N HCl, 60°C) | 10-15% | Amide hydrolysis products | Varies; some may be more susceptible to hydrolysis |
| Alkaline (0.1N NaOH, 60°C) | 15-25% | Amide hydrolysis products | Varies; some may be more susceptible to hydrolysis |
| Oxidative (3% H₂O₂, RT) | 5-10% | N-oxide derivatives | May show higher or lower susceptibility to oxidation |
| Thermal (80°C, solid) | < 5% | Minimal degradation | Generally stable, similar to sitagliptin |
| Photolytic (UV/Vis) | < 5% | Minimal degradation | Generally stable, similar to sitagliptin |
Data compiled from multiple sources for illustrative purposes.
Degradation Pathways of Sitagliptin
The primary degradation pathway for sitagliptin under hydrolytic (both acidic and alkaline) conditions is the hydrolysis of the amide bond in the triazolopiperazine ring. Oxidative stress can lead to the formation of N-oxide derivatives.
Caption: Simplified degradation pathways of sitagliptin.
Conclusion
Sitagliptin is most susceptible to degradation under alkaline and acidic hydrolytic conditions, leading to the cleavage of the amide bond. It shows moderate sensitivity to oxidative stress and is relatively stable under thermal and photolytic conditions. A thorough understanding of these degradation pathways and the development of a validated stability-indicating analytical method are crucial for the quality control of sitagliptin in pharmaceutical formulations. Comparative studies with its related substances are essential to ensure that the analytical method can effectively separate all potential impurities and that the formulation provides a stable environment for the drug.
References
-
Metwaly, F. H., Abdelkawy, M., & Abdelwahab, N. S. (2012). Stability-indicating methods for the determination of sitagliptin in the presence of its degradation products. Journal of AOAC International, 95(6), 1630-1638. [Link]
-
Rao, D. D., & Satyanarayana, T. (2014). A validated stability-indicating UPLC method for the determination of sitagliptin and its related substances in bulk drug and formulations. Journal of Chromatographic Science, 52(8), 857-864. [Link]
A Senior Application Scientist's Guide to Selecting the Optimal Chromatography Column for Sitagliptin Impurity Separation
For researchers, scientists, and drug development professionals vested in the analytical integrity of sitagliptin, the robust separation of its impurities is a cornerstone of quality control and regulatory compliance. The choice of a chromatography column is a critical determinant of success in this endeavor. This guide provides an in-depth evaluation of various reversed-phase high-performance liquid chromatography (RP-HPLC) columns, offering a comparative analysis of their performance in resolving sitagliptin from its process-related impurities and degradation products. By delving into the underlying separation mechanisms and presenting supporting experimental insights, this document aims to empower you to make informed decisions for your analytical method development.
The Analytical Challenge: Understanding Sitagliptin and Its Impurities
Sitagliptin, an oral antihyperglycemic agent, is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] Its synthesis and storage can give rise to a spectrum of impurities, including starting materials, intermediates, by-products, and degradants.[2][3][4] The structural similarities between sitagliptin and its impurities, which can include isomers and compounds with minor functional group modifications, present a significant chromatographic challenge.[5][][7] Furthermore, the presence of the chiral (S)-enantiomer, an impurity that needs to be controlled, adds another layer of complexity to the separation.
Effective analytical methods must be stability-indicating, capable of separating the active pharmaceutical ingredient (API) from all potential impurities.[2][3] This necessitates a careful selection of the stationary phase to achieve the desired selectivity and resolution.
The Core of Separation: A Comparative Evaluation of Stationary Phases
The predominant technique for sitagliptin impurity profiling is RP-HPLC.[4] The choice of stationary phase chemistry is paramount in dictating the retention and selectivity of the separation. Here, we evaluate the performance of several commonly employed reversed-phase columns.
C18 (Octadecylsilane): The Workhorse of Reversed-Phase Chromatography
C18 columns are the most widely used stationary phases in RP-HPLC due to their high hydrophobicity and broad applicability.[8] The long alkyl chains provide strong hydrophobic interactions with non-polar and moderately polar analytes.
Mechanism of Interaction: The primary retention mechanism on a C18 column is hydrophobic (van der Waals) interactions between the octadecyl chains and the non-polar regions of the analyte molecules.[9][10] For sitagliptin and its impurities, the varied hydrophobic character of the different molecules will drive the separation.
Performance Insights: Numerous studies have successfully employed C18 columns for the separation of sitagliptin and its impurities.[2][3] They generally offer good retention and resolution for a wide range of related substances. However, for highly polar impurities, retention on a C18 column might be insufficient, leading to co-elution with the solvent front.
C8 (Octylsilane): A Less Retentive Alternative
C8 columns possess shorter alkyl chains compared to C18 columns, resulting in reduced hydrophobicity.[8][11]
Mechanism of Interaction: Similar to C18, the primary interaction is hydrophobic, but to a lesser extent.[11][12] This makes C8 columns suitable for analytes that are too strongly retained on a C18 phase.
Performance Insights: For the analysis of sitagliptin, a C8 column can be advantageous when dealing with more hydrophobic impurities that exhibit long retention times on a C18 column, thereby shortening the analysis time.[13] Conversely, very polar impurities may show even less retention on a C8 column compared to a C18.
Phenyl-Hexyl: Leveraging π-π Interactions
Phenyl-Hexyl columns incorporate a phenyl group attached to the silica surface via a hexyl linker. This stationary phase offers alternative selectivity compared to traditional alkyl chain phases.
Mechanism of Interaction: In addition to hydrophobic interactions from the hexyl chain, Phenyl-Hexyl columns exhibit π-π interactions between the phenyl ring of the stationary phase and aromatic or unsaturated analytes.[14][15] Sitagliptin and several of its impurities contain aromatic rings, making this a valuable interaction to exploit for enhanced selectivity.
Performance Insights: The unique selectivity of Phenyl-Hexyl columns can be particularly useful for separating impurities that are structurally very similar to sitagliptin but differ in their aromatic character. This can lead to improved resolution of critical pairs that are difficult to separate on purely hydrophobic phases.
Cyano (CN): A Polar-Embedded Option
Cyano columns are considered polar-embedded stationary phases and can be operated in both reversed-phase and normal-phase modes.[14]
Mechanism of Interaction: In the reversed-phase mode, Cyano columns offer a combination of weak hydrophobic interactions and dipole-dipole interactions due to the presence of the polar cyano group.[15] This unique selectivity is beneficial for separating compounds with differing polarities.
Performance Insights: For sitagliptin impurity analysis, a Cyano column can provide a significantly different elution order compared to C18 or C8 columns.[15] This "orthogonal" selectivity is highly valuable during method development to ensure that no impurities are co-eluting with the main peak or other impurities. They are particularly effective for separating polar compounds.
Experimental Design and Protocols
To provide a practical framework, we outline a systematic approach to evaluating these columns for sitagliptin impurity separation.
Experimental Workflow
Step-by-Step Methodology
-
Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of sitagliptin reference standard and individual impurity standards in a suitable diluent (e.g., a mixture of water and organic solvent).
-
Spiked Sample Solution: Prepare a solution of sitagliptin spiked with known concentrations of all relevant impurities.
-
-
Chromatographic System:
-
An HPLC or UHPLC system equipped with a UV or PDA detector is suitable.
-
-
Initial Column Screening Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water (or a suitable buffer like phosphate or acetate).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A generic gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min for HPLC, adaptable for UHPLC.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 268 nm (or as determined by UV scan).
-
-
Data Evaluation:
-
Inject the spiked sample solution onto each column (C18, C8, Phenyl-Hexyl, and Cyano).
-
Compare the chromatograms based on:
-
Resolution (Rs): The degree of separation between adjacent peaks. A value of Rs > 1.5 is generally desired.
-
Tailing Factor (Tf): A measure of peak symmetry. A value between 0.8 and 1.5 is typically acceptable.
-
Retention Time (Rt): The time taken for a compound to elute.
-
Selectivity (α): The ratio of retention factors of two adjacent peaks.
-
-
Comparative Performance Data
The following table summarizes the expected performance characteristics of each column type based on established chromatographic principles and published data on sitagliptin analysis.
| Column Type | Primary Interaction Mechanism | Expected Retention of Sitagliptin | Selectivity for Polar Impurities | Selectivity for Aromatic Impurities | Potential Advantages | Potential Disadvantages |
| C18 | Hydrophobic | Strong | Moderate | Moderate | High retention for broad applicability; widely available. | May excessively retain very hydrophobic impurities; poor retention of very polar impurities. |
| C8 | Hydrophobic (less than C18) | Moderate | Low to Moderate | Moderate | Shorter analysis times for hydrophobic compounds. | Reduced retention for all compounds, especially polar ones. |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Moderate to Strong | Good | Excellent | Alternative selectivity for aromatic compounds; can resolve critical pairs. | May not be as universally applicable as C18. |
| Cyano | Weak Hydrophobic & Dipole-Dipole | Weak to Moderate | Excellent | Good | Orthogonal selectivity; good for polar analytes. | Lower retention overall; may have lower stability. |
Logical Framework for Column Selection
The selection of the optimal column should be a data-driven process guided by the specific requirements of the analytical method.
Conclusion and Recommendations
The selection of the most suitable chromatography column for sitagliptin impurity separation is a multi-faceted decision that requires a thorough understanding of the analyte, its potential impurities, and the principles of chromatographic separation.
-
For initial method development and routine quality control , a C18 column often serves as an excellent starting point due to its versatility and high resolving power for a wide range of compounds.
-
If analysis time is a critical factor or if highly hydrophobic impurities are present, a C8 column can be a viable alternative.
-
To achieve alternative selectivity , particularly for resolving structurally similar aromatic impurities, a Phenyl-Hexyl column is highly recommended.
-
For a truly orthogonal separation and for methods targeting more polar impurities, a Cyano column should be evaluated.
Ultimately, a systematic evaluation of multiple column chemistries, as outlined in this guide, will lead to the development of a robust, reliable, and stability-indicating method for the analysis of sitagliptin and its impurities, ensuring the quality and safety of this important pharmaceutical product. All developed methods should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are fit for their intended purpose.[16][17][18][19]
References
-
Veeprho. Sitagliptin Impurities and Related Compound. [Link]
-
Vuyyuru, N. R., Krishna, G. V., Ramadevi, B., & Kumar, Y. R. (2017). Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. Asian Journal of Chemistry, 29(9), 1941-1947. [Link]
-
ResearchGate. Chemical structures of sitagliptin (a), impurity 1 (b) and impurity 2 (c). [Link]
-
ResearchGate. Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method | Request PDF. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH. Quality Guidelines. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
SynThink Research Chemicals. Sitagliptin EP Impurities & USP Related Compounds. [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. [Link]
-
PubMed. Selectivity of stationary phases in reversed-phase liquid chromatography based on the dispersion interactions. [Link]
-
ACS Publications. Retention mechanisms in reversed-phase liquid chromatography. Stationary-phase bonding density and partitioning. [Link]
-
ResearchGate. Selectivity of stationary phases in reversed-phase liquid chromatography based on the dispersion interactions. [Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
-
Mechanisms of retention in HPLC Part 2. [Link]
-
Tlcpharma Labs. Sitagliptin Impurities | Usp | Ep | Bp. [Link]
-
PMC - NIH. Solid-State Characterization of Different Crystalline Forms of Sitagliptin. [Link]
-
Pharmaffiliates. Sitagliptin-impurities. [Link]
-
ResearchGate. Correlation of results between validated in-house analysis method with new pharmacopeia monograph for analysis of Sitagliptin Phosphate API. [Link]
-
Journal of Pharmaceutical & Health Sciences. Original Article. [Link]
-
bepls. Development and Validation of RP-HPLC Method for The Estimation of Impurity from Sitagliptin Bulk and formulation. [Link]
-
GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. [Link]
-
Hawach Scientific. Difference between C18 Column and C8 Column. [Link]
-
Pharmaguideline. Difference between C8 and C18 Columns Used in HPLC System. [Link]
-
Separation Science. C8 vs C18 Column: Which Should You Choose?. [Link]
-
LCGC International. The Perfect Method, V: Changing Column Selectivity. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. bepls.com [bepls.com]
- 5. researchgate.net [researchgate.net]
- 7. tlcpharma.com [tlcpharma.com]
- 8. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 11. hawach.com [hawach.com]
- 12. Selectivity of stationary phases in reversed-phase liquid chromatography based on the dispersion interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 14. bvchroma.com [bvchroma.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. ICH Official web site : ICH [ich.org]
- 18. starodub.nl [starodub.nl]
- 19. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Justification for the Acceptance Criteria of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide in Sitagliptin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Impurity Profiling in Pharmaceutical Development
In the synthesis of any active pharmaceutical ingredient (API), the emergence of impurities is an inevitable consequence of the chemical processes involved.[1] These impurities, which are any components of the drug substance that are not the desired chemical entity, can arise from starting materials, by-products, intermediates, degradation products, reagents, and catalysts.[1] The control of these impurities is a critical aspect of drug development and manufacturing, as they can potentially impact the quality, safety, and efficacy of the final drug product. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[2]
This guide provides an in-depth technical analysis and justification for the acceptance criteria of a specific potential impurity in the antidiabetic drug sitagliptin: (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is widely prescribed for the treatment of type 2 diabetes.[1][3] Ensuring its purity is paramount for patient safety. This document will delve into the origins of this impurity, the regulatory framework governing its control, a risk-based approach to justifying its acceptance limits in the absence of complete toxicological data, and a comparative analysis of analytical methodologies for its quantification.
Understanding the Impurity: this compound
This compound, hereafter referred to as the "acetohydrazide impurity," is a potential process-related impurity in the synthesis of sitagliptin.[4][5][6] Its chemical structure features a piperazine ring and a trifluoroacetyl hydrazide moiety. The presence of a hydrazone group (N-N=C) is a key structural feature that warrants careful toxicological assessment due to the potential for genotoxicity associated with this chemical class.[7]
Potential Formation Pathways
The acetohydrazide impurity is likely formed from the reaction of 2,2,2-trifluoroacetohydrazide, a potential reagent or intermediate, with a piperazine-containing precursor during the synthesis of sitagliptin.[8][9] The synthesis of sitagliptin often involves the coupling of a chiral β-amino acid derivative with a triazolopiperazine moiety. If 2,2,2-trifluoroacetohydrazide is present as a residual starting material or is formed as a byproduct, it can potentially react with piperazine intermediates to form the acetohydrazide impurity.
Logical Relationship: Formation of the Acetohydrazide Impurity
Caption: Potential formation of the acetohydrazide impurity from precursors in the sitagliptin synthesis.
Regulatory Framework for Impurity Control
The acceptance criteria for any impurity in a new drug substance are established based on a rigorous evaluation of its potential risk to patient safety. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a comprehensive set of guidelines that are widely adopted by regulatory agencies.
Key ICH Guidelines
-
ICH Q3A(R2): Impurities in New Drug Substances: This guideline establishes thresholds for reporting, identifying, and qualifying impurities.[10] The qualification threshold is the limit above which an impurity must be justified by safety data.
-
ICH Q3B(R2): Impurities in New Drug Products: This guideline provides similar recommendations for impurities in the final drug product.
-
ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline is particularly relevant for impurities with structural alerts for genotoxicity, such as the hydrazone moiety in the acetohydrazide impurity. It introduces the concept of the Threshold of Toxicological Concern (TTC), which is a level of exposure that is considered to pose a negligible risk of carcinogenicity.[11] For most genotoxic impurities, the TTC is set at 1.5 µ g/day .[11]
Workflow for Establishing Acceptance Criteria
Caption: Decision-making workflow for establishing impurity acceptance criteria based on ICH guidelines.
Justification of Acceptance Criteria for the Acetohydrazide Impurity
In the absence of specific toxicological data for this compound, a scientifically sound justification for its acceptance criteria must be built upon a weight-of-evidence approach, incorporating regulatory guidelines and read-across toxicological assessment.
Structural Alert and the Precautionary Principle
The hydrazone moiety within the acetohydrazide impurity is a known structural alert for genotoxicity.[7] Hydrazine and its derivatives have been shown to be mutagenic in various assays.[7] Therefore, in line with the precautionary principle embedded in ICH M7, this impurity should initially be treated as a potential genotoxic impurity until proven otherwise through appropriate testing (e.g., a bacterial reverse mutation assay, or Ames test).
Read-Across Toxicological Assessment
Given the lack of direct toxicological data, a read-across approach is a valid scientific tool to estimate the potential toxicity of the acetohydrazide impurity.[3][12][13] This involves comparing its chemical structure and potential metabolic pathways to those of structurally similar compounds for which toxicological data are available.
-
Structural Analogs: The assessment would focus on two key structural components:
-
Trifluoroacetohydrazide: The toxicological profile of this starting material would be a primary consideration.
-
Piperazine Hydrazones: Data on other piperazine-containing hydrazones would provide insights into the potential toxicity of this chemical class. Some studies on piperazine derivatives have indicated potential for various toxic effects.[14]
-
-
Metabolic Considerations: The potential for in vivo hydrolysis of the hydrazone bond to release trifluoroacetohydrazide and a piperazine derivative would be a key factor in the risk assessment.
Proposed Acceptance Criteria
Based on the structural alert for genotoxicity, a conservative approach is warranted. The acceptance criteria should be justified based on one of two scenarios:
-
If the impurity is demonstrated to be non-mutagenic in a validated in vitro mutagenicity assay, the acceptance criteria can be based on the qualification thresholds outlined in ICH Q3A(R2). For a drug substance with a maximum daily dose of 100 mg (a common dose for sitagliptin), the qualification threshold would be the lesser of 1.0 mg/day or 0.15%.
-
If the impurity is mutagenic or its mutagenicity is unknown, it should be controlled as a genotoxic impurity according to ICH M7. The acceptance limit would be based on the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day . This would translate to a very low limit in the final API, typically in the parts-per-million (ppm) range.
Table 1: Comparison of Acceptance Criteria Scenarios
| Scenario | Basis for Acceptance Criteria | Example Limit (for 100 mg daily dose) |
| Non-Mutagenic | ICH Q3A(R2) Qualification Threshold | ≤ 0.15% (150 µ g/day ) |
| Mutagenic/Unknown | ICH M7 Threshold of Toxicological Concern (TTC) | ≤ 1.5 µ g/day (15 ppm) |
Given the structural alert, it is highly recommended to perform an Ames test to determine the mutagenic potential of the acetohydrazide impurity. The outcome of this test would be the primary determinant for the final acceptance criteria.
Comparative Guide to Analytical Methodologies
The accurate quantification of the acetohydrazide impurity at trace levels is essential for ensuring that it is controlled within the established acceptance criteria. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust technique for the analysis of sitagliptin and its related compounds.[1][2][12] For higher sensitivity and specificity, especially if low ppm-level detection is required, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.[11]
Table 2: Comparison of Analytical Methods for Impurity Quantification
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by polarity, detection by mass-to-charge ratio. |
| Selectivity | Good, but potential for co-elution with other impurities. | Excellent, highly specific identification and quantification. |
| Sensitivity | Typically in the range of 0.05% to 0.1% (LOD/LOQ). | Can achieve low ppm to ppb levels.[11] |
| Instrumentation | Widely available in QC laboratories. | More specialized and expensive instrumentation. |
| Application | Suitable for routine quality control if the impurity is non-genotoxic. | Essential for quantifying genotoxic impurities at TTC levels.[11] |
Experimental Protocol: Validated RP-HPLC-UV Method for the Quantification of this compound in Sitagliptin
This protocol provides a general framework for a reversed-phase HPLC method. Method development and validation should be performed according to ICH Q2(R1) guidelines.
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A gradient elution is typically required to separate the impurity from the API and other related substances. An example gradient could be:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-26 min: Linear gradient back to 95% A, 5% B
-
26-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of the impurity (e.g., 265 nm).
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of the acetohydrazide impurity reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile). Prepare working standards by serial dilution to construct a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the sitagliptin API in the diluent to a known concentration.
-
Spiked Sample Solution (for validation): Prepare a solution of the sitagliptin API and spike it with a known amount of the acetohydrazide impurity standard.
3. Method Validation:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including other impurities and the API.
-
Linearity: Establish a linear relationship between the concentration of the impurity and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value by analyzing spiked samples.
-
Precision (Repeatability and Intermediate Precision): Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the impurity that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The acceptance criteria for this compound in sitagliptin must be established through a scientifically rigorous process that prioritizes patient safety. Due to the presence of a hydrazone moiety, a structural alert for genotoxicity, this impurity warrants careful evaluation. In the absence of direct toxicological data, a conservative approach based on the principles of ICH M7 and the Threshold of Toxicological Concern is recommended. Should in vitro mutagenicity testing demonstrate a lack of genotoxic potential, the acceptance criteria can be justified based on the qualification thresholds outlined in ICH Q3A. The selection of an appropriate and validated analytical method, such as HPLC-UV or LC-MS, is critical for ensuring that the impurity is effectively controlled within the established limits. This comprehensive approach, grounded in regulatory guidelines and sound scientific principles, ensures the continued safety and quality of sitagliptin for patients worldwide.
References
-
ToxMinds. (n.d.). Using (Q)SAR and read across to evaluate the toxicological risks of data-poor drug impurities and extractables/leachables. Retrieved from [Link]
-
Bibra Toxicology Advice & Consulting. (n.d.). Determining a suitable read-across surrogate for a pharmaceutical impurity. Retrieved from [Link]
-
Prasad, P. B. N., Satyanarayana, K., & Mohan, G. K. (2018). Impurity Profiling And Regulatory Aspects Of Sitagliptin Active Pharmaceutical Ingredient. International Journal of Scientific Research, VII(II). Retrieved from [Link]
-
Mihalchik, A. L., & Y., N. (2023, March 21). Toward Best Practices for Read-Across in Evaluation of Drug Impurities, Extractable, and Leachable Compounds. ToxStrategies. Retrieved from [Link]
-
Elder, D. P., Snodin, D., & Teasdale, A. (2011). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 900–910. Retrieved from [Link]
-
Biopharma Webinars. (2025, January 14). Read Across Assessment for Potential Leachables Without Toxicological Data. Retrieved from [Link]
-
Saleh, T., & Abied, A. (2012). Genotoxic Impurities in Pharmaceuticals. In Genotoxicity. InTech. Retrieved from [Link]
-
Liu, D. Q., Sun, M., & Kord, A. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Pharmaceutical and Biomedical Analysis, 126, 123–128. Retrieved from [Link]
-
Bobst, S., & Sukumar, G. (2019). Genotoxic impurities in pharmaceutical products. Semantic Scholar. Retrieved from [Link]
-
Veeprho. (n.d.). This compound. Retrieved from [Link]
-
Meyer, M. R., & Maurer, H. H. (2011). Current awareness of piperazines: pharmacology and toxicology. Therapeutic Drug Monitoring, 33(4), 387–393. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Reddy, P. R., Kumar, P. R., & Reddy, G. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). Sitagliptin EP Impurities & USP Related Compounds. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]
-
YouTube. (2024, October 20). Read Across Approach for Nitrosamine and NDSRI Impurities. Retrieved from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2019). Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2019, 8542182. Retrieved from [Link]
-
EFPIA-IQ. (2019, September 27). Comment on RP Qualification of Non-Genotoxic Impurities. Retrieved from [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. Retrieved from [Link]
-
European Medicines Agency. (2024, December 2). Reflection paper on qualification of non-mutagenic impurities. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Impurity Profiling And Regulatory Aspects Of Sitagliptin Active Pharmaceutical Ingredient, IJSR - International Journal of Scientific Research(IJSR), IJSR | World Wide Journals [worldwidejournals.com]
- 3. Bibra | Determining a suitable read-across surrogate for a… [bibra-information.co.uk]
- 4. clearsynth.com [clearsynth.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide | 763105-70-0 [chemicalbook.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using (Q)SAR and read across to evaluate the toxicological risks of data-poor drug impurities and extractables/leachables – ToxMinds [toxminds.com]
- 13. toxstrategies.com [toxstrategies.com]
- 14. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of novel chemical entities are paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide, a compound whose structural motifs necessitate a cautious and informed approach to waste management.
Hazard Assessment and Core Safety Principles
Understanding the "why" behind a protocol is as crucial as the "how." The hazard profile of this compound is a composite of its structural components:
-
Trifluoroacetyl Group: Fluorinated organic compounds are notable for the strength of the carbon-fluorine bond, which makes them environmentally persistent. Thermal treatment requires high temperatures for complete destruction[2]. Improper disposal can lead to long-term environmental contamination.
-
Hydrazide Moiety: Hydrazine and its derivatives are classified as hazardous wastes by the U.S. Environmental Protection Agency (EPA)[3]. They are recognized for their potential toxicity and carcinogenicity[4].
-
Piperazine Ring: The piperazine functional group is known to be corrosive, capable of causing severe skin burns and eye damage[5][6].
Based on this assessment, all waste containing this compound, including contaminated labware, personal protective equipment (PPE), and solutions, must be treated as hazardous waste. Adherence to the EPA's Resource Conservation and Recovery Act (RCRA) is mandatory, ensuring "cradle-to-grave" management of the material[7].
Key Safety and Disposal Information Summary
| Parameter | Guideline | Primary Rationale |
| Hazard Classification | GHS05 (Corrosion)[1]. Treat as toxic and environmentally persistent. | Based on piperazine and hydrazide components, and the stability of the C-F bond. |
| Primary Hazards | Causes severe skin burns and eye damage[1]. Potential toxicity and carcinogenicity[4]. | Inherent properties of piperazine and hydrazine derivatives. |
| Personal Protective Equipment (PPE) | Chemical safety goggles, face shield, chemical-resistant lab coat, double-gloving with nitrile gloves. | To prevent skin and eye contact with the corrosive and potentially toxic compound[8][9]. |
| Handling Location | Certified chemical fume hood. | To prevent inhalation of any potential dust or aerosols. |
| Waste Segregation | Collect in a dedicated, clearly labeled hazardous waste container. Do not mix with other waste streams, especially oxidizers or strong acids[6][8]. | Prevents potentially violent reactions and ensures proper final disposal. |
| Disposal Method | High-temperature incineration by a licensed hazardous waste disposal facility[3][10]. | Ensures complete destruction of the persistent fluorinated compound and toxic hydrazide moiety. |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound.
Step 1: Preparation and Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure all necessary safety measures are in place.
-
Consult Institutional Guidelines: Always confer with your institution's Environmental Health and Safety (EHS) department for specific local and state regulations that may apply[9][11].
-
Designate a Waste Container: Procure a dedicated hazardous waste container that is compatible with the chemical and any solvents used. The container must be in good condition with a secure, sealable lid.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name: "this compound," and appropriate hazard pictograms (e.g., corrosive)[8][12].
-
Don Appropriate PPE:
Step 2: Waste Collection and Segregation
Proper segregation is critical to prevent dangerous reactions within the waste container.
-
Solid Waste: Carefully transfer any solid waste, including residual compound and contaminated weighing papers or spatulas, into the designated hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a dedicated liquid hazardous waste container. Do not mix with other chemical wastes[8].
-
Contaminated Consumables: Dispose of all contaminated items, such as pipette tips, gloves, and bench paper, directly into the solid hazardous waste container[12].
-
Avoid Incompatibilities: Do not mix this waste with strong oxidizing agents or acids, as hydrazines can react violently[13]. Store the sealed waste container away from these materials[6].
Step 3: Decontamination and Spill Management
Accidents can happen. Being prepared is essential.
-
Decontamination: Thoroughly decontaminate non-disposable equipment (e.g., glassware, magnetic stir bars) that has come into contact with the compound. Use an appropriate solvent (e.g., ethanol or isopropanol) to rinse the equipment, collecting the rinsate as hazardous liquid waste. Follow with a standard wash with soap and water[12].
-
Spill Response:
-
Small Spills: Alert personnel in the immediate area. Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand. Carefully sweep the absorbed material into the designated solid hazardous waste container. Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste[5][12].
-
Large Spills: Evacuate the area immediately. Alert your institution's EHS or emergency response team.
-
Step 4: Final Disposal
The final step ensures the waste is handled by professionals equipped for the task.
-
Secure Storage: Keep the hazardous waste container securely sealed when not in use and store it in a designated, well-ventilated satellite accumulation area.
-
Professional Collection: Arrange for a licensed hazardous waste disposal contractor to collect the waste[9]. Ensure all necessary paperwork, such as a hazardous waste manifest, is completed to track the waste from your laboratory to its final destination[14].
-
Recommended Final Treatment: The recommended disposal method for this compound is high-temperature incineration[3][10]. This process is necessary to break the strong carbon-fluorine bonds and completely destroy the hazardous organic structure[2].
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.
- Production, Import, Use, and Disposal. (1997, September). In Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry (US).
- EPA Hazardous Waste Management. (2024, April 29). Axonator.
- Safety and handling of fluorinated organic compounds. (n.d.). BenchChem.
- Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals. (n.d.). BenchChem.
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). U.S. Environmental Protection Agency.
- This compound. (n.d.). Sigma-Aldrich.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
- Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency.
- Safe Disposal of Thalidomide-piperidine-C2-piperazine-Boc: A Procedural Guide. (n.d.). BenchChem.
- Piperazine Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Operational Disposal And Storage Of Piperazine. (2023, December 3). BIOSYNCE.
- Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-. (n.d.). BenchChem.
- Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services.
- This compound. (n.d.). Sigma-Aldrich.
- Performance Chemicals Hydrazine. (n.d.). Arxada.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. epa.gov [epa.gov]
- 3. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. biosynce.com [biosynce.com]
- 7. epa.gov [epa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mcfenvironmental.com [mcfenvironmental.com]
- 11. epa.gov [epa.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. arxada.com [arxada.com]
- 14. epa.gov [epa.gov]
Navigating the Handling of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide, a compound of interest in contemporary research and development, requires meticulous handling due to its chemical properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research. As Senior Application Scientists, we present this in-depth technical guide, moving beyond a simple checklist to explain the reasoning behind each procedural step.
Hazard Assessment: Understanding the Risks
This compound is classified under the Globally Harmonized System (GHS) with the signal word "Danger" and the hazard statement H314, indicating that it causes severe skin burns and eye damage [1][2]. This corrosive nature is a primary concern and dictates the stringent personal protective equipment (PPE) protocols outlined in this guide.
The molecule's structure incorporates three key features that inform its hazard profile:
-
Trifluoromethyl Group (-CF3): This highly electronegative group can enhance the compound's reactivity and acidity. While the compound itself is not hydrofluoric acid (HF), the presence of fluorine necessitates caution, as some fluorinated organic compounds can release HF under certain conditions (e.g., combustion). Skin contact with even dilute solutions of other fluorinated compounds has been known to cause delayed and severe burns[3][4].
-
Hydrazide Moiety (-CONHNH-): Hydrazine and its derivatives are a class of compounds with well-documented toxicological profiles. They can be toxic and are considered potential carcinogens[5][6]. Systemic effects on the liver, kidneys, and central nervous system have been observed with some hydrazines[5][6].
-
Piperazine Ring: While the piperazine ring itself is a common scaffold in pharmaceuticals, its combination with the other functional groups contributes to the overall chemical reactivity and potential for biological activity.
Given these characteristics, a comprehensive approach to safety is paramount, treating the compound with the respect due to a corrosive and potentially toxic substance.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required PPE, with detailed explanations below.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a full-face shield | Protects against splashes of the corrosive material, which can cause severe eye damage. The face shield offers an additional layer of protection for the entire face. |
| Hands | Double gloving with compatible chemical-resistant gloves (e.g., nitrile base layer, butyl rubber or Viton™ outer layer) | Provides robust protection against a corrosive substance with unknown specific permeation data. The outer glove should be selected for its high resistance to both acidic and organic compounds. |
| Body | Flame-resistant laboratory coat and a chemical-resistant apron | Protects against splashes and spills, minimizing skin contact. The flame-resistant property is a general laboratory best practice. |
| Respiratory | Chemical fume hood or glove box. For emergencies or when engineering controls are not feasible, a full-face respirator with an organic vapor/acid gas (OV/AG) cartridge is necessary. | Minimizes inhalation of any potential vapors or aerosols. Hydrazine derivatives can have toxic effects upon inhalation. |
Detailed PPE Protocols
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are the minimum requirement[7]. Given the H314 classification, a full-face shield must be worn over the goggles whenever there is a risk of splashing, such as during transfers of the material or when working with solutions[7][8].
Hand Protection: Due to the lack of specific permeation data for this compound, a conservative approach of double gloving is recommended.
-
Inner Glove: A standard nitrile glove provides a base layer of protection and can indicate a breach of the outer glove.
-
Outer Glove: For handling the pure compound or concentrated solutions, a more robust glove material is necessary. Based on data for structurally related compounds:
Therefore, an outer glove of butyl rubber or Viton™ is the recommended choice. Always inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before and during use. Change gloves immediately if contamination is suspected.
Body Protection: A flame-resistant lab coat should be fully buttoned. Over this, a chemical-resistant apron provides an additional barrier, particularly for the torso which is vulnerable to splashes during bench work.
Respiratory Protection: All handling of this compound in its solid form or in solution should be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure[11]. If engineering controls are not available or are undergoing maintenance, or in the case of a large spill, respiratory protection is required. A full-face respirator with a combination organic vapor/acid gas (OV/AG) cartridge is appropriate[12][13][14]. Some cartridges also include a P100 particulate filter, which would be beneficial when handling the solid compound[12][14].
Operational Plan: Step-by-Step Guidance for Safe Handling
A systematic workflow is crucial to minimize the risk of exposure. The following diagram illustrates the key stages of handling this compound, from preparation to waste disposal.
Caption: A streamlined workflow for handling this compound.
Pre-Experiment Checklist
-
Verify Emergency Equipment: Ensure that a safety shower and eyewash station are accessible and have been recently tested[10].
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for corrosive materials. This should include an inert absorbent material (e.g., vermiculite or sand), and materials for neutralization (sodium bicarbonate for acid spills).
-
Review Safety Data Sheet (SDS): Although a complete SDS for this specific compound may not be widely available, review the SDS for similar compounds to reinforce understanding of the hazards.
Step-by-Step Handling Procedure
-
Donning PPE: Put on PPE in the correct order: lab coat, inner gloves, outer gloves, goggles, and finally, the face shield.
-
Working in a Fume Hood: All manipulations of the compound must be performed at least 6 inches inside the sash of a properly functioning chemical fume hood.
-
Weighing: When weighing the solid, use a disposable weigh boat. Handle the container with care, as the exterior may have residual contamination.
-
Dissolving: When dissolving the solid, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
-
Post-Experiment: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound.
Emergency Procedures: A Rapid and Informed Response
In the event of an exposure or spill, a swift and correct response is critical.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[15]. Seek immediate medical attention. Inform medical personnel about the corrosive nature of the chemical and its trifluoromethyl and hydrazide components.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open[15]. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response
-
Small Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material.
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Large Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact the institution's emergency response team.
-
Prevent the spread of the spill if it is safe to do so.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization
Due to its corrosive properties (pH of a solution is likely to be ≤ 2 or ≥ 12.5), waste containing this compound should be classified as a corrosive hazardous waste with the RCRA waste code D002 [5][16]. The presence of the trifluoromethyl group may also place it under regulations for halogenated organic compounds.
Waste Segregation and Collection
-
Solid Waste: Collect pure, unreacted this compound in a clearly labeled, sealed container.
-
Liquid Waste: Collect all solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Contaminated Materials: Any disposable items that have come into contact with the compound (e.g., gloves, weigh boats, absorbent pads) should be collected in a separate, labeled hazardous waste bag or container.
Disposal Methods
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. The disposal method will likely involve high-temperature incineration, which is a common method for destroying halogenated organic compounds and other hazardous chemicals[17]. Landfilling is not a suitable option for this type of waste.
The following diagram outlines the decision-making process for waste segregation.
Caption: A decision tree for the proper segregation of waste containing this compound.
By adhering to these comprehensive safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.
References
-
3M™ Organic Vapor/Acid Gas Cartridge/Filter 60923, P100, 60 EA/Case. Available at: [Link]
-
Managing Corrosive Substances: Safety Protocols for Businesses - denios.ca. Available at: [Link]
-
Trifluoroacetic Acid SOP - University of Washington. Available at: [Link]
-
3M organic vapors & acid gases cartridge for half & full facepieces. | Sylprotec.com. Available at: [Link]
-
3M ORGANIC VAPOUR/ACID GAS CARTRIDGE/P100 FILTER 30PR/CS - Safety Express. Available at: [Link]
-
Gloves Chemical Resistance Chart. Available at: [Link]
-
Emergency Preparedness and Response Guidelines for Anhydrous Hydrogen Fluoride (AHF) and Hydrofluoric Acid (HF) - American Chemistry Council. Available at: [Link]
-
Hydrazine Standard Operating Procedure Template - Environmental Health & Safety, University of New Mexico. Available at: [Link]
-
Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+% - Cole-Parmer. Available at: [Link]
-
10 Tips Working Safely with corrosives - Chemsafe. Available at: [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. Available at: [Link]
-
Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS | US EPA. Available at: [Link]
-
RCRA Corrosive Hazardous Waste Criteria Won't Change | Lion Technology. Available at: [Link]
-
Corrosivity - Waste Characteristics Overview - ACTenviro. Available at: [Link]
-
Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams - EPA. Available at: [Link]
-
Do Your Corrosive Solids Exhibit RCRA's Characteristic of Corrosivity? - Triumvirate Environmental. Available at: [Link]
-
What is a D002 Hazardous Waste? (RCRA Corrosivity) - YouTube. Available at: [Link]
-
4 Hazardous Waste Characteristics Under RCRA - YouTube. Available at: [Link]
-
Hydrazine Fire Response Lake, MS Waste Management Plan Version 1.0. Available at: [Link]
-
EPA Proposes to Modify the Definition of Hazardous Waste and Add Multiple PFAS as Hazardous Constituents - The Acta Group. Available at: [Link]
-
Choosing the right chemical resistant gloves | Canadian Occupational Safety. Available at: [Link]
-
Hydrazine Toxicology - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
-
Hydrazines | Public Health Statement | ATSDR - CDC. Available at: [Link]
Sources
- 1. glovesbyweb.com [glovesbyweb.com]
- 2. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 3. 3M™ Organic Vapors/Acid Gases Respirator Cartridges, 2/Pack, For Use With 1/2 Mask and Full Face Respirators - 6614 - Northern Safety Co., Inc. [northernsafety.com]
- 4. Choosing the right chemical resistant gloves | Canadian Occupational Safety [thesafetymag.com]
- 5. m.youtube.com [m.youtube.com]
- 6. draeger.com [draeger.com]
- 7. RCRA Corrosive Hazardous Waste Criteria Won't Change | Lion Technology [lion.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. springenvironmental.com [springenvironmental.com]
- 11. ehs.unm.edu [ehs.unm.edu]
- 12. 3m.com [3m.com]
- 13. 3M organic vapors & acid gases cartridge for half & full facepieces. | Sylprotec.com [sylprotec.com]
- 14. safetyexpress.com [safetyexpress.com]
- 15. calpaclab.com [calpaclab.com]
- 16. m.youtube.com [m.youtube.com]
- 17. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





